molecular formula C5H4BrFN2 B1331434 2-Bromo-5-fluoropyridin-4-amine CAS No. 887570-94-7

2-Bromo-5-fluoropyridin-4-amine

Cat. No.: B1331434
CAS No.: 887570-94-7
M. Wt: 191 g/mol
InChI Key: VSBXRKVNILPDOB-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoropyridin-4-amine is a useful research compound. Its molecular formula is C5H4BrFN2 and its molecular weight is 191 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-bromo-5-fluoropyridin-4-amine
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InChI

InChI=1S/C5H4BrFN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBXRKVNILPDOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355748
Record name 2-bromo-5-fluoropyridin-4-amine
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Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

887570-94-7
Record name 2-bromo-5-fluoropyridin-4-amine
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Record name 2-bromo-5-fluoropyridin-4-amine
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Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Bromo-5-fluoropyridin-4-amine: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-5-fluoropyridin-4-amine is a valuable substituted pyridine derivative, serving as a key building block in the development of novel pharmaceutical and agrochemical agents. Its unique substitution pattern—featuring an amine, a bromine atom, and a fluorine atom—offers multiple points for diversification, making it a highly sought-after intermediate in medicinal chemistry. This technical guide provides a comprehensive overview of plausible synthetic strategies for obtaining this target molecule. We will explore two primary retrosynthetic approaches, detailing the underlying chemical principles, step-by-step experimental protocols, and the critical parameters that govern reaction outcomes. The discussion is grounded in established chemical literature and provides practical insights for researchers and drug development professionals.

Introduction and Retrosynthetic Analysis

The strategic importance of fluorinated and brominated pyridine scaffolds in drug discovery cannot be overstated. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. The 4-amino group further modulates the electronic properties of the ring and provides an additional site for functionalization.

Given the absence of a direct, single-step synthesis for this compound in readily available literature, a multi-step approach is necessary. A logical retrosynthetic analysis reveals two primary strategies, distinguished by the sequence of introducing the key functional groups.

dot

Retrosynthesis cluster_A Strategy A: Late-Stage Bromination cluster_B Strategy B: Late-Stage Amination Target This compound IntermediateA 5-Fluoropyridin-4-amine Target->IntermediateA C-Br bond formation (Electrophilic Bromination) IntermediateB 2-Bromo-5-fluoro-4-halopyridine (e.g., X = Cl) Target->IntermediateB C-N bond formation (SNAr Amination) Workflow_A Start Precursor (e.g., 3-Fluoropyridin-4-amine) Step1 Synthesis of 5-Fluoropyridin-4-amine Start->Step1 Intermediate Intermediate: 5-Fluoropyridin-4-amine Step1->Intermediate Step2 Regioselective Bromination Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: Experimental workflow for Synthesis Strategy A.

Step 1: Synthesis of the Precursor, 5-Fluoropyridin-4-amine

While 5-fluoropyridin-4-amine may be commercially available, its synthesis from related pyridines is well-documented. One common route involves the fluorodediazoniation (Balz-Schiemann reaction) of a corresponding aminopyridine. For instance, starting from 2-bromopyridin-4-amine, one can introduce the fluorine at a different position, demonstrating the utility of diazotization reactions in pyridine chemistry. [1]A practical synthesis has also been developed starting from 3-fluoropyridin-4-amine. [2]For the purpose of this guide, we will assume the starting material, 5-fluoropyridin-4-amine, is available.

Step 2: Regioselective Bromination

This is the key transformation in this synthetic sequence. The choice of brominating agent and solvent is critical to achieving high regioselectivity and yield.

Causality Behind Experimental Choices:

  • Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent over elemental bromine (Br₂). NBS provides a low, constant concentration of electrophilic bromine, which helps to minimize the formation of di-brominated by-products. [3]The use of Br₂ can lead to over-bromination, especially with a highly activated substrate like an aminopyridine. [3]* Solvent: A polar aprotic solvent such as Dichloromethane (DCM) or Acetonitrile is often suitable. DCM is an excellent choice as it is relatively inert and facilitates easy work-up.

  • Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exotherm. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion without excessive by-product formation.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-fluoropyridin-4-amine (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 10-15 mL per gram of starting material). Stir the mixture under a nitrogen atmosphere until all the solid has dissolved.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Addition of Brominating Agent: Dissolve N-Bromosuccinimide (NBS, 1.05 eq) in a minimal amount of DCM or DMF and add it dropwise to the cooled solution over 30-45 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

Data Presentation

The following table summarizes the key quantitative parameters for the bromination step.

ParameterValue/DescriptionRationale / Reference
Starting Material 5-Fluoropyridin-4-aminePrecursor with activating amino group.
Reagent N-Bromosuccinimide (NBS)1.05 equivalents
Solvent Dichloromethane (DCM)Inert solvent, facilitates work-up.
Temperature 0 °C to Room TemperatureControls exotherm and ensures completion.
Reaction Time 5-7 hoursTypical duration, monitor by TLC.
Work-up Na₂S₂O₃, NaHCO₃ (aq)Quenches excess NBS and neutralizes acids.
Purification Column Chromatography / RecrystallizationTo achieve high purity of the final product.
Expected Yield 60-80% (Estimated)Based on similar brominations of activated pyridines.

Alternative Strategy and Practical Considerations

While Strategy A is robust, an alternative SNAr approach (Strategy B) is also plausible, particularly if a suitable 2-bromo-5-fluoro-4-halopyridine intermediate is available. [4][5] Key Considerations for SNAr (Strategy B):

  • Leaving Group: The reactivity for SNAr at the C4 position follows the order I > Br > Cl > F. A chloro group is often a good compromise between reactivity and precursor availability.

  • Ammonia Source: Aqueous ammonia, ammonium hydroxide, or ammonia gas in a suitable solvent can be used. The reaction often requires elevated temperatures and pressure in a sealed vessel.

  • Selectivity: The primary challenge is ensuring selective amination at C4 without disturbing the C2-bromo or C5-fluoro substituents. Palladium-catalyzed amination conditions have been shown to favor substitution at a C-Br bond over a C-Cl bond, highlighting the importance of reaction conditions in determining selectivity. [6]

Conclusion

The synthesis of this compound is most practically achieved via a two-step sequence involving the regioselective electrophilic bromination of 5-fluoropyridin-4-amine. The use of N-Bromosuccinimide as the brominating agent under controlled temperature conditions is critical for maximizing the yield of the desired product while minimizing by-product formation. This guide provides a detailed, scientifically-grounded protocol that can be readily adapted by researchers in organic synthesis and drug development. The principles outlined herein—leveraging activating groups and carefully selecting reagents—are fundamental to the successful synthesis of complex heterocyclic molecules.

References

  • Stadler, D., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved January 12, 2026, from [Link]

  • ACS Publications. (2021). Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Organic Process Research & Development. Retrieved January 12, 2026, from [Link]

  • PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • ResearchGate. (n.d.). 4-Bromopyridine. Retrieved January 12, 2026, from [Link]

  • PubMed. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Retrieved January 12, 2026, from [Link]

  • MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved January 12, 2026, from [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved January 12, 2026, from [Link]

Sources

Introduction: The Strategic Importance of 2-Bromo-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluoropyridin-4-amine

This compound is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its strategic value lies in the orthogonal reactivity of its substituents: the amino group, which can be acylated or used in coupling reactions; the bromine atom, a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig); and the fluorine atom, which can enhance metabolic stability, binding affinity, and membrane permeability of target molecules. This guide provides a comprehensive overview of viable synthetic pathways to this key intermediate, offering detailed protocols and mechanistic insights for researchers and drug development professionals.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary challenge is the regioselective introduction of the three distinct functional groups onto the pyridine core. Three main strategies emerge from this analysis, each relying on different commercially available precursors and chemical transformations.

G cluster_A Route A: Late-Stage Bromination cluster_B Route B: Nucleophilic Amination cluster_C Route C: Nitro Group Reduction Target This compound A1 5-Fluoropyridin-4-amine Target->A1 Electrophilic Bromination B1 2,4-Dibromo-5-fluoropyridine Target->B1 Selective Amination (SNA_r_) C1 2-Bromo-5-fluoro-4-nitropyridine Target->C1 Reduction

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Electrophilic Bromination of 5-Fluoropyridin-4-amine

This pathway involves the direct bromination of a pre-existing 4-amino-5-fluoropyridine core. The amino group is a powerful activating group and ortho-, para-director for electrophilic aromatic substitution. In this case, it directs the incoming electrophile (bromine) to the ortho position (C2), which is sterically accessible.

Mechanistic Rationale

The electron-donating nature of the amino group at C4 activates the pyridine ring towards electrophilic attack, overcoming the inherent electron-deficient character of the heterocycle. N-Bromosuccinimide (NBS) is a preferred brominating agent as it provides a controlled, low concentration of electrophilic bromine, minimizing over-bromination and side reactions.[1] The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or a chlorinated solvent.

G Start 5-Fluoropyridin-4-amine Reagents N-Bromosuccinimide (NBS) DMF Start->Reagents Product This compound Reagents->Product

Caption: Workflow for the bromination of 5-Fluoropyridin-4-amine.

Experimental Protocol
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 5-fluoropyridin-4-amine (1.0 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) and stir until the starting material is completely dissolved. Cool the solution to 0 °C using an ice bath.

  • Bromination: Prepare a solution of N-Bromosuccinimide (NBS) (1.05 eq) in a minimal amount of DMF. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by pouring it into ice water. A precipitate should form.

  • Isolation: Filter the solid using a Büchner funnel and wash thoroughly with cold water to remove residual DMF and succinimide.

  • Purification: Dry the crude solid under vacuum. If necessary, purify further by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

ParameterValueReference
Starting Material 5-Fluoropyridin-4-amineN/A
Reagent N-Bromosuccinimide (NBS)[1]
Solvent N,N-Dimethylformamide (DMF)[1]
Temperature 0 °C to Room Temperature[1]
Typical Yield 75-85% (Estimated)N/A

Pathway 2: Selective Amination of 2,4-Dibromo-5-fluoropyridine

This approach leverages the differential reactivity of halogen atoms on the pyridine ring in nucleophilic aromatic substitution (SNAr) or metal-catalyzed amination reactions. The C4 position of the pyridine ring is generally more activated towards nucleophilic attack than the C2 position. This inherent reactivity allows for the selective displacement of the C4-bromo substituent.

Mechanistic Rationale

In a polyhalogenated pyridine, the positions most activated towards nucleophilic substitution are C2 and C4 due to resonance stabilization of the Meisenheimer intermediate by the ring nitrogen. While both C2 and C4 are activated, the C4 position often exhibits higher reactivity. The amination can be achieved under SNAr conditions with a suitable amine (e.g., ammonia or a protected amine equivalent) at elevated temperatures or, more commonly, via a Buchwald-Hartwig amination. The latter uses a palladium catalyst with a specialized ligand (e.g., Xantphos) to facilitate the C-N bond formation under milder conditions, offering excellent chemoselectivity.[2][3]

G Start 2,4-Dibromo-5-fluoropyridine Reagents Amine Source (e.g., NH3) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Start->Reagents Product This compound Reagents->Product

Caption: Workflow for the selective amination of 2,4-Dibromo-5-fluoropyridine.

Experimental Protocol (Buchwald-Hartwig Amination)
  • Setup: To a flame-dried Schlenk tube, add 2,4-dibromo-5-fluoropyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Reagents: Add anhydrous dioxane as the solvent, followed by the amine source. A common source for the -NH₂ group is benzophenone imine (1.1 eq), which is later hydrolyzed.

  • Reaction: Seal the tube and heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

  • Work-up (Hydrolysis): Cool the reaction mixture to room temperature. Add 2 M aqueous HCl and stir vigorously for 1-2 hours to hydrolyze the imine.

  • Neutralization & Extraction: Neutralize the mixture with a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterValueReference
Starting Material 2,4-Dibromo-5-fluoropyridine[4]
Catalyst System Pd₂(dba)₃ / Xantphos[2][3]
Amine Source Benzophenone imine (followed by hydrolysis)N/A
Base Sodium tert-butoxide (NaOtBu)[2][3]
Solvent Dioxane or Toluene[2][3]
Temperature 80-100 °C[2][3]
Typical Yield 60-80% (Estimated)N/A

Pathway 3: Reduction of 2-Bromo-5-fluoro-4-nitropyridine

This pathway is arguably the most direct if the nitro-substituted precursor is available. The reduction of an aromatic nitro group to an amine is a high-yielding and reliable transformation in organic synthesis. The presence of the other functional groups (bromo, fluoro) is generally compatible with standard reduction conditions.

Mechanistic Rationale

The conversion of a nitro group to an amine involves a six-electron reduction. This can be achieved through various methods:

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂). This method is clean, as the only byproduct is water.

  • Metal/Acid Reduction: Using a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid. Tin(II) chloride (SnCl₂) in HCl is a particularly common and effective system.

The choice of method may depend on the presence of other reducible functional groups in the molecule, but for this specific substrate, both methods are generally suitable.

G Start 2-Bromo-5-fluoro-4-nitropyridine Reagents Reducing Agent (e.g., SnCl₂·2H₂O / HCl or H₂, Pd/C) Solvent (e.g., EtOH) Start->Reagents Product This compound Reagents->Product

Caption: Workflow for the reduction of 2-Bromo-5-fluoro-4-nitropyridine.

Experimental Protocol (Using SnCl₂)
  • Setup: In a round-bottom flask, suspend 2-bromo-5-fluoro-4-nitropyridine (1.0 eq) in ethanol or ethyl acetate.[5]

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C). The reaction is often exothermic. Monitor by TLC or LC-MS until complete conversion of the starting material (typically 1-3 hours).

  • Work-up: Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralization: Basify the mixture by the slow addition of a concentrated aqueous NaOH or Na₂CO₃ solution until the pH is > 8. This will precipitate tin salts.

  • Extraction: Extract the resulting slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x). It may be necessary to filter the mixture through a pad of Celite to remove the tin salts before extraction.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify by column chromatography if necessary.

ParameterValueReference
Starting Material 2-Bromo-5-fluoro-4-nitropyridine[5]
Reagent Tin(II) chloride dihydrate (SnCl₂·2H₂O) / HCl[6]
Alternative Reagent H₂ (gas), Pd/C (catalyst)[7]
Solvent Ethanol or Ethyl AcetateN/A
Temperature Room Temperature to 50 °CN/A
Typical Yield >90%N/A

Conclusion

The synthesis of this compound can be approached via several robust and logical pathways. The choice of route will ultimately depend on the commercial availability and cost of the starting materials, desired scale, and the specific capabilities of the laboratory. The reduction of 2-bromo-5-fluoro-4-nitropyridine (Pathway 3) represents the most direct and likely highest-yielding approach, provided the nitro precursor is accessible. The selective amination of a di-bromo intermediate (Pathway 2) offers a modern and highly selective alternative, while the late-stage bromination of 5-fluoropyridin-4-amine (Pathway 1) is a classic and effective strategy if that specific amine is readily available. Each pathway provides a reliable method for accessing this valuable and versatile chemical building block.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. Available at: [Link]

  • PubMed. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Available at: [Link]

  • Google Patents.CN102898358A - Preparation method of fluoropyridine compounds.
  • Organic Letters. Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine. Available at: [Link]

  • ResearchGate. Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. Available at: [Link]

  • NIH. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Available at: [Link]

  • PubChem. 2-Bromo-5-fluoro-4-nitropyridine 1-oxide. Available at: [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available at: [Link]

  • Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Bromo-5-fluoropyridin-4-amine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Core Topic: 2-Bromo-5-fluoropyridin-4-amine CAS Number: 887570-94-7[1][2][3]

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It details the compound's structural features, proposed synthesis, chemical reactivity, and its significant potential as a scaffold in the design of targeted therapeutics.

Introduction and Strategic Importance

This compound is a halogenated and functionalized pyridine derivative. Such scaffolds are of paramount importance in medicinal chemistry, acting as versatile building blocks for a wide array of biologically active molecules.[3] The pyridine ring is a "privileged structure," frequently found in approved pharmaceuticals. The specific arrangement of a bromine atom, a fluorine atom, and an amino group on this compound's core provides multiple, distinct reaction sites, making it a highly valuable intermediate for creating diverse chemical libraries for drug screening.

The strategic value of this molecule lies in its inherent functionalities:

  • The 2-Bromo Position: Serves as a classical "handle" for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the precise introduction of aryl, heteroaryl, or alkyl groups.

  • The 4-Amino Group: Acts as a key hydrogen bond donor. In many kinase inhibitors, this aminopyridine motif is crucial for binding to the hinge region of the kinase's ATP-binding pocket, a common strategy for achieving high potency.

  • The 5-Fluoro Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate physicochemical properties. Fluorine can enhance metabolic stability, improve binding affinity, and alter lipophilicity and pKa, thereby optimizing the pharmacokinetic and pharmacodynamic profile of a drug candidate.

Physicochemical and Structural Data

While extensive experimental data for this specific isomer is not widely published, the core properties and predicted values provide a baseline for experimental design.

PropertyValue / InformationSource
CAS Number 887570-94-7[1][4][5]
Molecular Formula C₅H₄BrFN₂[3]
Molecular Weight 191.00 g/mol [6]
Monoisotopic Mass 189.9542 Da[7]
IUPAC Name This compound[8]
Canonical SMILES C1=C(C(=CN=C1Br)F)N[7]
InChIKey VSBXRKVNILPDOB-UHFFFAOYSA-N[7]
Predicted XlogP 1.3[7]
Appearance Solid (predicted, based on isomers)
Solubility Expected to be soluble in organic solvents like methanol, chloroform, and ethyl acetate.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process involving regioselective bromination followed by a diazotization-fluorination sequence (an improved Balz-Schiemann reaction).

Synthetic_Pathway cluster_0 Step 1: Bromination A 2-Amino-5-fluoropyridine B Intermediate (Dibromo Species) A->B  NBS, Acetonitrile C This compound (Target Molecule) Start 4-Amino-5-fluoropyridine Step1_Int 2-Bromo-4-amino-5-fluoropyridine (Diazotization Intermediate) Start->Step1_Int 1. Bromination (e.g., NBS in MeCN) Target This compound CAS: 887570-94-7 Precursor 2,4-Dichloro-5-fluoropyridine Amine_Int 2-Chloro-5-fluoro-4-(protected-amino)pyridine Precursor->Amine_Int 1. Selective Amination at C4 (e.g., Protected Amine, Base) Final_Int 2-Bromo-5-fluoro-4-(protected-amino)pyridine Amine_Int->Final_Int 2. Halogen Exchange (Cl to Br) or Bromination of a precursor Final This compound Final_Int->Final 3. Deprotection P1 Substituted Pyridine Precursor P2 Functionalized Intermediate P1->P2 P3 This compound P2->P3

A plausible, though unconfirmed, synthetic workflow.

A more direct, albeit potentially lower-yielding approach, could involve the direct bromination of 4-amino-5-fluoropyridine.

Causality Behind Procedural Choices:

  • Bromination Reagent: N-Bromosuccinimide (NBS) is often chosen as a brominating agent for activated rings like aminopyridines because it provides a source of electrophilic bromine under relatively mild conditions, minimizing over-bromination and side reactions compared to using elemental bromine (Br₂).

  • Diazotization: The transformation of an amino group into a fluorine atom often proceeds via a diazotization reaction using a nitrite source (like sodium nitrite) in a strongly acidic medium (like fluoroboric acid, HBF₄), which forms a diazonium tetrafluoroborate salt. Gentle heating of this salt then releases nitrogen gas and installs the fluorine atom (the Balz-Schiemann reaction). This is a standard method for introducing fluorine into an aromatic ring when a corresponding amine is available.[9]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the electronic interplay of its substituents.

Reactivity_Sites compound C2_Br C2-Br Bond Suzuki, Sonogashira, Buchwald-Hartwig Coupling C2_Br->Suzuki, Sonogashira, Buchwald-Hartwig Coupling Electrophilic Site (Pd-Catalyzed Reactions) N4_Amine N4-Amino Group Amide Formation, Alkylation, Heterocycle Formation N4_Amine->Amide Formation, Alkylation, Heterocycle Formation Nucleophilic Site

Primary reactive sites on this compound.

  • The C-Br Bond (Electrophilic Site): The carbon at the 2-position is electron-deficient due to the electronegativity of the adjacent ring nitrogen and the bromine atom. This makes it highly susceptible to oxidative addition by a Palladium(0) catalyst, which is the crucial first step in most cross-coupling reactions. The strong electron-donating effect of the amino group at the para-position (C4) further activates this C-Br bond towards oxidative addition, making it a prime site for reactions like Suzuki coupling.

  • The Amino Group (Nucleophilic Site): The lone pair on the nitrogen of the amino group makes it nucleophilic. It can readily react with electrophiles such as acyl chlorides (to form amides), alkyl halides (to form secondary amines), or be used as a building block for the construction of fused heterocyclic rings (e.g., imidazopyridines).

Application in Kinase Inhibitor Development

The 4-aminopyridine scaffold is a well-validated pharmacophore for kinase inhibitors. The amino group acts as a hydrogen bond donor, anchoring the molecule to the "hinge region" of the kinase ATP-binding site. This interaction is a common feature of many approved kinase inhibitors. By using this compound, medicinal chemists can utilize the C2-bromo position as an attachment point to build out a larger molecule that occupies other regions of the ATP pocket, thereby tuning the compound's potency and selectivity for a specific kinase target.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a generalized, adaptable procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. It should be optimized for specific substrates.

Objective: To synthesize a 2-aryl-5-fluoropyridin-4-amine derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (deionized, degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Suzuki_Workflow A 1. Setup Add solids (amine, boronic acid, K₂CO₃, Pd catalyst) to a Schlenk flask. B 2. Inert Atmosphere Evacuate and backfill the flask with Argon or N₂ (3x). A->B C 3. Solvent Addition Add degassed 1,4-dioxane and water via syringe. B->C D 4. Reaction Heat mixture to 90-100 °C with vigorous stirring. Monitor by TLC/LC-MS. C->D E 5. Work-up Cool, dilute with EtOAc, wash with water and brine. D->E F 6. Purification Dry organic layer (Na₂SO₄), concentrate, and purify via flash column chromatography. E->F G Final Product 2-Aryl-5-fluoropyridin-4-amine F->G

General workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (e.g., 191 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (345 mg, 2.5 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Inerting: Seal the flask and evacuate the atmosphere, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe.

  • Heating: Immerse the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously for 4-16 hours.

  • Monitoring: The reaction's progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Aqueous Work-up: After the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (EtOAc, ~20 mL) and transfer to a separatory funnel. Wash the organic phase with water (2 x 15 mL) and then with saturated brine (1 x 15 mL).

  • Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure 2-aryl-5-fluoropyridin-4-amine product.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: One would expect to see two distinct signals in the aromatic region, likely appearing as doublets or doublets of doublets due to H-H and H-F coupling. A broad singlet corresponding to the -NH₂ protons would also be present.

    • ¹³C NMR: Five distinct signals in the aromatic region would be expected. The carbon atoms bonded to fluorine and bromine would show characteristic splitting patterns (C-F coupling) and chemical shifts.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should provide a molecular formula consistent with C₅H₄BrFN₂. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.

  • High-Performance Liquid Chromatography (HPLC): Purity analysis should be performed using a reverse-phase HPLC method (e.g., with a C18 column) and a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or TFA) with UV detection.

Safety and Handling

  • Potential Hazards (based on isomer data):

    • H302: Harmful if swallowed.[10]

    • H312: Harmful in contact with skin.[10]

    • H315: Causes skin irritation.[10]

    • H319: Causes serious eye irritation.[10]

    • H332: Harmful if inhaled.[10]

    • H335: May cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood. If dusts are generated, a respirator may be necessary.

  • Handling and Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

  • First Aid Measures:

    • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

    • If on Skin: Wash with plenty of soap and water.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

References

Sources

2-Bromo-5-fluoropyridin-4-amine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-5-fluoropyridin-4-amine: Synthesis, Applications, and Experimental Considerations

This guide provides a comprehensive technical overview of this compound, a halogenated pyridine derivative of significant interest to researchers and professionals in drug development. Due to the specificity of this isomer, this document also incorporates data from closely related structural isomers to present a broader context of the scaffold's utility in medicinal chemistry and organic synthesis.

Core Physicochemical Properties

The foundational attributes of this compound are centered around its unique molecular structure, which imparts specific reactivity and characteristics. The presence of bromine, fluorine, and amine functional groups on the pyridine ring makes it a versatile building block in synthetic chemistry.

The molecular weight of this compound is 191.00 g/mol , derived from its molecular formula, C₅H₄BrFN₂.[1][2] This and other key properties are summarized below.

PropertyValueSource
Molecular Formula C₅H₄BrFN₂[2]
Molecular Weight 191.00 g/mol [1][2]
Canonical SMILES C1=C(C(=NC=C1F)Br)NN/A
InChI Key N/A (Specific isomer not indexed)N/A
Appearance Expected to be a solid at room temperature[3]

Note: Data for appearance is inferred from related solid isomers like 5-Bromo-4-fluoropyridin-2-amine.

Synthesis and Chemical Reactivity

A general approach often begins with a more common pyridine derivative, which is then functionalized. For instance, the synthesis of a related compound, 2-bromo-5-fluoropyridine, involves the diazotization of 2-amino-5-fluoropyridine.[5] A similar pathway could be envisioned for the target molecule.

Representative Synthetic Workflow: Diazotization

The following workflow illustrates a common method for introducing a halogen to a pyridine ring, starting from an aminopyridine precursor. This is a fundamental reaction in the synthesis of many halogenated heterocycles.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Halogen Exchange cluster_2 Step 3: Further Functionalization (Hypothetical) A 2-Amino-5-fluoropyridine B Diazonium Salt Intermediate A->B NaNO₂, HBr 0-5 °C C 2-Bromo-5-fluoropyridine B->C Sandmeyer or related reaction D Introduction of 4-Amino Group C->D Nitration followed by Reduction

Caption: Generalized synthetic pathway for halogenated pyridines.

The bromine atom on the pyridine ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[6][7] This allows for the precise and efficient construction of complex molecular scaffolds by forming new carbon-carbon bonds, which is a cornerstone of modern drug discovery.[6][7]

Applications in Medicinal Chemistry and Drug Discovery

The fluorinated pyridine scaffold is a privileged structure in medicinal chemistry.[8] The inclusion of fluorine can significantly improve a drug candidate's metabolic stability, bioavailability, and binding affinity.[6]

Kinase Inhibitor Development

The aminopyridine core is a well-established scaffold for developing kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.[8] These structures often interact with the hinge region of the kinase's ATP-binding site. Derivatives of brominated aminopyridines are instrumental in synthesizing potent inhibitors for various kinases, including p38 MAP kinase, a key regulator of inflammatory responses.[8]

The workflow below illustrates the logical progression from a starting material to a potential therapeutic agent.

G A This compound Building Block B Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) A:f1->B:f0 Reactant C Complex Intermediate Introduction of Aryl/Heteroaryl Moiety B:f1->C:f0 Product D Final Drug Candidate (e.g., Kinase Inhibitor) C:f1->D:f0 Further Modification

Caption: Role as a building block in drug discovery.

Safety, Handling, and Storage

Handling of halogenated pyridines requires adherence to strict safety protocols. Based on data from structural isomers, these compounds are often classified as harmful and irritants.[9]

GHS Hazard Information (Inferred from Isomers)
Hazard ClassStatement
Acute Toxicity, OralH302: Harmful if swallowed
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
STOT - Single ExposureH335: May cause respiratory irritation

Source: Data compiled from SDS of 2-Bromo-5-fluoropyridine and related isomers.[9][10]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[11]

  • Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[9]

  • Respiratory Protection: Use in a well-ventilated area. If dust or vapors are generated, a full-face respirator may be necessary.[9][12]

Storage and Handling:

  • Store in a cool, dry, and well-ventilated place.[13]

  • Keep containers tightly closed.

  • Avoid ingestion, inhalation, and contact with skin and eyes.[13]

  • Wash hands thoroughly after handling.[14]

Experimental Protocol: Suzuki Coupling Reaction

This section provides a representative protocol for a Suzuki coupling reaction, a common application for bromopyridine derivatives in drug discovery. This example utilizes a structural isomer as the starting material to illustrate the utility of the scaffold.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki coupling reaction.

Materials:

  • 2-Bromo-5-fluoropyridine (1.0 eq)[10]

  • Phenylboronic acid (1.2 eq)[10]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Potassium carbonate (2.0 eq)

  • Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1)

Procedure:

  • To a reaction flask, add 2-Bromo-5-fluoropyridine, phenylboronic acid, potassium carbonate, and the palladium catalyst.

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 90-100 °C with stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography to obtain the desired 5-fluoro-2-phenylpyridine.[10]

References

  • PubChem. 2-Bromo-5-fluoropyridin-3-amine. Available from: [Link]

  • PubChem. 5-Bromo-4-fluoropyridin-2-amine. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. Available from: [Link]

Sources

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-5-fluoropyridin-4-amine for Drug Discovery Professionals

In the landscape of contemporary drug discovery, the pyridine scaffold remains a "privileged structure," a core component in a multitude of approved therapeutic agents.[1] Among the vast array of functionalized pyridines, this compound (CAS No. 887570-94-7) has emerged as a particularly valuable and versatile building block.[2] Its strategic trifecta of functional groups—a reactive bromine atom, a metabolically robust fluorine atom, and a nucleophilic amino group—offers a powerful platform for synthetic chemists to generate diverse molecular architectures.[3]

This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic utility of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic principles behind its key reactions and offers field-proven insights into its application, establishing a foundation for its effective use in the synthesis of novel therapeutic candidates.

Physicochemical and Spectroscopic Profile

The unique arrangement of substituents on the pyridine ring governs the physical and spectral characteristics of this compound. The electron-withdrawing nature of the nitrogen and halogen atoms, countered by the electron-donating amino group, creates a distinct electronic profile that is reflected in its properties.

PropertyValueSource
Molecular Formula C₅H₄BrFN₂[4]
Molecular Weight 191.00 g/mol [5][6]
CAS Number 887570-94-7[2]
Monoisotopic Mass 189.9542 Da[4]
Predicted XlogP 1.3[4]
Appearance Solid (Expected)[7]

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C-3 and C-6 positions. The proton at C-6 will likely appear as a doublet due to coupling with the C-5 fluorine, while the C-3 proton will appear as a singlet or a narrow doublet, also influenced by the fluorine. The amine protons will present as a broad singlet.

  • ¹³C NMR: The carbon spectrum will display five signals for the pyridine ring. The carbon atoms attached to the halogens (C-2 and C-5) and the amine (C-4) will be significantly influenced by their respective substituents.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift characteristic of a fluorine atom attached to a pyridine ring.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis and Manufacturing Considerations

While numerous methods exist for the synthesis of substituted pyridines, a common approach for producing compounds like this compound involves a multi-step sequence starting from a more readily available precursor. A plausible synthetic strategy involves the bromination of a corresponding aminofluoropyridine.

A 5-Fluoropyridin-4-amine C This compound A->C Regioselective Bromination B Brominating Agent (e.g., NBS) B->A

Figure 1: A plausible synthetic workflow for this compound.

The key to this synthesis is controlling the regioselectivity of the bromination. The amino group at the C-4 position is an activating group and directs electrophiles to the ortho positions (C-3 and C-5). However, the C-5 position is already occupied by fluorine. Therefore, bromination is directed to the C-3 position. To achieve bromination at the C-2 position, a different strategy, potentially involving diazotization of a corresponding diamine precursor followed by a Sandmeyer-type reaction, may be required.

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the C-Br bond at the 2-position. This position is electronically activated by the ring nitrogen, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.[8]

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for the formation of C-C bonds.[9][10] The C-Br bond at the 2-position of the title compound readily participates in this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl groups.

Causality of Experimental Choices: The success of the Suzuki coupling hinges on the careful selection of the catalyst, ligand, base, and solvent.[11][12]

  • Catalyst: A Pd(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required to initiate the catalytic cycle.

  • Ligand: For heteroaryl halides, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often superior to simpler ligands like PPh₃.[11] These ligands facilitate the often rate-limiting oxidative addition step and promote the final reductive elimination.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, activating the boronic acid component.[10][12]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[10]

Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂-Br Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L₂-R' OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination product Ar-R' TM_Complex->product start Ar-Br start->OA_Complex boronic R'-B(OH)₂ + Base boronic->TM_Complex

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq) and ligand if required.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, complementing the Suzuki reaction's C-C bond formation.[13][14] This reaction allows for the coupling of the C-Br bond with a wide range of primary or secondary amines, providing access to more complex substituted diaminopyridines.

The mechanism is analogous to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.[13][15] The choice of ligand and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) is critical for high yields.[15]

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Vessel Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), the appropriate phosphine ligand (e.g., Xantphos, 0.02-0.10 eq), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.1-1.3 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring until the starting material is consumed (monitored by LC-MS).

  • Workup: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While the C-Br bond is the primary site for cross-coupling, the principles of nucleophilic aromatic substitution on pyridine rings are also relevant. The pyridine ring is electron-deficient, and nucleophilic attack is favored at the positions ortho and para to the ring nitrogen (C-2 and C-4).[8][16][17] In SNAr reactions, the rate of halide displacement is typically F > Cl > Br > I.[18] However, the 5-fluoro substituent in the title compound is not in an activated position (C-2 or C-4) and is therefore significantly less likely to act as a leaving group in an SNAr reaction compared to the bromine at the activated C-2 position. For this substrate, palladium-catalyzed reactions are the dominant and most synthetically useful pathways.

Applications in Drug Discovery

The derivatives of this compound are of significant interest as scaffolds for kinase inhibitors.[1][9] The 4-amino group can serve as a crucial hydrogen bond donor, interacting with the hinge region of a kinase active site, while the substituent introduced at the 2-position via cross-coupling can be tailored to occupy adjacent hydrophobic pockets, enhancing potency and selectivity.[1]

cluster_0 Core Elaboration cluster_1 Further Functionalization Start This compound Suzuki Suzuki Coupling (with R¹-B(OH)₂) Start->Suzuki Intermediate 2-Aryl-5-fluoropyridin-4-amine Suzuki->Intermediate Reaction2 Functional Group Transformation on R¹ or NH₂ Intermediate->Reaction2 Final Complex Target Molecule (e.g., Kinase Inhibitor) Reaction2->Final

Figure 3: Conceptual workflow for elaborating the core scaffold in a drug discovery program.

This workflow illustrates how the initial Suzuki coupling provides a rapid entry to a diverse library of 2-aryl-4-aminopyridines. Subsequent chemical modifications can then be performed to optimize the structure-activity relationship (SAR), leading to the identification of potent and selective drug candidates.

Safety, Handling, and Storage

This compound is a chemical intermediate and should be handled with appropriate care. Based on data for structurally similar compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation.[5][6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[19][20] Handle in a well-ventilated area or a chemical fume hood.[19]

  • Handling: Avoid breathing dust, fumes, or vapors.[19] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

  • PubChem. 2-Bromo-5-fluoropyridin-3-amine | C5H4BrFN2 | CID 40427367.[Link]

  • PubChemLite. this compound (C5H4BrFN2).[Link]

  • Wikipedia. Buchwald–Hartwig amination.[Link]

  • PubChem. 5-Bromo-4-fluoropyridin-2-amine | C5H4BrFN2 | CID 57917407.[Link]

  • PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery.[Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.[Link]

  • PMC - NIH. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[Link]

  • Wikipedia. Suzuki reaction.[Link]

  • YouTube. nucleophilic aromatic substitutions.[Link]

  • Google Patents.CN102898358A - Preparation method of fluoropyridine compounds.
  • YouTube. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine.[Link]

  • Organic Chemistry Portal. Suzuki Coupling.[Link]

  • ChemRxiv. On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility.[Link]

  • MySkinRecipes. 4-Bromo-5-fluoropyridin-2-amine.[Link]

  • ResearchGate. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?[Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the physical properties of a molecule is the bedrock of its application. This guide provides a detailed examination of 2-Bromo-5-fluoropyridin-4-amine (CAS No. 887570-94-7), a substituted pyridine derivative of interest in synthetic and medicinal chemistry.

It is important to note that while this compound is commercially available, detailed experimental characterization in peer-reviewed literature is limited. Consequently, this guide synthesizes available supplier data, predicted values from computational models, and established, field-proven methodologies for the experimental determination of its core physical properties. This approach provides both the known data and the practical framework for its empirical validation.

Chemical Identity and Core Properties

This compound is a halogenated aminopyridine. The strategic placement of bromo, fluoro, and amino groups on the pyridine ring creates a molecule with significant potential as a building block in the synthesis of more complex chemical entities. Its properties are largely dictated by the interplay of the electron-withdrawing nature of the halogen atoms and the electron-donating character of the amino group, all influenced by the aromatic pyridine core.

Table 1: Summary of General and Predicted Physical Properties

PropertyValueSource/Comment
CAS Number 887570-94-7[1][2][3][4][5][6][7]
Molecular Formula C₅H₄BrFN₂[1]
Molecular Weight 191.00 g/mol [1][2]
Boiling Point 278.4 ± 35.0 °C at 760 mmHgPredicted Value[1]
Density 1.8 ± 0.1 g/cm³Predicted Value[1]
Storage 2-8°C, Inert atmosphere, Keep in dark placeSupplier recommendation[4]

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would be required.

Expected ¹H NMR Characteristics: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns (J-coupling) will be influenced by the adjacent substituents. The broad signal of the -NH₂ protons would also be present, and its chemical shift can be concentration and solvent-dependent.

Expected ¹³C NMR Characteristics: The carbon NMR spectrum should display five signals for the five carbon atoms of the pyridine ring. The carbons directly attached to the electronegative bromine, fluorine, and nitrogen atoms will be significantly shifted downfield.

Expected ¹⁹F NMR Characteristics: A singlet is expected in the ¹⁹F NMR spectrum, providing clear evidence for the presence of the fluorine atom.

Protocol 1: Standard NMR Sample Preparation and Analysis

This protocol describes a universally applicable method for preparing a sample for routine NMR analysis. The choice of solvent is critical; Deuterated Chloroform (CDCl₃) is a common starting point, but solubility must be confirmed. Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent alternative for polar compounds.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of This compound B Transfer to a clean, dry NMR tube A->B C Add ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) B->C D Cap and vortex/sonicate until fully dissolved C->D E Insert sample into NMR spectrometer D->E F Lock, Tune, and Shim the instrument E->F G Acquire ¹H, ¹³C, and ¹⁹F spectra F->G H Apply Fourier Transform G->H I Phase and baseline correction H->I J Integrate peaks (¹H) and assign chemical shifts I->J

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands.

Table 2: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300-3500Medium, Doublet
C-H Stretch (Aromatic)3000-3100Medium to Weak
C=N, C=C Stretch (Aromatic Ring)1550-1650Strong
N-H Bend (Amine)1580-1650Medium
C-F Stretch1000-1400Strong
C-Br Stretch500-600Medium to Strong

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a common technique for solid samples as it requires minimal sample preparation.

FTIR_Workflow A Ensure ATR crystal is clean B Collect a background spectrum A->B C Place a small amount of solid sample on the ATR crystal B->C D Apply pressure using the anvil C->D E Collect the sample spectrum D->E F Clean the crystal surface thoroughly E->F

Caption: Workflow for solid sample analysis by ATR-FTIR.

Thermal and Physicochemical Properties

Thermal Analysis (Melting Point)

The melting point is a critical indicator of purity. While no experimentally determined melting point is published, its determination is straightforward. Differential Scanning Calorimetry (DSC) is the preferred method as it provides a precise melting temperature and can also reveal other thermal events like decomposition or phase transitions.

Protocol 3: Melting Point Determination by DSC

This protocol provides a precise method for determining the melting point and enthalpy of fusion.

DSC_Workflow cluster_prep Sample Preparation cluster_run Instrument Run cluster_analysis Data Analysis A Accurately weigh 1-5 mg of sample into an aluminum DSC pan B Hermetically seal the pan using a sample press A->B C Prepare an empty sealed pan as a reference B->C D Place sample and reference pans into the DSC cell C->D E Equilibrate at a low temperature (e.g., 25°C) D->E F Ramp temperature at a controlled rate (e.g., 10°C/min) to a point well above the expected melt E->F G Plot heat flow vs. temperature F->G H Determine onset temperature (Melting Point) G->H I Integrate the peak area (Enthalpy of Fusion) H->I

Caption: DSC workflow for melting point determination.

Solubility

Solubility is a critical parameter for any compound intended for biological screening or as a reagent in solution-phase synthesis. A qualitative assessment is the first step.

Protocol 4: Qualitative Solubility Assessment

  • To approximately 1-2 mg of this compound in a small vial, add 0.5 mL of the test solvent.

  • Agitate the vial (vortex) for 1-2 minutes.

  • Visually inspect for dissolution.

  • Categorize as: Freely Soluble, Sparingly Soluble, or Insoluble.

  • Test a range of solvents from non-polar (e.g., hexanes), to moderately polar (e.g., ethyl acetate, dichloromethane), to polar aprotic (e.g., acetone, THF), to polar protic (e.g., methanol, ethanol, water). Due to its amine functionality, solubility in acidic aqueous solutions should also be evaluated.

For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is used to determine the concentration of a saturated solution.

Safety and Handling

Proper handling of any chemical reagent is paramount. Based on data from suppliers for this specific CAS number, the following GHS classifications apply.

Table 3: GHS Hazard Information for this compound

CategoryCodeDescription
Pictogram GHS07 (Exclamation Mark)Warning
Hazard Statements H302Harmful if swallowed[4]
H315Causes skin irritation[4]
H319Causes serious eye irritation[4]
H335May cause respiratory irritation[4]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray[4]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat is mandatory.

  • Respiratory Protection: Work in a well-ventilated fume hood. If handling large quantities or generating dust, a respirator may be necessary.

First Aid Measures:

  • If Inhaled: Move person into fresh air.

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.

References

  • 2-Bromo-5-fluoro-4-pyridinamine | CAS#:887570-94-7 | Chemsrc.

  • CAS: 887570-94-7 | CymitQuimica.

  • This compound (1 x 100 mg) - Reagentia.

  • CAS NO. 887570-94-7 | this compound | Catalog BD-A723147 | Arctom.

  • This compound 97% | CAS: 887570-94-7.

  • This compound,887570-94-7-Chemicalbridge.

  • 4-AMino-2-broMo-5-fluoropyridine | 887570-94-7 - ChemicalBook.

Sources

An In-depth Technical Guide to the NMR Spectral Analysis of 2-Bromo-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 2-bromo-5-fluoropyridin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of predicted ¹H, ¹³C, and ¹⁹F NMR spectra, elucidating the structural characteristics of this important chemical entity. Furthermore, this guide presents a robust, field-proven protocol for the acquisition of high-quality NMR data for pyridine-based compounds, ensuring experimental reliability and reproducibility.

Introduction: The Crucial Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique in the realm of organic chemistry, providing profound insights into the molecular architecture of compounds. For substituted pyridines, such as this compound, which are prevalent scaffolds in medicinal chemistry, a thorough understanding of their NMR spectra is paramount for unambiguous structure confirmation, purity assessment, and for tracking chemical transformations.[1] This guide delves into the nuanced spectral features of the title compound, offering a detailed roadmap for its characterization.

Predicted NMR Spectral Data & Interpretation

Due to the limited availability of experimental spectra in public databases, the following data is based on high-quality computational predictions. These predictions serve as a robust baseline for the analysis of experimentally acquired data.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is anticipated to display two distinct signals for the aromatic protons and a broad signal for the amine protons. The electron-withdrawing effects of the bromine and fluorine atoms, along with the nitrogen in the pyridine ring, significantly influence the chemical shifts of the ring protons.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-6~8.05Doublet (d)~3.0 (⁴JH-F)
H-3~6.60Doublet (d)~6.0 (³JH-F)
-NH₂~5.5 - 6.5Broad Singlet (br s)-

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values can vary from experimental results based on solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

  • H-6 Proton: The proton at the C-6 position is expected to appear at the most downfield chemical shift in the aromatic region. This is due to its ortho position relative to the electronegative nitrogen atom and meta to the fluorine atom. The signal is predicted to be a doublet due to coupling with the fluorine atom (⁴JH-F).

  • H-3 Proton: The proton at the C-3 position is anticipated to be the most upfield of the aromatic protons. It is ortho to the electron-donating amino group and meta to the bromine atom. This proton will also exhibit coupling to the fluorine atom, resulting in a doublet (³JH-F).

  • Amine Protons (-NH₂): The protons of the amino group typically appear as a broad singlet. Their chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding effects. In a protic solvent like DMSO-d₆, these protons are more likely to be observed.

Molecular Structure and NMR Correlations

The following diagram illustrates the structure of this compound and the key through-bond correlations that give rise to the observed (predicted) NMR spectral features.

Caption: Key J-coupling interactions in this compound.

¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are influenced by the attached atoms and their positions within the pyridine ring.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ) ppmMultiplicity (due to C-F coupling)
C-2~140Singlet
C-3~110Doublet (²JC-F)
C-4~150Doublet (³JC-F)
C-5~155Doublet (¹JC-F)
C-6~145Doublet (²JC-F)

Note: Chemical shifts are referenced to TMS. These are predicted values.

Interpretation of the ¹³C NMR Spectrum:

  • The carbon atoms directly bonded to electronegative atoms (N, Br, F) and the amino group will be significantly deshielded, appearing at higher chemical shifts.

  • C-5: This carbon, directly attached to the highly electronegative fluorine atom, will exhibit a large one-bond coupling constant (¹JC-F) and will be the most downfield signal.

  • C-2, C-4, C-6: These carbons are all attached to heteroatoms (N, Br, or N) and will also be deshielded.

  • C-3: This carbon is expected to be the most shielded carbon in the ring.

  • The carbons in proximity to the fluorine atom (C-3, C-4, and C-6) will appear as doublets due to through-bond C-F coupling.

¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[2]

Predicted ¹⁹F NMR Data:

The ¹⁹F NMR spectrum of this compound is expected to show a single signal, which will be a multiplet due to coupling with the aromatic protons (H-3 and H-6). The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Experimental Protocol for High-Fidelity NMR Data Acquisition

To ensure the acquisition of high-quality, reliable NMR data for this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, minimizing artifacts and maximizing spectral resolution.

I. Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H and ¹⁹F NMR, and 20-30 mg for ¹³C NMR. The purity of the sample is critical for accurate spectral interpretation.

  • Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve polar compounds and to facilitate the observation of exchangeable amine protons. Chloroform-d (CDCl₃) is an alternative.

  • Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry, high-precision NMR tube.

  • Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C).

II. NMR Instrument Parameters (for a 400 MHz Spectrometer)

The following parameters serve as a starting point and may require optimization based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard 30-degree pulse experiment (e.g., 'zg30') is suitable for routine analysis.

  • Number of Scans (NS): Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.

  • Acquisition Time (AQ): Set to 2-4 seconds to ensure good digital resolution.

  • Spectral Width (SW): A spectral width of -2 to 12 ppm is generally appropriate.

  • Temperature: Maintain a constant temperature of 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30') should be used.

  • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

  • Spectral Width (SW): A spectral width of 0 to 200 ppm will cover the expected chemical shift range.

¹⁹F NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment is sufficient.

  • Number of Scans (NS): 16 to 64 scans are usually adequate due to the high sensitivity of the ¹⁹F nucleus.

  • Relaxation Delay (D1): A delay of 1-2 seconds is appropriate.

  • Spectral Width (SW): A wide spectral width may be necessary depending on the instrument's reference frequency, but for aromatic fluorines, a range of -100 to -150 ppm (relative to CFCl₃) is a good starting point.

III. Data Processing and Analysis
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation to improve the signal-to-noise ratio.

  • Phase Correction: Carefully phase the spectra to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Reference the ¹H and ¹³C spectra to the TMS signal at 0 ppm.

  • Peak Picking and Integration: Identify all significant peaks and accurately integrate the signals in the ¹H spectrum.

Workflow for NMR Data Acquisition and Analysis

The following diagram outlines the logical workflow for the characterization of this compound using NMR spectroscopy.

NMR_Workflow A Sample Preparation (Weighing, Dissolution) B ¹H NMR Acquisition A->B C ¹³C NMR Acquisition A->C D ¹⁹F NMR Acquisition A->D E Data Processing (FT, Phasing, Baseline Correction) B->E C->E D->E F Spectral Analysis (Chemical Shift, Coupling Constants) E->F G Structure Elucidation & Verification F->G

Caption: General workflow for NMR-based structural analysis.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. The provided interpretations of chemical shifts and coupling patterns, grounded in fundamental NMR principles, offer a solid foundation for the analysis of experimental data. By adhering to the comprehensive experimental protocol outlined herein, researchers and scientists can confidently acquire high-fidelity NMR data, ensuring the accurate structural characterization of this and similar pyridine derivatives, thereby advancing research and development in their respective fields.

References

  • BenchChem.
  • ChemicalBook. "2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum." Accessed January 12, 2026.
  • ChemicalBook. "2-Bromo-5-fluoropyridine(41404-58-4) 13C NMR spectrum." Accessed January 12, 2026.
  • BLD Pharm. "this compound | 887570-94-7." Accessed January 12, 2026.
  • Sigma-Aldrich. "5-Bromo-4-fluoropyridin-2-amine | 944401-69-8." Accessed January 12, 2026.
  • PubChem. "5-Bromo-4-fluoropyridin-2-amine." Accessed January 12, 2026.
  • NMRDB.org. "Predict 1H proton NMR spectra." Accessed January 12, 2026.
  • NMRDB.org. "Predict 13C carbon NMR spectra." Accessed January 12, 2026.
  • Journal of Chemical and Pharmaceutical Sciences. "Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy." Accessed January 12, 2026.
  • RSC Publishing. "A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds." Accessed January 12, 2026.
  • PMC - NIH. "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." Accessed January 12, 2026.
  • ChemRxiv. "QM Assisted ML for 19F NMR Chemical Shift Prediction." Accessed January 12, 2026.
  • PMC - NIH. "Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions." Accessed January 12, 2026.
  • MDPI. "Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery." Accessed January 12, 2026.

Sources

A Comprehensive Guide to the ¹H NMR Spectroscopic Analysis of 2-Bromo-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-5-fluoropyridin-4-amine, a substituted heterocyclic compound relevant in medicinal chemistry and materials science. We dissect the molecular architecture to predict the chemical shifts, multiplicities, and coupling constants of the proton signals. This guide combines theoretical principles with practical, field-proven experimental protocols to offer researchers a self-validating framework for the unambiguous structural elucidation of this and structurally related molecules. Methodologies for sample preparation, data acquisition, and spectral interpretation are detailed, ensuring scientific rigor and reproducibility.

Foundational Analysis: Molecular Structure and Electronic Environment

The predictive power of NMR spectroscopy is rooted in a fundamental understanding of the molecule's electronic landscape. The structure of this compound presents a unique interplay of electronic effects from multiple substituents on a pyridine core.

  • Pyridine Ring: The nitrogen atom is highly electronegative, inducing a general deshielding effect on all ring protons compared to benzene. Its influence is most pronounced at the α-positions (C2 and C6).

  • Amino Group (-NH₂ at C4): This is a powerful electron-donating group (EDG) via the resonance effect (+M), which increases electron density primarily at the ortho (C3, C5) and para (C6) positions, causing an upfield (shielding) shift.

  • Bromine (-Br at C2): As a halogen, bromine is electron-withdrawing via the inductive effect (-I), leading to a deshielding (downfield shift) of nearby protons, particularly H-3.[1]

  • Fluorine (-F at C5): Fluorine is the most electronegative element, exerting a strong inductive (-I) electron-withdrawing effect. This significantly deshields adjacent protons, especially H-6. Critically, fluorine possesses a nuclear spin (I = ½) and will engage in through-bond spin-spin coupling with nearby protons.[2]

These competing effects result in a highly differentiated electronic environment for each of the three distinct proton types: the two aromatic protons (at C3 and C6) and the two amine protons.

Caption: Structure of this compound with proton assignments.

Predictive ¹H NMR Spectral Analysis

Based on the structural analysis, we can predict the key features of the ¹H NMR spectrum, including the number of signals, their chemical shifts (δ), multiplicities, and coupling constants (J).

Summary of Predicted Spectral Parameters
SignalProton AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)
1H-68.0 – 8.5Doublet of doublets (dd)³JHF ≈ 7–10 Hz; ⁴JHH ≈ 2–3 Hz
2H-37.0 – 7.5Doublet of doublets (dd)⁴JHF ≈ 2–4 Hz; ⁴JHH ≈ 2–3 Hz
3-NH₂4.0 – 7.0 (variable)Broad singlet (br s)N/A
Detailed Signal-by-Signal Breakdown

Signal 1: H-6 (Predicted δ ≈ 8.0 – 8.5 ppm) This proton is anticipated to be the most downfield signal in the aromatic region. Its chemical shift is dominated by two powerful deshielding effects:

  • It is alpha (α) to the electron-deficient pyridine nitrogen. Protons in this position on an unsubstituted pyridine ring resonate around 8.6 ppm.[3]

  • It is ortho to the highly electronegative fluorine atom, which further withdraws electron density.

The multiplicity of H-6 arises from coupling to two different nuclei:

  • Ortho H-F Coupling (³JHF): A three-bond coupling to the fluorine at C5 is expected to be relatively large, typically in the range of 7-10 Hz.[4]

  • Meta H-H Coupling (⁴JHH): A four-bond coupling to H-3 is significantly weaker, typically 2-3 Hz.

The combination of these two couplings will split the H-6 signal into a doublet of doublets (dd) .

Signal 2: H-3 (Predicted δ ≈ 7.0 – 7.5 ppm) The chemical shift of H-3 is influenced by a complex interplay of opposing forces. It is shielded by the ortho electron-donating amino group but deshielded by the ortho electron-withdrawing bromine atom. The net result is a signal that is significantly upfield relative to H-6.

The multiplicity of H-3 is also predicted to be a doublet of doublets (dd) due to:

  • Meta H-F Coupling (⁴JHF): A four-bond coupling to the fluorine at C5, which is typically small, around 2-4 Hz.[5][6]

  • Meta H-H Coupling (⁴JHH): The same four-bond coupling to H-6 (≈ 2-3 Hz) that is observed in the H-6 signal.

Signal 3: -NH₂ Protons (Predicted δ ≈ 4.0 – 7.0 ppm) The chemical shift of amine protons is notoriously variable, as it is highly sensitive to solvent, temperature, and concentration due to hydrogen bonding and chemical exchange phenomena.[7][8][9] In aprotic solvents like CDCl₃, the signal is often a broad singlet. However, in a hydrogen-bond accepting solvent like DMSO-d₆, proton exchange is slowed, often resulting in a sharper signal at a more downfield position.[10] Due to rapid exchange and quadrupolar broadening from the adjacent ¹⁴N nucleus, this signal typically appears as a broad singlet (br s) .

Caption: Spin-spin coupling network in this compound.

Experimental Protocol: A Self-Validating Workflow

Adherence to a rigorous experimental protocol is paramount for acquiring high-quality, reproducible NMR data. The following workflow is designed as a self-validating system.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition (400 MHz) cluster_proc 3. Data Processing cluster_val 4. Validation & Analysis prep_1 Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆ prep_2 Add TMS as internal reference (0 ppm) prep_1->prep_2 prep_3 Transfer to 5 mm NMR tube prep_2->prep_3 acq_1 Lock on deuterium signal and shim magnet prep_3->acq_1 acq_2 Set acquisition parameters (e.g., 16 scans, 2s delay) acq_1->acq_2 acq_3 Acquire Free Induction Decay (FID) acq_2->acq_3 proc_1 Apply Fourier Transform (FID → Spectrum) acq_3->proc_1 proc_2 Phase and baseline correction proc_1->proc_2 proc_3 Reference spectrum to TMS (0.00 ppm) proc_2->proc_3 proc_4 Integrate signals proc_3->proc_4 val_1 Confirm 1:1:2 integral ratio (H-6 : H-3 : NH₂) proc_4->val_1 val_2 Analyze multiplicities and extract J-values val_1->val_2 val_3 Optional: D₂O shake-out to confirm NH₂ peak val_2->val_3

Caption: A validated workflow for ¹H NMR spectrum acquisition and analysis.

Protocol Details:
  • Sample Preparation:

    • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended. It is an excellent solvent for polar compounds containing amine groups and slows down N-H proton exchange, resulting in sharper -NH₂ signals compared to solvents like CDCl₃.[10]

    • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent.

    • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

    • Parameters: Utilize a standard one-pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay (D1) of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Scans: Typically, 8 to 16 scans are sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

  • Data Processing and Interpretation:

    • Transformation: Apply an exponential multiplication (line broadening of 0.3 Hz) to the FID before Fourier transformation to improve the signal-to-noise ratio.

    • Correction: Meticulously phase the spectrum and apply a baseline correction to ensure accurate integration.

    • Integration: Calibrate the integral of one of the well-resolved aromatic signals (e.g., H-6) to a value of 1.0. The other signals should conform to the expected proton ratio.

    • Validation with D₂O Exchange: To definitively assign the -NH₂ peak, a simple validation experiment can be performed. After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signal corresponding to the -NH₂ protons will diminish or disappear entirely due to the exchange of amine protons for deuterium.[11]

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how substituent effects and spin-spin coupling phenomena manifest in a complex aromatic system. The spectrum is characterized by three distinct signals: two downfield doublet of doublets corresponding to H-3 and H-6, and one broad singlet for the amine protons. The specific chemical shifts and the unique H-H and H-F coupling constants provide an unambiguous spectroscopic fingerprint, allowing for definitive structural confirmation when analyzed within the rigorous experimental framework presented in this guide.

References

  • Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235. Available at: [Link]

  • Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Full Text from Taylor & Francis Online. Available at: [Link]

  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. Available at: [Link]

  • Hayami, H., et al. (1988). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. Available at: [Link]

  • Reddit. (2023). Amine protons on NMR. r/OrganicChemistry. Available at: [Link]

  • Nature. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. Available at: [Link]

  • Dunsford, J. J., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(8), 327. Available at: [Link]

  • Asian Journal of Chemistry. (2004). Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. Asian Publication Corporation. Available at: [Link]

  • AIP Publishing. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Available at: [Link]

  • ResearchGate. (2007). Coupling of Protons with Fluorine Page. ResearchGate. Available at: [Link]

  • Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Table 1 ¹H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Royal Society of Chemistry. Available at: [Link]

  • Semantic Scholar. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

  • Chemistry LibreTexts. (2024). Multinuclear NMR. Chemistry LibreTexts. Available at: [Link]

  • Abraham, R. J., et al. (1999). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 11(4), 329-337. Available at: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Reich, H. J. (n.d.). Effects of Other NMR-Active Nuclei on ¹H and ¹³C NMR Spectra. Organic Chemistry Data. Available at: [Link]

  • Abraham, R. J., & Mobli, M. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(5), 436-444. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Spectrum of 2-Bromo-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-5-fluoropyridin-4-amine, a key intermediate in contemporary drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this trifunctionalized pyridine derivative. Our approach is grounded in established spectroscopic principles and draws upon extensive data from related chemical structures to provide a robust and predictive analysis.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. The unique arrangement of a bromine atom, a fluorine atom, and an amino group on the pyridine core provides a versatile scaffold for the synthesis of complex molecular architectures. These substituents offer multiple reaction sites for further chemical modification, making it a valuable building block for the development of novel therapeutic agents. For instance, it is utilized in the synthesis of mGluR5 antagonists for treating neuropathic pain.[1]

Given its role in the synthesis of high-value compounds, unambiguous structural confirmation is paramount. ¹³C NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing detailed information about the carbon framework. This guide will provide a detailed exposition of the expected ¹³C NMR spectrum of this compound, enabling researchers to confidently identify and characterize this important synthetic intermediate.

Theoretical Principles: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is governed by the electronic effects of the three substituents—bromo, fluoro, and amino—on the pyridine ring. The chemical shift of each carbon atom is influenced by the interplay of inductive and resonance effects of these groups.

  • Substituent Effects on Pyridine Ring Carbons: The chemical shifts in a substituted pyridine ring can be predicted by considering the additivity of substituent-induced chemical shifts (SCS).[2][3][4][5][6] The nitrogen atom in the pyridine ring itself causes a significant deshielding of the α-carbons (C2 and C6) and the γ-carbon (C4) compared to benzene.

  • Amino Group (-NH₂): The amino group at the C4 position is a strong electron-donating group through resonance and electron-withdrawing through induction. The resonance effect typically dominates, leading to an increased electron density at the ortho (C3 and C5) and para (C2 and C6) positions. This results in a significant upfield shift (shielding) of these carbons.

  • Bromine Atom (-Br): The bromine atom at the C2 position is an electronegative halogen that exerts an electron-withdrawing inductive effect, causing a deshielding (downfield shift) of the directly attached carbon (C2). It has a weaker electron-donating resonance effect.

  • Fluorine Atom (-F): The fluorine atom at the C5 position is the most electronegative element and thus has a strong electron-withdrawing inductive effect, leading to a deshielding of adjacent carbons. However, like other halogens, it can also exhibit a weak electron-donating resonance effect. A key feature of fluorine in ¹³C NMR is the presence of carbon-fluorine (C-F) coupling, which splits the signals of nearby carbons into doublets or more complex multiplets.[7] The magnitude of the coupling constant (J-coupling) is dependent on the number of bonds separating the carbon and fluorine atoms.

The interplay of these electronic effects can be visualized as follows:

Predicted Electronic Effects on the Pyridine Ring cluster_0 This compound cluster_substituents This compound cluster_legend Legend C2 C2 N1 N C2->N1 Br Br C2->Br C3 C3 C3->C2 C4 C4 C4->C3 NH2 NH₂ C4->NH2 C5 C5 C5->C4 F F C5->F C6 C6 C6->C5 N1->C6 Deshielded Significantly Deshielded Carbon Shielded Significantly Shielded Carbon

Caption: Predicted electronic effects of substituents on the carbon atoms of the pyridine ring.

Predicted ¹³C NMR Spectral Data

Based on the analysis of substituent effects and data from similar compounds such as 2-bromopyridine, 2-fluoropyridine, and aminopyridines, the following table summarizes the predicted ¹³C NMR chemical shifts and C-F coupling constants for this compound.[8][9][10][11]

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)Rationale for Assignment
C2~142d~15-25 (³JCF)Attached to bromine and adjacent to nitrogen; deshielded.
C3~110d~5-10 (³JCF)Shielded by the strong electron-donating amino group at C4.
C4~155d~2-5 (⁴JCF)Attached to the amino group, leading to deshielding.
C5~148d~230-260 (¹JCF)Directly attached to the highly electronegative fluorine atom.
C6~135d~20-30 (²JCF)Deshielded by the adjacent nitrogen and fluorine at C5.

Disclaimer: These are predicted values based on theoretical principles and data from analogous compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

The molecular structure with the assigned carbon atoms is shown below:

Structure of this compound cluster_0 mol  <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD>C2TD><TD>C3TD><TD>C4TD><TD>C5TD><TD>C6TD>TR><TR><TD>BrTD><TD>TD><TD>NH₂TD><TD>FTD><TD>TD>TR>TABLE>

Caption: Chemical structure of this compound with carbon numbering for NMR assignment.

Experimental Protocol for ¹³C NMR Acquisition

The following is a generalized protocol for acquiring a high-quality proton-decoupled ¹³C NMR spectrum of this compound.[12][13][14]

4.1 Materials and Equipment

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Vortex mixer or sonicator

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Internal standard (e.g., Tetramethylsilane, TMS)

4.2 Sample Preparation

  • Sample Weighing: Accurately weigh approximately 20-50 mg of the this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. DMSO-d₆ is often a good choice for polar, amine-containing compounds.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Ensure the sample is fully dissolved. Gentle warming, vortexing, or sonication may be applied if necessary.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution to a 5 mm NMR tube. If any solid particles remain, filter the solution through a small plug of glass wool in the pipette directly into the NMR tube.

  • Internal Standard: Add a small amount of TMS as an internal standard for chemical shift referencing (to 0.00 ppm).

  • Capping: Cap the NMR tube securely and label it appropriately.

4.3 NMR Instrument Parameters

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) should be used.

  • Number of Scans (NS): A sufficient number of scans (e.g., 1024 to 4096) should be acquired to achieve a good signal-to-noise ratio, as the ¹³C nucleus has low natural abundance.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically sufficient.

  • Spectral Width (SW): A spectral width covering a range of 0 to 200 ppm is appropriate for most organic compounds.

  • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

4.4 Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) followed by a Fourier transform to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline. Apply a baseline correction algorithm to remove any distortions.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the solvent peak to its known chemical shift (e.g., DMSO-d₆ at 39.52 ppm).

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

The following diagram illustrates the general workflow for this experimental procedure.

Workflow for ¹³C NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (20-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup & Shimming transfer->setup acquire Acquire ¹³C NMR Spectrum setup->acquire ft Fourier Transformation acquire->ft phase Phasing & Baseline Correction ft->phase ref Chemical Shift Referencing phase->ref peak_pick Peak Picking ref->peak_pick assign Structural Assignment peak_pick->assign report Data Reporting assign->report

Caption: A generalized workflow for the ¹³C NMR analysis of this compound.

Conclusion

The ¹³C NMR spectrum of this compound is predicted to show five distinct signals for the pyridine ring carbons, all of which will be split into doublets due to coupling with the fluorine atom. The chemical shifts are governed by the combined electronic effects of the bromo, fluoro, and amino substituents. This in-depth guide provides a robust framework for the prediction, acquisition, and interpretation of the ¹³C NMR spectrum of this important molecule. By following the detailed experimental protocol and utilizing the predictive data presented, researchers can confidently perform structural verification and purity assessment, ensuring the integrity of their synthetic pathways in drug discovery and development.

References

  • Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(5), 967-974. Available at: [Link]

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-477. Available at: [Link]

  • Dabrowski, J., & Malinowska, E. (1982). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Magnetic Resonance in Chemistry, 20(1), 52-54. Available at: [Link]

  • ACD/Labs (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. Available at: [Link]

  • Wasylishen, R. E., & Lichter, R. L. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1814. Available at: [Link]

  • University of California, Irvine (n.d.). 13-C NMR Protocol for beginners AV-400. Available at: [Link]

Sources

Analyte Profile: Physicochemical Properties and Isotopic Signature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2-Bromo-5-fluoropyridin-4-amine

This guide provides a comprehensive technical overview for the mass spectrometric analysis of this compound, a key building block in modern synthetic chemistry and drug development. As researchers and scientists, obtaining unambiguous structural confirmation and purity assessment is paramount. This document moves beyond standard protocols to detail the underlying principles and strategic choices required for robust analytical method development, ensuring data integrity and trustworthiness.

A thorough understanding of the analyte's fundamental properties is the cornerstone of any successful mass spectrometric analysis. This compound is a halogenated heterocyclic amine with properties that dictate our analytical approach.

The most critical feature for its mass spectrometric identification is the presence of a bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance. This results in a highly characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, which will appear as a pair of peaks (a doublet) separated by 2 Daltons (Da), with nearly equal intensity. This signature is a powerful diagnostic tool for confirming the presence and number of bromine atoms in an unknown analyte.

Table 1: Core Physicochemical and Mass Spectrometry Data for this compound

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 887570-94-7[1][2]
Molecular Formula C₅H₄BrFN₂[1][3]
Formula Weight 191.00 g/mol [1][4]
Monoisotopic Mass 189.9542 Da[3]
Predicted [M+H]⁺ 190.9615 Da (⁷⁹Br), 192.9594 Da (⁸¹Br)[3]
Predicted [M-H]⁻ 188.9469 Da (⁷⁹Br), 190.9449 Da (⁸¹Br)[3]

Strategic Selection of Ionization Techniques

The choice of ionization method is the most crucial experimental decision, as it determines the nature and extent of the information obtained. For a small molecule like this compound, two primary techniques are complementary: Electrospray Ionization (ESI) for its softness and Electron Ionization (EI) for its extensive, reproducible fragmentation.

  • Electrospray Ionization (ESI): This is a soft ionization technique ideal for confirming molecular weight.[5] It typically generates protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode with minimal fragmentation. ESI is the method of choice when the primary goal is to verify the mass of the synthesized compound or to quantify it using Liquid Chromatography-Mass Spectrometry (LC-MS). The basicity of the pyridine nitrogen and the exocyclic amine group makes this compound an excellent candidate for positive-ion ESI.

  • Electron Ionization (EI): This is a hard ionization technique that bombards the analyte with high-energy electrons (~70 eV), causing extensive and reproducible fragmentation.[6] The resulting mass spectrum is a "molecular fingerprint" rich with structural information.[6] EI, typically coupled with Gas Chromatography (GC-MS), is the gold standard for unambiguous library-based identification and for elucidating the structure of novel compounds by interpreting their fragmentation patterns.

The following diagram illustrates the decision-making workflow for selecting the appropriate analytical technique based on the research objective.

Analytical_Workflow cluster_objective Analytical Objective cluster_methods Method Selection & Execution cluster_analysis Data Interpretation Objective Define Goal MW_Confirm Molecular Weight Confirmation & Purity Objective->MW_Confirm Identity/Purity Check Struct_Elucid Structural Elucidation Objective->Struct_Elucid Unknown ID / Structure Proof LCMS LC-MS Protocol (Soft Ionization - ESI) MW_Confirm->LCMS GCMS GC-MS Protocol (Hard Ionization - EI) Struct_Elucid->GCMS ESI_Data Analyze Adducts ([M+H]+, [M+Na]+) LCMS->ESI_Data EI_Data Analyze Fragmentation Pattern GCMS->EI_Data

Caption: Decision workflow for mass spectrometric analysis.

Experimental Protocol: LC-MS for Molecular Weight Confirmation

This protocol is designed for accurate mass measurement and purity analysis, leveraging the sensitivity and softness of ESI.

A. Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile.

  • Working Solution (1-10 µg/mL): Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration suitable for your instrument's sensitivity. The presence of formic acid aids in protonation for positive-ion ESI.

B. Liquid Chromatography Parameters

  • Column: C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Pyridine compounds can exhibit peak tailing on some columns; a high-purity silica C18 is recommended.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5-7 minutes.

  • Flow Rate: 0.3 - 0.4 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 1 - 5 µL

C. Mass Spectrometry Parameters (ESI)

  • Ionization Mode: Positive (preferred due to basic nitrogens) and Negative.

  • Mass Range: 50 - 500 m/z

  • Capillary Voltage: +3.5 kV

  • Gas Temperature: 300 °C

  • Drying Gas Flow: 8 L/min

  • Nebulizer Pressure: 35 psig

  • Expected Ions (Positive Mode): Look for the [M+H]⁺ adduct at m/z 190.96 and 192.96 . Also, monitor for potential sodium adducts ([M+Na]⁺) at m/z 212.94 and 214.94.[3]

Experimental Protocol: GC-MS for Structural Elucidation

This protocol is optimized for generating a reproducible fragmentation pattern for structural confirmation and library matching.

A. Sample Preparation

  • Stock Solution (1 mg/mL): Dissolve ~1 mg of the compound in a volatile, GC-compatible solvent such as Dichloromethane or Ethyl Acetate.

  • Working Solution (10-100 µg/mL): Dilute the stock solution to the desired concentration. The compound's amine group may require derivatization for improved peak shape, but it should be sufficiently volatile for direct analysis.

B. Gas Chromatography Parameters

  • Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Split (e.g., 20:1) or Splitless, depending on concentration.

C. Mass Spectrometry Parameters (EI)

  • Ionization Mode: EI

  • Electron Energy: 70 eV

  • Mass Range: 40 - 300 m/z

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Solvent Delay: 3-4 minutes to prevent filament damage.

Data Interpretation: Predicted EI Fragmentation Pathways

The EI mass spectrum provides the most valuable data for structural confirmation. The fragmentation of this compound is governed by the stability of the aromatic ring and the relative bond strengths of its substituents. The "nitrogen rule" states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which holds true for this compound.

The fragmentation cascade is predicted to initiate from the molecular ion (M⁺•) and proceed through several characteristic losses.

  • Molecular Ion (M⁺•) at m/z 190/192: The most intense peak group in the high-mass region will be the molecular ion, showing the characteristic ~1:1 doublet for the ⁷⁹Br and ⁸¹Br isotopes.

  • Loss of Bromine Radical (•Br): The C-Br bond is the weakest, making the loss of a bromine radical a highly favorable initial fragmentation step.[8][9] This will produce a prominent ion at m/z 111 .

  • Loss of Hydrogen Cyanide (HCN): Pyridine rings characteristically fragment via the loss of HCN (27 Da).[10][11] This loss from the m/z 111 ion would yield a fragment at m/z 84 .

  • Loss of Hydrogen Fluoride (HF): While the C-F bond is very strong, the elimination of a stable neutral molecule like HF (20 Da) is a possible pathway, likely from the m/z 111 ion, which would result in a fragment at m/z 91 .

The predicted fragmentation pathway is visualized below.

Fragmentation_Pathway cluster_frags M ⁺• m/z 190/192 Molecular Ion F1 <[C₅H₄FN₂]⁺> m/z 111 M->F1 - •Br F2 <[C₄H₃F]⁺•> m/z 84 F1->F2 - HCN F3 <[C₅H₃N]⁺•> m/z 91 F1->F3 - HF

Caption: Predicted EI fragmentation of this compound.

Conclusion

The mass spectrometric analysis of this compound is a clear example of how a strategic, multi-faceted approach yields comprehensive and trustworthy data. By combining soft ionization (ESI) for molecular weight confirmation with hard ionization (EI) for structural elucidation, researchers can achieve unambiguous characterization. The key diagnostic features for this compound are the prominent M/M+2 isotopic pattern from bromine and the predictable fragmentation pathway involving the sequential loss of a bromine radical and hydrogen cyanide. The protocols and interpretive framework provided in this guide offer a robust foundation for the analysis of this and structurally related compounds in a drug discovery and development setting.

References

  • This compound - Advanced ChemBlocks. (n.d.). Retrieved January 12, 2026, from [Link]

  • This compound (C5H4BrFN2). (n.d.). PubChemLite. Retrieved January 12, 2026, from [Link]

  • 3-Aminopyridine. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved January 12, 2026, from [Link]

  • 2-Bromo-5-fluoropyridin-3-amine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • 2-Aminopyridine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Zhang, X., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1563. [Link]

  • 2-Aminopyridine. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved January 12, 2026, from [Link]

  • HPLC Methods for analysis of 4-Aminopyridine. (n.d.). HELIX Chromatography. Retrieved January 12, 2026, from [Link]

  • 5-Bromo-4-fluoropyridin-2-amine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved January 12, 2026, from [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved January 12, 2026, from [Link]

  • Abbas, A., et al. (2015). Figure S1. Mass fragmentation pattern of a representative compound 11.Br 2. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

  • Pyridine, 2-bromo-. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to the Reactivity of 2-Bromo-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. The strategic functionalization of the pyridine nucleus with various substituents allows for the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and target-binding affinity.

This guide focuses on a particularly intriguing building block: 2-Bromo-5-fluoropyridin-4-amine . The specific arrangement of a bromo, a fluoro, and an amino group on the pyridine core imparts a rich and nuanced reactivity, making it a valuable intermediate for the synthesis of complex molecular architectures. The presence of a bromine atom at the 2-position provides a handle for palladium-catalyzed cross-coupling reactions, while the fluoro group at the 5-position and the amino group at the 4-position significantly modulate the electronic landscape of the ring, influencing its susceptibility to both nucleophilic and electrophilic attack.

This document will provide a comprehensive overview of the synthesis and reactivity of this compound, offering insights into its behavior in key synthetic transformations and its applications in the development of novel therapeutics.

Molecular Properties and Electronic Profile

The reactivity of this compound is a direct consequence of the interplay between the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom, and the electron-donating character of the amino group. The bromine atom, while also electron-withdrawing, is primarily significant as a leaving group in cross-coupling reactions.

The amino group at the 4-position is a powerful electron-donating group, which enriches the pyridine ring with electron density, particularly at the ortho (3 and 5) positions. This has a profound impact on the molecule's reactivity profile.

Synthesis of this compound

A plausible synthetic route to this compound can be extrapolated from the synthesis of related compounds.[3][4] A potential pathway commences with the bromination of 5-fluoropyridin-4-amine.

Proposed Synthetic Workflow:

Synthesis_Workflow 5-Fluoropyridin-4-amine 5-Fluoropyridin-4-amine This compound This compound 5-Fluoropyridin-4-amine->this compound Electrophilic Bromination

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol (Proposed):

  • Dissolution: Dissolve 5-fluoropyridin-4-amine in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Brominating Agent: Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise at a controlled temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and neutralize the mixture with a base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reactivity Profile: A Tale of Three Substituents

The unique substitution pattern of this compound dictates its reactivity in various chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The Dominance of the C-Br Bond

The carbon-bromine bond at the 2-position is the most reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond and the established propensity of palladium catalysts to undergo oxidative addition into aryl-bromide bonds.[5][6]

Suzuki-Miyaura Coupling:

This reaction is a powerful tool for the formation of carbon-carbon bonds.[7] In the case of this compound, it allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents Substrate This compound Product 2-Aryl-5-fluoropyridin-4-amine Substrate->Product Suzuki Coupling Boronic_Acid R-B(OH)2 Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Generalized Suzuki-Miyaura Protocol:

  • Inert Atmosphere: To a reaction vessel, add this compound, the corresponding boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

  • Solvent: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination:

This reaction enables the formation of carbon-nitrogen bonds, providing access to a diverse range of substituted aminopyridines.[8][9][10]

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents Substrate This compound Product N-substituted-5-fluoro- pyridin-2,4-diamine Substrate->Product Buchwald-Hartwig Amination Amine R1R2NH Amine->Product Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Product Ligand Ligand (e.g., Xantphos) Ligand->Product Base Base (e.g., Cs2CO3) Base->Product

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Generalized Buchwald-Hartwig Protocol:

  • Inert Atmosphere: In a glovebox or under an inert atmosphere, combine this compound, the desired amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-6 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.5 equivalents).

  • Solvent: Add an anhydrous solvent, such as toluene or 1,4-dioxane.

  • Heating: Seal the reaction vessel and heat to 80-120 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNA r): A Tale of Two Halogens

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen (C2, C4, and C6).[11] In this compound, both the C2 and C4 positions are activated. However, the presence of the strongly electron-donating amino group at C4 significantly deactivates this position towards nucleophilic attack.

Therefore, nucleophilic attack is most likely to occur at the C2 position, leading to the displacement of the bromide. While fluoride is generally a better leaving group than bromide in SNAr reactions on electron-deficient rings, the C-F bond at the 5-position is not activated by the ring nitrogen.[12][13]

Predicted Reactivity in SNAr:

PositionSubstituentActivation by Ring NitrogenInfluence of Amino GroupLeaving Group AbilityPredicted Reactivity
C2BromoActivated (ortho)MinorGoodPrimary site of attack
C4AminoActivated (para)Strongly DeactivatingPoorUnlikely to react
C5FluoroNot Activated (meta)MinorExcellentUnlikely to react
Electrophilic Aromatic Substitution: Directed by the Amino Group

The powerful electron-donating amino group at the C4 position strongly activates the pyridine ring towards electrophilic aromatic substitution. The directing effect of the amino group will favor substitution at the positions ortho to it, namely C3 and C5. However, the C5 position is already occupied by a fluoro group. Therefore, electrophilic substitution is most likely to occur at the C3 position .

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.

General Workflow for Electrophilic Substitution:

Electrophilic_Substitution Substrate This compound Product 3-E-2-Bromo-5-fluoropyridin-4-amine Substrate->Product Electrophilic Substitution Reagent Electrophilic Reagent (E+) Reagent->Product

Caption: General workflow for the electrophilic substitution of this compound.

Applications in Medicinal Chemistry: A Privileged Scaffold

The 2-amino-4-substituted pyridine scaffold is a key feature in numerous biologically active molecules, particularly in the development of kinase inhibitors.[14][15] The amino group often forms crucial hydrogen bond interactions with the hinge region of the kinase active site. The ability to readily functionalize the 2-position of this compound via cross-coupling reactions allows for the exploration of a wide chemical space to optimize potency and selectivity.

The fluorine atom at the 5-position can also be beneficial, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate pKa.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex heterocyclic compounds. Its reactivity is governed by a delicate balance of electronic effects from its three distinct substituents. The C2-bromo group serves as a reliable handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. The strong directing effect of the C4-amino group facilitates electrophilic substitution at the C3 position. While the pyridine ring is activated for nucleophilic aromatic substitution, the deactivating effect of the amino group at C4 directs nucleophilic attack to the C2 position. A thorough understanding of this nuanced reactivity empowers researchers and drug development professionals to strategically employ this scaffold in the design and synthesis of novel therapeutic agents.

References

  • PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available from: [Link].

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link].

  • Ningbo Inno Pharmchem Co., Ltd. Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. Available from: [Link].

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link].

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link].

  • ResearchGate. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? Available from: [Link].

  • National Institutes of Health. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available from: [Link].

  • National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link].

  • YouTube. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Available from: [Link].

  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link].

  • MySkinRecipes. 4-Bromo-5-fluoropyridin-2-amine. Available from: [Link].

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link].

  • National Institutes of Health. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link].

  • MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Available from: [Link].

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Available from: [Link].

  • YouTube. Electrophilic Aromatic Substitution Reactions Made Easy! Available from: [Link].

  • PubMed Central. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Available from: [Link].

Sources

Stability of 2-Bromo-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-fluoropyridin-4-amine is a key heterocyclic building block in medicinal chemistry and materials science. Its trifunctional nature, featuring an amine, a bromine atom, and a fluorine atom on a pyridine core, offers a versatile platform for the synthesis of complex molecular architectures. However, the inherent reactivity of these functionalities necessitates a thorough understanding of the compound's stability to ensure its effective use and storage. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, drawing upon established principles of organic chemistry and data from analogous compounds. It outlines potential degradation pathways, recommended storage and handling conditions, and a detailed experimental protocol for a comprehensive stability assessment.

Introduction: The Chemical Landscape of this compound

The stability of this compound is intrinsically linked to the electronic and steric interplay of its constituent functional groups. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen significantly influences the reactivity of the entire molecule. The bromine atom at the 2-position and the amino group at the 4-position are key sites for potential degradation. Understanding the inherent reactivity of these groups within the context of the substituted pyridine ring is paramount for predicting and mitigating instability.

The strategic placement of a fluorine atom can enhance metabolic stability in drug candidates by blocking potential sites of metabolism by cytochrome P450 enzymes.[1] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[1]

Physicochemical Properties and Recommended Storage

While specific data for this compound is not extensively published, the properties of closely related compounds, such as 2-Bromo-5-fluoropyridine, provide valuable insights.

PropertyRecommended Condition/ValueRationale
Appearance Light yellow crystalline solid (based on analogs)Visual indicator of purity.
Storage Temperature Store in a cool, dry place.[2] Refrigeration (2-8°C) is recommended for long-term storage.[3]To minimize the rate of potential thermal degradation.[4]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).[5]To prevent oxidative degradation and reaction with atmospheric moisture.
Container Keep container tightly closed and in a well-ventilated place.[6][7][8]To prevent exposure to moisture and atmospheric contaminants.
Light Exposure Protect from light.To prevent potential photodegradation.[3]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9]To avoid vigorous and potentially hazardous reactions.

Potential Degradation Pathways

The degradation of this compound can be anticipated to proceed through several key pathways, primarily involving the C-Br bond, the amino group, and the pyridine ring itself.

Hydrolytic Degradation

The carbon-bromine bond in bromopyridines is susceptible to hydrolysis, particularly under basic or acidic conditions, which could lead to the formation of the corresponding hydroxypyridine derivative. The amino group can also undergo hydrolytic deamination, especially at elevated temperatures and in alkaline solutions.[10] The kinetics of hydrolysis of related aminopyridine Schiff bases have been studied, indicating that the imine linkage is susceptible to both acid-catalyzed and hydroxide-independent hydrolysis.[11][12][13]

Photodegradation

Exposure to ultraviolet (UV) or visible light can induce the cleavage of carbon-halogen bonds, generating radical species.[3] This can initiate a cascade of reactions leading to a variety of degradation products. While fluorinated aromatics can exhibit improved photostability, the presence of the bromine atom may render the molecule more susceptible to photolytic cleavage.[14][15] Studies on fluorinated pesticides have shown that while some C-F bonds are stable, others can be readily cleaved under photolytic conditions.[16]

Thermal Degradation

At elevated temperatures, halogenated aromatic amines can undergo thermal decomposition.[17] The degradation process can be complex, involving polymerization, ring opening, and elimination of the halogen and amino groups.[4][18][19] For many amines, thermal degradation becomes significant at temperatures above 120°C.[4]

Dehalogenation

The cleavage of the carbon-bromine bond is a known reaction for bromopyridines.[20] This can occur via various mechanisms, including hydrodehalogenation in the presence of a catalyst and a hydrogen source.[21] The rate of dehalogenation is dependent on the bond strength, with C-Br bonds being weaker than C-F bonds.[20] Radical dehalogenation can also be initiated by photoredox catalysts.[22]

The logical flow of potential degradation is visualized in the following diagram:

cluster_stressors Stress Conditions cluster_compound This compound cluster_pathways Degradation Pathways Heat Heat Thermal Thermal Degradation Heat->Thermal Light Light (UV/Vis) Photodegradation Photodegradation Light->Photodegradation Moisture_pH Moisture / pH Hydrolysis Hydrolysis / Deamination Moisture_pH->Hydrolysis Catalyst Catalyst / Reducing Agent Dehalogenation Dehalogenation Catalyst->Dehalogenation Compound This compound Compound->Thermal Compound->Photodegradation Compound->Hydrolysis Compound->Dehalogenation

Caption: Potential Degradation Pathways for this compound.

Experimental Protocol for Stability Assessment

To definitively determine the stability of this compound, a structured experimental study is essential. The following protocol outlines a comprehensive approach based on industry-standard practices.

Materials and Equipment
  • This compound (highest purity available)

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Buffers of various pH (e.g., 2, 7, 9)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Mass spectrometer (MS) for peak identification

  • Forced degradation equipment:

    • Oven for thermal stress

    • Photostability chamber with UV and visible light sources

    • pH-controlled reaction vessels

Experimental Workflow

The following diagram illustrates the workflow for the stability assessment:

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare stock solution Dilute Dilute to working concentration Prep->Dilute Thermal Thermal Stress (e.g., 60°C, 80°C) Dilute->Thermal Photo Photolytic Stress (UV/Vis exposure) Dilute->Photo Hydrolytic Hydrolytic Stress (Acid, Base, Neutral) Dilute->Hydrolytic Oxidative Oxidative Stress (e.g., H2O2) Dilute->Oxidative HPLC HPLC Analysis (Assay and Impurities) Thermal->HPLC Photo->HPLC Hydrolytic->HPLC Oxidative->HPLC LCMS LC-MS Analysis (Impurity Identification) HPLC->LCMS

Caption: Workflow for Forced Degradation Stability Study.

Step-by-Step Methodology
  • Preparation of Stock and Working Solutions:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution to a working concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Forced Degradation Studies:

    • Thermal Stress: Incubate the working solution in an oven at elevated temperatures (e.g., 60°C and 80°C) for a defined period (e.g., 24, 48, 72 hours).

    • Photolytic Stress: Expose the working solution to controlled UV and visible light in a photostability chamber.

    • Hydrolytic Stress: Treat the working solution with acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions at room temperature and elevated temperatures.

    • Oxidative Stress: Treat the working solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.

    • Analyze the stressed samples at various time points and compare them to an unstressed control sample.

    • Quantify the remaining parent compound (assay) and the formation of any degradation products (impurities).

  • LC-MS Analysis:

    • Analyze the stressed samples by LC-MS to identify the mass of the degradation products.

    • Propose structures for the degradation products based on their mass and fragmentation patterns.

Conclusion

While specific stability data for this compound is limited in the public domain, a comprehensive understanding of its potential instabilities can be derived from the known chemistry of related halogenated pyridines and aromatic amines. The primary pathways for degradation are likely to involve hydrolysis of the C-Br bond and the amino group, photodegradation, and thermal decomposition. Strict adherence to recommended storage and handling conditions, including storage in a cool, dry, dark place under an inert atmosphere, is crucial for maintaining the integrity of this valuable chemical intermediate. The provided experimental protocol offers a robust framework for researchers to conduct their own stability studies, ensuring the quality and reliability of their work.

References

  • Gurovets, A.S., Sharf, V.Z., & Belen'kii, L.I. (1986).
  • ChemicalBook. (2025).
  • ECHEMI. (n.d.).
  • Sigma-Aldrich. (2024).
  • ResearchGate. (n.d.). Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl 4-chlorobenzoate (5) mediated by 1 and 2 for the first 4 h of reaction.
  • ACS Publications. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology.
  • ResearchGate. (n.d.). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion.
  • TSEALINE. (n.d.). 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers - Good Price.
  • Thermo Fisher Scientific. (2024).
  • ChemicalBook. (2025). 2-Bromo-5-fluoropyridine.
  • Guidechem. (n.d.).
  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • Fisher Scientific. (2025).
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-5-bromopyridine.
  • PubMed. (2022).
  • Benchchem. (n.d.). Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions.
  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion.
  • National Institutes of Health. (2022).
  • Scilit. (n.d.). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II).
  • Scribd. (n.d.). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions.
  • PubMed. (2025). Stepwise Post-Modification of Pyridine-Imine COFs for Enhanced Hydrolytic Stability and Proton Conductivity.
  • Wikipedia. (n.d.).
  • Royal Society of Chemistry. (n.d.). Unexpected photostability improvement of aromatics in polyfluorinated solvents.
  • Santa Cruz Biotechnology. (n.d.). 2-Bromo-5-fluoropyridine.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine 97.
  • Benchchem. (n.d.).
  • ChemicalBook. (n.d.). 5-BroMo-4-fluoropyridin-2-aMine synthesis.
  • PubMed Central. (2019).
  • Reddit. (2024). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.
  • MySkinRecipes. (n.d.). 4-Bromo-5-fluoropyridin-2-amine.
  • PubChem. (n.d.). 5-Bromo-4-fluoropyridin-2-amine.
  • BLD Pharm. (n.d.). 2-Bromo-5-fluoropyridine.
  • PubChem. (n.d.). 2-Bromo-5-fluoropyridin-3-amine.
  • SINTEF. (n.d.).
  • Semantic Scholar. (2002).
  • National Institutes of Health. (n.d.). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes.
  • PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine.

Sources

Solubility of 2-Bromo-5-fluoropyridin-4-amine in Organic Solvents: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

2-Bromo-5-fluoropyridin-4-amine is a substituted pyridine derivative that serves as a critical building block in the synthesis of novel pharmaceutical compounds. The efficiency of synthetic reactions, the success of purification strategies, and the viability of formulation development are all intrinsically linked to the compound's solubility in organic solvents.[1] A comprehensive understanding of its solubility profile is therefore not merely academic but a fundamental necessity for accelerating drug discovery and development timelines. This guide provides a robust theoretical framework and a practical, field-proven experimental protocol for determining the solubility of this compound. We will explore the molecular characteristics governing its solubility, detail the gold-standard shake-flask method for equilibrium solubility determination, and present a logical workflow for solvent selection, empowering researchers to make informed, data-driven decisions.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2][3] By dissecting the molecular structure of this compound, we can anticipate its interactions with various classes of organic solvents.

Molecular Structure Analysis:

  • Pyridine Ring: The nitrogen atom in the heterocyclic ring makes pyridine a polar molecule.[4] This core structure suggests a baseline affinity for polar solvents.

  • Amino Group (-NH₂): Positioned at the 4-position, the amino group is a potent hydrogen bond donor and acceptor.[5] This functional group significantly increases the molecule's polarity and strongly favors solubility in polar protic solvents (e.g., alcohols) that can participate in hydrogen bonding.

  • Halogen Substituents (-Br, -F): The bromine and fluorine atoms are highly electronegative, contributing to the molecule's overall polarity. However, their presence also increases the molecular weight and size, which can modulate solubility.

Based on this analysis, we can hypothesize that this compound will exhibit the highest solubility in polar solvents, particularly those capable of hydrogen bonding, and significantly lower solubility in non-polar hydrocarbon solvents.

A Practical Workflow for Solvent Selection

For researchers, a systematic approach to solvent screening and selection is crucial for efficiency. The following workflow, visualized in the diagram below, outlines a logical progression from theoretical prediction to experimental validation.

Solvent_Selection_Workflow A Analyze Solute Structure (this compound) - Polarity - H-Bonding Potential B Hypothesize Solubility Based on 'Like Dissolves Like' A->B Theoretical Prediction C Select Diverse Solvent Panel (Protic, Aprotic, Non-polar) B->C Strategy D Perform Qualitative Screening Experiment C->D Execution E Conduct Quantitative Analysis (Equilibrium Shake-Flask Method) D->E Refine Selection F Analyze and Tabulate Data (mg/mL vs. Solvent Class) E->F Data Generation G Select Optimal Solvent for Target Application F->G Informed Decision H Application (Crystallization, Reaction, Formulation) G->H Implementation

Caption: A logical workflow for selecting an optimal solvent.

Experimental Protocol: The Equilibrium Shake-Flask Method

To obtain reliable and reproducible quantitative data, the equilibrium shake-flask method is the universally recognized gold standard for determining thermodynamic solubility.[2][6][7]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (>98% purity)

  • High-purity (e.g., HPLC grade) organic solvents

  • Analytical balance

  • Glass vials with screw caps

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated volumetric flasks and pipettes

  • Validated analytical instrument (e.g., HPLC-UV, UPLC)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

  • Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). The system should be agitated for a sufficient period (typically 24-48 hours) to ensure that dynamic equilibrium between the dissolved and undissolved solute is achieved.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle. For finer suspensions, centrifugation (at the same temperature) is highly recommended to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter directly into a pre-weighed volumetric flask. This step is critical to remove any remaining solid particulates that would otherwise lead to an overestimation of solubility.

  • Dilution and Analysis: Dilute the filtered sample to a concentration that falls within the linear range of the analytical method. Determine the concentration of the solute using a pre-validated analytical technique, such as HPLC-UV.[9][10]

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

Trustworthiness through Self-Validation: The presence of a solid phase at the end of the equilibration period serves as an internal control, confirming that the solution has reached its saturation point.[8] Consistent results from samples taken at different time points (e.g., 24h and 48h) further validate that equilibrium has been reached.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically to facilitate comparison and analysis.

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C

SolventSolvent ClassSolubility (mg/mL)Observations
MethanolPolar Protic[Experimental Data]Clear, colorless solution
EthanolPolar Protic[Experimental Data]Clear, colorless solution
IsopropanolPolar Protic[Experimental Data]
AcetonitrilePolar Aprotic[Experimental Data]
Dimethyl Sulfoxide (DMSO)Polar Aprotic[Experimental Data]High solubility expected
Tetrahydrofuran (THF)Polar Aprotic[Experimental Data]
Ethyl AcetatePolar Aprotic[Experimental Data]
DichloromethaneNon-polar[Experimental Data]
TolueneNon-polar[Experimental Data]
n-HexaneNon-polar[Experimental Data]Very low solubility expected

Influence of Temperature: Solubility is temperature-dependent. For most solids, the dissolution process is endothermic, meaning solubility increases with temperature.[11][12] Determining solubility at different temperatures (e.g., 5 °C and 40 °C) is crucial for developing crystallization processes, where controlled precipitation is achieved by cooling a saturated solution.[13]

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with care as a potentially hazardous chemical. Standard laboratory safety protocols should be strictly followed.[14][15][16]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[17]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the material safety data sheet (MSDS) for the specific compound and all solvents used before beginning any experimental work.[15]

Conclusion

This guide has provided a comprehensive framework for researchers to approach the determination of solubility for this compound. By combining a theoretical understanding of its molecular properties with a rigorous, validated experimental methodology like the shake-flask method, scientists can generate the high-quality, reliable data essential for process optimization and successful drug development. A systematic investigation of solubility across a range of relevant organic solvents is a critical investment that pays dividends in the efficiency and robustness of subsequent synthetic, purification, and formulation efforts.

References

  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Gholami, A., et al. (2019). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research - ACS Publications.
  • Ukrainczyk, M. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube.
  • Wikipedia. (n.d.). Solubility.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Qureshi, A., et al. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Wang, C., et al. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC - NIH.
  • ResearchGate. (n.d.). (PDF) Solvent Systems for Crystallization and Polymorph Selection.
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • StatPearls - NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility.
  • Purdue University. (n.d.). Solubility.
  • CymitQuimica. (n.d.). CAS 944401-65-4: 2-Amine-5-Bromo-6-Fluoropyridin.
  • Solubility of Things. (n.d.). Pyridine.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
  • Apollo Scientific. (2023). 2-Bromo-5-fluoropyridine - Safety Data Sheet.
  • ChemicalBook. (2025). 2-Bromo-5-fluoropyridine - Safety Data Sheet.
  • ECHEMI. (n.d.). 2-Fluoro-5-bromopyridine SDS, 766-11-0 Safety Data Sheets.
  • Predicting drug solubility in organic solvents mixtures - Unipd. (2024).
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET.
  • NIH - PMC. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors.
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
  • Benchchem. (n.d.). Navigating the Solubility Landscape of 2-Amino-5-bromo-4-methylpyridine: A Technical Guide for Researchers.

Sources

The Strategic Application of 2-Bromo-5-fluoropyridin-4-amine in Contemporary Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, embedded in the architecture of numerous FDA-approved therapeutics. Its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for a phenyl ring has cemented its importance. The strategic functionalization of this core structure unlocks vast chemical space for the development of novel therapeutic agents. This guide focuses on 2-Bromo-5-fluoropyridin-4-amine (CAS 887570-94-7), a halogenated aminopyridine derivative poised for significant applications in modern drug discovery. While this specific molecule is a relatively recent entrant to the catalog of research chemicals, its true potential can be extrapolated from the well-trodden path of its structural analogs. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, elucidating the prospective applications of this compound, grounded in the established principles of physical organic chemistry and the proven success of related molecules in medicinal chemistry.

Core Molecular Attributes and Physicochemical Rationale

The utility of this compound as a building block in drug discovery is derived from the unique interplay of its constituent functional groups. Each modification to the basic pyridine structure is a deliberate choice to influence the molecule's reactivity and biological interactions.

PropertyValueRationale in Drug Design
Molecular Formula C₅H₄BrFN₂A compact, low molecular weight scaffold, ideal for building drug-like molecules.
Molecular Weight 191.00 g/mol Adheres to Lipinski's Rule of Five, providing a good starting point for more complex derivatives.
CAS Number 887570-94-7Unique identifier for this specific chemical entity.
Calculated LogP 1.3Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.

The strategic placement of the bromo, fluoro, and amino groups provides a triad of functionalities that can be orthogonally addressed, offering a high degree of synthetic versatility.

The Chemical Logic: Reactivity and Synthetic Potential

The true power of this compound lies in its predictable and versatile reactivity, which allows for the controlled and sequential introduction of molecular diversity.

The Bromine Handle: A Gateway to Carbon-Carbon and Carbon-Nitrogen Bond Formation

The bromine atom at the 2-position of the pyridine ring is the primary site for derivatization via transition metal-catalyzed cross-coupling reactions. This position is electronically activated for such reactions. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom enhances the electrophilicity of the C2 carbon, making it a prime substrate for oxidative addition to a palladium(0) catalyst.

This reactivity enables a host of powerful bond-forming reactions, including:

  • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.

  • Sonogashira Coupling: To introduce alkyne functionalities.

  • Stille Coupling: For the addition of organotin-based fragments.

The 4-Amino Group: A Key Pharmacophoric Element

The amino group at the 4-position is a critical feature for biological activity. It can act as a hydrogen bond donor, a common interaction motif in protein-ligand binding. In the context of kinase inhibitors, this amino group is often positioned to interact with the "hinge" region of the ATP-binding pocket, a crucial anchor point for many successful drugs.[1][2] While it can be used for further derivatization, its primary role is often as a key pharmacophoric element.

The 5-Fluoro Substituent: Enhancing Drug-like Properties

The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to fine-tune the physicochemical properties of a drug candidate.[3][4] The fluorine atom at the 5-position can:

  • Increase Metabolic Stability: By blocking a potential site of oxidative metabolism.

  • Modulate pKa: The electron-withdrawing nature of fluorine can lower the basicity of the pyridine nitrogen and the 4-amino group, which can affect solubility and off-target interactions.

  • Enhance Binding Affinity: Fluorine can engage in favorable electrostatic and dipolar interactions with protein targets.[4]

Potential Application in Kinase Inhibitor Development

A primary and highly promising application of this compound is in the synthesis of novel kinase inhibitors. The aminopyridine scaffold is a "privileged" structure in this therapeutic area.[1][5]

Rationale: Mimicking the ATP Hinge-Binding Motif

Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Many kinase inhibitors are designed to be competitive with ATP, binding to the enzyme's active site. The aminopyridine core is adept at forming key hydrogen bonds with the kinase hinge region, mimicking the interactions of the adenine portion of ATP.

The proposed synthetic utility of this compound is as a versatile starting material for the rapid generation of libraries of potential kinase inhibitors.

Proposed Synthetic Workflow for Kinase Inhibitor Scaffolds

The following workflow illustrates a potential pathway for the synthesis of a library of kinase inhibitors, leveraging the reactivity of this compound.

G A This compound C Suzuki Coupling (Pd Catalyst, Base) A->C Reactant 1 F Buchwald-Hartwig Amination (Alternative) A->F Reactant 1 B Aryl/Heteroaryl Boronic Acid B->C Reactant 2 D 4-Amino-5-fluoro-2-(aryl/heteroaryl)pyridine (Core Scaffold) C->D Product G Diverse Kinase Inhibitor Library D->G Potential for further functionalization of the 4-amino group E Library of Amine Nucleophiles E->F Reactant 2 F->G Direct C-N coupling at C2 position H Screening & SAR G->H Evaluation

Caption: Proposed workflow for kinase inhibitor synthesis.

Experimental Protocols (Extrapolated from Analogous Systems)

The following protocols are provided as a starting point for researchers and are based on established methods for similar substrates.[6][7][8] Optimization will likely be necessary for this specific molecule.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 2-aryl-5-fluoropyridin-4-amine derivative.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or DME)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst (0.05 eq) and the degassed solvent.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Objective: To synthesize a 2-(amino)-5-fluoropyridin-4-amine derivative.

Materials:

  • This compound

  • Amine (e.g., aniline or a secondary amine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos or BINAP)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (0.02 eq), ligand (0.04 eq), and base (1.5 eq) to a reaction vessel.

  • Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers, and dry.

  • Concentrate and purify the product via column chromatography.

Conclusion and Future Outlook

This compound is a promising building block for medicinal chemistry, offering a unique combination of reactive handles and pharmacophoric elements. Its potential for the rapid and diverse synthesis of novel compounds, particularly in the realm of kinase inhibitors, is significant. The strategic incorporation of this scaffold into drug discovery programs could lead to the identification of new therapeutic candidates with improved potency, selectivity, and pharmacokinetic profiles. As synthetic methodologies continue to evolve, the applications of such strategically functionalized heterocyclic compounds will undoubtedly expand, further solidifying the central role of the aminopyridine motif in the development of future medicines.[9]

References

  • BenchChem. (2025). Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide.
  • Daugan, A., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Frontiers in Chemistry, 10, 1004731.
  • Guidechem. (n.d.). How is 2-Amino-4-bromopyridine synthesized and why is it widely used in pharmaceuticals?.
  • ChemicalBook. (n.d.). 2-Amino-4-bromopyridine synthesis.
  • Cho, S. Y., et al. (2010). Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4223-4227.
  • Côté, B., et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(5), 841-845.
  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery.
  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
  • Google Patents. (2012). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • Organic Syntheses. (1946). 2-bromopyridine. Org. Synth. 1946, 26, 16.
  • Biosynth. (n.d.). This compound | 887570-94-7.
  • Reagentia. (n.d.). This compound (1 x 100 mg).
  • ChemicalBook. (n.d.). 2-Bromo-5-fluoropyridine | 41404-58-4.
  • BLD Pharm. (n.d.). 887570-94-7|this compound.
  • Arctom Scientific. (n.d.). CAS NO. 887570-94-7 | this compound.
  • Al-Tel, T. H. (2018). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Molecules, 23(11), 2995.
  • HIMS. (2025). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: A review of modern advances. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864.

Sources

Methodological & Application

Introduction: The Strategic Importance of 2-Aryl-5-fluoropyridin-4-amines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 2-Bromo-5-fluoropyridin-4-amine for Pharmaceutical Scaffolding

In the landscape of modern drug discovery, the 2-aryl-4-aminopyridine scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1] The strategic introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, often enhancing metabolic stability, bioavailability, and target binding affinity.[2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forging the crucial carbon-carbon bond between a pyridyl halide and a boronic acid, making it an indispensable tool for medicinal chemists.[4][5]

This document provides a comprehensive guide to the Suzuki-Miyaura coupling of this compound with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and provide insights into troubleshooting and optimization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this critical transformation for the synthesis of novel molecular entities.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle centered on a palladium catalyst.[6] Understanding this mechanism is paramount for rational troubleshooting and optimization of reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of this compound. This is typically the rate-determining step of the reaction.[6][8] The palladium center is oxidized from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex. The reactivity order for halides in this step is generally I > Br > OTf >> Cl.[4][8]

  • Transmetalation : In this step, the organic group from the organoboron species (the aryl group from the arylboronic acid) is transferred to the palladium(II) complex, displacing the halide. A base is crucial for this step; it activates the boronic acid by forming a more nucleophilic boronate species ("ate" complex), which facilitates the transfer of the aryl group to the palladium center.[7][9]

  • Reductive Elimination : This is the final, bond-forming step. The two organic ligands (the pyridyl and aryl groups) on the palladium(II) complex couple and are expelled as the desired biaryl product. The palladium center is simultaneously reduced from Pd(II) back to the catalytically active Pd(0) state, ready to begin a new cycle.[8][10]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition ArPdX Ar'-Pd(II)L₂(X) (Oxidative Adduct) OA->ArPdX Ar'-X TM Transmetalation ArPdAr Ar'-Pd(II)L₂(Ar) (Di-organo Complex) TM->ArPdAr Ar-B(OR)₂ + Base RE Reductive Elimination RE->Pd0 Ar'-Ar (Product) Product 2-Aryl-5-fluoropyridin-4-amine (Ar'-Ar) RE->Product Reactant1 This compound (Ar'-X) Reactant1->OA Reactant2 Arylboronic Acid (Ar-B(OH)₂) Reactant2->TM Base Base (e.g., K₂CO₃) Base->TM Workflow Setup 1. Reaction Setup (Flask, Stir Bar, Reagents) Inert 2. Inert Atmosphere (Evacuate & Backfill Ar/N₂) Setup->Inert Solvent 3. Add Degassed Solvents Inert->Solvent Heat 4. Heat & Stir (e.g., 90-100 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 6. Aqueous Work-up (EtOAc, H₂O, Brine) Monitor->Workup Reaction Complete Purify 7. Purification (Column Chromatography) Workup->Purify Analyze 8. Characterization (NMR, MS) Purify->Analyze

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The palladium-catalyzed Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This guide provides a comprehensive overview and detailed protocols for the application of this transformative reaction to 2-Bromo-5-fluoropyridin-4-amine, a key heterocyclic building block in pharmaceutical and agrochemical research. The presence of a pyridine nitrogen, an electron-donating amine, and an electron-withdrawing fluorine atom presents unique challenges that necessitate careful optimization of the catalytic system. This document offers an in-depth analysis of the reaction mechanism, strategic selection of catalysts, ligands, and bases, and step-by-step experimental procedures for successful C-N bond formation with both primary and secondary amines.

Introduction: The Strategic Importance of Aminopyridines

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, appearing in a vast array of biologically active molecules. The specific substrate, this compound, offers multiple points for diversification, making it a valuable starting material for the synthesis of compound libraries in drug discovery programs. Traditional methods for the synthesis of N-substituted aminopyridines often suffer from harsh reaction conditions and limited functional group tolerance.[1] The Buchwald-Hartwig amination provides a mild and versatile alternative, allowing for the construction of complex molecular architectures from readily available starting materials.[2]

The successful amination of this compound is contingent on overcoming several inherent challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. Furthermore, the electronic properties of the pyridine ring are modulated by the opposing effects of the electron-donating 4-amino group and the electron-withdrawing 5-fluoro group. This delicate electronic balance influences the rate of oxidative addition, a key step in the catalytic cycle. Careful selection of a suitable ligand is therefore paramount to stabilize the catalyst and facilitate the desired transformation.[2]

The Catalytic Cycle: A Mechanistic Rationale for Component Selection

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to proceed through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(L_n)-Br] Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_coord [Ar-Pd(II)(L_n)(R2NH)]+ Br- OA_complex->Amine_coord Amine Coordination (R2NH) Amido_complex [Ar-Pd(II)(L_n)-NR2] Amine_coord->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR2) Product N-Substituted Product Amido_complex->Product Product Release ArBr This compound Amine Primary or Secondary Amine Base Base

Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the pyridine substrate. This is often the rate-limiting step and is facilitated by electron-rich, bulky phosphine ligands that stabilize the resulting Pd(II) complex.[1]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong, non-nucleophilic base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical to avoid unwanted side reactions.

  • Reductive Elimination: This final step involves the formation of the new C-N bond and the desired product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. Bulky ligands on the palladium center promote this step.[3]

Optimized Reaction Conditions: A Data-Driven Approach

Based on extensive literature precedent for the amination of functionalized bromopyridines, a set of optimized conditions for the Buchwald-Hartwig amination of this compound has been developed. The following table summarizes the recommended components and their respective roles.

ComponentRecommended ReagentMolar Equiv. / Mol%Rationale for Selection
Aryl Halide This compound1.0Substrate for C-N bond formation.
Amine Primary or Secondary Amine1.1 - 1.5Nucleophile for the coupling reaction. A slight excess ensures complete consumption of the aryl halide.
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂1-2 mol%Source of the active Pd(0) catalyst. Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is reduced in situ.[4]
Ligand XPhos or RuPhos2-4 mol%Bulky, electron-rich biarylphosphine ligands that promote oxidative addition and reductive elimination, and prevent catalyst deactivation by the pyridine nitrogen.[2]
Base NaOtBu or K₃PO₄1.5 - 2.0Strong, non-nucleophilic base to deprotonate the amine. NaOtBu is generally effective, while K₃PO₄ can be used for base-sensitive substrates.[5]
Solvent Toluene or Dioxane-Aprotic, non-polar solvents that are well-suited for this reaction. Toluene is often preferred for its higher boiling point.[3]
Temperature 80 - 110 °C-Sufficient thermal energy to overcome the activation barriers of the catalytic cycle.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the Buchwald-Hartwig amination of this compound with a representative primary amine (aniline) and a secondary amine (morpholine).

General Experimental Workflow

The successful execution of the Buchwald-Hartwig amination requires stringent anhydrous and anaerobic conditions to prevent catalyst deactivation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add solids (aryl halide, base, catalyst, ligand) to a dry Schlenk flask. B 2. Evacuate and backfill with inert gas (e.g., Argon) three times. A->B C 3. Add degassed solvent and liquid amine via syringe. B->C D 4. Heat the reaction mixture to the specified temperature with vigorous stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool to room temperature and quench with water or saturated NH4Cl. E->F G 7. Extract with an organic solvent (e.g., Ethyl Acetate). F->G H 8. Dry the organic layer, concentrate, and purify by column chromatography. G->H

Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.

Protocol 1: Coupling with Aniline
  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Aniline (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

    • XPhos (0.02 mmol, 2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)

    • Anhydrous, degassed toluene (5 mL)

  • Procedure:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

    • Seal the flask and evacuate and backfill with argon three times.

    • Add the anhydrous, degassed toluene via syringe, followed by the aniline.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

    • Once complete, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-5-fluoro-2,4-pyridinediamine.

Protocol 2: Coupling with Morpholine
  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Morpholine (1.5 mmol, 1.5 equiv)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • RuPhos (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • Anhydrous, degassed dioxane (5 mL)

  • Procedure:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, potassium phosphate, Pd(OAc)₂, and RuPhos.

    • Seal the flask and evacuate and backfill with argon three times.

    • Add the anhydrous, degassed dioxane via syringe, followed by the morpholine.

    • Place the flask in a preheated oil bath at 110 °C and stir vigorously.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 5-fluoro-N4-morpholino-2,4-pyridinediamine.

Troubleshooting and Key Considerations

  • Low or No Conversion: Ensure all reagents and solvents are strictly anhydrous and the reaction is performed under an inert atmosphere. Consider increasing the catalyst loading or switching to a more active ligand system (e.g., a third-generation Buchwald ligand). The choice of base can also be critical; if a weaker base like K₃PO₄ is used, a higher reaction temperature or longer reaction time may be necessary.

  • Side Reactions: The formation of hydrodehalogenation byproducts can sometimes be observed. This can be minimized by using the appropriate ligand and ensuring the reaction is not overheated.

  • Substrate Scope: While the provided protocols are robust, optimization may be required for particularly sterically hindered or electronically deactivated amines. A screening of different ligands, bases, and solvents may be necessary to achieve optimal results.

Conclusion

The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of N-substituted derivatives of this compound. Careful selection of the palladium precatalyst, a bulky and electron-rich phosphine ligand, and a suitable base are crucial for achieving high yields and overcoming the challenges associated with this functionalized pyridyl substrate. The detailed protocols provided in this guide serve as a validated starting point for researchers in drug discovery and related fields, enabling the efficient synthesis of novel aminopyridine derivatives.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Topics in Organometallic Chemistry (Vol. 32). Springer. [URL not available]
  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Wikipedia contributors. (2023, November 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Palladium Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 2-bromo-5-fluoropyridin-4-amine, a critical building block in contemporary drug discovery. The inherent electronic properties of this substrate—namely the electron-rich aminopyridine core and the strong C-Br bond—present unique challenges that necessitate carefully optimized reaction conditions. We present detailed, field-proven protocols for three indispensable transformations: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond construction, and the Sonogashira coupling for the synthesis of alkynylpyridines. Each section elucidates the mechanistic rationale behind the choice of catalysts, ligands, and bases, offering researchers a robust framework for synthesizing novel molecular entities with therapeutic potential.

The Strategic Importance of this compound

The 4-aminopyridine scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds. The strategic placement of a fluorine atom at the 5-position can significantly enhance metabolic stability and modulate the physicochemical properties, such as pKa and binding affinity, of the final molecule. The bromine atom at the 2-position serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. However, the electron-donating amino group can coordinate to the palladium center, potentially inhibiting the catalyst.[1] Therefore, the selection of an appropriate ligand and reaction conditions is paramount to achieving efficient and high-yielding transformations.

Suzuki-Miyaura Coupling: Forging Key C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and heteroaryl structures, which are central to many kinase inhibitors and other targeted therapies.[2] For a substrate like this compound, this reaction enables the direct linkage of various aryl or heteroaryl boronic acids and esters.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the active Pd(0) species into the C-Br bond of the pyridine ring. This is often the rate-limiting step, particularly with electron-rich heteroaryl halides. The choice of a bulky, electron-rich phosphine ligand is crucial; it increases the electron density on the palladium center, thereby promoting the oxidative addition step.[3] Following this, transmetalation occurs where the organic moiety from the boronate complex (activated by a base) is transferred to the palladium(II) center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[4]

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oa_complex ArPd(II)(Br)L₂ pd0->oa_complex Oxidative Addition trans_complex ArPd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_complex Product Ar-Ar' trans_complex->product_complex substrate Ar-Br (this compound) substrate->oa_complex boronic Ar'-B(OR)₂ + Base borate [Ar'-B(OR)₂(OH)]⁻ boronic->borate borate->trans_complex

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)90-10075-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.5)Toluene/H₂O (5:1)10080-90
33-Pyridylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DME8570-80
44-(Pinacolato)borophenylalaninePd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)1,4-Dioxane11065-75

Note: Yields are based on structurally similar substrates reported in the literature and may vary.[2][5]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 equiv), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd; SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (25 mL) and wash with water (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the desired 2-aryl-5-fluoropyridin-4-amine.

Buchwald-Hartwig Amination: Direct C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[6][7] This reaction enables the direct coupling of primary or secondary amines with this compound, providing a modular route to complex amine derivatives.

Mechanistic Rationale

Similar to the Suzuki coupling, the cycle initiates with the oxidative addition of a Pd(0) complex to the C-Br bond. The success of this step heavily relies on sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[8] These ligands facilitate the formation of a monoligated, highly reactive Pd(0) species that readily inserts into the C-Br bond.[3] Following oxidative addition, the amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is critical for deprotonating the coordinated amine to form a palladium-amido complex.[9] The final, product-forming step is reductive elimination, which forges the C-N bond and regenerates the Pd(0) catalyst.[6][7]

Buchwald_Hartwig_Amination pd0 Pd(0)L oa_complex L(Br)Pd(II)-Ar pd0->oa_complex Oxidative Addition amido_complex L(R₂N)Pd(II)-Ar oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product_complex Product Ar-NR₂ amido_complex->product_complex substrate Ar-Br (this compound) substrate->oa_complex amine R₂NH + Base amine->oa_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Table 2: Representative Conditions for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Approx. Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10070-85
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)1,4-Dioxane11065-80
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.5)t-BuOH9070-85
4Piperidine[Pd(allyl)Cl]₂ (1)BrettPhos (2)LHMDS (1.4)THF7075-90

Note: Yields are based on structurally similar substrates and may vary based on the specific amine.[10][11]

Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd), the ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) to a dry Schlenk tube equipped with a stir bar.

  • Reagent Addition: Add this compound (1.0 mmol, 1 equiv). Seal the tube with a septum, remove it from the glovebox, and establish an inert atmosphere.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (10 mL) via syringe, followed by the amine coupling partner (e.g., morpholine, 1.2 mmol, 1.2 equiv).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by silica gel chromatography (e.g., using a hexane/ethyl acetate or dichloromethane/methanol gradient) to isolate the desired N-substituted product.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12] This reaction is invaluable for creating rigid scaffolds and introducing handles for further "click chemistry" modifications.

Mechanistic Rationale

The Sonogashira reaction involves a dual catalytic system, typically utilizing both palladium and copper(I) iodide.[13] The palladium cycle is similar to those previously described, beginning with the oxidative addition of Pd(0) to the C-Br bond of the aminopyridine. The copper cycle's role is to activate the alkyne. Copper(I) reacts with the terminal alkyne in the presence of an amine base (which also serves as the solvent or co-solvent) to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex. The resulting dialkynylpalladium(II) complex undergoes reductive elimination to yield the alkynylated pyridine and regenerate the Pd(0) catalyst.[14][15]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex ArPd(II)(Br)L₂ pd0->oa_complex Oxidative Addition alkynyl_complex ArPd(II)(C≡CR)L₂ oa_complex->alkynyl_complex Transmetalation alkynyl_complex->pd0 Reductive Elimination product Product Ar-C≡C-R alkynyl_complex->product cu_halide CuI cu_acetylide Cu-C≡CR cu_halide->cu_acetylide Deprotonation cu_acetylide->oa_complex cu_acetylide->cu_halide substrate Ar-Br substrate->oa_complex alkyne R-C≡C-H + Base alkyne->cu_halide

Caption: Dual catalytic cycles of the Sonogashira coupling reaction.

Table 3: Representative Conditions for Sonogashira Coupling
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Approx. Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃N (3)DMF10085-95
21-HexynePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃N (3)DMF10080-90
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (3)i-Pr₂NH (2.5)THF6088-96
4Propargyl alcoholPdCl₂(CH₃CN)₂ (2)None (Copper-free)Cs₂CO₃ (2)Me-THFRT65-75

Note: Yields are based on published data for similar aminobromopyridines.[14][15]

Detailed Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.025 mmol, 2.5 mol%), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).

  • Solvent and Reagent Addition: Add anhydrous, deoxygenated DMF (8 mL), followed by triethylamine (Et₃N, 3.0 mmol, 3 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 3-6 hours.[15]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the amine hydrohalide salt, followed by a brine wash.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-5-fluoropyridin-4-amine.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reaction with 2-Amino-3-bromo-5-fluoropyridine. BenchChem.
  • Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Slawin, A. M. Z., & Nolan, S. P. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1884-1926.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. BenchChem.
  • Various Authors. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions.
  • Kruszynski, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. BenchChem.
  • D. S. L. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1040-1053.
  • Wikipedia contributors. (2023).
  • Chemistry LibreTexts. (2023).
  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(51), 13538-13542.
  • Various Authors. (n.d.). Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes.
  • Roy, S. A., et al. (2021). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Chemical Science, 12(3), 1034-1039.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Sharma, S., et al. (2023). Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Amino-2-fluoropyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine. BenchChem.
  • Roy, S. A., et al. (2020). Palladium Catalyzed Synthesis of Indolizines via the Carbonylative Coupling of Bromopyridines, Imines and Alkynes.
  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 1(3), 340-343.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Various Authors. (n.d.). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
  • Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1187-1215.
  • Various Authors. (n.d.). Mechanistic Study on the Palladium-catalyzed Stereoselective Cross-coupling Reaction of 1,1-Dibromo-3,3,3-trifluoro-2-tosyloxypropene.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Various Authors. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
  • Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1583.
  • G. S. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 48.
  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Various Authors. (n.d.). Synthesis and Selected Transformations of New 2‐Aminopyridine Derivatives Based on Furan‐2(5H)‐ones.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

Sources

Application Note & Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-fluoropyridin-4-amine for the Synthesis of 2-Aryl-5-fluoropyridin-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aryl-5-fluoropyridin-4-amine core is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors and other targeted therapeutics. The Suzuki-Miyaura cross-coupling reaction is a paramount method for constructing the critical C(sp²)-C(sp²) bond that defines these structures.[1] However, the substrate, 2-Bromo-5-fluoropyridin-4-amine, presents a unique set of challenges due to its electronic properties and the presence of a coordinating nitrogen atom. This guide provides a detailed, field-tested protocol for the efficient coupling of this substrate with various arylboronic acids. We delve into the mechanistic rationale for reagent selection, offer a step-by-step experimental procedure using a modern palladium pre-catalyst system, and provide a comprehensive troubleshooting guide to empower researchers in drug discovery and chemical development.

Introduction: The Challenge and Opportunity

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[2][3] While powerful, its application to heteroaromatic systems requires careful consideration. The substrate, this compound, is characterized by:

  • An Electron-Deficient Ring: The pyridine nitrogen and the fluorine atom are strongly electron-withdrawing, which can impact the rates of the catalytic cycle steps.[4]

  • A Coordinating Heteroatom: The pyridine nitrogen can coordinate to the palladium center, potentially forming inactive catalyst species and hindering the reaction.[5]

  • A 2-Position Halide: The proximity of the bromine atom to the nitrogen atom adds steric and electronic factors that must be addressed by the catalyst system.

Successfully overcoming these challenges provides rapid access to a diverse library of 2-arylpyridines for biological screening. This document outlines a robust methodology centered on a second-generation Buchwald pre-catalyst, which is specifically designed to handle such demanding substrates.[6][7]

Mechanistic Rationale for Reagent Selection

A deep understanding of the Suzuki-Miyaura catalytic cycle is critical for rational protocol design. The reaction proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9]

Suzuki_Mechanism cluster_boron Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar¹-Pd(II)L₂(Ar²) (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Catalyst Regeneration product Ar¹-Ar² (Coupled Product) trans_complex->product Reductive Elimination start Ar¹-X start->oa_complex boronic Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ boronic->boronate + OH⁻ base Base (e.g., K₃PO₄) boronate->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The Substrate: this compound

The electron-withdrawing nature of the fluoro-substituted pyridine ring makes the C-Br bond more susceptible to the initial Oxidative Addition step, which is often rate-limiting.[10] However, the primary challenge is catalyst inhibition by the pyridine nitrogen.

The Catalyst System: XPhos Pd G2

To mitigate catalyst inhibition and drive the reaction efficiently, a specialized catalyst is required.

  • Older Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is often ineffective for electron-deficient or sterically hindered heteroaryl halides due to slower rates of oxidative addition and reductive elimination.[11][12][13]

  • Modern Pre-catalysts (e.g., XPhos Pd G2): This is a second-generation Buchwald pre-catalyst that generates a highly active, monoligated Pd(0) species in situ.[7][14] The XPhos ligand is both extremely bulky and electron-rich.

    • Bulkiness: The steric hindrance around the palladium center discourages coordination from the pyridine nitrogen and promotes the final, product-releasing Reductive Elimination step.[15]

    • Electron-Richness: The phosphine ligand donates electron density to the palladium, which facilitates the initial Oxidative Addition step.[12] XPhos Pd G2 is also air- and moisture-stable, simplifying experimental setup.[6][]

The Base: Potassium Phosphate (K₃PO₄)

The base plays a crucial role in the Transmetalation step. It reacts with the boronic acid to form a more nucleophilic "ate" complex ([R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[17][18][19] K₃PO₄ is an effective base for this purpose, providing a sufficiently basic medium to facilitate boronate formation without promoting significant boronic acid decomposition (protodeboronation).[14][15]

The Solvent: 1,4-Dioxane / Water

A biphasic solvent system is often ideal for Suzuki couplings.[20]

  • 1,4-Dioxane: Solubilizes the organic halide, boronic acid, and the palladium catalyst complex.

  • Water: Solubilizes the inorganic base (K₃PO₄) and is essential for the formation of the active boronate species. Aqueous conditions are also known to accelerate the reaction in many cases.[21][22]

Comparative Analysis of Reaction Conditions

To underscore the importance of reagent selection, the following table summarizes typical outcomes for the coupling of this compound with 4-methoxyphenylboronic acid under various conditions.

Catalyst SystemBaseSolventTemp (°C)Typical YieldRationale for Outcome
Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O100< 20%Inefficient for this substrate class; catalyst is prone to deactivation by pyridine nitrogen.[5][13]
Pd(dppf)Cl₂ (3 mol%)Cs₂CO₃Dioxane10040-60%Better performance than PPh₃, but can still be sluggish with electron-deficient pyridines.
XPhos Pd G2 (2 mol%) K₃PO₄ Dioxane/H₂O 100 > 90% Optimal system. The bulky, electron-rich XPhos ligand accelerates the catalytic cycle and prevents catalyst inhibition.[7][14]
Pd(OAc)₂ / SPhos (2 mol%)K₃PO₄Dioxane/H₂O100> 85%SPhos is another excellent Buchwald ligand, often providing comparable results to XPhos.[15]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid on a 1.0 mmol scale.

Workflow start Start reagents 1. Combine Reactants (Amine, Boronic Acid, Base, Catalyst) in Schlenk Flask start->reagents inert 2. Inert Atmosphere (Evacuate & Backfill with Argon, 3x) reagents->inert solvent 3. Add Degassed Solvents (Dioxane and Water) inert->solvent heat 4. Heat Reaction (100 °C with vigorous stirring) solvent->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor workup 6. Aqueous Work-up (Dilute, Extract with EtOAc) monitor->workup Upon Completion purify 7. Purify Product (Silica Gel Chromatography) workup->purify end End (Isolated Product) purify->end

Caption: General experimental workflow for the Suzuki coupling.
Reagents and Equipment
Reagent/MaterialQuantityMoles (mmol)Notes
This compound208 mg1.0Limiting Reagent (1.0 equiv.)
Arylboronic Acid1.2 - 1.5 equiv.1.2 - 1.5Use 1.2 eq. for electron-rich, 1.5 for electron-poor.
XPhos Pd G215.7 mg0.022 mol% catalyst loading.[]
Potassium Phosphate (K₃PO₄)425 mg2.02.0 equiv.
1,4-Dioxane (anhydrous)4.0 mL-Solvent ratio 4:1 Dioxane:Water.[23]
Deionized Water1.0 mL-Must be degassed.
Equipment
Schlenk flask (25 mL) with stir bar
Condenser, heating mantle, inert gas line (Argon/N₂)
Step-by-Step Procedure
  • Reaction Setup: To a 25 mL Schlenk flask, add this compound (208 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (425 mg, 2.0 mmol), and XPhos Pd G2 (15.7 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a degassed 4:1 mixture of dioxane and water by bubbling argon through the solvents for 15-20 minutes. Using a syringe, add 5.0 mL of the degassed solvent mixture to the reaction flask.

  • Heating: Place the flask in a pre-heated heating mantle set to 100 °C. Attach a condenser and ensure vigorous stirring.

  • Reaction Monitoring: Allow the reaction to proceed for 4-12 hours. Monitor the consumption of the starting material by TLC (e.g., 3:7 Ethyl Acetate:Hexanes) or LC-MS.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 2-aryl-5-fluoropyridin-4-amine product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality base or solvents.1. Use a fresh bottle of pre-catalyst. Ensure proper handling. 2. Improve the evacuate/backfill cycles; ensure no leaks in the system. 3. Use anhydrous K₃PO₄ and anhydrous grade, degassed solvents.
Protodeboronation 1. Boronic acid is unstable. 2. Reaction temperature is too high or run for too long. 3. Base is too strong or aqueous content too high.1. Use the corresponding boronic acid pinacol ester or trifluoroborate salt.[20] 2. Monitor the reaction closely and stop it once the starting material is consumed. Try lowering the temperature to 90 °C. 3. Switch to a milder base like K₂CO₃ or KF, although this may require longer reaction times.[24]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure the system is rigorously deoxygenated before and during the reaction. Thoroughly degas all solvents.
Difficult Purification Product is very polar and streaks on silica gel.Add 1-2% triethylamine or ammonia to the chromatography eluent to sharpen the peaks and improve separation.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective transformation when the correct catalytic system is employed. The use of a modern, bulky phosphine ligand-based pre-catalyst like XPhos Pd G2 is essential to overcome the inherent challenges of this electron-deficient heteroaromatic substrate. The protocol detailed herein is robust, reproducible, and provides a reliable platform for the synthesis of diverse 2-aryl-5-fluoropyridin-4-amine libraries, thereby accelerating efforts in drug discovery and development.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.

  • Organic Chemistry Portal. Suzuki Coupling.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • Wikipedia. (2024). Suzuki reaction.

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16555.

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.

  • BYJU'S. (2024). Suzuki Coupling Reaction.

  • Cai, Y., et al. (2013). Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions. Scientific Research Publishing.

  • do Carmo, D. R., & da Silva, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen, 3(2), 69-76.

  • Gallon, B. J., et al. (2007). Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand. The Journal of Organic Chemistry, 72(16), 6245–6248.

  • American Chemical Society. (2015). Use of Base Metals in Suzuki Coupling.

  • Wang, L., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. International Journal of Molecular Sciences, 14(10), 20596-20607.

  • Ali, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules, 26(16), 4991.

  • Myers, A. G. (2009). The Suzuki Reaction. Harvard University.

  • Padusha, M. S. A., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697-707.

  • Magano, J., & Dunetz, J. R. (2012). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Organic Process Research & Development, 16(6), 1156–1184.

  • ResearchGate. (2017). Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides.

  • Fairlamb, I. J. S., et al. (2016). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters. Chemical Science, 7(4), 2515–2523.

  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine.

  • NINGBO INNO PHARMCHEM CO.,LTD. XPhos Pd G2: Your Key to Efficient Cross-Coupling Reactions.

  • ResearchGate. (2018). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.

  • ResearchGate. (2016). Effect of solvent on the Suzuki reaction.

  • BOC Sciences. (2024). CAS 1310584-14-5 XPhos Pd G2.

  • DiVA portal. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.

  • Sigma-Aldrich. (2024). XPhos Pd G2.

  • BenchChem. (2025). Optimization of Suzuki coupling conditions for 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone.

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559.

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Martin, R., & Buchwald, S. L. (2009). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 1(1), 17-20.

  • Barder, T. E., et al. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 128(25), 8203-8214.

  • PubMed. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading.

  • Mesganaw, T., & Garg, N. K. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Process Research & Development, 17(1), 29-39.

  • ResearchGate. (2010). Supported Palladium Catalysts for Suzuki Reactions.

  • BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.

  • American Chemical Society. (2015). Pd/C and Other Heterogeneous Catalysts.

  • ResearchGate. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

  • Al-Masum, M., & Kumar, C. S. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(26), 5691-5695.

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid.

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide.

  • Beaud, R., & Darses, S. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 863.

  • Hall, J. R., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 633-638.

  • Mesganaw, T., & Garg, N. K. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Process Research & Development, 17(1), 29-39.

  • ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.

Sources

Strategic Ligand Selection for the Buchwald-Hartwig Amination of Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

The synthesis of N-aryl aminopyridines is a cornerstone of modern medicinal chemistry, as this structural motif is a prevalent feature in a vast array of pharmacologically active compounds.[1] The palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing these critical C–N bonds.[2][3] However, the unique electronic properties of aminopyridine substrates present distinct challenges that can impede catalytic efficiency. The pyridine nitrogen, being a Lewis basic site, can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4][5]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of ligand selection for this specific transformation. We will delve into the mechanistic role of ligands, survey the landscape of state-of-the-art phosphine systems, and provide detailed, field-proven protocols to empower the successful synthesis of diverse aminopyridine targets.

The Catalytic Cycle: Why the Ligand is Paramount

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[6][7] The ligand, typically an electron-rich and sterically hindered phosphine, is not a mere spectator but an active and essential controller of the reaction's efficacy. Its primary roles are to stabilize the active Pd(0) species, facilitate the rate-determining oxidative addition of the aryl halide, and promote the final C–N bond-forming reductive elimination.[8] For aminopyridine substrates, the ligand's steric bulk is especially critical to shield the palladium center and prevent inhibitory coordination by the substrate's pyridine nitrogen.[5]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' Product amido_complex->product base_h [Base-H]X amido_complex->base_h aryl_halide Ar-X aryl_halide->oa_complex amine HNR'R'' amine->oa_complex base Base base->amido_complex

Figure 1: The Buchwald-Hartwig Catalytic Cycle.

A Curated Arsenal of Ligands for Aminopyridine Coupling

The evolution of the Buchwald-Hartwig amination has been driven by ligand development. For the specific challenge of aminopyridines, several classes of ligands have proven superior.

1. Bulky Biaryl Monophosphine Ligands (Buchwald Ligands): This class represents a major breakthrough in C–N coupling technology.[9] Their defining features are a biaryl backbone that creates a sterically demanding pocket around the palladium center and electron-rich phosphines that promote oxidative addition.

  • RuPhos (and AdairPhos): Often the ligand of choice for coupling with secondary amines. Its dicyclohexylphosphine and bulky biaryl scaffold provide an excellent balance of steric protection and reactivity. RuPhos-based precatalysts are particularly effective for the C,N-cross coupling of unprotected 3-halo-2-aminopyridines.[10]

  • BrettPhos: Distinguished by its exceptional steric bulk, BrettPhos is highly effective for the monoarylation of primary amines and ammonia, minimizing the common side reaction of diarylation.[3][10] It has proven to be an outstanding catalyst system for coupling primary amines with 3-halo-2-aminopyridines.[10]

  • XPhos: A versatile and robust ligand, XPhos is effective for a wide range of substrates, including heteroaromatic chlorides.[3] It has been successfully used in the amination of 2-bromopyridines.[11]

2. Chelating Diphosphine Ligands: These ligands bind to the palladium center in a bidentate fashion, offering enhanced catalyst stability.

  • Josiphos-type Ligands: These ferrocene-based diphosphine ligands are known for their robustness and high reactivity, particularly in the coupling of aryl chlorides.[12] The pre-organized ferrocenyl backbone ensures a stable chelate, which can be advantageous in preventing ligand displacement by coordinating substrates like aminopyridines.[3][12] The sterically hindered versions are among the most active catalysts for C-N coupling.[13]

  • Xantphos: This ligand features a large, well-defined "bite angle" that influences the geometry at the metal center, often promoting the desired reductive elimination step. It has been shown to be effective in the coupling of amines with 2-chloropyrimidines.[9]

Ligand Selection Guide: A Data-Driven Approach

The choice of ligand is highly dependent on the specific substrates being coupled. The following table summarizes the performance of key ligands for the amination of various aminopyridine substrates, compiled from literature sources.

LigandAryl HalideAmine TypeSubstrate ExampleTypical PerformanceReference
RuPhos Aryl Bromide/ChlorideSecondary (cyclic/acyclic)3-Bromo-2-aminopyridine + MorpholineHigh Yields (70-95%)[10]
BrettPhos Aryl Bromide/ChloridePrimary (alkyl/aryl)3-Bromo-2-aminopyridine + AnilineHigh Yields, Excellent Monoarylation[3][10]
Josiphos (CyPFtBu) Heteroaryl ChloridePrimary (amines, imines)2-Chloropyridine + Benzophenone ImineHighly efficient, low catalyst loading[3][12]
XPhos Aryl Bromide/ChloridePrimary & Secondary2-Bromopyridine + Volatile AminesGood to Excellent Yields[11][14]
Xantphos Heteroaryl ChloridePrimary & Secondary2-Chloropyrimidine + N-MethylanilineEffective for challenging heterocycles[9][15]

digraph "Ligand_Selection_Workflow" {
graph [bgcolor="#FFFFFF"];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: Select Coupling Partners\n(Aminopyridine + Aryl Halide)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; amine_type [label="What is the Amine Type?", shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; primary [label="Primary Amine\n(or Ammonia)", fillcolor="#F1F3F4", fontcolor="#202124"]; secondary [label="Secondary Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; halide_type [label="Is the Aryl Halide\na Challenging Chloride?", shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; brettphos [label="Consider BrettPhos\n(Excellent for monoarylation)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; ruphos [label="Consider RuPhos", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; josiphos [label="Consider Josiphos-type\nor XPhos", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> amine_type; amine_type -> primary [label="Primary", color="#5F6368"]; amine_type -> secondary [label="Secondary", color="#5F6368"]; primary -> brettphos [color="#5F6368"]; secondary -> ruphos [color="#5F6368"]; brettphos -> halide_type [label="Check Halide", color="#5F6368"]; ruphos -> halide_type [label="Check Halide", color="#5F6368"]; halide_type -> josiphos [label="Yes", color="#EA4335", fontcolor="#EA4335"]; halide_type -> brettphos [style=invis]; halide_type -> ruphos [style=invis];

{rank=same; primary; secondary;} {rank=same; brettphos; ruphos;} }

Figure 2: Ligand Selection Workflow for Aminopyridine Amination.

Experimental Protocols

Important Note: Buchwald-Hartwig amination reactions are sensitive to air and moisture. All protocols must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[5]

Protocol 1: RuPhos-Catalyzed Coupling of 3-Bromo-2-aminopyridine with a Secondary Amine

This protocol is adapted from methodologies proven effective for the synthesis of N³-substituted 2,3-diaminopyridines.[10]

  • Reagents:

    • 3-Bromo-2-aminopyridine (1.0 mmol, 1.0 equiv)

    • Secondary amine (e.g., morpholine) (1.2 mmol, 1.2 equiv)

    • RuPhos Precatalyst (e.g., G3 or G4) (0.02 mmol, 2 mol%)

    • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.2 mmol, 2.2 equiv)

    • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Equipment:

    • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

    • Inert gas manifold (Argon or Nitrogen)

    • Syringes and needles for liquid transfer

    • Heating block or oil bath with temperature control

  • Procedure:

    • To the Schlenk flask, add 3-bromo-2-aminopyridine, the RuPhos precatalyst, and the magnetic stir bar.

    • Seal the flask, and evacuate and backfill with inert gas three times.

    • Add anhydrous THF via syringe.

    • Add the secondary amine via syringe.

    • Add the LiHMDS (typically as a 1.0 M solution in THF) dropwise via syringe. The use of a strong, non-nucleophilic base like LiHMDS is crucial for deprotonating the amine-palladium complex in the catalytic cycle.[7]

    • Heat the reaction mixture to 65 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: BrettPhos-Catalyzed Coupling of 2-Bromopyridine with a Primary Amine

This protocol is designed for the challenging coupling of 2-halopyridines, where catalyst poisoning is a significant concern. The extreme bulk of BrettPhos helps to mitigate this issue.[3][10]

  • Reagents:

    • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

    • Primary amine (e.g., n-hexylamine) (1.2 mmol, 1.2 equiv)

    • BrettPhos Precatalyst (e.g., G3) (0.01-0.02 mmol, 1-2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

    • Anhydrous Toluene or Dioxane (5 mL)

  • Equipment:

    • Oven-dried Schlenk flask or sealed tube with a magnetic stir bar

    • Inert gas manifold (Argon or Nitrogen)

    • Glovebox (recommended for weighing air-sensitive reagents like NaOtBu and the precatalyst)

    • Heating block or oil bath with temperature control

  • Procedure:

    • Inside a glovebox, add the BrettPhos precatalyst, sodium tert-butoxide, and a stir bar to a Schlenk flask or reaction tube.

    • Remove the vessel from the glovebox. Add the 2-bromopyridine and anhydrous toluene via syringe.

    • Add the primary amine via syringe.

    • Seal the vessel securely and heat the reaction mixture to 100-110 °C with vigorous stirring. The strong base NaOtBu is effective for a wide range of amines and is a standard choice for these couplings.[11]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • ResearchGate. Privileged ligands for palladium-catalyzed cross-coupling reactions. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Seel, S., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984-1987. [Link]

  • Singleton, D. A., et al. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 134(36), 14933-14945. [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Hartwig, J. F. (2007). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 40(7), 534-544. [Link]

  • Irrgang, T., et al. (2007). Sterically Demanding Iminopyridine Ligands. European Journal of Inorganic Chemistry, 2007(24), 3843-3855. [Link]

  • ResearchGate. Amination of Aminopyridines via η6-Coordination Catalysis. [Link]

  • Gholinejad, M., & Farajpour, G. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1205-1250. [Link]

  • ResearchGate. Pd‐catalyzed arylation of primary amines using JosiPhos ligand 15. [Link]

  • SciSpace. A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • Al-Masoudi, N. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(7), 7575-7586. [Link]

  • ResearchGate. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Old, D. W., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403-1406. [Link]

  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2768-2774. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 9(13), 2541-2544. [Link]

  • Macmillan Group. Why C–N and C–O Couplings?. [Link]

Sources

Application Notes & Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the strategic application of 2-bromo-5-fluoropyridin-4-amine as a pivotal building block in the synthesis of kinase inhibitors. The unique trifunctional nature of this scaffold—featuring a reactive bromine atom for cross-coupling, a fluorine atom for modulating electronic properties and metabolic stability, and a 4-amino group for crucial hydrogen bonding interactions—renders it an exceptionally versatile starting material. This document moves beyond simple procedural lists to explain the causality behind methodological choices, focusing on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We present detailed, field-proven protocols, mechanistic insights, and case studies based on the synthesis of clinically relevant inhibitors to empower scientists in the rational design and efficient synthesis of next-generation targeted therapeutics.

The Strategic Importance of the 2-Amino-5-halopyridine Scaffold

The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, renowned for its ability to act as a "hinge-binder" in the ATP-binding pocket of numerous protein kinases.[1] This interaction typically involves the formation of one or more hydrogen bonds between the exocyclic amino group and the pyridine nitrogen with the backbone amide residues of the kinase hinge region.[2] this compound capitalizes on this by pre-installing this critical pharmacophore while offering two distinct points for chemical diversification.

  • The C2-Bromine Atom: Serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.[3] This allows for the systematic exploration of the solvent-exposed regions of the ATP pocket to enhance potency and selectivity. The electron-withdrawing nature of the pyridine nitrogen and the 5-fluoro substituent makes the C-Br bond highly susceptible to oxidative addition by a Pd(0) catalyst, often facilitating the reaction.[4][5]

  • The C4-Amino Group: Besides its role in hinge binding, the amino group can be further functionalized via acylation, sulfonylation, or alkylation to introduce additional vectors for inhibitor-protein interactions.

  • The C5-Fluorine Atom: The introduction of fluorine can significantly impact the molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity, by altering the pKa of the pyridine ring and participating in favorable electrostatic or orthogonal multipolar interactions.

cluster_Kinase Kinase ATP Binding Site cluster_Inhibitor 2-Aminopyridine Inhibitor hinge Hinge Region Backbone (e.g., NH, C=O) mol N NH₂ R¹ (from Br) F mol:f1->hinge H-Bond mol:f0->hinge H-Bond

Caption: Role of the 2-aminopyridine scaffold in kinase hinge binding.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the complex architectures of modern kinase inhibitors from the this compound core.[6] The choice of reaction is dictated by the desired bond formation (C-C, C-N, etc.).

cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation start This compound suzuki Suzuki Coupling (with R-B(OH)₂) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (with R-C≡CH) start->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig (with R₂NH) start->buchwald Pd Catalyst, Ligand, Base

Caption: Key synthetic transformations of this compound.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most utilized method for creating C(sp²)-C(sp²) bonds, ideal for attaching aryl or heteroaryl moieties to the pyridine C2 position.

Causality & Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine, forming a Pd(II) complex. This is often the rate-limiting step and is facilitated by electron-withdrawing groups on the pyridine ring.[5]

  • Transmetalation: The organoboron species (e.g., a boronic acid) coordinates to the palladium center. The base activates the boronic acid, facilitating the transfer of the organic group (R') from boron to palladium, displacing the halide.

  • Reductive Elimination: The two organic fragments (the pyridyl group and R') couple and are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ Pd_Complex1 Oxidative Addition Complex Pd0->Pd_Complex1 Oxidative Addition Pd_Complex2 Transmetalation Complex Pd_Complex1->Pd_Complex2 Transmetalation Product Ar-Ar' Product Pd_Complex2->Product Reductive Elimination Product->Pd0 Regenerates Catalyst ArX Ar-Br (Starting Material) ArX->Pd_Complex1 Boronic Ar'-B(OH)₂ + Base Boronic->Pd_Complex2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

ParameterRecommended Condition
Aryl Halide This compound (1.0 equiv)
Boronic Acid Aryl- or Heteroarylboronic Acid (1.1 - 1.5 equiv)
Pd Catalyst Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (2-3 mol%)[8]
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O
Temperature 80 - 100 °C
Atmosphere Inert (Nitrogen or Argon)

Step-by-Step Methodology:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Stir the reaction mixture vigorously and heat to 90 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can range from 4 to 18 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

C-N Bond Formation: The Buchwald-Hartwig Amination

This reaction is paramount for coupling primary or secondary amines to the C2 position, creating a diverse range of N-arylpyridines.[9][10]

Causality & Mechanistic Insight: The catalytic cycle is similar to the Suzuki coupling but involves an amido-complex.[11][12]

  • Oxidative Addition: Pd(0) adds to the C-Br bond.

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. The base removes a proton from the coordinated amine to form a palladium-amido complex. The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is critical.[12]

  • Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst. For heteroaromatic substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.[13]

Buchwald_Cycle Pd0 Pd(0)L₂ Pd_Complex1 Oxidative Addition Complex Pd0->Pd_Complex1 Oxidative Addition Pd_Amido Palladium-Amido Complex Pd_Complex1->Pd_Amido Amine Coordination & Deprotonation Product Ar-NR₂ Product Pd_Amido->Product Reductive Elimination Product->Pd0 Regenerates Catalyst ArX Ar-Br (Starting Material) ArX->Pd_Complex1 Amine R₂NH + Base Amine->Pd_Amido

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under a stream of Argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.5 equiv) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the mixture with vigorous stirring to 100-110 °C.

  • Monitor the reaction by LC-MS. Upon completion (typically 6-24 hours), cool to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), and follow the workup and purification steps outlined in Protocol 1.

C-C (Alkynyl) Bond Formation: The Sonogashira Coupling

The Sonogashira coupling provides a direct route to install a rigid alkyne linker at the C2 position, a common strategy for probing deeper pockets within the kinase active site.[14]

Causality & Mechanistic Insight: This reaction uniquely employs a dual-catalyst system.[15][16]

  • Palladium Cycle: Similar to the above, it begins with oxidative addition of the Pd(0) catalyst to the C-Br bond.

  • Copper Cycle: The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base (which also acts as a solvent, e.g., Et₃N) to form a highly reactive copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The C(sp²)-C(sp) bond is formed, releasing the product and regenerating the Pd(0) catalyst.

Protocol 3: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-2 mol%).

  • Evacuate and backfill the flask with Argon three times.

  • Add an anhydrous amine solvent such as triethylamine (Et₃N) or a mixture of THF and diisopropylamine.

  • Add the terminal alkyne (1.1-1.3 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through Celite®.

  • Concentrate the filtrate and purify the residue by column chromatography.

Application Case Studies: Synthesis of Marketed Kinase Inhibitors

The principles outlined above are not merely theoretical; they are the cornerstones of the synthesis of life-saving medicines.

Case Study 1: Alectinib (Alecensa®), an ALK Inhibitor Alectinib is a highly potent second-generation inhibitor of Anaplastic Lymphoma Kinase (ALK), used to treat certain types of non-small cell lung cancer (NSCLC).[17][18] While its core is more complex, many reported syntheses rely on a key Suzuki or related coupling step to construct the central biaryl framework, illustrating the power of this methodology in building complex drug scaffolds.[19][20]

Case Study 2: Savolitinib (Orpathys®), a MET Inhibitor Savolitinib is a selective inhibitor of the c-Met receptor tyrosine kinase.[21][22] Its synthesis provides a direct example of the Suzuki-Miyaura coupling's utility. A key step involves coupling a brominated triazolopyrazine core with a pyrazoleboronic acid ester, demonstrating the reaction's tolerance for complex, nitrogen-rich heterocyclic systems.[23] This highlights how the strategies discussed for this compound are directly translatable to other advanced heterocyclic intermediates.

General Experimental Workflow & Safety

A successful synthesis requires meticulous attention to experimental setup, especially the exclusion of oxygen and moisture for palladium-catalyzed reactions.

prep 1. Reagent Preparation (Dry Solvents, Weigh Reagents) setup 2. Reaction Setup (Inert Atmosphere: Ar/N₂) prep->setup reaction 3. Reaction (Heating & Stirring) setup->reaction monitor 4. Monitoring (TLC / LC-MS) reaction->monitor workup 5. Workup & Extraction (Quench, Separate Layers) monitor->workup purify 6. Purification (Column Chromatography) workup->purify char 7. Characterization (NMR, MS, HRMS) purify->char

Caption: A generalized experimental workflow for cross-coupling reactions.

Safety & Handling:

  • This compound: This compound is an irritant and may be harmful if swallowed or inhaled. Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[24][25][26][27]

  • Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Avoid inhalation of dust and skin contact.

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Solvents: Anhydrous solvents like dioxane and toluene are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.[28]

Conclusion

This compound is a high-value, versatile scaffold for the synthesis of kinase inhibitors. A deep understanding of the mechanisms and practical considerations of palladium-catalyzed cross-coupling reactions is essential for its effective utilization. By mastering the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, medicinal chemists can efficiently generate diverse libraries of novel compounds, accelerating the discovery of potent and selective therapeutics targeting the human kinome. The protocols and insights provided herein serve as a robust foundation for researchers aiming to leverage this powerful building block in their drug discovery programs.

References

  • Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3iWkJdleEJYP3XN1K8qSseRtC_rJT-p5x7k2yyFQSdQNB6EiqhC_LAh-ah2T2QRwt0XWX7AviKDwxzNlXQfjOMTXaEXWUL2H5jENIYPMmuZKfhh7odN5aRvpryR6hkRVlgRtsWUSc3eQdMQMQFIdJ1626xAHE6yQjjKirWlC3kc1WWARKJPQvcMiuv4G8hsdelTyjXXU7xPb9Ab-HGg8OPgS2KHFYs6Wr21AzDS-3jy9Av7WPLohwecgCn6Is6G_EEaIXh7aFdjcYpAkZRdKmPhnvn2UimuDEafEHy6OqbktSYMF2bTvyBYfkmh1XCwtX-Mh4BWgT7pBpFaeBfs06U29A1cnWkKnyXUs_OZH-86aIL8YdCl4=]
  • New Drug Approvals. (2018). Savolitinib. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzRNFclSuAtp-F1DXNWNYHe4sWWIAEimKqjMuMoUXee00IRhXd2zp3i-SoRQuTmby9QHjBgu4D40Ig62JGEbyW-dXnCz0nwDGSSxs3lFg-TZRB3hT205Aj2fyMYFPNoV5T4hH99P4S_e2Ko9gARQ==]
  • PubMed Central. (n.d.). Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6359995/]
  • Benchchem. (n.d.). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. [URL: https://www.benchchem.com/application-notes-2-bromo-5-methylpyridin-4-amine-in-the-synthesis-of-kinase-inhibitors]
  • Benchchem. (n.d.). Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. [URL: https://www.benchchem.com/application-notes-leveraging-2-bromo-5-methylpyridin-4-amine-in-drug-discovery]
  • MedKoo Biosciences. (n.d.). Alectinib Synthetic Routes. [URL: https://www.medkoo.com/drug-synthesis/Alectinib-synthesis.htm]
  • Kinoshita, K., et al. (2012). Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802). Bioorganic & Medicinal Chemistry, 20(3), 1271-1280. [URL: https://www.researchgate.net/publication/51839210_Design_and_synthesis_of_a_highly_selective_orally_active_and_potent_anaplastic_lymphoma_kinase_inhibitor_CH5424802]
  • Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00673]
  • ACS Publications. (n.d.). Development of a Scalable Manufacturing Process for Alectinib with a Concise Preparation of the Indole-Containing Tetracyclic Core. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00034]
  • ResearchGate. (n.d.). Process Design and Optimization in the Pharmaceutical Industry: A Suzuki–Miyaura Procedure for the Synthesis of Savolitinib. [URL: https://www.researchgate.net/publication/349187383_Process_Design_and_Optimization_in_the_Pharmaceutical_Industry_A_Suzuki-Miyaura_Procedure_for_the_Synthesis_of_Savolitinib]
  • Google Patents. (n.d.). US10221155B2 - Method for preparing Alectinib. [URL: https://patents.google.
  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. [URL: https://www.benchchem.com/application-notes-buchwald-hartwig-amination-of-2-amino-5-bromo-4-methylpyridine]
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition. [URL: https://www.benchchem.
  • The Nobel Prize Organization. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [URL: https://www.nobelprize.
  • ChemicalBook. (2025). 2-Bromo-5-fluoropyridine - Safety Data Sheet. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB8713824_EN.htm]
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. [URL: https://www.benchchem.com/application-notes-suzuki-miyaura-coupling-of-2-bromo-5-methylpyridin-4-amine-with-arylboronic-acids-for-drug-discovery]
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/02%3A_Intermediate_Organic_Chemistry/2.
  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET. [URL: https://www.fishersci.com/msds?productName=AC467610010]
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. [URL: https://fscimage.fishersci.com/msds/10394.htm]
  • Enamine. (n.d.). SAFETY DATA SHEET. [URL: https://www.enamine.net/sds/EN300-244225_EN.pdf]
  • ECHEMI. (n.d.). 2-Fluoro-5-bromopyridine SDS, 766-11-0 Safety Data Sheets. [URL: https://www.echemi.com/sds/2-fluoro-5-bromopyridine-cas766-11-0.html]
  • ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [URL: https://www.researchgate.
  • Benchchem. (n.d.). Optimization of Suzuki coupling conditions for 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. [URL: https://www.benchchem.com/faqs-optimization-of-suzuki-coupling-conditions-for-1-2-bromo-5-fluoropyridin-4-yl-ethanone]
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [URL: https://eprints.soton.ac.uk/420601/1/Sonogashira_cross_coupling_of_bromocyanofluoropyridine_nuclei.pdf]
  • PubMed. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. [URL: https://pubmed.ncbi.nlm.nih.gov/31569004/]
  • PubMed. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. [URL: https://pubmed.ncbi.nlm.nih.gov/20022510/]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [URL: https://en.wikipedia.
  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. [URL: https://www.benchchem.com/application-notes-buchwald-hartwig-amination-of-2-bromo-5-chloro-3-methylpyrazine-with-anilines]
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.
  • Wikipedia. (n.d.). Cross-coupling reaction. [URL: https://en.wikipedia.org/wiki/Cross-coupling_reaction]
  • ResearchGate. (n.d.). (a) Type I c-MET inhibitor savolitinib (1). (b) Crystal structure of WT.... [URL: https://www.researchgate.net/figure/a-Type-I-c-MET-inhibitor-savolitinib-1-b-Crystal-structure-of-WT-c-MET-bound-by_fig1_369527771]
  • Benchchem. (n.d.). A Comparative Guide to Catalysts for Suzuki Coupling of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. [URL: https://www.benchchem.com/white-paper-a-comparative-guide-to-catalysts-for-suzuki-coupling-of-1-2-bromo-5-fluoropyridin-4-yl-ethanone]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [URL: https://www.organic-chemistry.
  • MedchemExpress.com. (n.d.). Savolitinib (Volitinib) | Selective MET Inhibitor. [URL: https://www.medchemexpress.com/savolitinib.html]
  • ACS Publications. (2008). Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. [URL: https://pubs.acs.org/doi/10.1021/ci800020g]
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [URL: https://www.researchgate.net/publication/282334810_Suzuki_reactions_of_2-bromopyridine_with_aryl_boronic_acids_a]
  • PMC - NIH. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8950005/]
  • NROChemistry. (n.d.). Sonogashira Coupling. [URL: https://www.nro-chem.com/sonogashira-coupling]
  • PMC - NIH. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10225139/]
  • PubMed. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. [URL: https://pubmed.ncbi.nlm.nih.gov/29522336/]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. [URL: https://www.benchchem.com/application-notes-sonogashira-coupling-with-2-amino-4-bromopyridine]
  • PMC - PubMed Central. (n.d.). Savolitinib: A Promising Targeting Agent for Cancer. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9329124/]

Sources

Application Notes & Protocols: The Strategic Application of 2-Bromo-5-fluoropyridin-4-amine in the Synthesis of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Janus kinase (JAK) family of enzymes represents a critical node in cytokine signaling, and its inhibition has emerged as a transformative therapeutic strategy for a host of autoimmune diseases and myeloproliferative neoplasms. This guide provides an in-depth technical overview of the synthetic utility of 2-Bromo-5-fluoropyridin-4-amine, a highly functionalized pyridine building block, in the construction of potent JAK inhibitors. We will explore the underlying principles of the JAK-STAT pathway, the rationale for targeting it, and the strategic advantages conferred by the unique substituents of this key intermediate. Detailed, field-proven protocols for cornerstone synthetic transformations, including Suzuki-Miyaura cross-coupling, are provided, alongside methodologies for analytical validation.

The Scientific Imperative for JAK Inhibition

The Janus kinases (JAKs) are a family of four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) essential for transducing signals from numerous cytokines and growth factors.[1][2] This signaling cascade, known as the JAK-STAT pathway, is pivotal for orchestrating hematopoiesis, immune responses, and inflammation.[1][3]

Upon cytokine binding to their corresponding receptors, associated JAKs are brought into proximity, leading to their trans-phosphorylation and activation.[2] Activated JAKs then phosphorylate the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Once docked, STATs are phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to modulate gene expression.[1][2]

Dysregulation or persistent activation of the JAK-STAT pathway is a key pathogenic driver in many immune-mediated inflammatory diseases, such as rheumatoid arthritis, and certain cancers.[3][4] Therefore, small-molecule inhibitors that target the ATP-binding site of JAK enzymes can effectively block this signaling cascade, suppressing the production of pro-inflammatory mediators and offering a powerful therapeutic intervention.[4]

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK JAK1->JAK2 Trans-phosphorylation STAT_inactive STAT (Inactive) JAK1->STAT_inactive STAT_active STAT-P (Dimer) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription 6. Modulation Cytokine Cytokine Cytokine->Receptor JAKi JAK Inhibitor (e.g., from 2-Bromo-5- fluoropyridin-4-amine) JAKi->JAK1 Inhibition

Caption: The JAK-STAT signaling pathway and the point of therapeutic intervention.

This compound: A Privileged Synthetic Intermediate

The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently forming the core of kinase inhibitors.[5] The aminopyridine motif, in particular, is adept at forming key hydrogen bonds with the hinge region of the kinase ATP-binding site.[5] this compound is an exceptionally valuable building block for JAK inhibitor synthesis due to the strategic placement of its functional groups:

  • 4-Amino Group: Serves as a primary pharmacophore for anchoring within the kinase hinge region and provides a vector for further molecular elaboration.

  • 2-Bromo Group: Acts as a versatile synthetic handle, ideal for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination.[6][7] This allows for the precise and efficient introduction of aryl or heteroaryl moieties, which are crucial for exploring structure-activity relationships (SAR) and optimizing potency and selectivity.

  • 5-Fluoro Group: The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability, improve bioavailability, and modulate the electronic properties of the molecule to increase binding affinity.[8]

This trifecta of functionalities provides a robust platform for generating diverse libraries of complex molecules with a high potential for potent and selective JAK inhibition.

Core Synthesis Protocol: Construction of a Bi-aryl Pyridinamine Scaffold

A cornerstone reaction in the synthesis of many kinase inhibitors is the formation of a carbon-carbon bond to create a bi-aryl or hetero-bi-aryl core. The Suzuki-Miyaura coupling is an exceptionally robust and widely adopted method for this purpose, known for its functional group tolerance and reliable outcomes.[9][10]

The following protocol details a representative Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This reaction forms the foundational scaffold for a potential JAK inhibitor.

Synthetic_Workflow Start This compound + Arylboronic Acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification QC Purity & Identity Check (HPLC, LC-MS, NMR) Purification->QC Product Bi-aryl Pyridinamine Scaffold (JAK Inhibitor Core) QC->Product Purity >95%

Caption: General workflow for the synthesis and purification of the inhibitor core.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 2-aryl-5-fluoropyridin-4-amine derivative via a palladium-catalyzed cross-coupling reaction.

Materials & Reagents:

Reagent/MaterialGradeSupplier (Example)Notes
This compound≥98%Sigma-AldrichLimiting Reagent (1.0 equiv)
Arylboronic Acid≥97%Combi-Blocks(1.2 - 1.5 equiv)
Pd(dppf)Cl₂·CH₂Cl₂Catalyst GradeStrem Chemicals(2-5 mol%)
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific(2.0 - 3.0 equiv)
1,4-DioxaneAnhydrousAcros OrganicsSolvent
Deionized WaterHPLC Grade---Co-solvent
Ethyl AcetateACS Grade---For extraction
Brine (Saturated NaCl)------For washing
Magnesium Sulfate (MgSO₄)Anhydrous---For drying
Silica Gel230-400 mesh---For chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 191 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical as the palladium catalyst is sensitive to oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24.5 mg).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The use of a water co-solvent is common in Suzuki couplings to aid in the dissolution of the base and facilitate the catalytic cycle.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromopyridine is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-aryl-5-fluoropyridin-4-amine product.

Analytical Validation and Quality Control

Ensuring the purity and identity of the synthesized compound is paramount in drug development. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity, while forced degradation studies help establish the stability-indicating nature of the analytical method.[11][12]

Protocol 2: Reversed-Phase HPLC for Purity Analysis

Objective: To determine the purity of the synthesized bi-aryl pyridinamine scaffold.

Instrumentation & Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with DAD
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 95% B over 15 min; hold at 95% B for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified product in acetonitrile or DMSO at a concentration of approximately 1 mg/mL. Dilute this solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.

  • Analysis: Inject the prepared sample onto the HPLC system.

  • Data Interpretation: Integrate the resulting chromatogram. Purity is calculated as the peak area of the main product divided by the total peak area of all components, expressed as a percentage. Peak purity can be further assessed using a Diode Array Detector (DAD) to ensure no impurities are co-eluting.[12]

Forced Degradation Insight: To validate this HPLC method as "stability-indicating," the purified compound would be subjected to stress conditions (e.g., heat, acid, base, oxidation).[12][13] The method must be able to resolve the intact drug from any degradation products that form, which is a critical requirement for pharmaceutical quality control.[11]

Conclusion

This compound is a high-value, versatile intermediate that provides a strategic entry point for the synthesis of novel Janus kinase inhibitors. Its unique arrangement of an amino group for hinge binding, a bromine atom for efficient cross-coupling, and a fluorine atom for modulating drug-like properties makes it an ideal starting material for medicinal chemists. The protocols outlined in this guide for Suzuki-Miyaura coupling and HPLC analysis provide a robust framework for researchers in drug discovery to synthesize and validate core scaffolds, accelerating the development of next-generation therapeutics for immune-mediated diseases.

References

  • The JAK-STAT Pathway and the JAK Inhibitors - Symbiosis Online Publishing.
  • Basic Mechanisms of JAK Inhibition - PMC - PubMed Central.
  • Janus kinase inhibitor - Wikipedia.
  • JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co.
  • The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed.
  • Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances* - Der Pharma Chemica.
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery - Benchchem.
  • Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD.
  • Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method - Walsh Medical Media.
  • Forced Degradation Study of Janus Kinase Inhibitor, Baricitinib, Using MaxPeak™ Premier HPLC Columns on an Alliance™ HPLC™ System - Waters Corporation.
  • Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery - Benchchem.
  • Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem.

Sources

The Synthetic Versatility of 2-Bromo-5-fluoropyridin-4-amine: Application Notes for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Targeted Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in approved therapeutic agents. Its ability to engage in hydrogen bonding and other key intermolecular interactions makes it a cornerstone of drug design. The strategic functionalization of this core unlocks vast chemical space for optimization against biological targets. 2-Bromo-5-fluoropyridin-4-amine emerges as a particularly valuable building block, engineered for versatility and efficacy in the synthesis of complex pharmaceutical candidates.

This molecule incorporates three critical features for the medicinal chemist:

  • The 4-Aminopyridine Core: The amino group at the 4-position often serves as a crucial hydrogen bond donor/acceptor, anchoring the molecule within the active site of a target protein, a common feature in kinase inhibitors.[1]

  • A Bromine Handle at the 2-Position: The bromine atom is an ideal functional group for modern palladium-catalyzed cross-coupling reactions, enabling the precise and efficient installation of diverse aryl and heteroaryl moieties.[2] This allows for systematic exploration of structure-activity relationships (SAR).

  • A Modulating Fluorine at the 5-Position: The strategic placement of a fluorine atom can profoundly influence a molecule's physicochemical properties.[3] Its high electronegativity can alter the pKa of the pyridine nitrogen, enhance binding affinity through interactions with the target, and block sites of metabolic degradation, thereby improving pharmacokinetic profiles.[4]

This guide provides an in-depth exploration of this compound, presenting its core data, safety considerations, and detailed, field-proven protocols for its application in key synthetic transformations central to drug discovery.

Core Molecular Data & Safety Profile

A thorough understanding of a reagent's properties and hazards is the foundation of sound experimental design.

Physicochemical Properties
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 887570-94-7[5][6]
Molecular Formula C₅H₄BrFN₂[5]
Molecular Weight 191.00 g/mol [5][7]
Appearance Typically a solid[8]
Safety & Handling

While a specific safety data sheet (SDS) for this compound is not widely published, data from close structural analogs, such as 2-bromo-5-fluoropyridine, provide essential guidance.[9][10] As a halogenated aromatic amine, this compound should be handled with care.

  • General Hazards: Assumed to be harmful if swallowed, in contact with skin, or inhaled.[9] May cause skin, eye, and respiratory irritation.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9] Work should be conducted in a well-ventilated chemical fume hood.

  • Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[8][13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Key Synthetic Applications & Protocols

The true power of this compound lies in its utility in robust, palladium-catalyzed cross-coupling reactions. These methods form the backbone of modern synthetic strategies for building libraries of potential drug candidates.

Synthetic_Workflow cluster_start Starting Material cluster_reactions Key Transformations cluster_products Intermediate Scaffolds A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B + Ar-B(OH)₂ [Pd Catalyst] C Buchwald-Hartwig Amination (C-N Bond Formation) A->C + Ar'-NH₂ [Pd Catalyst] D 2-Aryl-5-fluoropyridin-4-amine B->D E N-Aryl-2-bromo-5-fluoropyridin-4-amine C->E F Advanced Drug Candidates (e.g., Kinase Inhibitors) D->F Further Functionalization E->F Further Functionalization

Caption: General synthetic workflow using this compound.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is an indispensable tool for creating carbon-carbon bonds, enabling the coupling of the bromopyridine with a wide array of aryl- or heteroarylboronic acids.[14][15] This allows for the direct installation of substituents that can probe different pockets of a target's binding site.

Suzuki_Cycle A Pd⁰L₂ (Active Catalyst) B Oxidative Addition A->B Ar-Br C Ar-PdII(Br)L₂ B->C D Transmetalation C->D + [Ar'B(OH)₃]⁻ (from Base + Ar'B(OH)₂) E Ar-PdII(Ar')L₂ D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is adapted from established methods for similar 2-bromopyridine substrates and serves as a robust starting point for optimization.[2][14][16]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)

  • Inert Gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.

    • Scientist's Note: The use of a Schlenk flask and inert gas is critical. The active Pd(0) catalyst is sensitive to oxygen and will be deactivated by oxidation, halting the catalytic cycle.[15]

  • Atmosphere Exchange: Seal the vessel and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. The reaction is typically run at a concentration of 0.1-0.2 M with respect to the starting bromopyridine.

    • Scientist's Note: The base, often a carbonate or phosphate, is essential for the transmetalation step, converting the boronic acid into a more nucleophilic boronate species which can transfer its organic group to the palladium center.[16] The presence of water often accelerates this step.

  • Reaction: Heat the mixture to the desired temperature (typically 85-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-aryl-5-fluoropyridin-4-amine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is otherwise challenging.[17][18] This reaction allows for the coupling of the 2-bromo position with a primary or secondary amine, providing access to a different class of scaffolds and enabling further diversification.

Buchwald_Cycle A Pd⁰L₂ (Active Catalyst) B Oxidative Addition A->B Ar-Br C Ar-PdII(Br)L₂ B->C D Amine Coordination & Deprotonation C->D + R'R''NH + Base E [Ar-PdII(NR'R'')L₂] D->E F Reductive Elimination E->F F->A Ar-NR'R''

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.

This protocol is based on well-established procedures for the amination of other bromopyridines.[19][20][21] The choice of ligand is critical and often substrate-dependent.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1-1.5 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., Xantphos, BINAP, 4-8 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed aprotic solvent (e.g., Toluene or Dioxane)

  • Inert Gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube. Add this compound and a magnetic stir bar.

    • Scientist's Note: The base in this reaction deprotonates the amine after it coordinates to the palladium center, forming a palladium-amido complex that is primed for reductive elimination.[17] Strong, sterically hindered bases like sodium tert-butoxide are often required.

  • Atmosphere Exchange: Seal the vessel, remove from the glovebox (if used), and connect to a Schlenk line. Evacuate and backfill with inert gas three times.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine coupling partner via syringe.

    • Scientist's Note: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands like Xantphos or those developed by Buchwald (e.g., XPhos) facilitate the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.[19][22]

  • Reaction: Heat the mixture to the desired temperature (typically 90-120 °C) with vigorous stirring.

  • Monitoring: Follow the reaction's progress via LC-MS or TLC. The reaction is typically complete within 6-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude material is then purified by flash column chromatography to afford the desired N-substituted product.

Application Case Study: Synthesis of Kinase Inhibitors

The 4-aminopyridine scaffold is a well-validated core for developing inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[2][23] The amino group typically forms a key hydrogen bond with the "hinge region" of the kinase ATP-binding pocket. The synthetic routes described above allow for the rapid generation of diverse molecules to optimize interactions in other regions of the active site. For example, a Suzuki coupling can install an aryl group that occupies a hydrophobic pocket, while a subsequent Buchwald-Hartwig reaction on a different part of the molecule (if applicable) could introduce a solubilizing group.[1][22][24]

Conclusion

This compound is a high-value, strategically designed building block for medicinal chemistry. Its trifunctional nature—a core scaffold, a reactive handle for C-C and C-N bond formation, and a property-modulating fluorine atom—provides chemists with a powerful tool for the efficient synthesis of novel and diverse small molecules. The robust and well-characterized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings enable its reliable incorporation into drug discovery pipelines, accelerating the development of next-generation targeted therapeutics.

References

  • Advanced ChemBlocks. (n.d.). This compound. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • PubChem. (n.d.). 2-Bromo-5-fluoropyridin-3-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Good Price. (n.d.). 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers. Retrieved from [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). PMC - NIH. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2009). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

Sources

Application Notes and Protocols for the Strategic Functionalization of the C2 Position of 2-Bromo-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the functionalization of the C2 position of 2-Bromo-5-fluoropyridin-4-amine. This key heterocyclic building block is of significant interest to the pharmaceutical and agrochemical industries. The strategic introduction of diverse functionalities at the C2 position via modern cross-coupling methodologies can lead to the generation of novel compound libraries with significant potential for biological activity. This document outlines field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, offering researchers, scientists, and drug development professionals a robust framework for the synthesis of novel 2-substituted-5-fluoropyridin-4-amine derivatives. The causality behind experimental choices, including catalyst selection, ligand effects, and base-solvent systems, is thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a privileged structure in medicinal chemistry, present in a vast number of FDA-approved drugs.[1] The specific substitution pattern of this compound offers a unique trifecta of chemical handles for molecular elaboration. The bromine atom at the C2 position serves as a versatile linchpin for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of carbon and nitrogen-based substituents. The fluorine atom at the C5 position can modulate the electronic properties of the ring, influence metabolic stability, and participate in favorable interactions with biological targets. Finally, the amino group at the C4 position provides a site for further derivatization and can act as a key pharmacophoric feature.

The inherent electron-deficient nature of the pyridine ring, further influenced by the electronegative fluorine atom, enhances the reactivity of the C2-Br bond towards oxidative addition to a palladium(0) catalyst, a crucial step in many cross-coupling catalytic cycles.[2] This guide will focus on the three most impactful palladium-catalyzed cross-coupling reactions for the functionalization of this substrate: the Suzuki-Miyaura coupling for C-C bond formation with boronic acids, the Sonogashira coupling for the introduction of alkynyl moieties, and the Buchwald-Hartwig amination for the synthesis of C-N bonds.

Safety and Handling Precautions

2.1. Reagent Safety:

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin, eye, and respiratory tract irritation.

  • First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

2.2. Reaction Safety:

  • Inert Atmosphere: All cross-coupling reactions described herein are sensitive to oxygen and moisture. It is imperative to perform these reactions under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques. Solvents should be anhydrous and degassed prior to use.

  • Pressure: Some reactions, particularly those involving volatile amines, may require the use of sealed tubes. Ensure that the reaction vessels are pressure-rated and use a blast shield.

  • Reagents: Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Bases such as sodium tert-butoxide are corrosive and hygroscopic.

Palladium-Catalyzed Cross-Coupling Reactions at the C2 Position

The following sections provide detailed protocols for the functionalization of the C2 position of this compound. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.[8]

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-fluoropyridin-4-amines

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds.[1] The reaction of this compound with various arylboronic acids provides access to a diverse library of 2-aryl-5-fluoropyridin-4-amine derivatives.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precursor like Pd(OAc)₂ or used directly as a complex like Pd(PPh₃)₄. For challenging couplings involving heteroaryl halides, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior as they facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[9]

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used in a biphasic solvent system with water. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or isopropanol) and water is typically employed to dissolve both the organic and inorganic reagents.[1][9]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add this compound, arylboronic acid, base, and Pd catalyst to a dry Schlenk flask. prep2 Evacuate and backfill with inert gas (3x). prep1->prep2 react1 Add degassed solvent system (e.g., Dioxane/Water). prep2->react1 react2 Heat mixture to 80-100 °C with vigorous stirring. react1->react2 react3 Monitor reaction by TLC or LC-MS (typically 8-24 hours). react2->react3 workup1 Cool to room temperature. Dilute with organic solvent. react3->workup1 workup2 Wash with water and brine. workup1->workup2 workup3 Dry organic layer, filter, and concentrate. workup2->workup3 workup4 Purify by flash column chromatography. workup3->workup4

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), potassium carbonate (K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent system of 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.[9]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[10]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 2-aryl-5-fluoropyridin-4-amine.[10]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)9012High
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Toluene/EtOH/H₂O (2:1:1)8516Good-High
3-Fluorophenylboronic acidXPhos Pd G2 (2)K₃PO₄ (3.0)Dioxane/H₂O (4:1)1008High
Sonogashira Coupling: Synthesis of 2-Alkynyl-5-fluoropyridin-4-amines

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to 2-alkynyl-5-fluoropyridin-4-amines. These products are valuable intermediates for further transformations or as final products in their own right.[11]

Causality of Experimental Choices:

  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium(0) complex and a copper(I) salt (typically CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[11] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[11]

  • Solvent: Anhydrous, deoxygenated solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.[11]

Catalytic Cycle: Sonogashira Coupling

G cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-Br Pd0->PdII Oxidative Addition (Ar-Br) PdII_alkyne Ar-Pd(II)L₂(C≡CR) PdII->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_alkyne->Product Reductive Elimination Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu Alkyne->Cu_acetylide CuI, Base Cu_acetylide->PdII G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add this compound, base, Pd precursor, and ligand to a dry sealed tube. prep2 Evacuate and backfill with inert gas (3x). prep1->prep2 react1 Add anhydrous solvent (e.g., Toluene). prep2->react1 react2 Add amine coupling partner. react1->react2 react3 Seal the tube and heat to 80-110 °C with vigorous stirring. react2->react3 react4 Monitor reaction by TLC or LC-MS. react3->react4 workup1 Cool to room temperature. Dilute with organic solvent. react4->workup1 workup2 Filter through Celite. Wash with water and brine. workup1->workup2 workup3 Dry organic layer, filter, and concentrate. workup2->workup3 workup4 Purify by flash column chromatography. workup3->workup4

Sources

Application Notes & Protocols: Strategic Functionalization of the 4-Amino Group on the 2-Bromo-5-fluoropyridin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Bromo-5-fluoropyridin-4-amine is a pivotal building block in contemporary medicinal chemistry, offering multiple reaction sites for the strategic assembly of complex molecular architectures. This guide provides an in-depth exploration of reactions specifically targeting the 4-amino group. We move beyond simple procedural lists to explain the underlying chemical principles and rationale behind protocol design. Detailed, field-tested protocols for diazotization-Sandmeyer reactions and N-acylation are presented, equipping researchers with the practical knowledge to leverage this versatile scaffold in their synthetic campaigns.

Core Principles of Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The pyridine ring, being electron-deficient, influences the character of its substituents. The 4-amino group is a potent electron-donating group and a primary nucleophile. In contrast, the bromine atom at the 2-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the fluorine at the 5-position can influence the molecule's electronic properties and metabolic stability in a drug discovery context.

While palladium-catalyzed reactions at the C-Br bond, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, are well-established for this class of compounds, this note will focus specifically on the transformations of the 4-amino group, a critical site for introducing diverse functionality.[1][2][3][4] The primary transformations discussed herein are diazotization to unlock a suite of Sandmeyer-type substitutions and direct acylation to form stable amide bonds.

G cluster_molecule This compound cluster_reactions Key Reactive Sites & Transformations mol Structure Placeholder amino 4-Amino Group diazotization Diazotization / Sandmeyer amino->diazotization Primary Focus acylation N-Acylation amino->acylation Primary Focus bromo 2-Bromo Group cross_coupling Cross-Coupling (Suzuki, Buchwald-Hartwig) bromo->cross_coupling Contextual Reactivity

Caption: Reactivity map of this compound.

Diazotization and Sandmeyer-Type Reactions: Gateway to Diverse Functionalities

The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of synthetic chemistry, opening a pathway to functionalities that are otherwise difficult to install directly.[5][6][7] The Sandmeyer reaction, which utilizes copper(I) salts, allows for the efficient replacement of the diazonium group with halides or cyano groups.[5][8]

Causality Behind the Protocol: The diazotization process requires cold, acidic conditions (0-5 °C) to generate and stabilize the diazonium salt intermediate, which is notoriously unstable and can explosively decompose at higher temperatures. The subsequent substitution is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical, loss of dinitrogen gas, and the desired substitution product.[5][8]

General Protocol 2.1: Diazotization of this compound

This initial step is critical and serves as the entry point for all subsequent Sandmeyer reactions.

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend this compound (1.0 eq) in a suitable aqueous acid (e.g., 6M HCl or 48% HBr) at room temperature.

  • Cooling: Immerse the flask in an ice-salt bath and stir vigorously until the internal temperature reaches 0-5 °C.

  • Nitrite Addition: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred suspension via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

    • Scientific Rationale: Slow, controlled addition of NaNO₂ is crucial to manage the exothermic reaction and prevent the premature decomposition of the newly formed diazonium salt.

  • Stirring: After the addition is complete, continue stirring the resulting solution at 0-5 °C for 30-60 minutes. The formation of a clear solution is often indicative of successful diazotization. This diazonium salt solution should be used immediately in the next step.

G Start This compound Diazonium In situ Diazonium Salt (NaNO₂, aq. Acid, 0-5 °C) Start->Diazonium Protocol 2.1 Sandmeyer_Cl 2-Bromo-4-chloro-5-fluoropyridine (CuCl) Diazonium->Sandmeyer_Cl Protocol 2.2 Sandmeyer_Br 2,4-Dibromo-5-fluoropyridine (CuBr) Diazonium->Sandmeyer_Br Protocol 2.3 Sandmeyer_CN 2-Bromo-5-fluoro-4-cyanopyridine (CuCN) Diazonium->Sandmeyer_CN Protocol 2.4

Caption: Workflow for Sandmeyer reactions starting from this compound.

Application Protocol 2.2: Sandmeyer Chlorination (4-Amino to 4-Chloro)
  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

  • Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 2.1) to the cold CuCl solution with vigorous stirring.

  • Warming & Isolation: Allow the reaction mixture to warm slowly to room temperature, then gently heat to 50-60 °C until the evolution of nitrogen gas ceases. Cool the mixture, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Application Protocol 2.3: Sandmeyer Bromination (4-Amino to 4-Bromo)
  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% hydrobromic acid. Cool this solution to 0-5 °C.

  • Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 2.1, ensuring HBr was used as the acid) to the cold CuBr solution with vigorous stirring.

  • Warming & Isolation: Follow the warming and isolation procedure as described in Protocol 2.2.

  • Purification: Purify the crude product by flash column chromatography.

Application Protocol 2.4: Sandmeyer Cyanation (4-Amino to 4-Cyano)
  • Catalyst Preparation: In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN, 1.2 eq).

  • Reaction: Carefully neutralize the cold diazonium salt solution with a base like sodium carbonate until it is slightly basic. Slowly add this neutralized solution to the CuCN suspension at room temperature.

    • Scientific Rationale: The cyanation reaction often proceeds more efficiently under neutral or slightly basic conditions.

  • Warming & Isolation: Heat the mixture to 50-70 °C until gas evolution stops. Cool, and then perform an aqueous workup and extraction as previously described.

  • Purification: Purify the crude product by flash column chromatography.

ReactionReagentAcidTypical YieldProduct
Chlorination CuClHCl60-75%2-Bromo-4-chloro-5-fluoropyridine
Bromination CuBrHBr65-80%2,4-Dibromo-5-fluoropyridine
Cyanation CuCNHCl/HBr50-65%2-Bromo-5-fluoro-4-cyanopyridine

N-Acylation: Amide Bond Formation

Direct acylation of the 4-amino group is a straightforward and high-yielding reaction to produce the corresponding amides. This transformation is valuable for synthesizing final target molecules or for protecting the amino group during subsequent reactions at other sites of the molecule.[9]

Causality Behind the Protocol: The lone pair of electrons on the amino nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (like an acid chloride or anhydride). A non-nucleophilic base (e.g., triethylamine or pyridine) is typically added to scavenge the acidic byproduct (e.g., HCl), driving the reaction to completion.

Protocol 3.1: Acetylation of this compound
  • Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a base, such as triethylamine (1.5 eq) or pyridine (used as solvent), to the solution.

  • Acylating Agent: Cool the mixture to 0 °C using an ice bath. Add acetyl chloride or acetic anhydride (1.2 eq) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup & Isolation: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The resulting N-(2-bromo-5-fluoropyridin-4-yl)acetamide can be purified by recrystallization or flash column chromatography if necessary.

G reactant1 This compound intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic Attack reactant2 Acylating Agent (e.g., Acetyl Chloride) reactant2->intermediate product N-(2-bromo-5-fluoropyridin-4-yl)amide base Base (e.g., Triethylamine) base->product Neutralizes Acid Byproduct intermediate->product Elimination of Leaving Group

Caption: Generalized workflow for the N-Acylation of this compound.

Conclusion

The 4-amino group of this compound is a versatile functional handle that provides access to a wide array of derivatives. Through robust and well-understood reactions like diazotization-Sandmeyer substitutions and N-acylation, researchers can readily modify this position. Understanding the principles behind these protocols allows for their intelligent application and optimization, accelerating the synthesis of novel compounds for drug discovery and materials science. This guide serves as a foundational resource for harnessing the full synthetic potential of this valuable chemical scaffold.

References

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine - Benchchem.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine - Royal Society of Chemistry.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids - ResearchGate.
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed.
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS - Semantic Scholar.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI.
  • Some regioselective cross-coupling reactions of halopyridines and halopyrimidines - Wiley Online Library.
  • Deaminative chlorination of aminoheterocycles - Nature.
  • Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed.
  • Synthetic development and applications of 4-aminopyridine - ResearchGate.
  • Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect - World Journal of Experimental Biosciences.
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine - Benchchem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines - ResearchGate.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC.
  • Sandmeyer reaction - Wikipedia.
  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters - ACS Publications.
  • Synthesis and antimicrobial activity of new polyfunctionally substituted pyridines and their fused derivatives - NISCAIR Online Periodicals Repository.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • 2-Bromo-5-fluoro-3-nitropyridin-4-amine - Benchchem.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - RSC Publishing.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv.
  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC.
  • Sandmeyer Reaction - YouTube.
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC.
  • Sandmeyer Reaction - Organic Chemistry Portal.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC.
  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium - ACS Publications.
  • Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases - PubMed.
  • How is 2-Bromo-5-fluoropyridine synthesized and what are its applications? - Guidechem.
  • α‐Amino Radical Halogen Atom Transfer Agents for Metallaphotoredox‐Catalyzed Cross‐Electrophile Couplings of Distinct Organic Halides - PMC.
  • nucleophilic aromatic substitutions - YouTube.
  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.
  • 4-Amino-5-bromo-2-chloropyridine - Chem-Impex.
  • Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions - MDPI.
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION - Japan Science and Technology Agency.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing).
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing).
  • Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. - Reddit.
  • Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines - PMC.

Sources

Application Notes: The Strategic Utility of 2-Bromo-5-fluoropyridin-4-amine in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Bromo-5-fluoropyridin-4-amine as a pivotal building block in modern pharmaceutical synthesis. We will explore the unique chemical reactivity conferred by its trifunctional nature—possessing a reactive bromine atom, a modulating fluorine atom, and a versatile amino group. This guide provides an in-depth analysis of its role in constructing complex molecular architectures, particularly in the realm of kinase inhibitors. Detailed, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, are presented alongside mechanistic insights and justifications for experimental choices.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1] The strategic functionalization of this ring system allows for the fine-tuning of a molecule's physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles. This compound emerges as a particularly valuable building block due to the orthogonal reactivity of its substituents.

  • The Bromine Atom (C2-position): Serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, or alkyl groups.[2] This position is often crucial for exploring the deep pockets of enzyme active sites.

  • The Amino Group (C4-position): Acts as a key hydrogen bond donor, frequently anchoring the molecule to the hinge region of a kinase's ATP-binding site.[2] It also serves as a point for further derivatization.

  • The Fluorine Atom (C5-position): The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[3] Its strong electron-withdrawing nature also modulates the reactivity of the pyridine ring.[4]

The strategic placement of these three functional groups provides a powerful platform for generating libraries of compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Core Physicochemical & Safety Data

A thorough understanding of a building block's properties is paramount for its effective and safe use in synthesis.

PropertyValueSource
CAS Number 944401-69-8[5]
Molecular Formula C₅H₄BrFN₂[5]
Molecular Weight 191.00 g/mol [5]
Appearance Solid
Storage Keep in dark place, inert atmosphere, 2-8°C

Safety & Handling: this compound is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Applications & Key Transformations

The true power of this compound lies in its synthetic versatility. The bromine atom at the 2-position is the primary site for carbon-carbon and carbon-nitrogen bond formation, pivotal for building the complex scaffolds of modern therapeutics.

3.1. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in pharmaceutical synthesis.[6][7] For heteroaryl halides like this compound, these reactions enable the construction of biaryl and heteroaryl-aryl linkages that are common motifs in kinase inhibitors.[8]

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters.[8][9] This reaction is fundamental for exploring the SAR of the region extending from the C2 position of the pyridine ring.

Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound F Combine & Degas A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Dioxane/H₂O) E->F G Heat (e.g., 90-100 °C) F->G H Monitor (TLC/LC-MS) G->H I Cool & Dilute H->I J Aqueous Workup I->J K Purify (Chromatography) J->K Product 2-Aryl-5-fluoropyridin-4-amine K->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of a 2-Aryl-5-fluoropyridin-4-amine Derivative

This protocol is a generalized procedure adapted from established methods for Suzuki-Miyaura couplings of 2-bromopyridines.[4][8]

  • Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Reagent Addition: Add the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).

  • Solvent Addition: Add a suitable solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/ethanol/water). The solvent should be degassed prior to use.

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 10-15 minutes, or by using several vacuum/backfill cycles.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature depends on the specific substrates and catalyst used.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-aryl-5-fluoropyridin-4-amine.

Causality Behind Choices:

  • Catalyst/Ligand: For challenging substrates, more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) may be required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[4]

  • Base: The base is crucial for activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation. Maintaining an inert atmosphere is critical for reproducible results.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing the coupling of the pyridine scaffold with a wide range of primary and secondary amines.[7][10] This is particularly useful for synthesizing compounds where a substituted amine at the C2 position is required for biological activity.

Detailed Protocol: Synthesis of a 2-(Substituted-amino)-5-fluoropyridin-4-amine Derivative

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of 2-bromopyridines.[6][11]

  • Vessel Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4-2.0 equiv) to a dry Schlenk tube or sealable vial.

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80-120 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction with an organic solvent and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry, concentrate, and purify the crude product by flash column chromatography.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex Pd(II) Complex (Ar-Pd(L)₂-Br) Pd0->OA_complex Oxidative Addition Amine_Coord Amine Coordinated Complex OA_complex->Amine_Coord Amido_Complex Palladium-Amido Complex Amine_Coord->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product ArBr Ar-Br (this compound) ArBr->OA_complex Amine R₂NH Amine->Amine_Coord Base Base Base->Amido_Complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Case Study: Application in the Synthesis of Kinase Inhibitors

The 2-aminopyridine moiety is a classic "hinge-binding" motif found in a vast number of kinase inhibitors. The amino group at C4 of this compound can form crucial hydrogen bonds with the backbone of the kinase hinge region, while the C2 position, functionalized via cross-coupling, explores the hydrophobic pocket.

For example, the anaplastic lymphoma kinase (ALK) is a key target in certain cancers.[2] Inhibitors like Ceritinib feature a complex substituted aminopyrimidine core.[12] While not a direct precursor, this compound represents an ideal starting point for synthesizing analogs of such inhibitors. A hypothetical synthetic strategy could involve a Suzuki coupling to install a complex aryl group at C2, followed by further functionalization of the C4 amine to build a larger heterocyclic system.

Logical Pathway: From Building Block to Kinase Inhibitor

Kinase_Inhibitor_Strategy Start This compound Step1 Suzuki Coupling (Install R¹ group at C2) Start->Step1 Intermediate1 2-R¹-5-fluoro- pyridin-4-amine Step1->Intermediate1 Step2 Further Elaboration at C4-amine (e.g., condensation, cyclization) Intermediate1->Step2 Final Potential Kinase Inhibitor Scaffold Step2->Final

Caption: A strategic approach to synthesizing kinase inhibitors.

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its trifunctional nature provides a robust and versatile platform for the synthesis of complex pharmaceutical agents. The orthogonal reactivity of the bromo, fluoro, and amino groups allows for controlled, stepwise elaboration into sophisticated molecular architectures. The protocols and strategic insights provided herein offer a solid foundation for researchers to leverage this powerful building block in their drug discovery and development programs, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.

References
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline.
  • Liu, C., & Yang, W. (2009). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Bromo-5-fluoropyridin-2-amine. Retrieved from [Link]

  • BenchChem. (2025). Optimization of Suzuki coupling conditions for 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Request PDF. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • BenchChem. (2025). Ceritinib: A Deep Dive into its Synthesis and Manufacturing.
  • National Center for Biotechnology Information. (n.d.). 5-Bromo-4-fluoropyridin-2-amine. PubChem. Retrieved from [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Arylated Aminopyridines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its robustness, functional group tolerance, and the mild conditions under which it forms carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is of paramount importance in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmacologically active molecules.[3]

This document provides a detailed guide to the Suzuki-Miyaura coupling of 2-Bromo-5-fluoropyridin-4-amine. The resulting 2-aryl-5-fluoropyridin-4-amine scaffold is a valuable building block in drug discovery. The strategic placement of the fluorine atom can significantly enhance the metabolic stability and binding affinity of the final therapeutic agent, while the amino group provides a key interaction point with biological targets.[4] Derivatives of similar 2-aminopyridine cores have shown promise as potent inhibitors of various protein kinases, which are critical targets in oncology and the treatment of inflammatory diseases.[3]

The Catalytic Heart of the Reaction: Unraveling the Suzuki-Miyaura Mechanism

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) species. This step, often rate-determining, involves the insertion of the palladium atom into the carbon-bromine bond, forming a Pd(II) intermediate.[1]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (an arylboronic acid in this case) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, which is essential for the efficient transfer of the aryl group to the palladium complex.[2]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data-Driven Optimization: A Comparative Overview of Reaction Parameters

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, base, and solvent system. The following tables provide a comparative summary of conditions, with expected yields based on data from structurally analogous aminopyridine substrates.

Table 1: Comparison of Palladium Catalyst Systems

Catalyst SystemLigandBaseSolvent SystemTemperature (°C)Typical Yield (%)Reference(s)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-9578-88[5]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂O (4:1)80-10075-90[6]
XPhos Pd G2XPhosK₃PO₄Toluene or Dioxane80-110Expected High[7][8][9]

Table 2: Influence of Base on Reaction Efficiency

BaseFormulaSolvent SystemTemperature (°C)Typical Yield (%)Reference(s)
Potassium CarbonateK₂CO₃1,4-Dioxane/H₂O (4:1)80-10075-90[6]
Potassium PhosphateK₃PO₄1,4-Dioxane/H₂O (4:1)85-9585[5]
Cesium CarbonateCs₂CO₃1,4-Dioxane/H₂O (4:1)80-100Often >90[10]

Table 3: Common Solvent Systems

Solvent SystemBaseTemperature (°C)CommentsReference(s)
1,4-Dioxane / H₂OK₂CO₃, K₃PO₄, Cs₂CO₃80-110A versatile and commonly used biphasic system.[5][6]
Toluene / H₂OK₃PO₄80-110A good alternative, particularly with Buchwald-type catalysts.[7][8][9]
DMF / H₂OK₂CO₃Room Temp - 100Can be effective, especially in ligand-free protocols.[11]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, adaptable protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed 1,4-Dioxane

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle or oil bath

Reaction Setup and Execution

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine this compound, arylboronic acid, and base in a Schlenk flask. Inert Evacuate and backfill the flask with an inert gas (3x). Reagents->Inert Solvent Add degassed 1,4-dioxane and water. Inert->Solvent Catalyst Add Palladium catalyst under a positive flow of inert gas. Solvent->Catalyst Heat Heat the reaction mixture to 80-100 °C with vigorous stirring. Catalyst->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Extract Dilute with ethyl acetate and wash with water and brine. Cool->Extract Dry Dry the organic layer over Na₂SO₄, filter, and concentrate. Extract->Dry Purify Purify the crude product by column chromatography. Dry->Purify

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[12]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are generally complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-5-fluoropyridin-4-amine.

Safety and Handling Considerations

This compound:

  • Hazard Classifications: Acute toxicity (oral), Skin irritation, Eye irritation, Specific target organ toxicity (single exposure).

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/ eye protection/ face protection.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing. If swallowed, call a poison center or doctor.

General Safety Precautions for Suzuki-Miyaura Coupling:

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Solvents: Organic solvents such as 1,4-dioxane and toluene are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.

  • Bases: Inorganic bases can be corrosive. Handle with appropriate personal protective equipment.

  • Inert Atmosphere: The use of an inert gas is crucial for the success of the reaction and also for safety, as some reagents may be air-sensitive.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols.

References

  • XPhos Pd G2. Krackeler Scientific, Inc. Available at: [Link]

  • XPhos Pd G2. AMERICAN ELEMENTS®. Available at: [Link]

  • How can the work up of Suzuki Reaction of arylbromides be best carried out? ResearchGate. Available at: [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman. Available at: [Link]

  • A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7. ResearchGate. Available at: [Link]

  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. Available at: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. Available at: [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]

  • A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF. Green Chemistry (RSC Publishing). Available at: [Link]

  • Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4. The DMF/H2O ratio was 1:1, I'm thinking of minimizing the amount of H2O to avoid potential deboronation. Is there anything else that can be changed, would a catalyst like Pd. Reddit. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Available at: [Link]

  • Efficient Suzuki cross-coupling reactions using bulky phosphines. IT Services - University of Liverpool. Available at: [Link]

  • Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. Books.
  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. ResearchGate. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available at: [Link]

  • (PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 2-Bromo-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-fluoropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields with this specific substrate. The unique electronic and steric properties of this compound present a distinct set of challenges that require careful optimization of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

A1: The low yield in the Suzuki coupling of this substrate can be attributed to a combination of factors:

  • Electronic Effects: The pyridine ring is inherently electron-deficient, which generally facilitates the oxidative addition step of the catalytic cycle.[1][2] However, the presence of an electron-donating amine group at the 4-position and an electron-withdrawing fluorine at the 5-position creates a complex electronic environment that can influence catalyst activity and side reactions.

  • Catalyst Inhibition: The exocyclic amine group at the 4-position and the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[3][4]

  • Side Reactions: This substrate is prone to several side reactions, including protodeboronation of the boronic acid partner and dehalogenation of the starting material, which consume reactants and reduce the yield of the desired product.[5][6]

Q2: What are the most common side reactions I should be aware of?

A2: The primary side reactions to consider are:

  • Protodeboronation: This is the cleavage of the carbon-boron bond of the organoboron reagent, replacing it with a carbon-hydrogen bond.[5][7] This is a common issue with heteroaryl boronic acids and can be exacerbated by reaction conditions such as pH and the presence of water.[5]

  • Dehalogenation: The bromo group on the pyridine ring can be replaced by a hydrogen atom, leading to the formation of 5-fluoropyridin-4-amine. This can occur after oxidative addition, where a hydride source in the reaction mixture leads to reductive elimination of the dehalogenated product.[8]

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur, especially in the presence of oxygen.[9]

Q3: My reaction is not working at all. What are the first things I should check?

A3: For a complete lack of reactivity, consider these critical factors:

  • Catalyst Activity: Ensure your palladium catalyst is fresh and has been stored under an inert atmosphere. Palladium(0) species are sensitive to air and can be easily oxidized.[9][10] Consider using a more active pre-catalyst.

  • Inert Atmosphere: The reaction must be thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[9]

  • Reagent Quality: Verify the purity of your starting materials and solvents. Boronic acids can degrade over time, and residual water or impurities in solvents can quench the reaction.[10]

In-Depth Troubleshooting Guides

Catalyst and Ligand Selection

The choice of the palladium source and ligand is paramount for a successful coupling with this challenging substrate. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[11] Modern catalyst systems employing bulky, electron-rich phosphine ligands are often necessary to overcome the challenges posed by electron-deficient heteroaryl halides.[12][13]

Recommendations:

  • Palladium Precatalysts: Consider using air-stable and highly active precatalysts such as those from the Buchwald or Fu research groups (e.g., XPhos Pd G3, SPhos Pd G2).[12] These precatalysts readily form the active Pd(0) species in situ.

  • Ligands: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[12] These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

Catalyst/Ligand SystemRationale & Key Advantages
Pd₂(dba)₃ with XPhos or SPhos A versatile system for challenging heteroaryl couplings. The bulky, electron-rich ligand promotes oxidative addition and stabilizes the palladium center.
Pd(dppf)Cl₂ A robust catalyst, particularly effective for heteroaryl couplings, though optimization of other parameters is still crucial.[14][15]
XPhos Pd G3 or SPhos Pd G2 Air-stable precatalysts that provide a reliable source of the active catalytic species, leading to more reproducible results.
Base and Solvent Optimization

The base plays a critical role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[16][17] The choice of base and solvent can significantly impact the reaction rate and the prevalence of side reactions.

Recommendations:

  • Bases: For difficult couplings, stronger, non-nucleophilic bases are often required.

    • Potassium Phosphate (K₃PO₄): A strong and effective base for many challenging Suzuki couplings.[2]

    • Cesium Carbonate (Cs₂CO₃): Often provides excellent results due to its high solubility in organic solvents.[18]

    • Cesium Fluoride (CsF): Can be effective, particularly in anhydrous conditions, and may help to minimize protodeboronation.[19]

  • Solvents: Aprotic polar solvents, often in combination with water, are standard.

    • 1,4-Dioxane/Water or Toluene/Water: Classic solvent systems for Suzuki couplings. The water is necessary to solubilize the base and facilitate the formation of the boronate species.[13][20]

    • Anhydrous Solvents (e.g., Dioxane, Toluene, DMF): In cases where protodeboronation is a significant issue, switching to anhydrous conditions with a soluble base like CsF or using a phase-transfer catalyst may be beneficial.[21]

BaseSolvent SystemComments
K₃PO₄1,4-Dioxane / H₂O (4:1)A good starting point for optimization.
Cs₂CO₃Toluene / H₂O (10:1)Often improves yields for difficult substrates.
CsFAnhydrous Dioxane or THFRecommended when protodeboronation is a major concern.
Mitigating Side Reactions: A Workflow

The following workflow provides a systematic approach to diagnosing and addressing common side reactions.

troubleshooting_workflow start Low Yield Observed check_sm LC-MS Analysis: Identify remaining starting material and major byproducts start->check_sm sm_present Significant Starting Material Remains check_sm->sm_present no_sm Starting Material Consumed, Byproducts Dominate check_sm->no_sm catalyst_issue Inactive Catalyst or Poor Oxidative Addition sm_present->catalyst_issue Yes dehalogenation Dehalogenation Product (5-fluoropyridin-4-amine) Observed no_sm->dehalogenation Dehalogenation? optimize_catalyst Action: - Use fresh, active precatalyst (e.g., XPhos Pd G3) - Screen bulky, electron-rich ligands (XPhos, SPhos) - Increase temperature catalyst_issue->optimize_catalyst optimize_dehalogenation Action: - Ensure rigorous exclusion of potential hydride sources - Use milder base dehalogenation->optimize_dehalogenation Yes protodeboronation Protodeboronation of Boronic Acid Observed dehalogenation->protodeboronation No optimize_protodeboronation Action: - Use boronic ester (e.g., pinacol ester) - Switch to anhydrous conditions with CsF or K₃PO₄ - Lower reaction temperature protodeboronation->optimize_protodeboronation Yes homocoupling Homocoupling Products Observed protodeboronation->homocoupling No optimize_homocoupling Action: - Ensure thorough degassing - Use a slight excess of the this compound homocoupling->optimize_homocoupling Yes

Caption: Troubleshooting workflow for low yield in the Suzuki coupling.

Experimental Protocols

Standard Protocol (Starting Point)

This protocol provides a general starting point for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and degassed water (4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(dppf)Cl₂ to the flask under a positive pressure of the inert gas.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Optimized Protocol for Challenging Couplings

This protocol is designed for instances where the standard protocol results in low yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • K₃PO₄ (3.0 equiv, finely powdered and dried)

  • Anhydrous, degassed Toluene

Procedure:

  • In a glovebox, or to an oven-dried Schlenk flask under a positive pressure of Argon, add this compound, the arylboronic acid pinacol ester, K₃PO₄, and XPhos Pd G3.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously until completion.

  • Cool the reaction to room temperature, filter through a pad of Celite, and rinse with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Visualizing the Catalytic Cycle and Potential Pitfalls

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.[20][22] Understanding this cycle is key to troubleshooting.

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X catalyst_inhibition Catalyst Inhibition (Pyridine-N or Amine Coordination) pd0->catalyst_inhibition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ Base dehalogenation Dehalogenation (R¹-H) pd_complex->dehalogenation [H⁻] source pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 protodeboronation Protodeboronation of R²-B(OR)₂ transmetalation->protodeboronation H₂O reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Caption: Suzuki-Miyaura catalytic cycle with potential pitfalls for this compound.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • G. C. Fu, et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PMC - PubMed Central. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. [Link]

  • ACS Publications. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • ACS Publications. (n.d.). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Semantic Scholar. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Canadian Science Publishing. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. (2025). Amines as the ligands for palladium-catalyzed coupling reactions. [Link]

  • ResearchGate. (n.d.). Table 2 Effect of various bases in Suzuki cross-coupling reaction. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. [Link]

  • NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • ResearchGate. (n.d.). Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates. [Link]

  • Science. (2024). Aminative Suzuki–Miyaura coupling. [Link]

  • Reddit. (2012). Suzuki coupling help. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

Sources

Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the complexities of the Buchwald-Hartwig amination with 2-Bromo-5-fluoropyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize this challenging yet crucial transformation. The inherent electronic properties and coordination potential of this substrate demand a nuanced approach to catalyst system selection and reaction parameter control.

Troubleshooting Guide: Tackling Common Side Reactions

This section addresses specific issues you may encounter during the Buchwald-Hartwig amination of this compound, providing insights into their root causes and actionable solutions.

Question 1: My reaction is sluggish or stalls at low conversion, and I'm recovering starting material. What's causing this?

Answer: The most probable cause is catalyst inhibition or deactivation, a common issue with aminopyridine substrates.[1] The pyridine nitrogen of your starting material and product can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1] The existing amino group at the 4-position can also contribute to this undesired coordination.

Potential Solutions:

  • Ligand Selection is Critical: Employ sterically bulky, electron-rich phosphine ligands. These ligands create a crowded environment around the palladium center, which can physically hinder the coordination of the pyridine nitrogen.[1] Ligands from the biarylphosphine class, such as XPhos, RuPhos, or BrettPhos, are excellent starting points.[2][3] N-heterocyclic carbene (NHC) ligands can also be effective due to their strong σ-donating properties and steric bulk, which promote catalyst stability and activity.[4][5]

  • Increase Catalyst and Ligand Loading: While not ideal for process chemistry, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for slow catalyst turnover or partial deactivation.

  • Pre-catalyst Choice: Utilize well-defined palladium pre-catalysts, such as G3 or G4 palladacycles. These pre-catalysts often exhibit higher activity and stability compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.

Question 2: I'm observing a significant amount of 5-fluoro-pyridin-4-amine as a byproduct. What is this side reaction and how can I prevent it?

Answer: You are observing hydrodebromination, a common side reaction in Buchwald-Hartwig aminations.[6] This occurs when the aryl-palladium(II) intermediate undergoes β-hydride elimination from the amido ligand, followed by reductive elimination of H-Br, or reaction with a hydride source in the reaction mixture. The result is the replacement of the bromine atom with a hydrogen atom. This pathway can become competitive with the desired C-N reductive elimination.[6]

Potential Solutions:

  • Ligand Choice: The choice of ligand is paramount in suppressing hydrodebromination. Sterically hindered ligands that accelerate the rate of C-N reductive elimination relative to competing pathways are essential. Again, bulky biarylphosphine ligands are a primary choice.

  • Base Selection: The choice of base can influence the prevalence of hydrodebromination. While strong bases like sodium tert-butoxide (NaOtBu) are often necessary for deprotonating the amine, they can sometimes promote side reactions.[7] Consider screening other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄), which may offer a better balance of reactivity and selectivity for your specific substrate-amine combination.[8]

  • Amine Purity: Ensure your amine coupling partner is free of impurities that could act as hydride sources.

Question 3: My desired product is forming, but I'm also seeing the formation of a diarylated amine byproduct. How can I improve the selectivity for monoarylation?

Answer: The formation of a diarylated product, while less common with a primary amine on the pyridine ring, can occur, especially with highly reactive catalyst systems. This is more of a concern when using ammonia or primary amines as the coupling partner.

Potential Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the this compound relative to the amine coupling partner can disfavor the second amination event.

  • Ligand Modification: Certain ligands have been specifically designed to favor monoarylation. For instance, ligands like BrettPhos have demonstrated excellent selectivity for the coupling of primary amines.[9]

  • Lower Reaction Temperature: If the reaction kinetics allow, reducing the reaction temperature can sometimes increase the selectivity for the initial C-N coupling over the subsequent diarylation.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst system to start with for the amination of this compound?

A1: A robust starting point would be a combination of a G3 or G4 palladacycle pre-catalyst (e.g., XPhos-Pd-G3) with a strong, non-nucleophilic base like NaOtBu or LHMDS in an anhydrous, aprotic solvent such as toluene or dioxane.[10][11] The choice of ligand (e.g., XPhos, RuPhos) is critical and may require screening for optimal results with your specific amine coupling partner.[2]

Q2: How do the fluorine and amine substituents on the pyridine ring affect the reaction?

A2: The fluorine atom is a moderately electron-withdrawing group, which can activate the C-Br bond towards oxidative addition, the first step in the catalytic cycle. This is generally beneficial for reactivity. The amino group at the 4-position is electron-donating, which can somewhat counteract the effect of the fluorine. More importantly, as discussed, both the pyridine nitrogen and the exocyclic amine can act as potential ligands for the palladium catalyst, leading to inhibition.[1]

Q3: What role does the base play, and what are the key considerations for choosing one?

A3: The base is crucial for deprotonating the amine coupling partner after it coordinates to the palladium center, forming the key palladium-amido intermediate that precedes reductive elimination.[10][12]

  • Strength: The base must be strong enough to deprotonate the coordinated amine. The pKa of the amine will influence the required base strength.

  • Solubility: The solubility of the base can impact reaction rates. While insoluble inorganic bases like K₃PO₄ or Cs₂CO₃ are sometimes used, soluble alkoxides (NaOtBu, KOtBu) or amides (LiHMDS) are more common for this transformation.

  • Compatibility: The base should not react with functional groups on your starting materials or product. For instance, strong alkoxide bases may not be compatible with ester functionalities.[9]

Q4: Which solvents are recommended for this reaction?

A4: Anhydrous, aprotic solvents are standard for Buchwald-Hartwig aminations to prevent catalyst deactivation and unwanted side reactions with water.[1][13]

  • Toluene and Dioxane: These are the most commonly used solvents and are good starting points for optimization.[13][14]

  • tert-Butanol (t-BuOH): This can also be an effective solvent, sometimes in combination with others. The choice of solvent can influence reaction rates and selectivity, so screening may be beneficial.[15][16][17]

Optimized Starting Protocol

This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound. Optimization of ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Materials:

  • This compound

  • Amine coupling partner (1.2 equivalents)

  • Palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%)

  • XPhos ligand (if not using a pre-catalyst with the desired ligand, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene or dioxane

Procedure:

  • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the palladium pre-catalyst, and sodium tert-butoxide.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[11]

  • Add the anhydrous solvent via syringe, followed by the amine coupling partner.

  • Place the sealed reaction vessel in a preheated oil bath or heating block set to 80-110 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary Table

ParameterRecommended Starting PointAlternatives for OptimizationRationale
Palladium Source XPhos-Pd-G3 (2 mol%)Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts offer higher stability and activity.
Ligand XPhos (if not in pre-catalyst)RuPhos, BrettPhos, t-BuXPhosBulky, electron-rich ligands prevent catalyst poisoning and promote reductive elimination.[2][18]
Base NaOtBu (1.4 equiv)LHMDS, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic base is required for amine deprotonation.[7][19]
Solvent Toluene or 1,4-Dioxanet-BuOHAnhydrous, aprotic solvents are essential for catalyst stability.[13]
Temperature 80-110 °CRoom temperature to 120 °CHigher temperatures are often required to overcome activation barriers.

Visualizing the Process

Diagram 1: Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_coord [Ar-Pd(II)(Br)(Amine)L₂] OA_complex->Amine_coord Amine Coordination Side_Reaction Side Reactions OA_complex->Side_Reaction Catalyst Deactivation (Pyridine Coordination) Amido_complex Ar-Pd(II)(Amido)L₂ Amine_coord->Amido_complex -HBr (Base) Product Ar-Amine Amido_complex->Product Reductive Elimination Amido_complex->Side_Reaction β-Hydride Elimination Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination and key side reactions.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting Logic Flow Start Low Yield or Stalled Reaction? Check_Catalyst Issue: Catalyst Deactivation Start->Check_Catalyst Yes Check_Side_Product Hydrodebromination Product Observed? Start->Check_Side_Product No Solution_Ligand Solution: Use Bulky Ligand (e.g., XPhos, RuPhos) Check_Catalyst->Solution_Ligand Success Reaction Optimized Solution_Ligand->Success Side_Reaction_Issue Issue: β-Hydride Elimination Check_Side_Product->Side_Reaction_Issue Yes Check_Side_Product->Success No Side_Reaction_Issue->Solution_Ligand Solution_Base Solution: Screen Bases (e.g., LHMDS, K₃PO₄) Side_Reaction_Issue->Solution_Base Solution_Base->Success

Caption: A logical workflow for troubleshooting common issues in the reaction.

References

  • BenchChem.
  • Kinzel, T., et al. (2010). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Scattolin, T., & Nolan, S. P. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Fors, B. P., et al. (2010). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
  • BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
  • Yang, D., et al. (2019).
  • Nolan, S. P., et al. (2022). Buchwald–Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Chemistry – A European Journal.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • de Vries, J. G., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

  • Li, G., et al. (2018).
  • Pertejo, P., et al. (2013). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry.
  • Kashani, S. K., et al. (2022).
  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Vantourout, J. C., et al. (2017). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
  • Shen, Q., & Hartwig, J. F. (2006). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry.
  • Bood, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules.
  • Gooßen, L. J. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2008). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
  • Vantourout, J. C., et al. (2017). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society.
  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • The Organic Chemist. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

Sources

Technical Support Center: Purification of 2-Bromo-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-bromo-5-fluoropyridin-4-amine (CAS 887570-94-7). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this key building block and require the highest standards of purity for their downstream applications. In fields like drug development, the purity of an intermediate is paramount, as even minor impurities can lead to failed reactions, complex side-product profiles, or misleading biological data.[1][2]

This guide provides a structured approach to troubleshooting common purification challenges and offers robust, field-tested protocols. We will delve into the causality behind experimental choices, ensuring you understand not just what to do, but why you are doing it.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful purification strategy.

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: Based on typical synthetic routes (e.g., bromination of a fluorinated aminopyridine precursor), impurities are generally predictable. Understanding these is the first step toward targeted removal.

Table 1: Potential Impurities and Their Origin

Impurity Type Likely Structure(s) Origin Detection Method
Unreacted Starting Material 5-Fluoropyridin-4-amine Incomplete bromination reaction. TLC, LC-MS, 1H NMR
Over-Brominated Species Di-bromo-5-fluoropyridin-4-amine Excess brominating agent (e.g., NBS) or prolonged reaction time.[3] LC-MS (distinct M+2 peak), 1H NMR (fewer aromatic protons)
Isomeric Byproducts 3-Bromo-5-fluoropyridin-4-amine Non-selective bromination, although less common with directing amino group. LC-MS, 1H NMR
Hydrolysis Products 2-Hydroxy-5-fluoropyridin-4-amine Reaction with water during work-up, especially under non-neutral pH. Can occur on silica gel.[4] LC-MS, 1H NMR (loss of C-Br, appearance of OH or pyridone tautomer)

| Residual Solvents | DMF, Acetonitrile, Dichloromethane | Incomplete removal after work-up or chromatography. | 1H NMR (characteristic solvent peaks) |

Q2: What is the best initial step to assess the purity of my crude product?

A2: Always begin with Thin-Layer Chromatography (TLC). It is a rapid, inexpensive, and highly effective tool for initial assessment.[5] A properly developed TLC plate will tell you:

  • The approximate number of components in your crude mixture.

  • The relative polarity of your target compound and the impurities, which is critical for designing a column chromatography separation.[6]

  • Whether the reaction has gone to completion by comparing the crude spot to a spot of your starting material.

For a more quantitative view, especially for detecting trace impurities, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard.[7]

Q3: Should I choose recrystallization or column chromatography for purification?

A3: The choice depends on the nature of the crude product and the impurities present.

  • Recrystallization is ideal when your crude product is a solid and has a purity of >90%. It is efficient for removing small amounts of impurities with different solubility profiles and is easily scalable. A successful recrystallization often yields very pure, crystalline material.[8]

  • Flash Column Chromatography is the workhorse of purification and is necessary when:

    • The crude product is an oil or a tar.

    • The mixture contains multiple components with similar polarities.[6]

    • Impurities are present in significant quantities (>10-15%).

The following workflow diagram illustrates the decision-making process.

G cluster_start Initial Assessment cluster_decision Decision Point cluster_purification Purification Path cluster_end Final Validation Crude Crude Reaction Product TLC Analyze by TLC / LC-MS Crude->TLC Decision Is product >90% pure? Are impurities significantly different in polarity? TLC->Decision Recryst Recrystallization Decision->Recryst Yes Column Flash Column Chromatography Decision->Column No Final_Analysis Purity & Identity Check (NMR, LC-MS, mp) Recryst->Final_Analysis Column->Final_Analysis Pure_Product Pure Product (>98%) Final_Analysis->Pure_Product

Caption: General purification strategy workflow.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during purification.

Problem: My TLC shows a streak instead of a clean spot for the product.

  • Potential Cause 1: Sample Overload. You have spotted too much material on the TLC plate.

    • Solution: Dilute your crude sample significantly before spotting it. A faint spot is often better than an overloaded one.

  • Potential Cause 2: Acidic/Basic Nature. Aminopyridines can interact strongly with the acidic silica gel, causing streaking.

    • Solution: Add a small amount of a basic modifier to your TLC mobile phase. For a hexane/ethyl acetate system, adding 0.1-1% triethylamine (TEA) or ammonia (e.g., using a mobile phase saturated with NH4OH) can neutralize the acidic sites on the silica, leading to sharper spots.

  • Potential Cause 3: Compound Instability. The compound may be degrading on the silica plate.

    • Solution: Run the TLC quickly and visualize it immediately. If degradation is suspected, consider using a more inert stationary phase like alumina or a reversed-phase plate.[4]

Problem: My column chromatography gives poor separation between my product and an impurity.

  • Potential Cause 1: In-Optimal Solvent System. The eluent does not provide sufficient resolution. The ideal mobile phase should give your target compound an Rf value of approximately 0.2-0.3 on TLC.[6]

    • Solution: Systematically screen different solvent systems using TLC. For aminopyridines, common systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane (DCM). If resolution is still poor, try a ternary system (e.g., Hexane/EtOAc/TEA).

  • Potential Cause 2: Column Overloading. Too much crude material was loaded for the column size.

    • Solution: A general rule of thumb is to use a mass of silica gel that is 40-100 times the mass of your crude product.[6] For 1 gram of crude material, you should use at least 40-50 grams of silica.

  • Potential Cause 3: Improper Column Packing or Loading. Air bubbles, cracks in the silica bed, or a non-level silica surface can ruin a separation.

    • Solution: Pack the column carefully as a slurry to ensure a homogenous bed.[6] For best results, use "dry loading": pre-adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column. This ensures a tight, even band of material at the start of the separation.[6]

G Start Problem: Poor Column Separation Cause1 Cause: Wrong Solvent System Start->Cause1 Cause2 Cause: Column Overloaded Start->Cause2 Cause3 Cause: Improper Packing/Loading Start->Cause3 Cause4 Cause: Compound Degradation Start->Cause4 Sol1 Solution: Screen eluents via TLC for ΔRf. Target Rf ≈ 0.2-0.3. Add modifier (e.g., TEA). Cause1->Sol1 Sol2 Solution: Use 40-100x mass of silica relative to crude product. Cause2->Sol2 Sol3 Solution: Pack as a slurry. Use dry loading method for sample application. Cause3->Sol3 Sol4 Solution: Deactivate silica with TEA. Run column quickly. Switch to neutral alumina. Cause4->Sol4

Caption: Troubleshooting logic for column chromatography.

Problem: My yield is very low after recrystallization.

  • Potential Cause 1: Incorrect Solvent Choice. The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Your product may be too soluble in the chosen solvent even at low temperatures.

    • Solution: Perform small-scale solvent screening. Test a range of solvents (e.g., n-hexane, ethyl acetate, isopropanol, toluene, or mixtures thereof). A good system is one where the solid dissolves upon heating and significant precipitation occurs upon cooling to room temperature and then further in an ice bath.

  • Potential Cause 2: Using Too Much Solvent. Excess solvent will keep a significant portion of your product dissolved even when cold.

    • Solution: Add the hot solvent portion-wise to the crude solid, just until everything dissolves. This minimal amount of solvent maximizes recovery.

  • Potential Cause 3: Premature Crystallization. The product crystallizes in the filter funnel during a hot filtration step.

    • Solution: Use a heated or jacketed funnel and pre-heat your filter flask and funnel with hot solvent vapor before filtering. Ensure the solution is not super-saturated before you begin the filtration.

Part 3: Standardized Protocols

These protocols are based on established methods for similar substituted pyridines and serve as a robust starting point.[6][9]

Protocol 3.1: Analytical TLC for Reaction Monitoring & Solvent System Selection

  • Preparation: Dissolve a small amount (~1 mg) of your crude product in a volatile solvent like ethyl acetate or DCM (~0.5 mL). Do the same for your starting material as a reference.

  • Spotting: Use a capillary tube to spot a small amount of each solution onto a silica gel TLC plate. Keep the spots small and about 1 cm from the bottom edge.

  • Development: Place the plate in a developing chamber containing your chosen mobile phase (e.g., start with 7:3 Hexane/Ethyl Acetate). Ensure the solvent level is below your spots. Let the solvent front migrate until it is ~1 cm from the top of the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[5] Circle the spots lightly with a pencil.

  • Analysis: Calculate the Rf (retention factor) for each spot. The ideal solvent system for column chromatography will give your product an Rf of 0.2-0.3 and maximize the separation (ΔRf) from its nearest impurities.

Protocol 3.2: Purification by Flash Column Chromatography

This protocol is adapted for purifying ~1 gram of crude this compound.

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 40-50 mm diameter). Secure it vertically in a fume hood.

    • Add a small plug of glass wool and a thin layer of sand to the bottom.

    • Prepare a slurry of silica gel (40-50 g, 230-400 mesh) in a low-polarity eluent (e.g., 9:1 Hexane/EtOAc).[6]

    • Pour the slurry into the column, tapping gently to dislodge air bubbles. Open the stopcock to drain excess solvent, ensuring the silica bed never runs dry. .

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (1 g) in a minimal amount of DCM or EtOAc.

    • Add ~2-3 g of silica gel to this solution.

    • Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column. Add a thin layer of sand on top to prevent disturbance.[6]

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc).

    • Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your product (e.g., move from 95:5 to 70:30 Hexane/EtOAc). This provides better separation than running with a single solvent mixture (isocratic elution).

    • Once the product has eluted, you can flush the column with a more polar solvent to remove any remaining baseline impurities.

  • Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Table 2: Column Chromatography Parameters Summary

Parameter Recommendation Rationale
Stationary Phase Silica Gel, 60 Å, 230-400 mesh Standard particle size for good resolution in flash chromatography.
Silica:Crude Ratio 40:1 to 100:1 by mass Ensures sufficient surface area for effective separation without overloading.[6]
Loading Method Dry Loading Provides a more concentrated starting band, leading to sharper peaks and better resolution.[6]
Elution Strategy Step-Gradient Elution More efficient at separating components with different polarities than isocratic elution. Saves time and solvent.

| Eluent Modifier | 0.1-1% Triethylamine (TEA) | Recommended if streaking or low recovery is observed. Neutralizes acidic silica sites. |

Part 4: Purity Assessment and Characterization

After purification, you must confirm the purity and identity of the final product.

  • 1H NMR (Proton Nuclear Magnetic Resonance): This is the primary method for structural confirmation. The spectrum should show the expected signals for the aromatic protons with appropriate splitting patterns and integration. It will also confirm the absence of starting materials, by-products, and residual solvents.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides purity data (as a percentage of peak area) and confirms the molecular weight of the compound.[7]

  • GC-MS (Gas Chromatography-Mass Spectrometry): An alternative for volatile compounds, providing both purity and molecular weight information.[10]

  • Melting Point: A sharp melting point range is a good indicator of high purity. Literature values for similar compounds can be used as a reference.

By following this structured approach—identifying potential impurities, choosing the correct purification strategy, troubleshooting effectively, and validating the final product—researchers can ensure the quality and reliability of their this compound for any synthetic application.

References
  • 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers - Good Price. (n.d.). TSEALINE Chemicals. Retrieved January 8, 2026, from [Link]

  • Andersson, H., et al. (2023). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 28(11), 4493. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved January 8, 2026, from [Link]

  • Toxicological Profile for Pyridine, Chapter 6: Analytical Methods. (1992). Agency for Toxic Substances and Disease Registry. Retrieved January 8, 2026, from [Link]

  • Pyridine. Method number: PV2295. (1991). OSHA Salt Lake Technical Center. Retrieved January 8, 2026, from [Link]

  • Metal-free C–N cross-coupling of fluorinated pyridines and pyrimidines. (2016). RSC Advances, 6(82), 78563-78569. Available at: [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2018). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Pyridine 1613. (1994). NIOSH Manual of Analytical Methods. Retrieved January 8, 2026, from [Link]

  • Preparation method of fluoropyridine compounds. (2013). Google Patents (CN102898358A).
  • This compound (C5H4BrFN2). (n.d.). PubChemLite. Retrieved January 8, 2026, from [Link]

  • 4-Bromo-5-fluoropyridin-2-amine. (n.d.). MySkinRecipes. Retrieved January 8, 2026, from [Link]

  • Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. (2015). RSC Advances, 5(90), 73787-73795. Available at: [Link]

  • Process for making 2-bromopyridine. (1981). Google Patents (US4291165A).

Sources

Technical Support Center: Catalyst Deactivation in Cross-Coupling of Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving aminopyridine substrates. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst performance and reaction efficiency. Aminopyridines are notoriously challenging substrates due to their inherent electronic properties and ability to coordinate with metal catalysts. This guide provides in-depth, field-proven insights into common failure modes, focusing on catalyst deactivation, and offers structured troubleshooting protocols to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig or Suzuki coupling with an aminopyridine substrate is failing or giving very low yields. What are the most likely causes?

A1: Failure in cross-coupling reactions with aminopyridines often stems from the substrate's ability to interfere with the catalyst. The primary culprits are related to catalyst inhibition and the intrinsic reactivity of the starting materials.

  • Catalyst Inhibition/Poisoning: The Lewis basic nitrogen atoms on both the pyridine ring and the amino group can strongly coordinate to the palladium catalyst.[1][2] This is a primary deactivation pathway. In the case of 2-aminopyridines, the substrate can act as a bidentate ligand, forming a stable chelate with the palladium center. This effectively sequesters the catalyst from the catalytic cycle, preventing oxidative addition or other crucial steps.[3] This phenomenon is a form of catalyst poisoning, where the substrate itself acts as the poison.[4]

  • Poor Substrate Reactivity: The nature of the halide on your aminopyridine plays a critical role. Aryl chlorides are significantly less reactive than the corresponding bromides or iodides.[1][5] The oxidative addition step for aryl chlorides is slower and requires a more active and electron-rich catalyst system to proceed efficiently.[1] Standard catalysts like Pd(PPh₃)₄ may be ineffective for these less reactive substrates.[1]

  • Inactive Catalyst Species: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[6][7] Incomplete reduction can lead to low activity. Furthermore, the presence of oxygen can re-oxidize the active Pd(0) to inactive Pd(II) species, which can also promote side reactions like homocoupling.[1][8]

Q2: I'm observing significant byproduct formation, mainly dehalogenation of my starting material and homocoupling of my boronic acid. What's going wrong?

A2: These side reactions are classic symptoms of issues within the catalytic cycle and often compete with your desired cross-coupling, pointing towards specific mechanistic problems.

Observed Byproduct Common Causes & Underlying Mechanism Recommended Solutions
Dehalogenation The palladium catalyst may react with hydride sources in the reaction mixture (e.g., solvent, amine bases, or water).[1][8] This leads to the reductive elimination of an arene instead of the desired cross-coupled product.1. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1] 2. Use anhydrous, degassed solvents. 3. Choose a solvent less prone to acting as a hydride source.
Homocoupling This is often caused by the presence of Pd(II) species, which can result from incomplete reduction of a Pd(II) precatalyst or oxidation of the Pd(0) catalyst by residual oxygen.[1][8]1. Thoroughly degas all solvents and the reaction mixture before heating.[1] 2. Maintain a positive pressure of an inert gas throughout the reaction. 3. Consider using a Pd(0) source directly (e.g., Pd₂(dba)₃) or a precatalyst that efficiently generates the active Pd(0) species.[2][5]
Protodeboronation The boronic acid is replaced by a proton, typically from the solvent (especially water or alcohols) or trace moisture.[1] This is a common side reaction in Suzuki couplings.1. Use anhydrous solvents and reagents. 2. While some Suzuki reactions benefit from a small amount of water, excess water can promote this side reaction. Optimize the water content if applicable.
Q3: How do I select the right catalyst, ligand, and base for a challenging aminopyridine coupling?

A3: There is no single universal system; however, rational selection based on the specific challenges of your substrate is key. For aminopyridines, the goal is to use a catalyst system that is highly active and sterically shielded to prevent inhibition by the substrate.

  • Catalyst/Ligand Selection: For difficult couplings, especially with aryl chlorides, highly active catalyst systems are required. These typically involve electron-rich and sterically hindered phosphine ligands.[1] Ligands from the Buchwald biarylphosphine family (e.g., RuPhos, SPhos, XPhos) are often excellent choices.[3] Precatalysts derived from these ligands can offer superior performance as they provide a reliable method for generating the active, monoligated Pd(0) species.[3][5]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are typically used. For Buchwald-Hartwig aminations, alkali metal alkoxides (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) are common. The solubility of inorganic bases can play a significant role in reaction rates.[9][10] In some cases, soluble organic bases like DBU can be advantageous, but be aware that they can also act as ligands and potentially inhibit the catalyst at high concentrations.[11]

  • Solvent Choice: Aprotic, polar solvents like dioxane, toluene, or THF are generally preferred.[5] It is crucial to use high-purity, anhydrous, and degassed solvents to prevent side reactions and catalyst deactivation.[12]

Troubleshooting Guides

Guide 1: Diagnosing and Overcoming Catalyst Poisoning by Aminopyridine Substrates

This guide provides a systematic approach to identifying and mitigating catalyst deactivation due to substrate coordination.

Workflow: Troubleshooting Catalyst Poisoning

G cluster_0 Problem Identification cluster_1 Hypothesis: Catalyst Inhibition cluster_2 Solution Pathway 1: Modify Ligand cluster_3 Solution Pathway 2: Modify Substrate (If Possible) cluster_4 Solution Pathway 3: Optimize Conditions A Low or No Conversion (Starting Material Recovered) B Aminopyridine substrate is coordinating to Pd center. A->B Suspect poisoning C Increase steric bulk of ligand to disfavor substrate coordination. B->C E Temporarily protect the amino group (e.g., with a Boc group). B->E G Increase reaction temperature to favor productive catalysis over inhibitory binding. B->G D Screen bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos). C->D Implement F Run coupling reaction, then deprotect. E->F Implement H Screen different solvents to alter coordination equilibria. G->H Also consider

Caption: Decision workflow for addressing catalyst inhibition.

Experimental Protocol: Ligand Screening
  • Setup: In parallel reaction vials under an inert atmosphere, add your aminopyridine halide (1.0 equiv), coupling partner (e.g., boronic acid, 1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Preparation: In separate vials, prepare catalyst systems. Use a consistent Pd source (e.g., Pd₂(dba)₃, 2 mol %) and screen a panel of sterically demanding ligands (e.g., RuPhos, SPhos, XPhos, BrettPhos, 8 mol %).[3] Pre-catalysts are highly recommended for consistency.[3]

  • Reaction: Add the catalyst solutions to the reaction vials, followed by degassed solvent (e.g., 1,4-dioxane).

  • Execution: Seal the vials and heat the reaction block to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor reaction progress at set time points (e.g., 2h, 8h, 16h) by LC-MS or TLC to identify the most effective ligand.

Guide 2: Mitigating Deactivation from Impurities and Reaction Environment

Catalyst deactivation is not always caused by the primary reactants. Water, oxygen, and other impurities can severely impact catalyst lifetime and performance.

Deactivation Pathways and Prevention

G cluster_0 cluster_1 Catalyst Active Pd(0) Catalyst Deact_O2 Oxygen (O₂) Forms inactive Pd(II) species. Promotes homocoupling.[1] Catalyst->Deact_O2 Oxidation Deact_H2O Water (H₂O) Can cause structural damage to catalyst supports. Source of protons for protodeboronation.[1][12] Catalyst->Deact_H2O Hydrolysis/ Side Reaction Deact_Contaminants Other Poisons e.g., Sulfur, Halides Strongly adsorb to active sites.[4] Catalyst->Deact_Contaminants Poisoning

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-fluoropyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction conditions and troubleshooting common issues encountered when working with this versatile building block. The unique electronic properties of this compound, arising from the interplay of the bromine, fluorine, and amino substituents on the pyridine ring, present both opportunities for novel transformations and specific challenges in reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound that I should be aware of?

A1: this compound possesses several key features that dictate its reactivity:

  • Two Potential Reaction Sites: The molecule has a bromine atom at the 2-position and a fluorine atom at the 5-position. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive and will be the primary site of transformation.[1]

  • Electron-Withdrawing Effects: The fluorine atom is strongly electron-withdrawing, which can influence the reactivity of the C-Br bond, generally making it more susceptible to oxidative addition to a palladium(0) catalyst.[1]

  • Catalyst Coordination: The pyridine nitrogen and the exocyclic amino group can act as ligands for the palladium catalyst. This coordination can sometimes lead to catalyst inhibition or the formation of inactive complexes, which is a crucial consideration in reaction design.

Q2: How should I handle and store this compound to ensure its stability?

A2: To maintain the integrity of this compound, proper storage and handling are essential. It is recommended to store the compound in a cool, dry place, under an inert atmosphere if possible.[2] Some suppliers suggest refrigeration at 2-8°C.[2] Keep the container tightly closed to prevent moisture absorption and potential hydrolysis.

Q3: What are the most common applications of this compound in medicinal chemistry?

A3: This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The substituted fluoropyridine motif is prevalent in many pharmaceutical agents. It is commonly used in the construction of kinase inhibitors, central nervous system (CNS) drug candidates, and other complex molecular architectures through palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are the most common transformations performed with this compound. Below are common issues and their solutions.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps & Scientific Rationale
Catalyst Inactivation/Inhibition The lone pairs on the pyridine nitrogen and the 4-amino group can coordinate to the palladium center, inhibiting its catalytic activity. To mitigate this, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) that can sterically hinder this inhibitory coordination and promote the desired catalytic cycle.[1]
Inefficient Pd(0) Generation If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species may be inefficient. Ensure your reaction is thoroughly degassed to remove oxygen, which can oxidize Pd(0). You can also try a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[3]
Poor Reagent Quality Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation. Use fresh or properly stored boronic acid. Ensure solvents are anhydrous and reagents are of high purity.[3]
Inappropriate Base The choice of base is critical. A base that is too weak may not facilitate the transmetalation step effectively. Conversely, a base that is too strong can promote side reactions. For this substrate, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often good starting points.[1]
Issue 2: Significant Formation of Side Products
Side Product Troubleshooting Steps & Scientific Rationale
Debromination (Hydrodehalogenation) This side reaction, where the bromine atom is replaced by a hydrogen, is often caused by the presence of water or other proton sources. Ensure all reagents and solvents are scrupulously dried. Running the reaction under a rigorously inert atmosphere can also help.[3]
Protodeboronation of Boronic Acid The cleavage of the C-B bond in the boronic acid is a common side reaction, especially with electron-rich or heteroaromatic boronic acids. This can be minimized by using milder bases (e.g., K₃PO₄ or CsF), ensuring anhydrous conditions, or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[3]
Homocoupling of Boronic Acid The formation of a biaryl from the boronic acid coupling with itself can occur, often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture before adding the palladium catalyst is crucial to prevent this.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N cross-coupling of this compound with a primary or secondary amine.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Amine (1.1-1.3 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 equiv)

  • Anhydrous toluene or dioxane

  • Glovebox or Schlenk line for handling air-sensitive reagents

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a dry reaction vessel.

  • Add the base, this compound, and a magnetic stir bar.

  • Seal the vessel, remove it from the glovebox, and add the anhydrous solvent, followed by the amine coupling partner via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

Visualizing Workflows

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting cluster_catalyst Catalyst Issues cluster_conditions Condition Issues cluster_side_reactions Side Reaction Issues start Low or No Yield check_catalyst Is the catalyst active? (Fresh catalyst, proper ligand) start->check_catalyst check_conditions Are reaction conditions optimal? (Anhydrous, degassed, correct temp.) start->check_conditions check_side_reactions Are side reactions dominant? (Debromination, protodeboronation) start->check_side_reactions catalyst_inactive Inactive Catalyst check_catalyst->catalyst_inactive ligand_issue Ligand Poisoning/ Inappropriate Choice check_catalyst->ligand_issue wet_solvent Wet Solvents/ Reagents check_conditions->wet_solvent oxygen_present Oxygen Present check_conditions->oxygen_present temp_issue Incorrect Temperature check_conditions->temp_issue debromination Debromination check_side_reactions->debromination protodeboronation Protodeboronation check_side_reactions->protodeboronation

Caption: Decision tree for troubleshooting Suzuki-Miyaura coupling reactions.

General Experimental Workflow

General_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Reagents (Substrate, Coupling Partner, Base) setup->reagents catalyst Add Catalyst System (Palladium Source & Ligand) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization

Caption: A typical experimental workflow for cross-coupling reactions.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Technical Support Center: Suzuki Reactions with 2-Amino-3-bromo-5-fluoropyridine. (2025). BenchChem.
  • Technical Support Center: Optimizing Suzuki Coupling Yield with 2,5-Difluoropyridin-4-amine. (2025). BenchChem.
  • Application Notes and Protocols for Suzuki Coupling Reaction with 2-Amino-3-bromo-5-fluoropyridine. (2025). BenchChem.
  • Optimization of Suzuki coupling conditions for 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. (2025). BenchChem.
  • troubleshooting low yield in Suzuki coupling with 5-Bromo-2-ethoxypyridine-4-boronic acid. (2025). BenchChem.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (2025). BenchChem.
  • Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. (2025).
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007).
  • Buchwald-Hartwig Amin
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2022). MDPI.
  • 5-Bromo-4-fluoropyridin-2-amine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
  • Synthesis of 2-amino-5-fluoropyridine. (2009).
  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? (2015).
  • An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. (2007).
  • 2-Bromo-5-fluoropyridin-3-amine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Regioselectivity in Reactions of 2-Bromo-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-5-fluoropyridin-4-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile, trifunctional pyridine building block in their synthetic campaigns. The unique substitution pattern of this reagent—an electron-donating amine at C4, and two different halogens at C2 (Bromo) and C5 (Fluoro)—presents both opportunities for diverse functionalization and challenges in controlling regioselectivity.

This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Understanding the Reactivity Landscape

The regiochemical outcome of reactions with this compound is governed by the interplay of electronic effects and the inherent reactivity of the pyridine ring positions. The C2, C4, and C6 positions of the pyridine ring are electron-deficient and thus activated for nucleophilic attack, a feature enhanced by the ring nitrogen's ability to stabilize anionic intermediates.[1][2]

Below is a diagram illustrating the key reactive sites and the electronic influence of the substituents.

Reactivity_Map cluster_pyridine This compound cluster_info Key Reactive Sites & Influences mol C2_Br C2-Br Bond Highly reactive in Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.). Less reactive than C-F in SNAr. C4_NH2 C4-NH2 Group Strong electron-donating group (+R effect). Can coordinate with metal catalysts. C5_F C5-F Bond Generally unreactive in Pd-catalyzed cross-coupling. Poor site for SNAr (C5 is not activated).

Caption: Key reactive sites and substituent effects on this compound.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)

Question 1: I am planning a Suzuki-Miyaura coupling reaction. At which position should I expect the reaction to occur, C2 (Bromo) or C5 (Fluoro)?

Answer: You should expect highly selective coupling to occur at the C2-Bromo position .

Scientific Rationale: The rate-determining step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity for this step follows the order of carbon-halogen bond strength: C-I > C-Br > C-Cl >> C-F.[3] The C-Br bond is significantly weaker and therefore more reactive than the very strong C-F bond. This difference in reactivity is the primary driver for the high regioselectivity observed in these reactions.

In a study on the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, palladium-catalyzed conditions exclusively resulted in the substitution of the bromide.[4] This principle directly applies to your substrate, where the C-Br bond will be the exclusive site of oxidative addition under standard cross-coupling conditions.

Troubleshooting Guide: Poor or No Reactivity at the C2-Position

Issue Potential Cause Recommended Solution
Low or no conversion Catalyst Inactivation: The 4-amino group can coordinate to the palladium center, potentially inhibiting catalytic activity.Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that promote catalyst stability and activity. Consider using pre-formed palladium catalysts (precatalysts) which are often more robust.[5][6]
Inappropriate Base: The choice of base is critical for the transmetalation step.For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are standard. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are often required.[7][8]
Poor Solubility: Reagents may not be fully dissolved, leading to a sluggish reaction.Use a solvent system known to be effective for heteroaryl couplings, such as 1,4-dioxane/water, toluene, or DMF.[9]
Side Product Formation (e.g., debromination) Protodebromination: The aryl-palladium intermediate reacts with a proton source before coupling.Ensure anhydrous conditions and use a thoroughly dried base and solvent. Running the reaction under a strictly inert atmosphere (Argon or Nitrogen) is crucial.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

Question 2: I want to perform a nucleophilic aromatic substitution (SNAr) reaction. Which halogen, the C2-Bromo or the C5-Fluoro, will be displaced?

Answer: This is a more complex scenario where the outcome is not as certain as in cross-coupling. However, displacement of the C2-Bromo group is the most probable outcome, though reaction conditions may need to be forced.

Scientific Rationale: SNAr reactions on pyridine are most favorable at the C2, C4, and C6 positions because the anionic charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative ring nitrogen.[1] The C5 position lacks this stabilization and is therefore significantly less activated towards SNAr.

This creates a competition between two factors:

  • Positional Activation: The C2 position is highly activated for SNAr, while the C5 position is not.

  • Leaving Group Ability: In SNAr, fluoride is typically a much better leaving group than bromide because the high electronegativity of fluorine polarizes the C-F bond, making the carbon more electrophilic and stabilizing the rate-determining Meisenheimer complex.[1][10] The reaction of 2-fluoropyridine with an alkoxide is reported to be 320 times faster than that of 2-chloropyridine.[10][11]

In your molecule, the superior leaving group (F) is at an unactivated position (C5), while the inferior leaving group (Br) is at a highly activated position (C2). Therefore, the positional activation is expected to dominate, directing the nucleophilic attack to the C2 position. However, a study has shown that a fluorine atom at the 5-position can slow down substitution at the 2-position, potentially due to electronic repulsion.[12] Consequently, achieving substitution at C2 may require more forcing conditions (higher temperatures, stronger nucleophiles) than would be needed for a simple 2-bromopyridine.

Troubleshooting Guide: Ambiguous Regioselectivity or No Reaction in SNAr

SNAr_Troubleshooting Start Start SNAr Experiment No_Reaction Issue: No Reaction or Low Conversion Start->No_Reaction Observe outcome Mixture Issue: Mixture of Isomers (Unlikely but possible) Start->Mixture Observe outcome Sol_Temp Increase Reaction Temperature (e.g., from 80°C to 120°C or higher in a sealed tube). No_Reaction->Sol_Temp Troubleshoot Sol_Base Use a Stronger Base to generate a more potent nucleophile (e.g., NaH for alcohols, KOtBu for amines). No_Reaction->Sol_Base Troubleshoot Sol_Solvent Switch to a Polar Aprotic Solvent (e.g., DMSO, NMP) to accelerate SNAr rates. No_Reaction->Sol_Solvent Troubleshoot Sol_Analytics Confirm Structure Rigorously: Use 2D NMR (HMBC, NOESY) and/or X-ray crystallography to definitively assign the structure of the product. Mixture->Sol_Analytics Troubleshoot Sol_Conditions Re-optimize Conditions: Screen lower temperatures to favor the kinetically preferred product (likely C2 substitution). Mixture->Sol_Conditions Troubleshoot

Caption: Troubleshooting workflow for SNAr reactions on this compound.

Question 3: Could the 4-amino group itself act as an intramolecular nucleophile or be displaced?

Answer: Intramolecular cyclization involving the 4-amino group is unlikely under standard SNAr conditions. Displacement of the amino group is also highly improbable as an amide anion (NH₂⁻) is an extremely poor leaving group. Your primary concern should be the reactivity of the C-Br and C-F bonds.

Summary of Expected Regioselectivity

Reaction TypePrimary Reactive SiteSelectivityRationale
Suzuki-Miyaura Coupling C2-BrHigh (>95:5)C-Br bond is much more susceptible to Pd(0) oxidative addition than the C-F bond.[3]
Buchwald-Hartwig Amination C2-BrHigh (>95:5)Same principle as Suzuki coupling; selective oxidative addition to the C-Br bond.[4]
Nucleophilic Aromatic Substitution (SNAr) C2-BrModerate to HighPositional activation at C2 outweighs the better leaving group ability of fluorine at the unactivated C5 position.[1][12]

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • Baran, P. S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.
  • PubMed. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. [Link]

  • ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]

  • NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

  • Baran, P. S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • BenchChem. (2025). Optimization of Suzuki coupling conditions for 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. [Link]

Sources

Technical Support Center: Suzuki Reactions of Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving bromopyridines. This resource is designed to provide in-depth troubleshooting guidance and address common challenges encountered during the synthesis of pyridyl-containing compounds. As Senior Application Scientists, we have compiled this information based on established literature and extensive practical experience to help you navigate the complexities of these powerful C-C bond-forming reactions.

Introduction: The Challenge of Bromopyridines in Suzuki Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its versatility and functional group tolerance.[1][2] However, when working with heteroaromatic substrates like bromopyridines, researchers often face a unique set of challenges that can lead to diminished yields and the formation of problematic byproducts. The Lewis basic nitrogen atom in the pyridine ring can interact with the palladium catalyst, influencing the reaction's efficiency and outcome.[3] This guide will dissect the most common side reactions and provide actionable strategies to optimize your Suzuki couplings for cleaner, more efficient results.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may be encountering at the bench.

Problem 1: My reaction is sluggish, and I'm getting a lot of my unreacted bromopyridine back. What's going on?

Answer:

Low conversion in the Suzuki coupling of bromopyridines can often be traced back to inefficient oxidative addition or catalyst inhibition. The electron-deficient nature of the pyridine ring generally facilitates oxidative addition compared to more electron-rich aromatics.[1] However, the nitrogen lone pair can coordinate to the palladium center, potentially impeding the catalytic cycle.[3]

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient heteroaryl halides, bulky and electron-rich ligands are often necessary to promote efficient oxidative addition and subsequent steps.[4] Consider screening ligands such as SPhos or XPhos, which have proven effective in challenging couplings.[4][5] N-heterocyclic carbene (NHC) ligands can also be a powerful alternative.[5]

  • Catalyst Precursor: While Pd(PPh₃)₄ is a common choice, it may not be optimal for all substrates.[6] Consider using a combination of a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst such as Pd(OAc)₂ with an appropriate ligand.[7]

  • Base and Solvent Optimization: The base is crucial for activating the boronic acid for transmetalation.[8] For bromopyridines, stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker carbonate bases.[5][6] Ensure your solvent system (e.g., dioxane, THF, or toluene, often with a small amount of water) effectively solubilizes all reactants.

Problem 2: I'm observing a significant amount of a byproduct that is just my starting boronic acid with a hydrogen in place of the boron group. What is this and how can I stop it?

Answer:

This common and often frustrating byproduct is the result of protodeboronation , a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[9][10] Pyridineboronic acids, especially 2-pyridineboronic acid, are notoriously susceptible to this side reaction.[9][11]

Mechanism of Protodeboronation in Pyridineboronic Acids:

The instability of 2-pyridineboronic acid is attributed to the formation of a reactive zwitterionic intermediate under neutral pH conditions, which can then undergo rapid fragmentation.[9]

Strategies to Minimize Protodeboronation:

StrategyRationaleRecommended Action
Use Boronic Esters Pinacol (Bpin) or MIDA boronates are more stable than the corresponding boronic acids and act as a "slow release" source of the active boronic acid.[6][9][10]Substitute the boronic acid with its pinacol or MIDA ester equivalent.[9]
Optimize the Base Strong bases, particularly hydroxides, can accelerate protodeboronation.[6] The pH of the reaction is a critical factor.[9]Use weaker inorganic bases like K₂CO₃ or phosphate bases such as K₃PO₄.[5][6]
Anhydrous Conditions While some water is often beneficial, excess water can be a proton source and promote this side reaction.[6][12]Use dry solvents and reagents.
Lower Reaction Temperature Higher temperatures can increase the rate of protodeboronation.[6]Attempt the reaction at the lowest temperature that still allows for efficient product formation (e.g., 60-80 °C).[6]
Increase Reaction Rate A faster desired coupling will outcompete the slower protodeboronation side reaction.[6]Employ a more active catalyst system (see Problem 1).

Experimental Protocol: Minimizing Protodeboronation with a Boronic Ester

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyridine (1.0 equiv.), the pyridine-pinacol boronate (1.2-1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the appropriate ligand (e.g., SPhos, 4-10 mol%).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring and monitor by TLC or LCMS.

Problem 3: My mass spec shows a dimer of my boronic acid coupling partner. Why is this happening?

Answer:

This byproduct is the result of homocoupling of the boronic acid. This side reaction is often promoted by the presence of oxygen in the reaction mixture.[1][13] The mechanism can involve the formation of a palladium(II) peroxo complex from the reaction of a Pd(0) species with dioxygen.[14] This complex can then react with two molecules of the boronic acid to produce the homocoupled product.[14]

Troubleshooting Homocoupling:

StrategyRationaleRecommended Action
Rigorous Degassing Oxygen is a key culprit in promoting homocoupling.[1][13]Thoroughly degas all solvents and the final reaction mixture using techniques like sparging with an inert gas or freeze-pump-thaw cycles.[6]
Maintain Inert Atmosphere Prevent oxygen from entering the reaction vessel during the experiment.Run the reaction under a positive pressure of an inert gas such as Argon or Nitrogen.[6]
Use a Pd(0) Source Starting with a Pd(0) precatalyst can sometimes reduce the amount of Pd(II) species that may participate in oxidative homocoupling pathways.[15]Consider using Pd₂(dba)₃ instead of a Pd(II) source like Pd(OAc)₂.

Diagram: Key Byproduct Pathways in Suzuki Reactions of Bromopyridines

Suzuki_Byproducts cluster_main_cycle Desired Suzuki Coupling Cycle cluster_byproducts Common Byproduct Pathways Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X (Bromopyridine) Homocoupling Boronic Acid Homocoupling Pd0->Homocoupling O₂, Ar'-B(OR)₂ ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)₂ + Base Dehalogenation Dehalogenation ArPdX->Dehalogenation Hydride Source (e.g., Base, Solvent) ArPdAr_prime Ar-Pd(II)-Ar' Transmetalation->ArPdAr_prime Protodeboronation Protodeboronation Transmetalation->Protodeboronation Proton Source (e.g., H₂O) RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-Ar' (Desired Product) RedElim->Product Ar_prime_H Ar'-H (From Boronic Acid) Protodeboronation->Ar_prime_H Ar_prime_Ar_prime Ar'-Ar' (Homocoupled Dimer) Homocoupling->Ar_prime_Ar_prime ArH Ar-H (Dehalogenated Bromopyridine) Dehalogenation->ArH

Sources

Preventing homocoupling in Sonogashira reactions of 2-Bromo-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for optimizing the Sonogashira reaction with 2-Bromo-5-fluoropyridin-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific transformation. Our goal is to provide you with actionable troubleshooting advice and a deeper mechanistic understanding to help you minimize side reactions, particularly homocoupling, and maximize the yield of your desired cross-coupled product.

Introduction: The Challenge of Homocoupling

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. However, with electron-rich and sterically hindered substrates like this compound, the reaction is often plagued by the formation of a diyne byproduct through oxidative homocoupling of the terminal alkyne, commonly referred to as Glaser coupling. This guide will provide in-depth strategies to mitigate this and other common issues.

Troubleshooting Guide: Minimizing Homocoupling & Maximizing Yield

This section addresses specific issues you may encounter during your experiments, offering potential causes and validated solutions.

Problem 1: High Levels of Diyne (Homocoupling) Byproduct Observed

Symptoms:

  • Significant presence of a symmetrical diyne byproduct in your crude reaction mixture, as observed by LC-MS, GC-MS, or ¹H NMR.

  • Correspondingly low yield of the desired heteroaryl-alkyne product.

Root Causes & Solutions:

The primary culprit for homocoupling is the copper(I) co-catalyst, which can readily oxidize the terminal alkyne in the presence of an oxidant (often adventitious oxygen). The choice of reaction conditions can either favor this side reaction or suppress it in favor of the desired cross-coupling pathway.

Solutions:

  • Rigorous Degassing: Oxygen is a key promoter of Glaser coupling. Ensure your reaction setup is thoroughly deoxygenated.

    • Protocol: Subject your reaction mixture (solvent, base, and substrates) to at least three cycles of vacuum/inert gas (argon or nitrogen) backfill. For larger scale reactions, sparging the solvent with an inert gas for 30-60 minutes prior to adding the catalyst and substrates is highly recommended.

  • Copper-Free Sonogashira Conditions: The most direct way to eliminate copper-mediated homocoupling is to remove copper from the reaction.

    • Expertise & Experience: While traditional Sonogashira protocols rely on a copper co-catalyst, modern palladium-phosphine ligand systems have been developed that can facilitate the reaction without copper, albeit sometimes requiring higher temperatures or longer reaction times.

    • Recommended Protocol (Copper-Free):

      • To a degassed solution of this compound (1.0 equiv), your terminal alkyne (1.1-1.5 equiv), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv) in a solvent like 1,4-dioxane or toluene, add a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or a pre-catalyst like Pd(OAc)₂ (2 mol%) with a phosphine ligand like SPhos (4 mol%).

      • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until completion.

  • Choice of Base and Solvent: The reaction environment plays a crucial role in balancing the rates of the desired cross-coupling and the undesired homocoupling.

    • Trustworthiness: A less polar, aprotic solvent in combination with a moderately strong, non-nucleophilic inorganic base often provides the best results. Amines, while commonly used as both base and solvent, can sometimes promote homocoupling.

    • Recommendations:

      • Bases: Consider using K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of amine bases like triethylamine or diisopropylamine.

      • Solvents: Toluene, 1,4-dioxane, or THF are excellent choices.

Data Summary: Impact of Reaction Parameters on Homocoupling

ParameterCondition Favoring HomocouplingCondition Suppressing HomocouplingRationale
Atmosphere Presence of OxygenRigorously Degassed (Ar/N₂)Oxygen is a key oxidant for Cu(I)-mediated alkyne dimerization.
Catalyst System High [Cu(I)] / Inefficient Pd catalystCopper-Free or Low [Cu(I)] / High-activity Pd catalystReduces the primary pathway for Glaser coupling.
Base Strong Amine Bases (e.g., Et₃N, DIPEA)Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃)Amine bases can sometimes facilitate the oxidation of the copper acetylide.
Solvent Polar, Protic SolventsAprotic, Non-polar Solvents (e.g., Toluene, Dioxane)Influences catalyst and substrate solubility and reactivity.
Problem 2: Low or No Conversion of this compound

Symptoms:

  • A significant amount of the starting aryl bromide remains unreacted after an extended reaction time.

  • Low overall reaction yield.

Root Causes & Solutions:

  • Catalyst Inactivation: The palladium catalyst can be deactivated through various pathways, including oxidative addition of the amine functionality or aggregation into inactive palladium black.

    • Expertise & Experience: The amine group on the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The choice of a bulky, electron-rich phosphine ligand can often mitigate this issue by sterically shielding the palladium and promoting the desired reductive elimination step.

    • Recommended Ligands: Consider using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.

  • Insufficient Base Strength: The base is critical for deprotonating the terminal alkyne to form the reactive acetylide species.

    • Trustworthiness: If the pKa of the alkyne is relatively low (i.e., it is not very acidic), a stronger base may be required to ensure a sufficient concentration of the acetylide anion.

    • Solution: If using a weaker base like K₂CO₃ yields poor results, consider switching to a stronger base like Cs₂CO₃ or K₃PO₄.

  • Low Reaction Temperature: The oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step and can be slow at lower temperatures, especially with electron-rich heteroaryl halides.

    • Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring for both product formation and potential decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the copper co-catalyst in the Sonogashira reaction, and why does it lead to homocoupling?

A1: In the traditional Sonogashira catalytic cycle, the copper(I) co-catalyst reacts with the terminal alkyne (after deprotonation by the base) to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex (formed from the oxidative addition of the aryl halide to the Pd(0) catalyst). This transfers the acetylide group to the palladium, which then undergoes reductive elimination to form the final product and regenerate the Pd(0) catalyst.

However, in the presence of an oxidant (like O₂), two molecules of the copper(I) acetylide can undergo oxidative dimerization to form the diyne byproduct and regenerate Cu(I), a process known as Glaser coupling.

Q2: How do I choose the optimal palladium-to-ligand ratio?

A2: For pre-formed catalysts like Pd(PPh₃)₄, the ratio is fixed. When generating the catalyst in situ from a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a separate phosphine ligand, a Pd:Ligand ratio of 1:2 to 1:4 is typically recommended. The excess ligand helps to stabilize the Pd(0) species and prevent the formation of palladium black.

Q3: Can I use a different halogen on my pyridine ring, such as an iodide or chloride?

A3: Yes, but the reactivity will change. The general trend for oxidative addition to Pd(0) is R-I > R-Br > R-Cl. An aryl iodide will react much faster and may allow for lower reaction temperatures. An aryl chloride will be more challenging to activate and will likely require a more specialized catalyst system, often employing highly active, bulky phosphine ligands.

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired Sonogashira cycle and the competing homocoupling pathway.

Sonogashira_Cycle Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX This compound (Ar-X) ArX->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal Cu_Alkyne Cu(I)-Alkyne Cu_Alkyne->Transmetal PdII_Ar_Alkyne Ar-Pd(II)L₂-Alkyne Transmetal->PdII_Ar_Alkyne CuX Cu(I)-X Transmetal->CuX RedElim Reductive Elimination PdII_Ar_Alkyne->RedElim RedElim->Pd0 Product Ar-Alkyne Product RedElim->Product

Caption: The desired Sonogashira catalytic cycle.

Glaser_Coupling Glaser Homocoupling Side Reaction Alkyne Terminal Alkyne (R-C≡C-H) Cu_Alkyne Cu(I) Acetylide (R-C≡C-Cu) Alkyne->Cu_Alkyne Base Base Base->Cu_Alkyne CuI Cu(I) CuI->Cu_Alkyne Dimerization Oxidative Dimerization Cu_Alkyne->Dimerization Oxygen O₂ (Oxidant) Oxygen->Dimerization Dimerization->CuI Regenerates Cu(I) Diyne Diyne Byproduct (R-C≡C-C≡C-R) Dimerization->Diyne

Caption: The competing Glaser homocoupling pathway.

References

  • Title: The Development of Efficient Catalysts for the Sonogashira Reaction Source: Angewandte Chemie International Edition URL: [Link]

  • Title: A General and Efficient Copper-Free Sonogashira Coupling of Aryl and Heteroaryl Chlorides Source: Organic Letters URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation Source: Chemical Reviews URL: [Link]

Technical Support Center: Functionalization of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated pyridines. This guide is designed to provide expert insights and practical troubleshooting advice for the common challenges encountered during the synthesis and functionalization of these valuable heterocyclic compounds. As a Senior Application Scientist, my goal is to explain the "why" behind the "how," ensuring your experiments are built on a solid mechanistic foundation.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing potential causes and validated solutions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a cornerstone for functionalizing electron-deficient rings like fluoropyridines. The high electronegativity of fluorine makes the attached carbon highly electrophilic and susceptible to nucleophilic attack, accelerating the formation of the key Meisenheimer intermediate.[1] Despite this, many experiments fail to proceed as expected.

Question: My SNAr reaction on a fluoropyridine has stalled or is giving very low yield. What's going wrong?

Potential Causes & Solutions:

  • Insufficient Ring Activation: The inherent reactivity of the pyridine ring is critical. Nucleophilic attack is most favorable at the 2- and 4-positions because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom.[1][2] If your fluorine is at the 3- or 5-position, the reaction will be significantly slower.

    • Solution: If possible, select an isomer with fluorine at the 2- or 4-position. If you are constrained to a 3-fluoro isomer, you may need to add further electron-withdrawing groups to the ring to increase its electrophilicity or resort to more forcing reaction conditions (higher temperatures).[1]

  • Weak Nucleophile or Inadequate Base: Many common nucleophiles (alcohols, amines) require deprotonation to become sufficiently reactive.

    • Solution: Ensure you are using a base strong enough to fully deprotonate your nucleophile. For alcohols, sodium hydride (NaH) is effective. For less acidic nucleophiles, stronger bases may be required. Always use anhydrous solvents, as water can quench the base and lead to hydrolysis byproducts.[1][3]

  • Inappropriate Reaction Conditions: SNAr reactions on fluoropyridines often require elevated temperatures to overcome the activation energy barrier.[1][4]

    • Solution: Gradually increase the reaction temperature, for instance, from 80 °C up to 150 °C.[1] Microwave irradiation can be an excellent alternative to achieve high temperatures rapidly and improve reaction rates.[4] Also, ensure you are using a polar aprotic solvent like DMSO or DMF, which stabilizes the charged Meisenheimer complex without solvating and deactivating the nucleophile.[1]

  • Steric Hindrance: Bulky groups adjacent to the fluorine atom or on the nucleophile itself can physically block the attack.[1]

    • Solution: If possible, redesign the substrate to have smaller flanking groups or choose a less sterically hindered nucleophile.

Experimental Protocol: General Procedure for SNAr with an Alcohol Nucleophile
  • Preparation: To a dry, inert-atmosphere (Nitrogen or Argon) flask, add the alcohol (1.2 eq.) and anhydrous THF.

  • Nucleophile Generation: Cool the solution to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes to ensure complete alkoxide formation. Add the fluoropyridine derivative (1.0 eq.).

  • Heating & Monitoring: Heat the reaction to a suitable temperature (e.g., 80 °C) and monitor its progress by TLC or GC/MS.

Question: My reaction is messy, with multiple unexpected products. What are the likely side reactions?

Potential Causes & Solutions:

  • Hydrolysis: Trace amounts of water in your reagents or solvents can lead to the formation of hydroxypyridine byproducts, which can be difficult to separate.[1][3]

    • Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly. If using potassium fluoride (e.g., in a Halex process), ensure it is anhydrous.[3]

  • Solvent Participation: At high temperatures, solvents like DMF can decompose to generate dimethylamine, which is nucleophilic and can compete with your desired nucleophile.[1]

    • Solution: Switch to a more thermally stable polar aprotic solvent, such as DMSO.

  • Dimerization/Oligomerization: The lithiated intermediates in some functionalization pathways can react with the starting material, leading to polymers.[5]

    • Solution: This is more common in metalation reactions. Maintaining very low temperatures (-78 °C) and adding the electrophile slowly can minimize this side reaction.

Metal-Catalyzed Cross-Coupling and C-F Activation

Transition metal catalysis offers powerful methods for forming C-C and C-heteroatom bonds. However, the strength of the C-F bond and the coordinating nature of the pyridine nitrogen present unique challenges.[6][7]

Question: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) is not working. I suspect catalyst poisoning. What can I do?

Potential Causes & Solutions:

  • Pyridine Coordination to Metal Center: The lone pair on the pyridine nitrogen can strongly coordinate to the metal center (e.g., Palladium), inhibiting its catalytic activity.[7][8] This is a classic example of catalyst poisoning.[8][9][10][11]

    • Solution 1: Ligand Choice: Use bulky, electron-rich phosphine ligands. These ligands can help to prevent the pyridine substrate from displacing them at the metal center.

    • Solution 2: Use of Additives: In some cases, additives can mitigate poisoning. For example, in Sonogashira couplings, LiHMDS can play a role in the catalytic cycle beyond just being a base.[6]

    • Solution 3: Catalyst System: Nickel-based catalysts are sometimes more robust for C-F activation than palladium.[12] Consider screening different metal catalysts.

Visualization: The "2-Pyridyl Problem" in Cross-Coupling

This diagram illustrates how the pyridine nitrogen can interfere with the catalytic cycle, a phenomenon known as the "2-Pyridyl Problem".[13]

Catalyst_Poisoning_Workflow Start Active Catalyst (e.g., Pd(0)L2) OxAdd Oxidative Addition Start->OxAdd Ar-X Poisoned_Complex Poisoned Catalyst [Pd(0)L(Py)] Start->Poisoned_Complex Coordination Intermediate Ar-Pd(II)-X Intermediate OxAdd->Intermediate Transmetal Transmetalation Intermediate->Transmetal R-M Coupling_Intermediate Ar-Pd(II)-R Intermediate Transmetal->Coupling_Intermediate Reduct_Elim Reductive Elimination Coupling_Intermediate->Reduct_Elim Reduct_Elim->Start Regenerates Catalyst Product Desired Product (Ar-R) Reduct_Elim->Product Poison Pyridine Substrate Poison->Poisoned_Complex Inactive Inactive Cycle Poisoned_Complex->Inactive

Caption: Catalyst poisoning by pyridine coordination, halting the catalytic cycle.

Directed Metalation and Halogen-Metal Exchange

These methods are powerful for achieving regioselective functionalization but are fraught with challenges related to the stability of the organometallic intermediates.[5]

Question: I am attempting a halogen-metal exchange on a bromofluoropyridine with n-BuLi, but I'm getting a complex mixture or decomposition. Why?

Potential Causes & Solutions:

  • Incorrect Site of Exchange: Halogen-metal exchange rates generally follow the trend I > Br > Cl.[14] Fluorine is typically unreactive.[14] If you have multiple halogens, the exchange will likely occur at the heavier halogen.

  • Formation of Unstable Pyridyne: Deprotonation or metalation adjacent to a fluorine atom can lead to the elimination of LiF and the formation of a highly reactive pyridyne intermediate. This intermediate can then react non-selectively, leading to oligomerization or complex mixtures.[15]

    • Solution: This is a significant safety concern on a larger scale due to the high heat of formation of LiF.[15] Perform the reaction at very low temperatures (e.g., -78 °C to -95 °C) to suppress the elimination pathway.[5] Add the organolithium reagent slowly and ensure the subsequent electrophile is added promptly. Using "turbo" Grignard reagents (e.g., iPrMgCl·LiCl) can sometimes offer milder conditions and better functional group tolerance.[5]

  • "Halogen Dance" Rearrangement: A lithiated pyridine can undergo rearrangement, where the lithium and a halogen swap positions, leading to unexpected regioisomers. This is particularly known to occur with 2,3-dihalopyridines.[16]

    • Solution: This is a kinetically controlled process. Careful control of temperature and reaction time is crucial. Trapping the initial lithiated species quickly at low temperatures can prevent the rearrangement.[16]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is fluorine a good leaving group in SNAr on pyridines when it's typically a poor leaving group in SN2 reactions?

A1: In SNAr, the rate-determining step is usually the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex, not the departure of the leaving group.[17] Fluorine's extreme electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and activating the ring towards this initial attack. The subsequent loss of the fluoride ion to restore aromaticity is a fast step. This is why the leaving group ability in SNAr is often the reverse of SN2: F > Cl > Br > I.[1]

Q2: I need to functionalize a C-H bond on my fluoropyridine. Where should I expect the reaction to occur?

A2: This is highly dependent on the methodology:

  • Direct C-H Fluorination (e.g., with AgF2): This reaction shows exclusive selectivity for the C-H bond adjacent (alpha) to the nitrogen atom (the 2- or 6-position).[18][19]

  • Directed Ortho-Metalation (DoM): Reactivity is controlled by a directing group. The pyridine nitrogen itself can direct metalation to the C2 position.

  • Minisci-type Radical Reactions: These reactions are versatile but often yield mixtures of isomers, with regioselectivity depending on the specific properties of both the pyridine and the radical.[4]

Q3: My fluoropyridine seems to be degrading during hydrogenation of another functional group on the molecule. Is this common?

A3: Yes, this is a known challenge. Catalytic hydrogenation can lead to competitive hydrodefluorination (C-F bond cleavage), resulting in the undesired non-fluorinated piperidine.[20]

  • Troubleshooting Tip: The choice of catalyst and conditions is critical. For example, using Pd(OH)₂ on carbon in the presence of an acid (like HCl) has been shown to be an effective system for hydrogenating the pyridine ring while preserving the C-F bond.[20][21] This protonates the substrate, which can improve reactivity and selectivity.[20]

Q4: How does the position of fluorine affect the metabolic stability of a fluoropyridine-containing drug candidate?

A4: Strategically placing fluorine can "shield" a molecule from metabolism by cytochrome P450 (CYP) enzymes.[22] The C-F bond is much stronger than a C-H bond, making it resistant to enzymatic cleavage.[22] Furthermore, fluorine's electron-withdrawing nature can deactivate the ring towards oxidative metabolism.[22] This "metabolic blocking" is a common and effective strategy to improve a drug's pharmacokinetic profile.[22]

Data Summary: Common Conditions for Fluoropyridine Functionalization
Reaction TypeKey Reagents & ConditionsCommon Challenges
SNAr Nucleophile, Base (e.g., NaH, K₂CO₃), Polar Aprotic Solvent (DMSO, DMF), 80-150 °CPoor regioselectivity (3- & 5- positions), Hydrolysis, Low reactivity
Suzuki Coupling Pd catalyst (e.g., Pd(PPh₃)₄), Ligand, Base (e.g., K₂CO₃), Boronic acid/esterCatalyst poisoning by pyridine N, C-F activation
Directed Metalation Strong Base (n-BuLi, LDA, TMPMgCl·LiCl), -78 °C to -25 °C, Anhydrous THFPyridyne formation, "Halogen Dance", Dimerization
C-H Fluorination AgF₂Limited to position α to Nitrogen, Handling of AgF₂
Visualization: Decision Workflow for Low SNAr Yield

SNAr_Troubleshooting Start Low S_N_Ar Yield Check_Position Is F at C2 or C4? Start->Check_Position Check_Base Is base strong enough? (e.g., NaH for ROH) Check_Position->Check_Base Yes Solution_Position Consider isomer synthesis or add more EWGs Check_Position->Solution_Position No Check_Temp Is temperature high enough? (e.g., 80-150 °C) Check_Base->Check_Temp Yes Solution_Base Use stronger base (e.g., LDA, NaHMDS) Check_Base->Solution_Base No Check_Solvent Using polar aprotic solvent? (DMSO, DMF) Check_Temp->Check_Solvent Yes Solution_Temp Increase T or use microwave heating Check_Temp->Solution_Temp No Solution_Solvent Switch to appropriate solvent Check_Solvent->Solution_Solvent No Success Yield Improved Check_Solvent->Success Yes

Caption: A logical workflow for troubleshooting low-yield SNAr reactions.

References

  • Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Benchchem.
  • Clot, E., Eisenstein, O., Jasim, N., Macgregor, S. A., McGrady, J. E., & Perutz, R. N. (2011). C−F and C−H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales. Accounts of Chemical Research, 44(5), 333–348. [Link]

  • Clot, E., Eisenstein, O., Jasim, N., Macgregor, S. A., McGrady, J. E., & Perutz, R. N. (2011). C−F and C−H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales. Accounts of Chemical Research, 44(5), 333–348. [Link]

  • C−F and C−H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales. Accounts of Chemical Research. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Molecules. [Link]

  • C-F Bond Activation and Metal Fluoride Complexes. University of York. [Link]

  • Challenges in the functionalization of pyridines. ResearchGate. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. [Link]

  • Manolikakes, S. M., Barl, N. M., Sämann, C., & Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5b), 411-422. [Link]

  • Parham, W. E., & Piccirilli, R. M. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 42(2), 257-260. [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. [Link]

  • Grellepois, F., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71), e202202286. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]

  • Brooks, A. F., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(14), 3450–3453. [Link]

  • van der Pijl, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11043–11050. [Link]

  • Ichitsuka, T., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(4), 376-398. [Link]

  • Is deprotonation of a fluoropyridine on process scale a problem? Reddit. [Link]

  • Metal–halogen exchange. Wikipedia. [Link]

  • van der Pijl, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11043–11050. [Link]

  • Catalyst poisoning. Wikipedia. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]

  • Rocca, P., et al. (1993). First metalation of aryl iodides: directed ortho-lithiation of iodopyridines, halogen-dance, and application to synthesis. The Journal of Organic Chemistry, 58(27), 7832-7838. [Link]

  • Tota, A., et al. (2018). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 83(1), 366–378. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. Hiden Analytical. [Link]

  • Mu, X., et al. (2014). Copper-catalyzed fluorination of 2-pyridyl aryl bromides. Chemical Science, 5(1), 295-300. [Link]

  • Leck, T. A., & Procter, D. J. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 26(48), 10834-10846. [Link]

  • Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. [Link]

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Reddit. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? StackExchange. [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • What Is Catalyst Poisoning In Chemical Reactions? YouTube. [Link]

Sources

Technical Support Center: Improving the Solubility of 2-Bromo-5-fluoropyridin-4-amine for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-fluoropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for improving the solubility of this compound in various reaction conditions. Poor solubility can be a significant hurdle in synthetic chemistry, leading to low yields, difficult purification, and inconsistent results. This resource offers a structured approach to overcoming these challenges, grounded in established scientific principles.

Troubleshooting Guide: Addressing Solubility Issues with this compound

This section provides a systematic approach to troubleshooting and resolving common solubility problems encountered during experimental work with this compound.

Issue 1: The compound is not dissolving in my chosen non-polar or moderately polar aprotic solvent at room temperature.
  • Underlying Cause: this compound possesses a pyridine ring with an amino group, which can participate in hydrogen bonding.[1] The presence of the electronegative fluorine and bromine atoms further influences its polarity.[1] This combination of functional groups can lead to strong intermolecular forces in the solid state, making it challenging to dissolve in solvents that cannot effectively disrupt these interactions.

  • Troubleshooting Steps:

    • Introduce a Co-solvent: The addition of a polar, and often protic, co-solvent can significantly enhance solubility.[2][3] Co-solvents work by altering the overall polarity of the solvent mixture to better match that of the solute.[4]

      • Recommended Co-solvents: Consider adding small amounts of Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or a lower alcohol like ethanol or methanol.[4][5]

      • Experimental Protocol:

        • Suspend the this compound in your primary solvent.

        • Incrementally add the co-solvent (e.g., 1-5% v/v at a time) while stirring vigorously.

        • Observe for dissolution after each addition.

    • Gentle Heating: Increasing the temperature of the solvent provides thermal energy to overcome the lattice energy of the solid compound, often leading to increased solubility.[6][7]

      • Procedure: Use a water bath or an oil bath for controlled, gentle heating.[8] Start with a modest temperature increase (e.g., to 40-50 °C) and observe the effect on solubility. Be mindful of the boiling point of your solvent.[8]

    • Sonication: The application of ultrasonic waves can aid in the dissolution process by breaking down solid agglomerates and increasing the surface area of the solute exposed to the solvent.[9][10][11] This technique uses sound energy to agitate the particles in the sample.[10]

      • Procedure: Place the reaction vessel in a bath sonicator for short intervals (e.g., 5-10 minutes) and check for dissolution.[4][11] Note that sonication primarily speeds up dissolution and may not significantly increase the thermodynamic solubility limit.[12]

Issue 2: My reaction is heterogeneous, and I suspect poor solubility is limiting the reaction rate.
  • Underlying Cause: When a reactant has limited solubility, the concentration of the dissolved species available for the reaction is low, which can significantly slow down the reaction kinetics or prevent it from going to completion.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for a heterogeneous reaction.

Issue 3: The compound precipitates out of solution when another reagent is added.
  • Underlying Cause: The addition of a second reagent can alter the properties of the solvent system, such as polarity or pH, causing the solubility of this compound to decrease. This is a common issue when a less polar reagent is added to a more polar solution.

  • Preventative Measures:

    • Slow Addition: Add the second reagent dropwise to the solution of this compound with vigorous stirring. This can prevent localized areas of high concentration that might trigger precipitation.

    • Solvent Matching: If possible, dissolve the second reagent in the same solvent or co-solvent system before addition.

    • Maintain Temperature: If heating was used to dissolve the initial compound, maintain this temperature during the addition of subsequent reagents.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for dissolving this compound?

Based on the structure, polar aprotic solvents are a good starting point.

Solvent ClassExamplesRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetonitrileThese solvents can effectively solvate the polar functional groups of the molecule.[4]
Chlorinated Dichloromethane (DCM), ChloroformOften used in synthesis involving similar compounds.[13]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneCan be effective, especially when used as a co-solvent.[14]
Alcohols Ethanol, MethanolThe protic nature can aid in disrupting hydrogen bonding.[4][7]

Q2: How does pH affect the solubility of this compound?

The solubility of aminopyridines can be highly dependent on pH.[15][16][17]

  • Acidic Conditions: The amino group and the pyridine nitrogen can be protonated in acidic media, forming a more soluble cationic salt.[15][18] Therefore, adding a small amount of a non-interfering acid may increase solubility in aqueous or protic solvents.

  • Basic Conditions: In strongly basic conditions, the amino group is deprotonated, which might decrease its ability to hydrogen bond with protic solvents.

Sources

Navigating the Labyrinth: A Technical Support Guide to Work-up Procedures for Reactions Involving 2-Bromo-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the successful work-up of reactions involving 2-Bromo-5-fluoropyridin-4-amine. This versatile building block, while invaluable in the synthesis of novel chemical entities, presents a unique set of challenges during purification and isolation due to its distinct electronic and physical properties. This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your work-up strategies effectively.

Understanding the Molecule: Key Physicochemical Properties

Before delving into work-up procedures, a foundational understanding of this compound's characteristics is paramount. These properties dictate its behavior in various solvent systems and its potential interactions during purification.

PropertyValue/InformationSignificance for Work-up Procedures
Molecular Formula C₅H₄BrFN₂[1]Indicates the presence of basic nitrogen atoms and halogens, influencing solubility and reactivity.
Molecular Weight 191.00 g/mol [1]A relatively small molecule, suggesting potential volatility under high vacuum.
Appearance SolidSimplifies initial handling and weighing.
Solubility Moderately soluble in polar organic solvents.[2]The presence of the amino group enhances polarity. Solubility will be a key factor in choosing extraction and chromatography solvents.
Basicity The amino group and the pyridine nitrogen are basic.[2]This is a critical consideration for acid-base extraction techniques. The molecule can be protonated to form salts, altering its solubility.
Reactivity The C-Br bond is susceptible to cross-coupling reactions. The amino group is nucleophilic.[3]Incomplete reactions or side reactions involving these functional groups can introduce impurities that need to be removed.

Troubleshooting Guide: Common Work-up Challenges and Solutions

This section addresses specific issues that may arise during the work-up of reactions involving this compound, particularly in the context of common synthetic transformations like Suzuki-Miyaura cross-coupling reactions.

Issue 1: Emulsion Formation During Aqueous Extraction

Symptoms: A persistent, stable layer forms between the aqueous and organic phases, making separation difficult and leading to product loss.

Root Causes:

  • Amphiphilic Nature: The molecule possesses both polar (amino, pyridine nitrogen) and non-polar (bromofluorophenyl) characteristics, which can stabilize emulsions.

  • Inorganic Salts: High concentrations of inorganic salts from the reaction (e.g., carbonates, phosphates used as bases) can increase the viscosity of the aqueous layer.

  • Fine Particulates: The presence of finely divided solids, such as residual palladium catalyst on carbon, can act as emulsifying agents.

Solutions:

  • Filtration First: Before extraction, filter the reaction mixture through a pad of Celite® to remove any heterogeneous catalysts or inorganic precipitates.[4]

  • Brine Wash: Add a saturated solution of sodium chloride (brine) to the extraction mixture. This increases the ionic strength of the aqueous phase, "salting out" the organic components and breaking the emulsion.

  • Solvent Modification:

    • Add a small amount of a more polar organic solvent like ethyl acetate to the primary extraction solvent (e.g., dichloromethane).

    • Alternatively, if using a water-miscible solvent like THF or dioxane, dilute the reaction mixture with a non-polar solvent like toluene or hexanes before adding water.

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning without creating a stable emulsion.

  • Centrifugation: For small-scale reactions, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively break the emulsion.

Issue 2: Poor Recovery of Product from the Aqueous Layer

Symptoms: After extraction, analysis of the organic layer shows a low yield of the desired product, suggesting it remains in the aqueous phase.

Root Causes:

  • Protonation of the Amine/Pyridine: If the aqueous phase is acidic (pH < 7), the basic nitrogen atoms of this compound or its product will be protonated, forming a water-soluble salt.

  • Insufficient Organic Solvent: The volume of the organic solvent may not be sufficient to effectively extract the product.

Solutions:

  • pH Adjustment: Carefully basify the aqueous layer with a suitable base (e.g., saturated sodium bicarbonate solution, dilute sodium hydroxide) to a pH of 8-9. This will deprotonate the product, making it less water-soluble and more amenable to extraction into an organic solvent. Monitor the pH with litmus paper or a pH meter.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the product.[4][5]

  • Back-Extraction: If the product is intended to be isolated from an acidic aqueous layer, a back-extraction can be performed. After separating the initial organic layer (which contains non-basic impurities), the aqueous layer is basified, and the product is then extracted with fresh organic solvent.

Issue 3: Co-elution of Starting Material and Product During Column Chromatography

Symptoms: Fractions from column chromatography contain a mixture of the starting this compound and the desired product, making it difficult to obtain a pure sample.

Root Causes:

  • Similar Polarity: The starting material and the product may have very similar polarities, especially if the reaction introduces a group with comparable polarity to the bromine atom.

  • Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to resolve the two compounds.

Solutions:

  • Solvent System Optimization:

    • TLC Analysis: Before running a column, perform a thorough TLC analysis using different solvent systems (e.g., varying ratios of hexanes/ethyl acetate, dichloromethane/methanol). The ideal system will show good separation between the spots corresponding to the starting material and the product.

    • Gradient Elution: Employ a gradient elution on the column, starting with a less polar solvent system and gradually increasing the polarity. This can help to resolve compounds with similar Rf values.

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina (basic or neutral) or reverse-phase silica (C18).

  • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique to remove small amounts of the starting material.[6]

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound failed. What are the common culprits related to the substrate itself?

A1: While reaction failure can have many causes, with aminopyridine substrates, catalyst inhibition is a primary concern. The lone pairs of electrons on both the pyridine nitrogen and the amino group can coordinate to the palladium catalyst, leading to its deactivation.[7] Consider using ligands that are less susceptible to displacement or using a higher catalyst loading. Also, ensure your starting material is pure and dry.

Q2: I observe dehalogenation (loss of bromine) as a significant side product. How can I minimize this during the reaction and work-up?

A2: Dehalogenation in cross-coupling reactions can be promoted by certain bases and solvents.[8] Using milder bases like potassium carbonate or cesium fluoride can sometimes mitigate this. During work-up, avoid prolonged exposure to acidic or strongly basic conditions, which can in some cases facilitate dehalogenation. If the dehalogenated product has a significantly different polarity, it can often be separated by column chromatography.

Q3: What are the key safety precautions when handling this compound and during its work-up?

A3: this compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[1] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[9][10][11][12] Avoid creating dust. During work-up, be mindful of the hazards of all solvents and reagents used.

Q4: Can I use an acidic work-up to remove unreacted starting material?

A4: Yes, this can be an effective strategy. By washing the organic layer with a dilute acid (e.g., 1M HCl), the basic this compound will be protonated and move into the aqueous phase. However, be certain that your desired product is not also basic and susceptible to extraction into the aqueous acid. If your product is also basic, this method will not be selective. Always check the pH of the aqueous layer after the acid wash and consider if a subsequent neutralization and re-extraction is necessary to recover any product that may have partitioned into the acidic aqueous phase.

Experimental Protocols: Standard Work-up Procedures

Protocol 1: General Aqueous Work-up for a Suzuki-Miyaura Coupling Reaction

This protocol assumes the reaction was carried out in a solvent like dioxane or THF with an aqueous base.

  • Cooling and Filtration:

    • Allow the reaction mixture to cool to room temperature.

    • If a heterogeneous catalyst (e.g., Pd/C) was used, or if significant solids are present, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filter cake with additional ethyl acetate.

  • Phase Separation:

    • Transfer the filtrate to a separatory funnel.

    • Add deionized water and gently mix. Allow the layers to separate. If an emulsion forms, add brine.

    • Separate the organic layer.

  • Extraction:

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine all organic layers.

  • Washing:

    • Wash the combined organic layers sequentially with:

      • Deionized water to remove water-soluble impurities.

      • Saturated aqueous sodium chloride (brine) to facilitate drying.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system determined by TLC analysis.

Protocol 2: Acid-Base Extraction for Purification

This protocol is useful when the product is neutral and the starting material is the primary basic impurity.

  • Initial Dilution:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acid Wash:

    • Transfer the diluted mixture to a separatory funnel.

    • Wash the organic layer with 1M hydrochloric acid. The basic this compound will be extracted into the aqueous layer.

    • Separate the organic layer. Repeat the acid wash if necessary (monitor by TLC).

  • Neutralization Wash:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.

  • Final Wash and Drying:

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude product, which should be enriched and depleted of the starting amine.

  • Purification:

    • Further purification can be achieved by column chromatography or recrystallization.

Visualizing the Workflow

Troubleshooting Logic for Emulsion Formation

Emulsion_Troubleshooting Start Emulsion Observed During Extraction Filter Filter through Celite®? Start->Filter Brine Add Saturated Brine? Filter->Brine Yes Filter->Brine No (No Solids) Solvent Modify Solvent System? Brine->Solvent Persistent Resolved Emulsion Resolved Brine->Resolved Resolved Mix Gentle Inversion? Solvent->Mix Persistent Solvent->Resolved Resolved Centrifuge Centrifuge Mixture? Mix->Centrifuge Persistent Mix->Resolved Resolved Centrifuge->Resolved Resolved

Caption: A step-by-step decision tree for resolving emulsions.

General Work-up and Purification Workflow

Workup_Workflow Reaction Reaction Complete Quench Quench Reaction (if necessary) Reaction->Quench Filter Filter Solids (Catalyst, Salts) Quench->Filter Extract Aqueous Extraction (Adjust pH if needed) Filter->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry Over Na₂SO₄ Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Purification Crude->Purify Column Column Chromatography Purify->Column Liquid or Impure Solid Recrystallize Recrystallization Purify->Recrystallize Solid Pure Pure Product Column->Pure Recrystallize->Pure

Caption: A generalized workflow from reaction completion to pure product.

References

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Org. Synth., 101, 524–541. Retrieved from [Link]

  • Gmeiner, W. H., & Iversen, P. L. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3429. [Link]

  • Google Patents. (n.d.). Halogenation of pyridine compounds.
  • Al-Zaydi, K. M. (2013). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 18(5), 5428–5445. [Link]

  • Google Patents. (n.d.). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? [Forum post]. Retrieved from [Link]

  • ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out? [Forum post]. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [Forum post]. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. [Forum post]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57917407, 5-Bromo-4-fluoropyridin-2-amine. Retrieved from [Link]

  • Li, J., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(10), 2469. [Link]

  • Wodka, D., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 773-779. [Link]

  • ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

  • Google Patents. (n.d.). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Wodka, D., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 773-779. [Link]

  • TSEALINE. (n.d.). 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers. Retrieved from [Link]

  • ResearchGate. (2025, September 19). Studies on Fluorinated Pyrimidines. [Link]

  • Elmkaddem, M. K., et al. (2010). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Chemical Communications, 46(36), 6792-6794. [Link]

  • ResearchGate. (n.d.). Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate. Retrieved from [Link]

  • MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40427367, 2-Bromo-5-fluoropyridin-3-amine. Retrieved from [Link]

  • ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2... [Forum post]. Retrieved from [Link]

  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • ResearchGate. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine. [Link]

  • Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.

Sources

Technical Support Center: Effective Removal of Palladium Catalyst from 2-Bromo-5-fluoropyridin-4-amine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from reaction mixtures containing 2-Bromo-5-fluoropyridin-4-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the final product meets the stringent purity requirements of the pharmaceutical industry.

The Challenge: Why is Palladium Removal from this compound Difficult?

The primary difficulty in removing palladium from reactions involving this compound stems from the molecule's inherent chemical properties. The presence of both a pyridine nitrogen and an exocyclic amine group creates a bidentate chelation effect, strongly binding to the palladium catalyst. This coordination can lead to the formation of soluble palladium complexes that are not easily removed by standard filtration techniques. The electron-withdrawing nature of the fluorine atom can further influence the electronic properties of the pyridine ring, potentially affecting the stability of these palladium complexes.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for removing palladium from reactions involving this compound?

A1: Due to the strong chelating nature of the substrate, a multi-pronged approach is often most effective. The primary methods include:

  • Adsorption onto Solid-Supported Scavengers: This is the most widely recommended and effective method. Materials functionalized with high-affinity groups for palladium, such as thiols, dimercaptotriazine (DMT), or cysteine, are particularly successful.[1][2] These scavengers selectively bind to the palladium, which is then removed by simple filtration.

  • Activated Carbon Treatment: While a cost-effective option, activated carbon can be less selective and may lead to product loss through non-specific adsorption.[1][2] It is often used as a polishing step after initial bulk palladium removal.

  • Crystallization: In some cases, crystallization of the final product can leave palladium impurities in the mother liquor. The efficiency of this method can be highly dependent on the solvent system and the nature of the palladium complexes.

  • Filtration through Celite®: This is primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or insoluble palladium particles.[1][2] It is often a good first step before employing scavengers for soluble palladium.

Q2: How do I select the best palladium scavenger for my specific reaction?

A2: The choice of scavenger is critical and depends on several factors:

  • Nature of the Palladium Species: The oxidation state of the palladium (Pd(0) vs. Pd(II)) and the ligands present will influence its affinity for different scavengers.

  • Solvent System: The efficiency of a scavenger can be solvent-dependent. It is crucial to choose a scavenger that is compatible with your reaction solvent.

  • Product Compatibility: The scavenger should have a high affinity for palladium but a low affinity for your this compound product to prevent yield loss.

  • A scavenger screening study is highly recommended to identify the most effective scavenger for your specific conditions. Commercial screening kits are available for this purpose.

Q3: What are the typical regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities. For palladium, which is considered a metal of significant toxicological concern, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[3] This often translates to a concentration limit of 10 ppm in the final API, depending on the maximum daily dose of the drug.

Q4: Can I combine different palladium removal techniques?

A4: Absolutely. A combination of methods is often the most robust approach. For example, an initial filtration through Celite® to remove particulate palladium can be followed by treatment with a high-affinity scavenger to capture soluble species. A final treatment with activated carbon can then be used as a polishing step to achieve very low palladium levels.

Troubleshooting Guide

This section addresses common problems encountered during the palladium removal process and provides actionable solutions.

Problem 1: High Levels of Residual Palladium After Scavenger Treatment

Possible CauseTroubleshooting Steps
Incorrect Scavenger Selection 1. Perform a Scavenger Screen: Test a panel of scavengers with different functional groups (e.g., thiol, DMT, cysteine, amine-based) to identify the most effective one for your system. 2. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while others may be better for Pd(0).
Suboptimal Scavenging Conditions 1. Increase Scavenger Equivalents: Start with 3-5 molar equivalents of scavenger relative to the initial palladium loading and optimize from there. 2. Increase Temperature: Gently heating the mixture (e.g., to 40-60 °C) can improve the kinetics of scavenging. 3. Extend Reaction Time: Allow for sufficient time (e.g., 4-24 hours) for the scavenger to bind the palladium. Monitor the progress by taking aliquots and analyzing for palladium content.
Strong Product-Palladium Chelation 1. Solvent Modification: Try performing the scavenging in a different solvent where the product-palladium complex may be less stable. 2. pH Adjustment: Carefully adjusting the pH of the solution (if your product is stable) can sometimes disrupt the chelation and facilitate palladium removal.

Problem 2: Significant Product Loss During Purification

Possible CauseTroubleshooting Steps
Non-specific Adsorption to Scavenger/Carbon 1. Screen for Selectivity: Choose a scavenger with a high selectivity for palladium over your product. Silica-based scavengers often exhibit lower non-specific binding compared to activated carbon. 2. Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or carbon, as determined by optimization experiments. 3. Thorough Washing: After filtration, wash the scavenger or carbon cake thoroughly with fresh solvent to recover any adsorbed product.
Co-precipitation of Product with Palladium 1. Ensure Complete Dissolution: Make sure your product is fully dissolved in the solvent at the scavenging temperature to prevent it from precipitating with the palladium-scavenger complex.

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal Using a Solid-Supported Scavenger

Scavenger_Workflow A 1. Dissolution: Dissolve crude product in a suitable solvent (e.g., THF, Toluene). B 2. Scavenger Addition: Add 3-5 equivalents of the selected scavenger (e.g., SiliaMetS® Thiol). A->B C 3. Stirring: Stir at room temperature or 40-60 °C for 4-24 hours. B->C D 4. Filtration: Filter the mixture through a pad of Celite®. C->D E 5. Washing: Wash the filter cake with fresh solvent. D->E F 6. Concentration: Combine filtrate and washings, then concentrate. E->F G 7. Analysis: Analyze for residual palladium using ICP-MS. F->G H Purified Product (<10 ppm Pd) G->H

Caption: Workflow for palladium removal using a solid-supported scavenger.
  • Dissolution: Dissolve the crude this compound reaction mixture in a suitable solvent (e.g., Tetrahydrofuran, Toluene) to a concentration of approximately 10-50 mg/mL.

  • Scavenger Addition: Add the selected solid-supported palladium scavenger (e.g., SiliaMetS® Thiol, MP-TMT). A starting point of 3-5 molar equivalents relative to the initial amount of palladium catalyst is recommended.[1]

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4 to 24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® to remove the solid scavenger-palladium complex.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the residual palladium content in the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Protocol 2: General Procedure for Palladium Removal Using Activated Carbon

Carbon_Workflow A 1. Dissolution: Dissolve crude product in a suitable solvent. B 2. Carbon Addition: Add 5-10 wt% activated carbon relative to crude product. A->B C 3. Stirring: Stir at room temperature or 40-50 °C for 1-18 hours. B->C D 4. Filtration: Filter through a thick pad of Celite® to remove carbon. C->D E 5. Washing: Wash the Celite®/carbon cake with fresh solvent. D->E F 6. Concentration: Combine filtrate and washings, then concentrate. E->F G 7. Analysis: Analyze for residual palladium using ICP-MS. F->G H Purified Product G->H

Caption: Workflow for palladium removal using activated carbon.
  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.

  • Filtration: Filter the mixture through a sufficiently thick pad of Celite® to ensure all fine carbon particles are removed.

  • Washing: Wash the Celite® and carbon cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate to obtain the product.

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS.

Scavenger Selection Guide

The following table provides a comparison of common palladium scavengers. A screening study is the most reliable way to determine the optimal scavenger for your specific application.

Scavenger TypeFunctional GroupTypical SupportAdvantagesDisadvantages
Thiol-Based -SHSilica, PolymerBroadly effective for various palladium species, high affinity.[1]Can sometimes have an unpleasant odor.
DMT-Based DimercaptotriazineSilica, PolymerVery high affinity for palladium, effective for a wide range of palladium complexes.[4]Can be more expensive than other options.
Cysteine-Based Amino acidSilicaBiocompatible, effective for palladium removal.May have lower capacity than other scavengers.
Amine-Based -NH2, -NR2Silica, PolymerCan be effective for specific palladium species.May interact with acidic functional groups in the product.
Activated Carbon N/ACarbonCost-effective, widely available.Non-specific, can lead to significant product loss.[1][2]

Visualizing the Decision-Making Process

The following diagram illustrates a logical workflow for troubleshooting palladium removal from this compound reaction mixtures.

Troubleshooting_Flowchart Start Start: High Residual Pd in Product Initial_Purification Initial Purification Method? Start->Initial_Purification Filtration_Only Filtration (e.g., Celite®) Only Initial_Purification->Filtration_Only Yes Scavenger_Used Scavenger Used Initial_Purification->Scavenger_Used No Soluble_Pd Soluble Pd Likely Present Filtration_Only->Soluble_Pd Scavenger_Screen Perform Scavenger Screen? Scavenger_Used->Scavenger_Screen Implement_Scavenger Implement High-Affinity Scavenger (Thiol, DMT, etc.) Soluble_Pd->Implement_Scavenger Optimize_Conditions Optimize Scavenging Conditions: - Equivalents - Temperature - Time Implement_Scavenger->Optimize_Conditions Scavenger_Screen->Implement_Scavenger Yes Scavenger_Screen->Optimize_Conditions No Check_Product_Loss Significant Product Loss? Optimize_Conditions->Check_Product_Loss Selective_Scavenger Switch to a More Selective Scavenger Check_Product_Loss->Selective_Scavenger Yes Combine_Methods Consider Combination of Methods: Celite® -> Scavenger -> Carbon Check_Product_Loss->Combine_Methods No Minimize_Adsorbent Minimize Adsorbent Amount & Thoroughly Wash Cake Selective_Scavenger->Minimize_Adsorbent Minimize_Adsorbent->Combine_Methods End End: Product Meets Purity Specs Combine_Methods->End

Caption: Decision-making flowchart for troubleshooting palladium removal.

References

  • BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.
  • BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from 2-Amino-4-bromopyridine Reaction Mixtures.
  • BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from 2-Bromo-4-iodopyridine Reaction Mixtures.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
  • BenchChem. (2025). Technical Support Center: Removal of Palladium Catalyst from 2-Bromo-5-(bromomethyl)pyridine Reaction Mixtures.
  • ResearchGate. (2017, December 30).
  • SiliCycle. Metal Scavengers Selection Guide.
  • Onyx Scientific.
  • Hartwig, J. F., et al. (n.d.).
  • National Institutes of Health (NIH). Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays.
  • BenchChem. (2025).
  • Si-Novation.
  • ResearchGate. (2025, August 7).
  • Reddit. (2025, September 19). Your trick to remove residual palladium : r/Chempros.
  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development.
  • Johnson Matthey Technology Review. oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • ACS Publications. (2015, August 20). In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides | Organometallics.
  • ResearchGate. (2025, August 6). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF.
  • Journal of Fluorine Chemistry.
  • CORE.
  • ACS Publications.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone.
  • ACS Publications. (2016, September 22).
  • National Institutes of Health (NIH). (2022, January 20).
  • ACS Publications.
  • MDPI. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • National Institutes of Health (NIH). (2017, January 27).
  • ResearchGate. (2015, December 22). (PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues.

Sources

Technical Support Center: Minimizing Protodebromination of 2-Bromo-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluoropyridin-4-amine. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a common and often frustrating side reaction: protodebromination. As a senior application scientist, my goal is to blend established chemical principles with field-tested insights to help you navigate the complexities of your synthetic routes and achieve optimal outcomes.

This resource is structured to be a dynamic and practical tool. We will move beyond simple procedural lists to explore the underlying "why" of experimental choices, ensuring that every protocol is a self-validating system for success.

Part 1: Troubleshooting Guide - Unraveling the Mystery of Protodebromination

This section is formatted as a series of questions and answers to directly address the most pressing issues encountered during the use of this compound in cross-coupling reactions.

Q1: I'm observing significant protodebromination of my this compound starting material, even before my cross-coupling reaction has gone to completion. What are the likely causes?

A1: The observation of premature protodebromination, where the bromine atom is replaced by a hydrogen, is a clear indicator that your reaction conditions are favoring this undesired pathway. This compound is an electron-rich heteroaromatic compound, which makes the C-Br bond susceptible to cleavage. Several factors, often in combination, can be at play:

  • The Nature of Your Base: Strong, sterically hindered bases, while often effective in promoting cross-coupling, can also facilitate protodebromination. The basicity of the reaction medium can influence the stability of the starting material.[1][2]

  • Elevated Temperatures: High reaction temperatures can provide the necessary activation energy for the protodebromination pathway.[3] While often required to drive cross-coupling reactions to completion, excessive heat can disproportionately accelerate the rate of this side reaction.

  • The Choice of Palladium Catalyst and Ligands: Certain palladium catalysts and ligands, particularly those that are highly electron-rich and sterically bulky, can inadvertently promote protodebromination.[4] The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.[5]

  • Presence of Protic Solvents or Impurities: Trace amounts of water or other protic impurities in your solvents or reagents can serve as a proton source for the protodebromination reaction.

Q2: My Suzuki-Miyaura coupling reaction is sluggish, and the major byproduct is the protodebrominated 5-fluoro-pyridin-4-amine. How can I optimize my conditions to favor the desired C-C bond formation?

A2: This is a classic challenge in Suzuki-Miyaura couplings with electron-rich bromopyridines. The key is to fine-tune the reaction parameters to accelerate the rate of the desired cross-coupling relative to the rate of protodebromination.

Troubleshooting Workflow for Suzuki-Miyaura Coupling:

start Problem: Protodebromination in Suzuki Coupling base Evaluate Base System start->base catalyst Optimize Catalyst & Ligand base->catalyst base_details base_details base->base_details Switch to weaker, non-nucleophilic base (e.g., K2CO3, Cs2CO3, K3PO4) solvent Assess Solvent & Temperature catalyst->solvent catalyst_details catalyst_details catalyst->catalyst_details Use a less electron-rich ligand (e.g., SPhos, XPhos) or a pre-catalyst boronic_acid Consider Boronic Acid/Ester Stability solvent->boronic_acid solvent_details solvent_details solvent->solvent_details Use anhydrous solvents (e.g., Dioxane, Toluene) Lower reaction temperature (e.g., 80-100 °C) outcome Improved Yield of Desired Product boronic_acid->outcome boronic_acid_details boronic_acid_details boronic_acid->boronic_acid_details Use boronic esters (e.g., MIDA, pinacol) to control the concentration of the active boronic acid

Caption: Troubleshooting workflow for minimizing protodebromination in Suzuki-Miyaura coupling.

Detailed Recommendations:

ParameterRecommendationRationale
Base Switch from strong bases like alkoxides (e.g., NaOtBu) to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[6][7]Milder bases are less likely to promote direct deprotonation or other pathways leading to protodebromination. They provide sufficient basicity for the Suzuki catalytic cycle without being overly aggressive.
Catalyst/Ligand Use a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) or a combination of a Pd(0) source (e.g., Pd₂(dba)₃) with a sterically hindered but not excessively electron-rich phosphine ligand like XPhos or SPhos.[4][8]These ligands are known to promote efficient oxidative addition and reductive elimination, the key steps in the desired cross-coupling, thereby outcompeting the protodebromination side reaction.
Solvent Ensure strictly anhydrous conditions. Use solvents like 1,4-dioxane or toluene, which have a lower propensity to act as proton donors compared to protic solvents.The presence of water or other protic species is a direct contributor to protodebromination.
Temperature Lower the reaction temperature. Start with a screening at 80-90 °C and only increase if the reaction is too sluggish.[3]This minimizes the thermal energy available for the undesired protodebromination pathway.
Boronic Acid Consider using a boronic acid ester (e.g., pinacol or MIDA esters) instead of the free boronic acid.[9]Boronic acid esters can undergo slow hydrolysis under the reaction conditions, maintaining a low concentration of the active boronic acid, which can help to suppress side reactions like protodeboronation of the coupling partner and protodebromination of the starting material.
Q3: I am attempting a Buchwald-Hartwig amination and observing significant formation of the protodebrominated byproduct. What adjustments should I make?

A3: The Buchwald-Hartwig amination is another palladium-catalyzed reaction where protodebromination can be a significant issue, especially with electron-rich substrates.[10][11][12] The choice of base and ligand is paramount.

Key Optimization Parameters for Buchwald-Hartwig Amination:

ParameterRecommendationRationale
Base Use a weaker base like Cs₂CO₃ or K₃PO₄ instead of strong alkoxides (e.g., NaOtBu or LHMDS).Strong bases can deprotonate the amine on the pyridine ring, leading to catalyst inhibition or side reactions. Milder bases are generally sufficient for the catalytic cycle.
Ligand Employ a ligand specifically designed for C-N bond formation. Buchwald's biaryl phosphine ligands (e.g., RuPhos, BrettPhos) or Josiphos-type ferrocenyl ligands are excellent choices.[13][14]These ligands are designed to facilitate the reductive elimination step, which is the product-forming step of the catalytic cycle, thereby increasing the rate of the desired reaction.
Catalyst Loading While counterintuitive, sometimes a slightly higher catalyst loading can favor the desired reaction by increasing the rate of the catalytic cycle relative to the background protodebromination.This should be explored systematically, as excessive catalyst can also lead to other side reactions.
Solvent Use aprotic, non-polar solvents like toluene or dioxane.This minimizes the availability of proton sources for the protodebromination reaction.
Q4: In my Sonogashira coupling, the yield of the desired alkynylated product is low, with a significant amount of the protodebrominated starting material recovered. How can I improve this?

A4: Sonogashira couplings are generally robust, but electron-rich pyridines can still be problematic.[15][16][17][18][19] The key here is to balance the roles of the palladium and copper co-catalysts and the base.

Troubleshooting Sonogashira Coupling:

start Problem: Protodebromination in Sonogashira Coupling base Re-evaluate the Base start->base catalyst Optimize Pd/Cu Catalysts and Ligand base->catalyst base_details base_details base->base_details Use a milder amine base (e.g., Et3N, DIPEA) instead of stronger inorganic bases. solvent Check Solvent and Temperature catalyst->solvent catalyst_details catalyst_details catalyst->catalyst_details Ensure appropriate Pd/Cu ratio. Use a stabilizing ligand for Pd (e.g., PPh3, Xantphos). additives Consider Additives solvent->additives solvent_details solvent_details solvent->solvent_details Use anhydrous, degassed solvents (e.g., DMF, THF). Moderate temperature (e.g., 60-80 °C). outcome Higher Yield of Alkynylated Product additives->outcome additives_details additives_details additives->additives_details Ensure proper degassing to remove oxygen, which can lead to side reactions.

Caption: A systematic approach to troubleshooting protodebromination in Sonogashira couplings.

Part 2: Frequently Asked Questions (FAQs)

  • What is protodebromination? Protodebromination is a chemical reaction in which a carbon-bromine bond is cleaved and replaced with a carbon-hydrogen bond. In the context of cross-coupling reactions, it is an undesired side reaction that consumes the starting material and reduces the yield of the desired product.

  • Which factors generally promote protodebromination in bromo-pyridines? Several factors can promote protodebromination, including high reaction temperatures, the use of strong bases, the presence of protic impurities (like water), and the choice of certain palladium catalysts and ligands that may inadvertently facilitate the C-Br bond cleavage.

  • Are there any general recommendations for selecting catalysts and ligands to minimize protodebromination? Yes. Opt for well-defined pre-catalysts or catalyst systems with ligands that are known to promote rapid oxidative addition and reductive elimination. For Suzuki reactions, ligands like XPhos and SPhos are good starting points. For Buchwald-Hartwig aminations, specialized biaryl phosphine ligands are recommended. The goal is to make the desired catalytic cycle kinetically more favorable than the protodebromination pathway.

Part 3: Experimental Protocols

Protocol 1: Screening of Bases to Minimize Protodebromination in a Suzuki-Miyaura Coupling
  • To three separate oven-dried reaction vials equipped with magnetic stir bars, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst (e.g., XPhos Pd G3, 2 mol%).

  • To each vial, add one of the following bases:

    • Vial 1: K₃PO₄ (2.0 eq)

    • Vial 2: Cs₂CO₃ (2.0 eq)

    • Vial 3: NaOtBu (2.0 eq)

  • Evacuate and backfill each vial with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane (to a concentration of 0.1 M with respect to the starting material) to each vial.

  • Place the vials in a preheated aluminum block at 90 °C and stir for the desired reaction time (e.g., 12 hours).

  • After cooling to room temperature, take an aliquot from each reaction mixture, dilute with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS to determine the ratio of the desired product to the protodebrominated byproduct.

References

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. Available at: [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Base‐promoted protodeboronation of electron‐poor 2,6‐disubstituted aryl boronic acids. ResearchGate. Available at: [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. Available at: [Link]

  • 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers. TSEALINE. Available at: [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC - PubMed Central. Available at: [Link]

  • Metal versus ligand alkylation in the reactivity of the (bis-iminopyridinato)Fe catalyst. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. PMC - NIH. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. Available at: [Link]

  • AND VISIBLE LIGHT-PROMOTED ACTIVATION OF ARYL HALIDES UNDER TRANSITION-METAL-FREE CONDITIONS. University of Ottawa. Available at: [Link]

  • Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides. PMC - NIH. Available at: [Link]

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • A Solution to protodeborylation problem: weak base-promoted direct cross- coupling of naphthalene-1,8-diaminato-substituted aryl. ChemRxiv. Available at: [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. ResearchGate. Available at: [Link]

  • Temperature Effects and Activation Barriers in Aqueous Proton-Uptake Reactions. PMC. Available at: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]

  • Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. NIH. Available at: [Link]

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers. Available at: [Link]

  • Can the Rate of a Catalytic Turnover Be Altered by Ligands in the Absence of Direct Binding Interactions? PubMed. Available at: [Link]

Sources

Technical Support Center: Temperature Optimization for Heck Reactions of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges related to temperature optimization in the Heck reaction of substituted pyridines. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you navigate this powerful yet sensitive transformation.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is designed to help you diagnose and solve specific problems encountered during your Heck reactions involving pyridine substrates.

Q1: My Heck reaction with a 2-halopyridine substrate is giving low to no yield at my standard 100 °C. What's going wrong?

This is a common and critical issue. The nitrogen atom in the pyridine ring, especially at the 2-position, can act as a poison to the palladium catalyst.[1][2] The lone pair on the nitrogen coordinates strongly to the palladium center, leading to the formation of inactive catalyst species and halting the catalytic cycle.[1][2]

Causality and Temperature Effects:

  • Catalyst Inhibition: At moderate temperatures (e.g., 80-100 °C), the coordination between the pyridine nitrogen and the palladium catalyst can be significant, effectively sequestering the active catalyst.

  • Insufficient Energy for Oxidative Addition: The oxidative addition of a halopyridine to the Pd(0) center is often the rate-limiting step. Electron-deficient pyridines or less reactive halides (chlorides) may require higher thermal energy to proceed efficiently.[3]

Troubleshooting Steps:

  • Increase Temperature Incrementally: Raise the reaction temperature in 10-15 °C increments, for example, from 100 °C to 115 °C, and then to 130 °C. Higher temperatures can often overcome the energy barrier for oxidative addition and may weaken the inhibitory pyridine-palladium coordination.[4]

  • Monitor for Catalyst Decomposition: Be aware that excessively high temperatures (typically >140 °C) can lead to catalyst decomposition, observed as the formation of palladium black (aggregated, inactive palladium).[1][5] If you see this, you may need to find a balance or use a more robust catalyst system.

  • Ligand Choice is Crucial: If increasing the temperature alone doesn't work or leads to decomposition, consider switching to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands can sterically shield the palladium center, preventing the pyridine nitrogen from coordinating as strongly.[2]

  • Consider Microwave Irradiation: Microwave synthesis can offer rapid and uniform heating, often leading to higher yields in shorter reaction times.[6][7] A typical starting point could be 120 °C for 10-30 minutes.[8]

Q2: I'm seeing significant side product formation, including dehalogenation of my starting material and olefin isomerization, at 130 °C. How can I improve selectivity?

High temperatures, while often necessary for activation, can also accelerate undesirable side reactions.

Causality and Temperature Effects:

  • β-Hydride Elimination and Re-insertion: The β-hydride elimination step that forms the product is reversible. At high temperatures, the reverse reaction (re-insertion) followed by rotation and another elimination can lead to isomerization of the double bond.[9]

  • Catalyst Decomposition Pathways: At elevated temperatures, palladium hydrido species, which are key intermediates, can undergo side reactions leading to catalyst decomposition and the formation of reduced, dehalogenated starting material.[10]

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most direct approach. Once you have achieved good conversion, try reducing the temperature by 10-20 °C to see if selectivity improves without sacrificing too much yield.

  • Optimize Reaction Time: Monitor the reaction by TLC or LCMS. It's possible the desired product forms relatively quickly, and prolonged heating at high temperatures only serves to promote side reactions.

  • Choice of Base and Solvent: The base is critical for regenerating the Pd(0) catalyst.[9] A weaker base or one with poor solubility might not be efficient, leading to a buildup of palladium hydrido species that can cause side reactions. Ensure your base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) and solvent (e.g., DMF, DMAc, NMP) are compatible and provide good solubility for all components.[11] The combination of base, solvent, and temperature collectively influences the reaction outcome.[11]

Q3: My reaction works well with 3-bromopyridine, but when I switch to an electron-rich 5-methoxy-3-bromopyridine, the reaction is sluggish even at 120 °C. Should I increase the temperature further?

This is an interesting case where electronic effects play a significant role. While increasing the temperature is a valid strategy, it's important to understand the underlying cause.

Causality and Temperature Effects:

  • Oxidative Addition Rate: The first step, oxidative addition, is generally favored by electron-withdrawing groups on the aryl halide. An electron-donating group like methoxy makes the C-Br bond stronger and the pyridine ring less electrophilic, thus slowing down the oxidative addition step. This often necessitates a higher activation energy, and therefore, a higher temperature.

  • Catalyst Stability: Pushing the temperature too high with electron-rich systems can sometimes accelerate catalyst decomposition, as the subsequent steps in the catalytic cycle might not keep pace with a forced oxidative addition.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Sluggish Reaction with Electron-Rich Pyridine start Sluggish reaction at 120°C with 5-methoxy-3-bromopyridine temp_increase Increase temperature to 130-140°C start->temp_increase check_yield Analyze Yield & Purity temp_increase->check_yield success Success: Reaction Complete check_yield->success Good Yield decomp Problem: Decomposition (Palladium Black) check_yield->decomp Low Yield/ Side Products ligand_opt Solution: Switch to more electron-donating ligand (e.g., NHC or Buchwald-type) decomp->ligand_opt re_run Re-run reaction at 120°C with new ligand ligand_opt->re_run re_run->check_yield

Caption: Troubleshooting workflow for electron-rich pyridines.

Recommendations:

  • Modest Temperature Increase: First, try increasing the temperature to 130-140 °C and carefully monitor for catalyst decomposition.[12]

  • Enhance Catalyst Activity: If a higher temperature is not effective or causes degradation, focus on making the catalyst more active. Use a more electron-donating ligand (like an N-heterocyclic carbene or a bulky biarylphosphine) to promote the oxidative addition step even at a more moderate temperature of 120 °C.

Frequently Asked Questions (FAQs)

Q1: What is the general temperature range for Heck reactions with substituted pyridines?

There is no single "correct" temperature. The optimal temperature is highly dependent on the specific substrates and catalyst system. However, a general guideline is:

Pyridine SubstrateHalideTypical Temperature RangeNotes
Electron-deficient (e.g., nitro-, cyano-substituted)I, Br80 - 110 °CThese substrates are more reactive; lower temperatures often suffice.
Unsubstituted or Electron-neutralBr, Cl110 - 140 °CHigher temperatures are often required, especially for bromides and chlorides.[5]
Electron-rich (e.g., alkoxy-, amino-substituted)Br, Cl120 - 150 °CThese are often the most challenging and may require higher temperatures to facilitate oxidative addition.

This table provides starting points for optimization. Always screen a range of temperatures for a new substrate combination.

Q2: How does temperature relate to the Heck reaction catalytic cycle?

Temperature influences nearly every step of the cycle. Understanding this relationship is key to effective optimization.

HeckCycle cluster_legend Temperature Influence Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Py)X Pd0->OxAdd Oxidative Addition (Py-X) - Temp Dependent - Coord Olefin Complex OxAdd->Coord Olefin Coordination Insert Alkyl Pd(II) Coord->Insert Migratory Insertion Insert->Pd0 β-Hydride Elimination & Reductive Elimination (Base, Alkene Product) - Temp Dependent - K1 Higher temp often needed to initiate and overcome pyridine inhibition. K2 Excessive temp can cause side reactions (isomerization) and catalyst decomposition.

Caption: The Heck catalytic cycle and key temperature-dependent steps.

  • Oxidative Addition (Pd(0) → Pd(II)): This is often the rate-limiting step and is highly temperature-dependent. Higher temperatures provide the activation energy needed for the palladium to insert into the pyridine-halide bond.[6]

  • β-Hydride Elimination: This step is also accelerated by heat. However, as it is often reversible, excessive heat can promote side reactions like olefin isomerization.[6][9]

  • Reductive Elimination: The final step, where the base regenerates the Pd(0) catalyst, is also influenced by temperature, affecting the overall turnover frequency.[6]

Q3: Can I run my Heck reaction at room temperature?

Generally, Heck reactions involving pyridyl halides are not efficient at room temperature due to the high activation energy required for oxidative addition.[13] However, some highly specialized systems can achieve this:

  • Photocatalysis: Visible light-induced Heck reactions can proceed at room temperature by using a photocatalyst to generate radical intermediates, bypassing the traditional thermal oxidative addition pathway.[14]

  • Highly Active Catalyst Systems: Some modern, highly active palladium pre-catalysts combined with specific ligands might show some activity at lower temperatures, but this is not typical for pyridine substrates.

For most practical applications involving substituted pyridines, thermal energy is required.

Experimental Protocol: Temperature Screening for a Heck Reaction

This protocol provides a systematic approach to finding the optimal temperature for your reaction.

Objective: To determine the optimal reaction temperature for the coupling of a substituted halopyridine with an olefin.

Materials:

  • Halopyridine (1.0 equiv)

  • Olefin (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol%)

  • Ligand (e.g., XPhos, SPhos; 2-4 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃; 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, DMAc, Toluene)

  • Reaction vials with stir bars

  • Heating block or oil bath capable of maintaining multiple, stable temperatures

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere (e.g., Argon), add the halopyridine, olefin, and base to a series of identical reaction vials.

  • Stock Solution: Prepare a stock solution of the palladium pre-catalyst and ligand in the chosen degassed solvent. This ensures consistent catalyst/ligand loading across all reactions.

  • Reaction Setup: Add the required volume of the catalyst/ligand stock solution to each vial. Seal the vials tightly.

  • Temperature Screening: Place the vials in separate wells of a pre-heated heating block set to different temperatures. A good starting range would be:

    • Vial 1: 90 °C

    • Vial 2: 105 °C

    • Vial 3: 120 °C

    • Vial 4: 135 °C

  • Monitoring: Allow the reactions to stir for a set amount of time (e.g., 12-24 hours). After the time has elapsed, cool all vials to room temperature.

  • Analysis: Take a small, measured aliquot from each reaction mixture. Dilute with a suitable solvent (e.g., ethyl acetate) and analyze by LCMS or GC-FID to determine the conversion of starting material and the relative yield of the desired product versus any side products.

  • Interpretation: Plot the product yield as a function of temperature. The optimal temperature will be the one that gives the highest yield of the desired product with the fewest impurities in a reasonable timeframe.

References

  • Benchchem. Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines.
  • Dalton Transactions (RSC Publishing). A unifying mechanism for all high-temperature Heck reactions. The role of palladium colloids and anionic species.
  • Organic Chemistry Portal. Efficient Aqueous-Phase Heck Reaction Catalyzed by a Robust Hydrophilic Pyridine-Bridged Bisbenzimidazolylidene-Palladium Pincer Complex.
  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • Organic Chemistry Portal. Heck Reaction.
  • ResearchGate.
  • Wikipedia. Heck reaction.
  • ResearchGate. (PDF) The Effect of Bases, Catalyst Loading and Reaction Temperature on the Catalytic Evaluation of Supported Palladium(II)
  • New Journal of Chemistry (RSC Publishing).
  • Benchchem.
  • ResearchGate. Optimization of conditions for the Heck reaction.
  • Chemistry LibreTexts. Heck Reaction.
  • RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • MDPI.
  • Beilstein Journals. HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines.
  • ResearchGate. (PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes.
  • Reddit. Troubleshooting a difficult Heck reaction : r/Chempros.
  • ACS Publications. Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle.
  • Faraday Discussions (RSC Publishing). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions.
  • PMC. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes.
  • Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • PubMed. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles.

Sources

Technical Support Center: Base Selection for Suzuki Coupling of Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 12, 2026

Introduction

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions, with a specialized focus on the nuanced challenge of base selection for aminopyridine substrates. Aminopyridines are a cornerstone in medicinal chemistry and materials science, yet their successful coupling is often hampered by the dual nature of the amino group and the pyridine nitrogen, which can act as both a directing group and a catalyst poison.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of base selection, troubleshoot common issues, and optimize reaction outcomes. We will delve into the mechanistic role of the base, provide data-driven recommendations, and offer step-by-step protocols to address specific experimental hurdles.

The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base in a Suzuki-Miyaura coupling is not a mere spectator; it is an active participant with multiple, indispensable roles throughout the catalytic cycle.[3][4] A frequent misconception is that its sole purpose is to activate the boronic acid. In reality, its functions are far more intricate:

  • Formation of the Boronate Complex: The base reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻).[4][5] This "ate" complex is crucial for the subsequent transmetalation step.[6]

  • Generation of the Active Palladium Complex: The base facilitates the reaction between the oxidative addition product (Ar-Pd(II)-X) and the solvent or other species to generate a key intermediate (e.g., [ArPd(OR)L₂]), which is primed for transmetalation.[3]

  • Acceleration of Reductive Elimination: In some cases, the base can accelerate the final reductive elimination step, leading to product formation and regeneration of the Pd(0) catalyst.[3]

Understanding these roles is paramount to rational base selection, especially for challenging substrates like aminopyridines where side reactions and catalyst inhibition are prevalent.[1]

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Role of Base Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)(L2)-X Oxidative Addition Product Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-R2 Transmetalation Product Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R2 Transmetalation (R2-B(OH)2 + Base) Ar-Pd(II)(L2)-R2->Pd(0)L2 Ar-R2 Coupled Product Ar-Pd(II)(L2)-R2->Ar-R2 Reductive Elimination Base_Activation 1. Activates Boronic Acid 2. Facilitates Pd Intermediate Formation 3. Accelerates Reductive Elimination

Caption: The Suzuki-Miyaura catalytic cycle and the multifaceted role of the base.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the Suzuki coupling of aminopyridines, with a direct focus on how base selection can be the key to resolving them.

Question 1: My reaction yield is low or I'm observing no product formation. Where do I start?

Low or no yield is the most frequent issue and often points to a suboptimal base or incompatible reaction conditions.[7] Aminopyridines, particularly 2-aminopyridines, are sensitive substrates. The pyridine nitrogen and the amino group can coordinate to the palladium center, inhibiting its catalytic activity.[1]

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low/No Yield screen_bases 1. Screen Weaker Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) start->screen_bases catalyst_system 2. Evaluate Catalyst/Ligand (Bulky, e⁻-rich ligands like SPhos) screen_bases->catalyst_system If no improvement solvent 3. Optimize Solvent (Dioxane, Toluene, THF/H₂O) catalyst_system->solvent If still low temperature 4. Adjust Temperature (80-110 °C) solvent->temperature Next step inert_atmosphere 5. Ensure Inert Atmosphere (Degas solvents thoroughly) temperature->inert_atmosphere Final check success Improved Yield inert_atmosphere->success

Caption: A systematic approach to troubleshooting low yields in aminopyridine Suzuki couplings.

In-depth Explanation:

  • Why Weaker Bases? Strong bases like NaOH or NaOMe can lead to unwanted side reactions, including hydrolysis of functional groups or catalyst decomposition.[7][8] Weaker inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are often more effective for aminopyridine couplings.[7][9] They are sufficiently basic to promote the formation of the boronate complex without causing significant degradation.

  • Base Quality Matters: Always use a fresh, high-purity base. Grinding the base to a fine powder can improve its solubility and reproducibility of results.[7]

  • The Synergistic Role of Ligands: For less reactive aryl chlorides or sterically hindered aminopyridines, a more active catalyst system is often required.[1][10] The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly enhance the rate of oxidative addition and prevent catalyst deactivation.[1][9]

Question 2: I'm observing significant amounts of side products like homocoupling and protodeboronation. How can I minimize these?

Side reactions are a clear indicator that the reaction conditions, particularly the base, are not optimized for your specific substrates.

Side Product Plausible Cause Base-Related Solution Other Recommendations
Homocoupling (Biaryl from Boronic Acid) Presence of Pd(II) species, often from incomplete reduction of a Pd(II) precatalyst or oxidation of Pd(0) by oxygen.[1]Use a weaker base to potentially slow down competing pathways.Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.[1][7] Use a direct Pd(0) source like Pd(PPh₃)₄.[1]
Protodeboronation (Arene from Boronic Acid) The boronic acid is replaced by a proton from the solvent or trace water.[1]A milder base might reduce the rate of this side reaction.[7] Consider using potassium trifluoroborate salts which are less prone to protodeboronation.[3]Use anhydrous solvents and reagents.[7]
Dehalogenation (Arene from Aryl Halide) The palladium catalyst reacts with sources of hydride in the reaction mixture (e.g., from solvent or certain bases).[1]Choose a base that is not a source of hydrides.[7]Ensure the reaction is under an inert atmosphere and select a solvent less prone to acting as a hydride source.[1]

Expert Insight: The choice of base can influence the equilibrium between the desired cross-coupling pathway and these undesired side reactions. A systematic screening of bases is often the most effective strategy to identify the optimal conditions for your specific substrate combination.[7][11]

Question 3: My aminopyridine has other functional groups. How does this affect my choice of base?

The presence of other functional groups, particularly those that are base-sensitive (e.g., esters, amides), adds another layer of complexity to base selection.

  • Base-Labile Groups: For substrates containing esters or other base-labile functionalities, strong bases are generally not suitable as they can cause hydrolysis.[6] In such cases, milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) are preferred.[6][12]

  • Chemoselectivity in Polyhalogenated Aminopyridines: When dealing with aminopyridines bearing multiple halogen atoms, the choice of base, in conjunction with the catalyst and ligand, can influence the regioselectivity of the coupling. Generally, the order of reactivity for oxidative addition is I > Br > OTf > Cl.[10][13] However, subtle electronic and steric effects, influenced by the base, can alter this preference.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aminohalopyridine

This protocol provides a robust starting point for the Suzuki coupling of aminopyridines and should be optimized for each specific substrate pair.

Materials:

  • Aminohalopyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd₂(dba)₃, 1-2 mol% with a suitable ligand like SPhos, 2-4 mol%)[9][14]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)[7][15]

  • Degassed solvent (e.g., 1,4-dioxane, toluene, or a THF/water mixture)[1][7]

Procedure:

  • To an oven-dried reaction vessel, add the aminohalopyridine, arylboronic acid, palladium catalyst (and ligand, if separate), and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times to ensure an inert atmosphere.[1]

  • Add the degassed solvent via syringe. If using a mixed solvent system like dioxane/water, ensure both components are thoroughly degassed.[1]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[14]

  • Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Parallel Screening of Bases and Solvents for Optimization

To efficiently optimize a low-yielding reaction, a parallel screen of different bases and solvents is highly effective.[7]

Setup:

  • Arrange a series of reaction tubes or vials in a heating block.

  • Prepare a stock solution of the aminohalopyridine, arylboronic acid, catalyst, and ligand in a portion of the solvent to be used.

Procedure:

  • To each reaction tube, add a precise volume of the stock solution.

  • To designated tubes, add one of the bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).

  • Add the corresponding degassed solvent to each tube.

  • Seal the tubes, purge with an inert gas, and run all reactions under identical temperature and time conditions.

  • After the specified time, quench the reactions and analyze the conversion and yield by LC-MS or ¹H NMR with an internal standard.

This systematic approach allows for the rapid identification of the optimal base and solvent combination for your specific Suzuki coupling.

Conclusion

The successful Suzuki-Miyaura coupling of aminopyridines is a delicate balance of multiple reaction parameters, with the choice of base being a pivotal factor. A thorough understanding of the base's role in the catalytic cycle, coupled with a systematic approach to troubleshooting and optimization, is essential for achieving high yields and minimizing side reactions. This guide provides a foundational framework for navigating these challenges, but it is important to remember that each substrate pair may require fine-tuning of the reaction conditions. By applying the principles and protocols outlined herein, researchers can significantly enhance their success rate in the synthesis of these valuable and ubiquitous compounds.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Aminopyridines.
  • Benchchem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • Wikipedia. (2024). Suzuki reaction.
  • The Journal of Organic Chemistry. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.
  • ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Benchchem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • PMC. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Institutes of Health.
  • ChemCatChem. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Books. (2016). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Benchchem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health.
  • Organic & Biomolecular Chemistry. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. RSC Publishing.

Sources

Validation & Comparative

A Comparative Guide to the Characterization and Reactivity of 2-Bromo-5-fluoropyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, substituted pyridines are foundational building blocks, with halogenated derivatives serving as versatile intermediates for carbon-carbon and carbon-nitrogen bond formation. This guide provides an in-depth technical comparison of 2-Bromo-5-fluoropyridin-4-amine and its derivatives, offering insights into their synthesis, characterization, and reactivity in key cross-coupling reactions. We will explore the nuances of their application in Suzuki-Miyaura and Buchwald-Hartwig reactions, supported by experimental data, and provide a comparative analysis against alternative building blocks.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogues typically involves a multi-step sequence, starting from readily available pyridine precursors. A common strategy involves the bromination of an appropriately substituted aminopyridine, followed by the introduction of the fluorine atom via a diazotization reaction.

A representative synthetic route to a related compound, 2-bromo-5-fluoropyridine, begins with the bromination of 5-aminopyridine using N-bromosuccinimide (NBS). The resulting 2-bromo-5-aminopyridine then undergoes a diazotization reaction in the presence of a fluoride source, such as fluoroboric acid, to yield the desired 2-bromo-5-fluoropyridine[1]. The synthesis of the title compound, this compound, can be approached through similar established methods, often starting from 4-aminopyridines.

Illustrative Synthetic Workflow:

Start 4-Aminopyridine Derivative Step1 Bromination (e.g., NBS) Start->Step1 Intermediate1 Bromo-4-aminopyridine Derivative Step1->Intermediate1 Step2 Diazotization/ Fluorination (e.g., NaNO2, HF-Pyridine) Intermediate1->Step2 Product 2-Bromo-5-fluoro- pyridin-4-amine Derivative Step2->Product

Caption: Generalized synthetic workflow for this compound derivatives.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of this compound derivatives is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of complex molecular architectures. The electronic nature of the pyridine ring, influenced by the electron-withdrawing fluorine atom and the electron-donating amino group, plays a crucial role in the reactivity of the C-Br bond.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. In the context of this compound derivatives, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position. The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions.

Comparative Performance in Suzuki-Miyaura Coupling:

Arylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O901285-95
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene100880-90
3-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF1101675-85
4-Pyridylboronic acidPd₂(dba)₃ / XPhosK₃PO₄n-Butanol1001270-80

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Substrate This compound Derivative Reagents Arylboronic Acid Pd Catalyst, Base Substrate->Reagents Suzuki-Miyaura Coupling Product 2-Aryl-5-fluoropyridin-4-amine Derivative Reagents->Product

Caption: Schematic of the Suzuki-Miyaura coupling of this compound derivatives.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse array of arylamines. For this compound derivatives, this reaction allows for the introduction of primary and secondary amines at the 2-position, a key transformation in the synthesis of many biologically active compounds. The selection of the appropriate palladium catalyst and ligand is crucial to overcome potential challenges such as catalyst inhibition by the pyridine nitrogen.

Comparative Performance in Buchwald-Hartwig Amination:

AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1101875-85
MorpholinePd(OAc)₂ / BINAPNaOtBu1,4-Dioxane1001280-90
BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH901670-80
N-MethylanilinePd(OAc)₂ / DavePhosLiHMDSTHF802465-75

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Substrate This compound Derivative Reagents Primary or Secondary Amine Pd Catalyst, Base Substrate->Reagents Buchwald-Hartwig Amination Product N-Substituted-5-fluoropyridin- 2,4-diamine Derivative Reagents->Product

Caption: Schematic of the Buchwald-Hartwig amination of this compound derivatives.

Comparison with Alternative Halogenated Pyridines

The choice of the halogen atom in the 2-position of the pyridine ring can significantly impact reactivity in cross-coupling reactions. While 2-bromo derivatives are widely used, their 2-chloro counterparts are often more cost-effective and readily available. However, the stronger C-Cl bond generally necessitates more forcing reaction conditions or more active and often more expensive catalyst systems to achieve comparable yields to the C-Br analogues[2].

Reactivity Trend in Cross-Coupling: 2-Iodo > 2-Bromo > 2-Chloro

For Suzuki-Miyaura couplings, while bromopyridines are generally more reactive, advancements in catalyst technology have made the coupling of chloropyridines highly efficient[2]. However, for many applications, the milder conditions and often higher yields obtained with bromopyridines make them the preferred choice. In Buchwald-Hartwig aminations, similar trends are observed, with bromopyridines typically reacting under milder conditions than their chloro counterparts.

Spectroscopic Characterization

The unambiguous identification and characterization of this compound derivatives rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of these compounds. The chemical shifts and coupling constants provide detailed information about the electronic environment of the protons and carbons in the molecule.

Expected ¹H and ¹³C NMR Spectral Data for a Representative 2-Aryl-5-fluoropyridin-4-amine Derivative:

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H8.1-8.3d~2-3H-6
¹H6.5-6.7d~8-10H-3
¹H4.5-5.5br s-NH₂
¹³C~155-160d~230-240 (¹JCF)C-5
¹³C~145-150d~5-10 (³JCF)C-6
¹³C~140-145s-C-2
¹³C~135-140d~15-20 (²JCF)C-4
¹³C~105-110d~5-10 (²JCF)C-3

Note: Chemical shifts and coupling constants are approximate and can vary depending on the solvent and the nature of the aryl substituent.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. The fragmentation pattern can also offer valuable structural insights. For this compound derivatives, the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2 peaks in an approximately 1:1 ratio).

Expected Fragmentation Pattern:

Common fragmentation pathways for aminopyridines involve the loss of small neutral molecules such as HCN, NH₃, and radicals. For this compound derivatives, initial fragmentation may involve the loss of the bromine atom or cleavage of the bond between the pyridine ring and the aryl substituent.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a solution of the this compound derivative (1.0 equiv) and the arylboronic acid (1.2-1.5 equiv) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1), is added the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 8-16 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the this compound derivative (1.0 equiv), the amine (1.1-1.5 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv) are combined. The tube is evacuated and backfilled with an inert gas. A degassed solvent (e.g., toluene or 1,4-dioxane) is added, and the mixture is heated at 90-120 °C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired N-substituted product.

Conclusion

This compound and its derivatives are highly valuable and versatile building blocks in modern organic synthesis, particularly for the construction of biologically active molecules. Their reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the efficient and modular synthesis of a wide range of functionalized pyridine derivatives. While alternative halogenated pyridines, such as the chloro-analogues, offer a more economical option, the generally milder reaction conditions and often higher yields associated with the bromo derivatives make them a preferred choice for many synthetic applications. A thorough understanding of their synthesis, reactivity, and spectroscopic characterization is essential for researchers and drug development professionals seeking to leverage these powerful intermediates in their synthetic endeavors.

References

Sources

Analytical methods for purity assessment of substituted pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Analytical Methods for Purity Assessment of Substituted Pyridines

Substituted pyridines form the structural core of countless pharmaceutical agents, agrochemicals, and specialty materials. Their inherent reactivity and complex synthesis routes can lead to a variety of impurities, including isomers, starting materials, by-products, and degradation products. The rigorous assessment of a substituted pyridine's purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the safety, efficacy, and stability of the final product. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose, grounded in regulatory expectations and field-proven insights.

The Regulatory Landscape: A Foundation of Quality

The control of impurities in drug substances is rigorously governed by international regulatory bodies. The International Council for Harmonisation (ICH) provides the cornerstone of this framework with its Q3 series of guidelines.

  • ICH Q3A(R2): Impurities in New Drug Substances : This guideline mandates the reporting, identification, and qualification of impurities.[1][2] It establishes thresholds based on the maximum daily dose of the drug, which dictates the level of analytical scrutiny required.[3][4] For instance, the identification threshold—the point at which an impurity's structure must be determined—can be as low as 0.05%.[3]

  • ICH Q3D(R2): Elemental Impurities : This guideline enforces a risk-based approach to controlling metallic impurities, which can be introduced as catalysts or from manufacturing equipment.[3]

  • United States Pharmacopeia (USP) : The USP provides essential standards through general chapters like <476> Organic Impurities in Drug Substances and Drug Products and <1086> Impurities in Drug Substances and Drug Products.[5][6][7][8] These chapters align closely with ICH principles and provide a framework for impurity control for medicines marketed in the U.S.[9]

Understanding these guidelines is critical, as they define the "why" behind the stringent analytical methods we employ. The goal is to create a comprehensive impurity profile that is monitored and controlled throughout the lifecycle of the product.

Core Analytical Techniques: A Comparative Analysis

The selection of an analytical method for purity assessment is a strategic decision based on the physicochemical properties of the substituted pyridine and the potential impurities. No single technique is universally superior; a multi-modal approach, often using orthogonal methods, provides the most robust and reliable data.

The primary techniques can be broadly categorized into chromatographic and spectroscopic methods.

Chromatographic Methods: The Power of Separation

Chromatography is the workhorse of purity analysis, enabling the physical separation of the main compound from its impurities.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for the purity analysis of non-volatile and thermally sensitive substituted pyridines.[10] Its high resolution, sensitivity, and specificity make it ideal for quantifying even trace-level impurities. The most common configuration is Reversed-Phase HPLC (RP-HPLC) using a C18 column, which separates compounds based on their hydrophobicity.[10]

    • Causality : The choice of a C18 stationary phase is effective for the diverse polarity range of substituted pyridines. The weakly basic nature of the pyridine ring necessitates careful mobile phase selection, often requiring a buffer to ensure consistent peak shape and retention time.[11]

  • Gas Chromatography (GC) : GC is the preferred method for volatile and semi-volatile substituted pyridines and impurities, including residual solvents.[12][13] The separation occurs in a capillary column based on the compound's boiling point and interaction with the stationary phase.[14] Coupling GC with a Mass Spectrometer (GC-MS) provides exceptional sensitivity and specificity, allowing for definitive identification of separated components.[15][16][17]

    • Causality : For complex mixtures of substituted pyridines, the choice between a polar (e.g., WAX) or non-polar (e.g., DB-5) capillary column is critical for achieving optimal resolution.[12] Headspace GC is particularly powerful for analyzing residual solvents without interference from the non-volatile drug substance matrix.[18]

  • Capillary Electrophoresis (CE) : CE offers extremely high separation efficiency and is an excellent orthogonal technique to HPLC.[19] It separates analytes based on their charge-to-size ratio in an electric field. This makes it particularly useful for analyzing charged or highly polar substituted pyridines that may be difficult to retain on traditional RP-HPLC columns.[20][21]

    • Causality : Because the separation mechanism is fundamentally different from chromatography, CE can often resolve impurities that co-elute in an HPLC method, providing a more accurate purity assessment.

Spectroscopic Methods: The Power of Identification

Spectroscopic techniques are indispensable for structural elucidation and, in some cases, direct quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is arguably the most powerful tool for the unambiguous structural identification of organic molecules, including impurities.[22] ¹H NMR provides information about the chemical environment of protons. The protons on a pyridine ring have characteristic chemical shifts due to the electron-withdrawing nature of the nitrogen atom, making them readily identifiable.[23]

    • Causality : Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard for the impurity itself.[22][24] The signal area is directly proportional to the number of nuclei, allowing for a highly accurate mass balance calculation by comparing the integrals of the analyte signals to a certified internal standard.[24]

  • Mass Spectrometry (MS) : MS is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing molecular weight and structural information from fragmentation patterns.[25] When used as a detector for HPLC or GC, it combines the separation power of chromatography with the identification power of mass spectrometry.[16] High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, enabling the determination of elemental composition and confident identification of unknown impurities.[26]

    • Causality : The specificity of MS allows for the detection of trace impurities that may be hidden under the main peak or other signals in less specific detectors like UV. This is critical for identifying potentially toxic or genotoxic impurities that have very low acceptance criteria.[26]

Data Presentation: A Comparative Overview of Techniques

The following table summarizes the key performance attributes of the principal analytical methods for purity assessment of substituted pyridines.

Technique Principle Best Suited For Typical LOD/LOQ Advantages Limitations
HPLC-UV Differential partitioning between stationary and mobile phasesNon-volatile, thermally stable compounds; Routine QC0.01% - 0.1%High resolution, robust, precise quantification, widely availableRequires chromophore for UV detection, structural information is limited
GC-FID/MS Partitioning between stationary phase and carrier gasVolatile & semi-volatile compounds, residual solvents0.001% - 0.05%High sensitivity (especially MS), excellent for volatile impuritiesNot suitable for non-volatile or thermally labile compounds
CE-UV Differential migration in an electric fieldCharged/highly polar compounds, chiral separations0.05% - 0.5%High separation efficiency, low sample/reagent consumption, orthogonal to HPLCLower concentration sensitivity than HPLC, can have reproducibility challenges
qNMR Nuclear spin transitions in a magnetic fieldStructural elucidation, absolute quantification~0.1%Absolute quantification without specific impurity standards, definitive structural infoRelatively low sensitivity, requires high-purity internal standard
LC-MS/MS Chromatographic separation followed by mass analysisIdentification of unknown impurities, trace-level quantification<0.001%Unmatched sensitivity and specificity, provides molecular weight and structural dataHigher cost and complexity, potential for matrix effects (ion suppression)

Method Selection Workflow

Choosing the appropriate analytical strategy is a critical step. The following decision tree, presented as a Graphviz diagram, guides the researcher through a logical selection process based on the properties of the analyte and the analytical goals.

MethodSelection start Start: Purity Assessment of Substituted Pyridine is_volatile Is the analyte/impurity volatile or thermally stable? start->is_volatile gc_path GC or GC-MS is_volatile->gc_path Volatile hplc_path HPLC or LC-MS is_volatile->hplc_path Non-Volatile / Thermally Labile need_structure Is structural identification of unknowns required? gc_path->need_structure need_quant Primary goal: Routine QC & Quantification? hplc_path->need_quant gcms GC-MS for identification & quantification need_structure->gcms Yes gc_fid GC-FID for routine quantification need_structure->gc_fid No lcms LC-MS for identification & trace analysis need_quant->lcms No / Need higher sensitivity hplc_uv HPLC-UV for routine quantification need_quant->hplc_uv Yes orthogonal_check Are orthogonal checks or absolute purity needed? gcms->orthogonal_check gc_fid->orthogonal_check lcms->orthogonal_check hplc_uv->orthogonal_check qnmr Use qNMR for absolute purity & structural confirmation orthogonal_check->qnmr Yes (Absolute Purity) ce Use CE for orthogonal separation of polar/charged species orthogonal_check->ce Yes (Orthogonal Separation) end_node End: Comprehensive Purity Profile orthogonal_check->end_node No qnmr->end_node ce->end_node

Caption: Decision tree for selecting an appropriate analytical method.

Experimental Protocols: From Theory to Practice

A trustworthy protocol is a self-validating system. The following methods are presented with the causality behind each step, ensuring technical accuracy and reproducibility.

Protocol 1: RP-HPLC-UV Purity Method for a Non-Volatile Substituted Pyridine

This method is designed for the quantification of process-related impurities and degradation products.

1. Rationale & System Preparation:

  • Instrumentation : A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector is used. A PDA detector is preferred as it provides spectral data, which aids in peak tracking and purity assessment.

  • Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its versatility in separating compounds with a wide range of polarities.[10]

  • Mobile Phase Preparation :

    • Mobile Phase A : 0.1% Formic Acid in Water. The acid is crucial for protonating residual silanols on the silica backbone of the column, which prevents peak tailing of the basic pyridine analyte.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier with good UV transparency and low viscosity.

    • Degassing : Both mobile phases must be filtered and degassed to prevent air bubbles from disrupting the pump flow and detector baseline.

2. Chromatographic Conditions:

  • Flow Rate : 1.0 mL/min (Typical for a 4.6 mm ID column).

  • Column Temperature : 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength : Set at the λmax of the main substituted pyridine peak, or a lower wavelength (e.g., 220 nm) to detect impurities that may lack a strong chromophore.

  • Injection Volume : 10 µL.

  • Gradient Elution : A gradient is used to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable runtime.

    • Time (min) | % Mobile Phase B

    • 0 | 5

    • 25 | 95

    • 30 | 95

    • 31 | 5

    • 35 | 5

3. Sample & Standard Preparation:

  • Standard Solution : Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.

  • Sample Solution : Prepare the sample at the same concentration as the standard.

  • Filtration : All solutions must be filtered through a 0.45 µm syringe filter to remove particulates that could damage the column.[10]

4. Data Analysis & Quantification:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[10]

  • Method Validation : This method must be validated according to ICH Q2(R2) guidelines to demonstrate its specificity, linearity, accuracy, precision, and sensitivity.[27][28]

HPLC_Workflow start Start: HPLC Analysis prep_mobile Prepare & Degas Mobile Phases A and B start->prep_mobile prep_sample Prepare & Filter Sample/Standard (0.5 mg/mL) start->prep_sample setup_hplc Equilibrate HPLC System (Column, Temp, Flow Rate) prep_mobile->setup_hplc inject Inject 10 µL of Sample prep_sample->inject setup_hplc->inject run_gradient Run Gradient Elution (5% to 95% B over 25 min) inject->run_gradient detect Detect with UV/PDA at specified wavelength run_gradient->detect integrate Integrate Peak Areas in Chromatogram detect->integrate calculate Calculate Area % Purity = (Area_Main / Area_Total) * 100 integrate->calculate end_node End: Report Purity calculate->end_node GC_Workflow start Start: Headspace GC-MS prep_sample Weigh Sample into Headspace Vial & Add Diluent start->prep_sample prep_std Prepare Solvent Standards in Diluent start->prep_std crimp Securely Crimp Vials prep_sample->crimp prep_std->crimp load_autosampler Load Vials into Headspace Autosampler crimp->load_autosampler equilibrate Equilibrate Vial (e.g., 80°C for 15 min) load_autosampler->equilibrate inject Inject Headspace Gas onto GC Column equilibrate->inject run_gc Run GC Temperature Program inject->run_gc detect_ms Acquire Mass Spectra (Full Scan Mode) run_gc->detect_ms analyze Identify & Quantify Peaks vs. Standards & Library detect_ms->analyze end_node End: Report Volatile Impurities analyze->end_node

Sources

A Senior Application Scientist's Guide to the HPLC Analysis of 2-Bromo-5-fluoropyridin-4-amine Reaction Mixtures: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous analysis of reaction mixtures is a cornerstone of successful synthesis and purification. The purity of an active pharmaceutical ingredient (API) or its intermediates, such as the versatile building block 2-Bromo-5-fluoropyridin-4-amine, is not merely a quality metric but a critical determinant of downstream reaction efficiency, yield, and the safety of the final therapeutic agent. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of this compound reaction mixtures, alongside a critical evaluation of alternative analytical techniques.

The Analytical Challenge: Understanding the Reaction Landscape

The synthesis of this compound typically involves the bromination of a fluorinated aminopyridine precursor. This process, while effective, can result in a complex mixture of the desired product, unreacted starting materials, and a variety of by-products. The primary analytical challenge lies in achieving a robust separation of these closely related species to ensure accurate quantification of the target molecule and identification of impurities.

Potential components in a typical reaction mixture include:

  • This compound: The target compound.

  • Starting Material (e.g., 5-fluoropyridin-4-amine): Incomplete reaction can lead to its presence.

  • Over-brominated Species (e.g., 2,6-dibromo-5-fluoropyridin-4-amine): A common by-product in halogenation reactions.[1]

  • Isomeric By-products: Depending on the synthetic route, other positional isomers may be formed.

  • Degradation Products: The target molecule may be susceptible to degradation under certain reaction or work-up conditions.

An effective analytical method must possess the selectivity to resolve these components, providing a clear and accurate profile of the reaction mixture.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reversed-phase HPLC (RP-HPLC) stands as the preeminent technique for the purity assessment of polar and semi-polar organic molecules like this compound. Its high resolving power, quantitative accuracy, and adaptability make it the industry standard.

Optimizing the Separation: A Comparative Look at HPLC Conditions

The key to a successful HPLC separation lies in the judicious selection of the stationary and mobile phases. For a substituted pyridine like our target compound, a C18 column is a robust starting point due to its hydrophobicity, providing good retention for aromatic systems. However, the basic nature of the amine functionality can lead to peak tailing on traditional silica-based C18 columns due to interactions with residual acidic silanols.

To mitigate this, several strategies can be employed. Here, we compare two primary approaches:

Method A: Conventional C18 with an Acidic Modifier This is the most common starting point in RP-HPLC method development. The acidic modifier protonates the amine, improving its solubility in the mobile phase and masking the silanol interactions.

Method B: Phenyl-Hexyl Column with an Acidic Modifier Phenyl-hexyl columns offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This can be particularly effective for separating aromatic compounds and their isomers.

Experimental Protocols

Protocol 1: RP-HPLC Method for this compound

This protocol provides a robust starting point for the analysis of reaction mixtures.

1. Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Program Time (min)%B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection DAD, 254 nmDAD, 254 nm
Injection Volume 5 µL5 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture into a 100 mL volumetric flask.
  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
  • Filter the solution through a 0.45 µm syringe filter prior to injection.

4. System Suitability:

  • Inject a standard solution of this compound (if available) five times.
  • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
  • The tailing factor for the main peak should be between 0.8 and 1.5.
  • The theoretical plate count should be ≥ 2000.

5. Analysis:

  • Inject the prepared sample solution and record the chromatogram.
  • Calculate the percentage purity of this compound using the area normalization method.
Comparative Data and Discussion

The following table presents hypothetical, yet representative, data from the analysis of a crude reaction mixture using the two proposed HPLC methods.

CompoundMethod A (C18) Retention Time (min)Method B (Phenyl-Hexyl) Retention Time (min)Resolution (Rs) from Main Peak (Method A)Resolution (Rs) from Main Peak (Method B)
5-fluoropyridin-4-amine (Starting Material)8.59.23.54.1
This compound (Product) 12.3 14.5 - -
Isomeric By-product12.815.51.22.1
2,6-dibromo-5-fluoropyridin-4-amine15.118.24.85.5

Analysis of Results:

  • Both methods provide adequate separation of the main components.

  • The Phenyl-Hexyl column (Method B) shows a general increase in retention times, which is expected due to the additional π-π interactions.

  • Crucially, Method B provides a significantly better resolution between the main product and the closely eluting isomeric by-product (Rs = 2.1 vs. 1.2). A resolution of >2.0 is generally desired for baseline separation. This highlights the importance of screening different column chemistries for optimal selectivity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Reaction Mixture weigh Weigh ~10 mg start->weigh dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject Prepared Sample separate Chromatographic Separation (C18 or Phenyl-Hexyl) inject->separate detect DAD Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram Raw Data integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate report Final Report calculate->report

Comparison with Alternative Methods

While HPLC is the preferred method, other techniques can provide complementary information.

FeatureHPLCGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Best For Non-volatile, polar, and thermally labile compounds.[2]Volatile and thermally stable compounds.[3]Structural elucidation and absolute quantitative analysis.[4][5]
Sample Preparation Simple dissolution and filtration.May require derivatization to increase volatility.[3]Simple dissolution in a deuterated solvent.
Sensitivity High (ng to pg levels).Very high (pg to fg levels), especially with MS detection.[6]Lower sensitivity compared to chromatographic methods.
Quantitative Accuracy Excellent with proper calibration.Good, but can be affected by derivatization efficiency.Excellent for absolute quantification (qNMR) without a reference standard.[4]
Impurity Identification Possible with DAD (UV spectra) and hyphenation to MS (LC-MS).Excellent, provides mass spectra for structural information.Excellent for identifying and characterizing unknown impurities.
Limitations May require method development to resolve closely related isomers.Not suitable for non-volatile or thermally labile compounds.Lower throughput, potential for peak overlap in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): A Volatility-Dependent Alternative

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, its applicability is contingent on its thermal stability and volatility. Given its structure, derivatization of the amine group (e.g., silylation) might be necessary to improve its chromatographic behavior and prevent on-column degradation. While GC-MS offers excellent sensitivity and definitive identification through mass spectra, the added complexity of derivatization can introduce variability.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Absolute Quantification

NMR spectroscopy is unparalleled for structural elucidation. ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR can unequivocally confirm the structure of the desired product and any isolated impurities. Furthermore, quantitative NMR (qNMR) is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[4][5] Its main drawback is lower sensitivity compared to chromatographic techniques and the potential for signal overlap in complex mixtures, which can complicate quantification.

Method_Selection start Analyze Reaction Mixture is_routine Routine Purity Check? start->is_routine need_structure Need Structural Info or Absolute Purity? is_routine->need_structure No hplc HPLC is_routine->hplc Yes is_volatile Is the Analyte Volatile & Thermally Stable? is_volatile->hplc No gcms GC-MS is_volatile->gcms Yes need_structure->is_volatile No nmr NMR need_structure->nmr Yes

Conclusion and Recommendations

For the routine analysis of this compound reaction mixtures, HPLC is the method of choice due to its versatility, robustness, and high quantitative accuracy for this class of compounds.

  • Starting Point: A C18 column with an acidic mobile phase modifier is a reliable starting point for method development.

  • Optimization: For challenging separations involving closely related isomers, screening alternative column chemistries, such as a Phenyl-Hexyl phase, is highly recommended to exploit different separation mechanisms.

  • Complementary Techniques:

    • GC-MS can be a valuable tool for identifying volatile impurities, provided the analyte and its by-products are thermally stable (or can be derivatized).

    • NMR is indispensable for the definitive structural confirmation of the final product and any isolated impurities. qNMR should be considered for the certification of reference standards.

By employing a systematic approach to method development and understanding the strengths and weaknesses of each analytical technique, researchers can confidently and accurately assess the purity of this compound, ensuring the quality and integrity of their synthetic endeavors.

References

  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Accessed January 12, 2026. [Link]

  • PubMed. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Accessed January 12, 2026. [Link]

  • ResearchGate. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Accessed January 12, 2026. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Accessed January 12, 2026. [Link]

  • Patsnap Eureka. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Accessed January 12, 2026. [Link]

  • TSI Journals. Resolving the benign and themalign isomers of aryl amines by HPLC. Accessed January 12, 2026. [Link]

  • Lab Manager Magazine. HPLC vs GC: Choosing the Right Chromatography Technique. Accessed January 12, 2026. [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Accessed January 12, 2026. [Link]

  • News-Medical.net. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Accessed January 12, 2026. [Link]

  • Asian Journal of Chemistry. Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. Accessed January 12, 2026. [Link]

  • National Center for Biotechnology Information. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Accessed January 12, 2026. [Link]

  • ResearchGate. Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Accessed January 12, 2026. [Link]

Sources

A Senior Application Scientist's Guide to LC-MS Analysis of 2-Bromo-5-fluoropyridin-4-amine Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, heterocyclic scaffolds like 2-Bromo-5-fluoropyridin-4-amine serve as critical building blocks.[1] Their precise and accurate quantification in complex biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolic studies. However, the inherent characteristics of these molecules—namely their polarity and basicity—present significant analytical challenges, often precluding the use of conventional analytical strategies.[2][3]

This guide provides an in-depth comparison of analytical methodologies for the characterization of this compound and its derivatives. Moving beyond a simple recitation of protocols, we will explore the underlying causality of our methodological choices, comparing a traditional Reversed-Phase (RP) approach with a more robust Hydrophilic Interaction Liquid Chromatography (HILIC) method. Our objective is to equip researchers, scientists, and drug development professionals with a framework for developing self-validating, sensitive, and reliable LC-MS assays for this challenging class of compounds.

The Core Analytical Challenge: Overcoming Poor Chromatographic Retention

The primary difficulty in analyzing small, polar molecules like pyridine derivatives is achieving sufficient retention on a chromatographic column.[2][4] Traditional reversed-phase liquid chromatography (RPLC) relies on hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18). Highly polar compounds have minimal affinity for these phases and are often unretained, eluting in or near the solvent front (void volume).[4][5] This lack of retention leads to several critical issues:

  • Ion Suppression: Co-elution with endogenous matrix components (salts, phospholipids) can severely suppress the analyte's ionization in the mass spectrometer source, leading to poor sensitivity and inaccurate quantification.[4]

  • Poor Peak Shape: Interactions with residual, un-capped silanols on the silica support can cause significant peak tailing for basic compounds like pyridine amines.[6]

  • Lack of Resolution: Inability to separate the analyte from structurally similar metabolites or isomers compromises the specificity of the assay.

To overcome these challenges, an alternative chromatographic strategy is required. Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful and suitable method for the analysis of polar compounds.[4][7] HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded phases with amide, diol, or cyano groups) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[8][9] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[9] This mechanism provides excellent retention for polar compounds that are unretained by RPLC.[7]

Method Comparison: Reversed-Phase vs. HILIC

To illustrate the practical differences, we will compare two distinct LC-MS/MS methods for the analysis of a representative derivative, "Compound X" (this compound), in human plasma.

Method A: The Traditional Approach - Reversed-Phase LC-MS/MS

This method represents a standard attempt using a C18 column. While simple to set up, it is fraught with the challenges discussed above. The primary goal is to retain the polar analyte long enough to move it away from the void volume where matrix effects are most severe.

Method B: The Optimized Approach - HILIC-MS/MS

This method leverages the advantages of HILIC to provide superior retention, peak shape, and sensitivity. The high organic content of the mobile phase used in HILIC also promotes more efficient desolvation and ionization in the ESI source, further boosting sensitivity.[9]

Experimental Protocols

The following protocols are designed for a tandem quadrupole mass spectrometer, which provides the high sensitivity and selectivity required for bioanalysis through Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[10][11]

Sample Preparation: Protein Precipitation

For bioanalytical applications, a simple and effective sample preparation technique is protein precipitation, which removes the majority of proteinaceous material from the plasma sample.[12]

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., an isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase specific to the chosen method (Method A or B). This step is critical to ensure good peak shape.

Chromatographic and Mass Spectrometric Conditions
  • Instrument: HPLC system with a UV detector coupled to a tandem mass spectrometer.[13]

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Instrument: UHPLC system coupled to a tandem mass spectrometer.

  • Column: Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm).[8]

  • Mobile Phase A: 10 mM Ammonium Formate, 0.1% Formic Acid in 95:5 Acetonitrile:Water.[14]

  • Mobile Phase B: 10 mM Ammonium Formate, 0.1% Formic Acid in 50:50 Acetonitrile:Water.

  • Gradient: 1% B for 0.5 min, ramp to 50% B over 3.0 min, hold for 1 min, return to 1% B and re-equilibrate for 2.5 min.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode. ESI is well-suited for polar molecules, and the amine functional group is readily protonated in positive mode.[15][16]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 450°C.

  • MRM Transitions: (Hypothetical values for this compound, MW ≈ 191.0)

    • Precursor Ion (Q1): m/z 192.0 (M+H)+. The presence of a bromine atom will produce a characteristic M+2 isotopic peak at m/z 194.0 with nearly equal intensity, which is a powerful tool for confirming the presence of the analyte.[13][17]

    • Product Ion (Q3) for Quantification: m/z 112.0 (Loss of HBr).

    • Product Ion (Q3) for Confirmation: m/z 85.0 (Further fragmentation).

Data Presentation and Performance Comparison

The superiority of the HILIC-based approach becomes evident when comparing the performance metrics of the two methods. The following table summarizes expected validation data for "Compound X".

ParameterMethod A (Reversed-Phase)Method B (HILIC)Rationale for Difference
Retention Time (min) 0.652.85HILIC provides significantly stronger retention for the polar analyte, moving it away from the void volume and potential matrix interferences.[7][8]
Tailing Factor 1.81.1The HILIC stationary phase and mobile phase minimize secondary interactions with silanols, resulting in more symmetrical peaks.[6]
Limit of Quant. (LOQ) 500 pg/mL25 pg/mLBetter retention reduces ion suppression, and the high organic mobile phase in HILIC enhances ESI efficiency, leading to a dramatic improvement in sensitivity.[4][9]
Linearity (R²) 0.992>0.998Reduced matrix effects and better peak integration in the HILIC method contribute to a more reliable and linear response across the calibration range.

Visualizing the Workflow and Mechanisms

Diagrams can clarify complex processes. The following have been generated using Graphviz to illustrate the experimental workflow and the fundamental differences between the chromatographic modes.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample P2 Protein Precipitation (Acetonitrile + IS) P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Transfer P3->P4 P5 Evaporation & Reconstitution P4->P5 A1 UHPLC Separation (HILIC Column) P5->A1 Injection A2 ESI Ionization (Positive Mode) A1->A2 A3 Tandem MS Detection (MRM) A2->A3 D1 Chromatogram Integration A3->D1 Data Acquisition D2 Quantification (Calibration Curve) D1->D2

Caption: A typical bioanalytical workflow for the quantification of a small molecule drug candidate.

Mechanisms cluster_RP Reversed-Phase Chromatography cluster_HILIC Hydrophilic Interaction Chromatography (HILIC) RP_SP Non-Polar Stationary Phase (C18) RP_MP Polar Mobile Phase (High Aqueous) RP_Analyte Polar Analyte RP_Analyte->RP_MP High Affinity (Poor Retention) HILIC_SP Polar Stationary Phase (Amide) Water-Enriched Layer HILIC_MP Non-Polar Mobile Phase (High Organic) HILIC_Analyte Polar Analyte HILIC_Analyte->HILIC_SP:f1 Partitioning (Good Retention)

Caption: Comparison of retention mechanisms in Reversed-Phase vs. HILIC chromatography for polar analytes.

Conclusion and Recommendations

For the robust, sensitive, and reliable LC-MS analysis of this compound derivatives, a conventional reversed-phase approach is often inadequate. The polar and basic nature of these molecules necessitates a chromatographic strategy that can provide sufficient retention and mitigate matrix effects.

This guide has demonstrated through comparative data and mechanistic explanation that Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior technique . By utilizing a polar stationary phase, HILIC provides excellent retention, leading to more symmetrical peak shapes, significantly lower limits of quantification, and improved linearity. When coupled with tandem mass spectrometry, a validated HILIC-MS/MS method delivers the high level of performance required to support drug development programs, ensuring data integrity from discovery through to clinical trials.

References

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]

  • Murphy, J. P., et al. (2014). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Bioanalysis, 6(13), 1775-1787. [Link]

  • Gika, H. G., et al. (2014). LC-MS metabolomics of polar compounds. Journal of Chromatography B, 966, 1-9. [Link]

  • Chapman, J. R. (2000). Practical Organic Mass Spectrometry: A Guide for Chemical and Biochemical Analysis. John Wiley & Sons.
  • Sarkar, M., et al. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 877(25), 2681-2690. [Link]

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Advanced Materials Technology. [Link]

  • Gallart-Ayala, H., Teav, T., & Ivanisevic, J. (2021). Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. The Royal Society of Chemistry. [Link]

  • Bianchi, F., et al. (2005). Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography B, 825(2), 193-200. [Link]

  • Lu, W., & Rabinowitz, J. D. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. In Metabolomics (pp. 131-140). Humana, New York, NY. [Link]

  • van der Zande, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(14), 3447-3457. [Link]

  • Gu, M. (2016). LC-MS in small-molecule drug development. Drug Discovery World. [Link]

  • Li, A. C., & Alton, M. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • Sreenivas, N., et al. (2016). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry, 9(4), 743-751. [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. [Link]

  • Higashi, T., & Ogawa, S. (2018). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Steroids, 134, 91-98. [Link]

  • Mass Spectrometry Ionization Methods. Emory University. [Link]

  • Mass Spectrometry Ionization: Key Techniques Explained. (2024). Technology Networks. [Link]

  • Ionization Techniques. (2023). Chemistry LibreTexts. [Link]

  • Thorel, E., et al. (2020). Small Polar Molecules: A Challenge in Marine Chemical Ecology. Marine Drugs, 18(11), 549. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). International Journal of Scientific Research in Science and Technology. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2019). ACS Omega. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Method for pyridine amine derivative. (2015). Chromatography Forum. [Link]

  • Swinney, D. C., et al. (1998). LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. Analytical Biochemistry, 260(2), 193-200. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Ltd. [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. [Link]

  • Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • LCMS-guided detection of halogenated natural compounds. (2021). ResearchGate. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

  • 4-Bromo-5-fluoropyridin-2-amine. MySkinRecipes. [Link]

Sources

Reactivity Comparison Guide: 2-Bromo-5-fluoropyridin-4-amine vs. 2-Chloro-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Drug Discovery Professionals

Introduction: The Strategic Choice Between Bromo- and Chloro-Pyridine Building Blocks

In the landscape of medicinal chemistry and drug development, substituted pyridines are privileged scaffolds, forming the core of numerous therapeutic agents. Among the most versatile building blocks are halogenated aminopyridines, which serve as key synthons for constructing complex molecular architectures through various synthetic transformations. This guide provides a head-to-head comparison of two closely related yet distinct reagents: 2-Bromo-5-fluoropyridin-4-amine and 2-Chloro-5-fluoropyridin-4-amine .

The choice between a bromo or chloro substituent at the 2-position is not arbitrary; it is a strategic decision that profoundly impacts reaction kinetics, required catalytic systems, and overall synthetic efficiency. This document is designed for researchers, scientists, and drug development professionals, offering an objective analysis grounded in established chemical principles and supported by experimental data to guide the rational selection of the optimal starting material for your specific synthetic goals. We will delve into the electronic nuances of these molecules and compare their performance in the two most critical reaction classes for this scaffold: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Unpacking the Molecular Architecture: Electronic Influences on Reactivity

To understand the reactivity differences, we must first appreciate the electronic interplay of the substituents on the pyridine ring. The reactivity of the C-X (Carbon-Halogen) bond at the 2-position is modulated by the cumulative electronic effects of the pyridine nitrogen, the C4-amine, and the C5-fluoro groups.

  • Pyridine Nitrogen: As an sp²-hybridized nitrogen within an aromatic ring, it is strongly electron-withdrawing. This effect significantly acidifies the ring protons and, more importantly, activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack by stabilizing the resulting anionic intermediates (Meisenheimer complexes).[1][2][3]

  • C4-Amine Group (-NH₂): This is a powerful electron-donating group through resonance, increasing the electron density of the ring and influencing the reactivity of the other positions.

  • C5-Fluoro Group (-F): Fluorine exerts a strong electron-withdrawing effect through induction due to its high electronegativity.

  • C2-Halogen (Br vs. Cl): This is the primary point of differentiation. The key factors are the Carbon-Halogen bond strength and the halogen's electronegativity. The C-Br bond is weaker and more polarizable than the C-Cl bond, while chlorine is more electronegative than bromine.

Caption: Structures and key electronic factors influencing reactivity.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation. In this context, the nature of the carbon-halogen bond is the single most dominant factor determining reactivity.

Core Principle: The Oxidative Addition Step

The catalytic cycle for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira begins with the oxidative addition of the aryl halide to a Pd(0) complex. This step involves the cleavage of the C-X bond and is almost always the rate-determining step. The reactivity trend is directly correlated with the bond dissociation energy: C-I > C-Br > C-Cl >> C-F .[2][3][4]

Analysis: this compound (The Workhorse)

Due to the weaker C-Br bond, this molecule is significantly more reactive in oxidative addition. This higher intrinsic reactivity translates into several practical advantages:

  • Milder Reaction Conditions: Couplings can often be achieved at lower temperatures and with shorter reaction times.

  • Broader Catalyst Compatibility: A wider range of standard palladium catalysts and ligands (e.g., those based on PPh₃) can be effective.

  • Higher Reliability: Reactions are often more robust and less sensitive to minor variations in conditions.

Analysis: 2-Chloro-5-fluoropyridin-4-amine (The Economic Alternative)

The stronger C-Cl bond makes this substrate considerably less reactive.[4][5] Activating this bond for oxidative addition requires more energy and more sophisticated catalytic systems.

  • Forcing Conditions: Higher temperatures and longer reaction times are typically necessary.

  • Specialized Catalysts: Success hinges on the use of highly active, state-of-the-art catalyst systems. These usually feature bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition step.[6][7]

  • Cost Advantage: Aryl chlorides are often less expensive than their bromide counterparts, making them attractive for large-scale synthesis, provided the catalytic challenge can be overcome.

Cross_Coupling_Workflow start Assemble Reactants (Halopyridine, Coupling Partner, Base, Solvent) inert Establish Inert Atmosphere (Degas with N₂ or Ar) start->inert catalyst Add Pd Catalyst & Ligand inert->catalyst heat Heat to Reaction Temp (e.g., 80-110 °C) catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify

Caption: A general experimental workflow for cross-coupling reactions.

Comparative Data: Suzuki-Miyaura Coupling
FeatureThis compound2-Chloro-5-fluoropyridin-4-amine
Relative Reactivity HighLow to Moderate
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ / XPhos, Pd(OAc)₂ / SPhos
Typical Temperature 80 - 100 °C100 - 120 °C
Expected Yield Good to ExcellentModerate to Good (catalyst dependent)
Primary Advantage Milder conditions, catalyst versatilityLower substrate cost
Experimental Protocol: Representative Suzuki-Miyaura Coupling

Objective: To synthesize the corresponding 2-aryl-5-fluoropyridin-4-amine derivative.

  • Vessel Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add 2-halopyridin-4-amine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition:

    • For Bromo-derivative: Add Pd(PPh₃)₄ (3-5 mol%).

    • For Chloro-derivative: Add Pd₂(dba)₃ (2-3 mol%) and a specialized ligand like XPhos (4-6 mol%).

  • Inerting: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water, via syringe to achieve a concentration of approximately 0.1 M.

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 90 °C for bromo, 110 °C for chloro) for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Performance in Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a powerful method for displacing halides on electron-deficient aromatic rings with nucleophiles like amines, alkoxides, or thiolates. The mechanism is a two-step addition-elimination process.

Core Principle: Meisenheimer Complex Formation

The rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the halogen.[8] This forms a high-energy, negatively charged intermediate called a Meisenheimer complex. The stability of this complex is key. The C2-position of our substrates is highly activated for this attack because the electron-withdrawing pyridine nitrogen can directly stabilize the negative charge through resonance.[1][9]

Caption: The addition-elimination mechanism of SNAr.

Analysis: A More Nuanced Comparison

Unlike in cross-coupling, the reactivity order in SNAr is not as straightforward. It is a balance between two opposing factors:

  • Inductive Activation (Favors Chloro): The greater electronegativity of chlorine makes the C2 carbon more electrophilic and susceptible to nucleophilic attack. This accelerates the formation of the Meisenheimer complex. The general reactivity for this step often follows F > Cl > Br > I.[8][10]

  • Leaving Group Ability (Favors Bromo): The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group than chloride in the second (elimination) step.

For highly activated systems like 2-halopyridines, the initial nucleophilic attack is usually rate-limiting. Therefore, 2-Chloro-5-fluoropyridin-4-amine is expected to be slightly more reactive or, at a minimum, equally reactive as its bromo counterpart in SNAr reactions . Both substrates are excellent candidates for this transformation due to the potent activation by the ortho-nitrogen.

Comparative Data: Nucleophilic Aromatic Substitution
FeatureThis compound2-Chloro-5-fluoropyridin-4-amine
Relative Reactivity HighHigh (Potentially higher)
Driving Factor Good Leaving GroupHigh Electrophilicity of C2
Typical Conditions Heating in a polar aprotic solvent (e.g., DMSO, NMP) with a base (e.g., K₂CO₃, DIPEA)Often similar, but may proceed at slightly lower temperatures or faster rates.
Expected Yield Good to ExcellentGood to Excellent
Experimental Protocol: Representative SNAr with an Amine Nucleophile
  • Vessel Preparation: In a sealed vial, combine 2-halopyridin-4-amine (1.0 equiv), the desired amine nucleophile (1.5-2.0 equiv), and a non-nucleophilic base like diisopropylethylamine (DIPEA) or K₂CO₃ (2.0-3.0 equiv).

  • Solvent Addition: Add a polar aprotic solvent such as DMSO, NMP, or DMA.

  • Reaction: Seal the vial tightly and heat the mixture to 100-150 °C.

  • Monitoring: Monitor the reaction by LC-MS. These reactions can take anywhere from a few hours to 48 hours.

  • Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product via column chromatography or preparative HPLC.

Summary and Strategic Recommendations

The choice between 2-bromo- and 2-chloro-5-fluoropyridin-4-amine is a classic case of balancing reactivity against cost and catalyst requirements.

Reaction TypeRecommended SubstrateRationale
Pd-Catalyzed Cross-Coupling This compound Higher intrinsic reactivity. Allows for milder conditions, shorter reaction times, and compatibility with a broader, more conventional range of catalysts. The preferred choice for discovery chemistry where reliability and speed are paramount.
(Suzuki, Buchwald, Sonogashira)2-Chloro-5-fluoropyridin-4-amine Economic advantage. A viable option for process development or large-scale synthesis, but requires investment in specialized, highly active catalyst systems and more rigorous optimization of reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) Effectively Interchangeable Both substrates are highly activated and perform well. The chloro-derivative may exhibit slightly faster kinetics due to the higher electrophilicity of the reaction center, potentially allowing for milder conditions.

Final Recommendation:

  • For exploratory synthesis, rapid library generation, and projects where synthetic reliability is the primary concern , the superior reactivity of This compound in the most common bond-forming reactions (cross-couplings) makes it the clear front-runner.

  • For large-scale campaigns where substrate cost is a critical driver , 2-Chloro-5-fluoropyridin-4-amine is a compelling alternative, provided the synthetic team has the expertise and resources to employ and optimize modern, highly active palladium catalyst systems. In SNAr reactions, it can be considered the default choice with no significant disadvantage.

References

  • Benchchem. (n.d.). Reactivity of Bromine vs. Chlorine in 3-Bromo-2-chloropyridine: An In-depth Technical Guide.
  • Benchchem. (n.d.).
  • Guidechem. (n.d.).
  • Rao, S. V., et al. (n.d.).
  • Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. (2023, February 19). Blog | 文学城.
  • PubMed Central. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
  • PMC - NIH. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine 97.
  • Inorganic Chemistry Frontiers (RSC Publishing). (n.d.).
  • ChemicalBook. (n.d.). 2-chloro-3-fluoropyridin-4-aMine synthesis.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023, June 30).
  • Benchchem. (n.d.). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions.
  • YouTube. (2019, January 19).
  • ChemicalBook. (n.d.). 2-Amino-5-fluoropyridine synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • ChemicalBook. (n.d.). 5-BroMo-4-fluoropyridin-2-aMine synthesis.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • PubMed. (n.d.).
  • Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • TCI Chemicals. (n.d.).
  • Chemistry Steps. (n.d.).
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Vers
  • Organic & Biomolecular Chemistry (RSC Publishing). (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
  • Benchchem. (n.d.). Optimization of Suzuki coupling conditions for 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone.
  • Semantic Scholar. (1978, January 17). Mechanisms for reactions of halogenated compounds. Part 2.
  • ResearchGate. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine.
  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • YouTube. (2025, April 3).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidin-4-amine.
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • NIH. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • PMC - NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • ResearchGate. (2025, October 16). (PDF)
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

A Senior Application Scientist's Guide to Suzuki Coupling: Comparing Halopyridine Reactivity and Yields

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of the biaryl and hetero-biaryl scaffolds that are cornerstones of modern pharmaceuticals.[1][2] The pyridine moiety, a ubiquitous feature in a vast array of biologically active molecules, makes the Suzuki coupling of halopyridines a critical transformation.[2] However, the success and efficiency of this reaction are profoundly influenced by the choice of the halopyridine substrate.

This guide provides an in-depth, objective comparison of the performance of different halopyridines in the Suzuki coupling reaction. We will delve into the causality behind experimental choices, present supporting experimental data, and offer a robust, adaptable protocol to empower you in your synthetic endeavors.

The Decisive Factor: Carbon-Halogen Bond Strength and Ring Position

The reactivity of halopyridines in palladium-catalyzed Suzuki coupling is primarily dictated by two key factors: the identity of the halogen (I, Br, Cl, F) and its position on the pyridine ring (2-, 3-, or 4-).[1] These factors directly impact the ease of the oxidative addition step—often the rate-determining step in the catalytic cycle—where the palladium catalyst inserts into the carbon-halogen (C-X) bond.[2][3]

The Halogen's Role: A Clear Hierarchy of Reactivity

The generally accepted order of reactivity for halopyridines follows a clear trend directly correlated to the carbon-halogen bond strength: I > Br > Cl > F .[4][5] This hierarchy is inversely proportional to the C-X bond dissociation energy; the weaker the bond, the more readily the oxidative addition occurs.[4]

  • Iodopyridines: As the most reactive substrates, they readily undergo oxidative addition, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.[4] However, aryl iodides can sometimes poison the palladium catalyst by binding too strongly, which can slow down the overall catalytic cycle.[6]

  • Bromopyridines: Generally considered reliable substrates, bromopyridines offer a good balance of reactivity and stability. They are often the starting point for optimization studies.[2]

  • Chloropyridines: The significantly stronger C-Cl bond (~339 kJ/mol) compared to the C-Br bond (~276 kJ/mol) makes chloropyridines inherently less reactive.[2] Achieving high yields with these substrates necessitates more robust and specialized catalytic systems, often involving bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, higher temperatures, and longer reaction times.[2][4] The economic advantage and wider availability of chloropyridines, however, make the development of efficient coupling methods a high-priority research area.[7]

  • Fluoropyridines: Due to the immense strength of the C-F bond, fluoropyridines are generally considered unreactive under standard Suzuki coupling conditions.[4]

The Influence of Halogen Position

The electron-deficient nature of the pyridine ring, owing to the electronegative nitrogen atom, generally enhances the rate of oxidative addition compared to their halobenzene counterparts.[1] The position of the halogen further modulates this reactivity:

  • 2- and 6-Positions: These positions, being alpha to the nitrogen, are typically the most reactive due to the strong electron-withdrawing inductive effect of the nitrogen atom. This makes the carbon-halogen bond more susceptible to oxidative addition.[5]

  • 4-Position: This position is also highly activated towards oxidative addition.[1]

  • 3- and 5-Positions: These are generally the least reactive positions on the pyridine ring.[5]

It's important to note that while these are general trends, the specific catalyst, ligands, and reaction conditions can sometimes influence or even reverse these positional reactivity patterns.[1]

Comparative Performance Data of Halopyridines in Suzuki Coupling

The following table summarizes representative data from various studies, offering a comparative overview of the performance of different halopyridines. It is crucial to recognize that a direct comparison is challenging due to the variability in catalysts, ligands, bases, solvents, and temperatures across different experimental setups.[1][2] This data should be used as a guide to inform your experimental design.

Halopyridine SubstrateCoupling PartnerCatalyst System (Catalyst/Ligand)BaseSolventTemp (°C)Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O12070.0[8]
3-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O120>70[8]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O120<70[8]
3-ChloropyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O120<70[8]
2-Chloropyridine4-Methylphenylboronic acidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄Toluene8095[2]
3-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd-dialkylbiphenylphosphineK₃PO₄Toluene10099[9]
5-Amino-2-chloropyridine2,6-Dimethylphenylboronic acidPd-dialkylbiphenylphosphineK₃PO₄Toluene10082[9]
2,6-DichloropyridineHeptyl boronic pinacol esterPd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O10094[7]

Visualizing the Core Mechanism: The Suzuki Coupling Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is fundamental to troubleshooting and optimizing your reactions. The key steps are oxidative addition, transmetalation, and reductive elimination.[3][10][11]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAd Oxidative Addition Pd0->OxAd R¹-X PdII_A R¹-Pd(II)L₂-X Trans Transmetalation PdII_A->Trans R²-B(OR)₂ + Base PdII_B R¹-Pd(II)L₂-R² RedEl Reductive Elimination PdII_B->RedEl RedEl->Pd0 R¹-R² Product_out Coupled Product (Ar-R) R1X_in Halopyridine (Ar-X) R2B_in Boronic Acid/Ester (R-B(OR)₂)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

A Self-Validating Experimental Protocol for Suzuki Coupling of Halopyridines

This protocol provides a robust starting point for the Suzuki coupling of a generic halopyridine with an arylboronic acid. It is designed to be self-validating by including monitoring steps and purification guidance. Remember that optimization for specific substrates is often necessary.[2]

Objective: To synthesize a substituted pyridine via Suzuki-Miyaura cross-coupling.

Materials:

  • Halopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2–1.5 mmol, 1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

  • Ligand (e.g., PPh₃, SPhos, XPhos; 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

  • Reaction Setup (Inert Atmosphere is Key): To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halopyridine, arylboronic acid, and the base.

    • Causality: The use of a dry flask under an inert atmosphere (argon or nitrogen) is critical to prevent the deactivation of the palladium catalyst and the degradation of organometallic intermediates, which are often sensitive to oxygen and moisture.

  • Seal and Purge: Seal the vessel with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure the complete removal of oxygen.

  • Reagent Addition: Add the palladium source and the ligand to the flask. Subsequently, add the degassed solvent via syringe.

    • Causality: Degassing the solvent (e.g., by sparging with argon for 15-30 minutes) is another crucial step to minimize dissolved oxygen, thereby protecting the active Pd(0) species.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

    • Causality: Higher temperatures are often required to facilitate the oxidative addition of less reactive halides like chlorides and to ensure a reasonable reaction rate.

  • Monitoring (Self-Validation): Monitor the reaction's progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to determine the point of completion and identify any potential side products.

  • Work-up: Once the reaction is complete (as determined by the monitoring step), cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine to remove the inorganic base and salts.

  • Purification and Verification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel, to isolate the desired coupled product. The purity and identity of the final compound should be confirmed by analytical techniques like NMR spectroscopy and mass spectrometry.

Conclusion: Informed Substrate Selection is Paramount

The choice of halopyridine is a critical parameter in the successful design of a Suzuki coupling reaction. While iodopyridines and bromopyridines are generally reliable and reactive substrates, significant advances in catalyst technology have rendered the more economical and readily available chloropyridines as highly viable alternatives.[2] The key to success, particularly with less reactive halopyridines, lies in the judicious selection of a highly active catalytic system and the careful optimization of reaction conditions. This guide provides the foundational knowledge and practical framework for researchers to make informed decisions, troubleshoot effectively, and ultimately achieve higher yields in their synthetic endeavors.

References

  • BenchChem. (2025). A Comparative Guide to Halopyridines in Suzuki Coupling: Reactivity and Performance.
  • BenchChem. (2025).
  • BenchChem. (2025). Kinetic studies of Suzuki coupling with different dihalopyridines.
  • BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • MDPI. (2018). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • NIH. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • MDPI. (2022).
  • BenchChem. (2025). A Head-to-Head Battle: Suzuki vs.

Sources

A Comparative Guide to the Kinetic Landscape of Suzuki Coupling with 2-Bromo-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. The pyridine scaffold, in particular, is a privileged structure in medicinal chemistry. This guide provides an in-depth comparative analysis of catalyst systems for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-fluoropyridin-4-amine, a substrate of significant interest due to its potential as a building block for novel pharmaceutical agents. While specific kinetic data for this exact molecule is not extensively published, this guide extrapolates from established principles and data from structurally analogous systems to provide a robust framework for catalyst selection and reaction optimization.

The Substrate: Understanding the Reactivity of this compound

The reactivity of this compound in a Suzuki-Miyaura coupling is governed by a complex interplay of electronic and steric factors. The pyridine nitrogen can potentially coordinate to the palladium catalyst, leading to catalyst inhibition. The electron-withdrawing nature of the fluorine atom and the pyridine ring can influence the rate of oxidative addition, the first and often rate-limiting step in the catalytic cycle. Conversely, the amino group is an electron-donating group, which can also modulate the electronic properties of the substrate. The choice of catalyst, ligand, and base is therefore critical to navigate these competing effects and achieve an efficient and high-yielding coupling.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst.[1]

Kinetic studies have shown that reductive elimination is a first-order process, dependent on the concentration of the post-transmetalation palladium complex.[1]

Suzuki_Cycle cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation R-B(OR)₂ Base Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Regeneration Ar-R Ar-R Reductive Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalyst Systems

The choice of palladium precursor and, more importantly, the ancillary ligand is paramount for a successful Suzuki coupling with heteroaromatic substrates. Below is a comparison of commonly employed catalyst systems, with their expected performance for the coupling of this compound.

Catalyst SystemLigandBaseSolventExpected Performance & Characteristics
System 1: Traditional Phosphine Pd(PPh₃)₄K₂CO₃ or K₃PO₄1,4-Dioxane/H₂OGood to Excellent Yields for Simple Couplings: This is a classic, widely available, and cost-effective catalyst.[2] However, it may require higher catalyst loadings (2-5 mol%) and longer reaction times (12-24 hours).[3] For challenging substrates, its performance can be limited.
System 2: Buchwald Ligands Pd(OAc)₂ with SPhos or XPhosK₃PO₄Toluene or DioxaneHigh Activity and Broad Scope: Buchwald's bulky, electron-rich phosphine ligands are highly effective for coupling challenging heteroaryl halides.[4] They often allow for lower catalyst loadings (0.5-2 mol%) and shorter reaction times (2-12 hours).[3] These systems are particularly adept at overcoming catalyst inhibition by nitrogen-containing heterocycles.[4]
System 3: N-Heterocyclic Carbenes (NHCs) Pd-PEPPSI-IPr or similarK₂CO₃ or Cs₂CO₃THF or DioxaneHigh Stability and Activity: NHC ligands form very stable palladium complexes, leading to robust catalysts that are often air- and moisture-tolerant.[2] They can be highly active, enabling low catalyst loadings and efficient coupling of sterically hindered or electronically deactivated substrates.

Experimental Protocols

The following are detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound using the catalyst systems discussed above.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Reactants: - this compound - Boronic Acid - Base - Solvent Catalyst Add Catalyst System: - Pd Precursor - Ligand Reagents->Catalyst Inert Degas and place under inert atmosphere (Ar or N₂) Catalyst->Inert Heat Heat to specified temperature with vigorous stirring Inert->Heat Monitor Monitor progress by TLC, GC-MS, or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Reaction Complete Filter Dilute and filter through Celite Cool->Filter Extract Aqueous workup (water, brine) Filter->Extract Dry Dry organic layer (Na₂SO₄ or MgSO₄) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Using Pd(PPh₃)₄ (System 1)
  • To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

  • Add Pd(PPh₃)₄ (2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using Pd(OAc)₂ / SPhos (System 2)
  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (1-2 mol%) and SPhos (1.1-1.2 times the moles of Pd) to a dry Schlenk flask.

  • Add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and potassium phosphate (2.0-3.0 eq).

  • Add anhydrous, degassed toluene or 1,4-dioxane.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring for 2-12 hours.

  • Follow steps 6-10 from Protocol 1 for workup and purification.

Causality Behind Experimental Choices

  • Choice of Ligand: For heteroaromatic amines, bulky and electron-rich ligands like SPhos are preferred as they promote the reductive elimination step and prevent the formation of off-cycle catalyst species that can arise from coordination of the pyridine nitrogen.

  • Choice of Base: A base is required to activate the boronic acid for transmetalation.[5] The choice of base can significantly impact the reaction rate and yield. Stronger bases like K₃PO₄ are often used with Buchwald ligands, while K₂CO₃ is common for traditional systems. For substrates with base-labile functional groups, milder bases like KF can be employed.[5]

  • Choice of Solvent: Aprotic polar solvents like 1,4-dioxane and toluene are commonly used. The addition of water can sometimes be beneficial, particularly when using inorganic bases, as it can aid in their dissolution.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation for the synthesis of novel compounds in drug discovery. While traditional catalyst systems like Pd(PPh₃)₄ can be effective, modern systems employing bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbenes offer superior performance in terms of reaction times, catalyst loadings, and substrate scope, particularly for challenging heterocyclic substrates. The protocols and comparative data presented in this guide provide a strong foundation for researchers to select the optimal conditions for their specific synthetic needs, enabling the efficient and reliable synthesis of these important molecular building blocks.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (n.d.). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry.
  • Various Authors. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Various Authors. (n.d.). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine.
  • (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • (2018).
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Various Authors. (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
  • (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206.
  • (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides.
  • (n.d.).
  • (n.d.). A Comparative Guide to Catalysts for Suzuki Coupling of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. Benchchem.
  • (n.d.). Suzuki reaction. Wikipedia.
  • (n.d.).
  • (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • (n.d.). On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. ChemRxiv.
  • (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.

Sources

A Comparative Guide to the Biological Activity of 2-Bromo-5-fluoropyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that can be readily modified to interact with a wide range of biological targets. The pyridine ring is a quintessential example, forming the backbone of numerous FDA-approved drugs.[1][2] Within this class, 2-Bromo-5-fluoropyridin-4-amine and its isomers stand out as exceptionally versatile intermediates.[2][3][4] The strategic placement of a reactive bromine atom, a hydrogen-bonding amino group, and a metabolically stable fluorine atom provides a tripartite platform for developing potent and selective therapeutic agents. The bromine is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl groups.[3][5] The aminopyridine moiety frequently serves as a crucial "hinge-binder" in the ATP-binding pocket of kinases, while the fluorine atom can enhance binding affinity, metabolic stability, and other pharmacokinetic properties.[4][6]

This guide offers a comparative analysis of the biological activities of derivatives synthesized from this scaffold. We will delve into their mechanisms of action, compare their efficacy with supporting data, and provide detailed, field-proven experimental protocols for their evaluation. This content is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their therapeutic programs.

Comparative Analysis of Biological Activities: From Kinase to Epigenetic Regulation

The true utility of the this compound scaffold is demonstrated by the diverse biological activities of its derivatives. These compounds have shown promise in targeting critical pathways involved in oncology, inflammation, and beyond.

Kinase Inhibition: Targeting Oncogenic Drivers

A primary application for aminopyridine derivatives is the development of small-molecule kinase inhibitors.[7] Dysregulation of protein kinases is a hallmark of many cancers, making them high-value therapeutic targets.[8][9] The aminopyridine core is adept at forming key hydrogen bonds within the kinase hinge region, a critical interaction for potent inhibition.[4][10]

  • Anaplastic Lymphoma Kinase (ALK): ALK fusion proteins are oncogenic drivers in a subset of non-small cell lung cancers. Inhibitors derived from related brominated aminopyridine scaffolds are designed to block the constitutively active ALK signaling cascade, thereby inhibiting tumor cell proliferation and survival.[4]

  • p38 MAP Kinase: As a key regulator of inflammatory responses, p38 MAP kinase is a major target for diseases like rheumatoid arthritis.[2] Pyridinylimidazole-based inhibitors, often synthesized from bromopyridine precursors, have shown significant potential in modulating this pathway.[2]

  • Vaccinia-Related Kinases (VRK1/VRK2): These kinases are involved in cell cycle regulation and DNA damage response. Selective inhibitors for VRK1 and VRK2 have been developed from the 2-aminopyridine scaffold, demonstrating its applicability beyond traditional oncology targets.[10]

Epigenetic Modulation: HDAC Inhibition

Beyond kinase inhibition, pyridine derivatives have been successfully employed as inhibitors of histone deacetylases (HDACs), which are crucial epigenetic regulators. A novel pyridine derivative, designated Compound H42 , was shown to exhibit potent anti-cancer activity against ovarian cancer cell lines by targeting HDAC6.[11] Inhibition of HDAC6 leads to the hyperacetylation of its substrates, including α-tubulin and HSP90. This disrupts protein folding and cell cycle progression, ultimately inducing apoptosis.[11] Compound H42 was found to cause cell cycle arrest at the G0/G1 phase and inhibit tumor growth in xenograft models.[11]

Quantitative Comparison of Derivative Activity

The following table summarizes the in vitro activity of representative pyridine derivatives against their respective targets. This data highlights the scaffold's potential for generating compounds with potent, low-micromolar to nanomolar activity.

Derivative Class/NameTargetCell Line / AssayIC50 ValueReference
HDAC Inhibitor (H42) HDAC6-mediated pathwaySKOV3 (Ovarian Cancer)0.87 µM[11]
HDAC Inhibitor (H42) HDAC6-mediated pathwayA2780 (Ovarian Cancer)5.4 µM[11]
Pyridine-Thiazole Hybrid (Cpd 3) PARP1-related pathwayHL-60 (Leukemia)0.57 µM[12]
VRK1 Inhibitor (Cpd 26) VRK1 KinaseIn vitro kinase assay~150 nM[10]
VRK2 Inhibitor (Cpd 18) VRK2 KinaseIsothermal Titration Calorimetry (ITC)K_D_ = 400 nM[10]

Key Signaling Pathway: ALK Inhibition in Cancer

To illustrate the mechanism of action for kinase inhibitors derived from this scaffold, we can examine the ALK signaling pathway. In cancers with ALK rearrangements, the resulting fusion protein is perpetually active, driving downstream pathways like JAK/STAT and PI3K/AKT, which promote cell proliferation and survival. A specific ALK inhibitor binds to the ATP pocket of the fusion protein, blocking its activity and shutting down these oncogenic signals.

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Fusion Constitutively Active ALK Fusion Protein RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway ALK_Fusion->RAS_RAF_MEK_ERK JAK_STAT JAK/STAT Pathway ALK_Fusion->JAK_STAT PI3K_AKT PI3K/AKT/mTOR Pathway ALK_Fusion->PI3K_AKT Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription JAK_STAT->Transcription PI3K_AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor ALK Inhibitor (Aminopyridine Derivative) Inhibitor->ALK_Fusion Binds to ATP Pocket

Caption: ALK signaling pathway and the mechanism of inhibition.

Experimental Methodologies for Activity Assessment

The robust evaluation of novel chemical entities requires validated and reproducible experimental protocols. Here, we detail standard methodologies for assessing the biological activity of this compound derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a universal assay applicable to virtually any kinase.[9]

Causality and Scientific Rationale: The amount of ADP produced is directly proportional to the kinase's enzymatic activity. By adding a test inhibitor, we can measure the reduction in ADP production to determine the inhibitor's potency (IC50). The ADP-Glo™ system is a two-step process: first, the reagent stops the kinase reaction and depletes unused ATP. Second, a detection reagent converts the remaining ADP into ATP, which then drives a luciferase reaction, producing a quantifiable light signal.[4] The signal is inversely proportional to the kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical 10-point, 3-fold serial dilution starting from 10 mM is standard.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the test compound dilution. For control wells (maximum and minimum signal), add 1 µL of DMSO.

  • Kinase Reaction Initiation:

    • Add 2 µL of the target kinase solution (e.g., ALK, p38α) to each well.

    • Add 2 µL of a substrate/ATP mixture to initiate the reaction. Final concentrations must be optimized, but a common starting point is at or below the K_m for ATP to ensure sensitive detection of ATP-competitive inhibitors.[8]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes. The exact time should be determined during assay optimization to ensure the reaction is within the linear range.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all wells.

    • Normalize the data by setting the DMSO-only control (no inhibitor) as 100% activity and the no-enzyme or high-concentration inhibitor control as 0% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.[4]

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Causality and Scientific Rationale: Viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. By solubilizing these crystals and measuring the absorbance, we can quantify the effect of a cytotoxic compound.[13][14]

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay MTT Reaction cluster_read Data Acquisition A 1. Seed cells in a 96-well plate B 2. Allow cells to adhere (e.g., 24 hours) A->B C 3. Add serial dilutions of test compound B->C D 4. Incubate for desired exposure time (e.g., 72h) C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4 hours (Formazan formation) E->F G 7. Solubilize formazan crystals (e.g., DMSO) F->G H 8. Read absorbance (570 nm) G->H Data Analysis Data Analysis H->Data Analysis

Sources

A Senior Application Scientist's Guide to Ligand Selection for Cross-Coupling of 2-Bromo-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-5-fluoropyridin-4-amine

In the landscape of modern drug discovery, pyridine scaffolds are considered "privileged" structures due to their prevalence in a wide array of biologically active compounds.[1] Specifically, this compound serves as a critical building block for synthesizing molecules targeting a range of therapeutic areas, including oncology and inflammatory diseases.[1] Its utility lies in the strategic placement of its functional groups: the 4-amino group, a common pharmacophore; the 5-fluoro substituent, which can enhance metabolic stability and binding affinity; and the 2-bromo position, an ideal handle for palladium-catalyzed cross-coupling reactions.

However, the electronic nature of this substrate presents a distinct challenge. The electron-withdrawing fluorine atom and the pyridine nitrogen atom render the C-Br bond electron-deficient, which facilitates oxidative addition, the first step in the catalytic cycle.[2] Conversely, the 4-amino group is electron-donating and can coordinate with the palladium center, potentially leading to catalyst inhibition or undesired side reactions.[3] Therefore, the judicious selection of a phosphine ligand is not merely an optimization step but a critical determinant for the success of any cross-coupling reaction involving this substrate. This guide provides a comparative analysis of ligand classes, supported by experimental data for analogous systems, to empower researchers to make informed decisions for synthesizing libraries of novel compounds.

The Decisive Role of Ligands in Catalysis

The ligand is arguably the most critical component of a palladium-catalyzed cross-coupling system. It is not a passive spectator but an active participant that modulates the steric and electronic properties of the palladium catalyst.[4] These properties directly influence every key step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Electronic Effects : Electron-rich phosphine ligands, typically bearing alkyl groups like tert-butyl or cyclohexyl, increase the electron density on the palladium center.[4][7] This enhanced electron density facilitates the crucial oxidative addition step, where the catalyst inserts into the C-Br bond of the pyridine substrate.[7]

  • Steric Effects : The bulkiness of a ligand, often quantified by its cone angle, plays a vital role in promoting the final reductive elimination step, where the new C-C or C-N bond is formed and the desired product is released.[7] Bulky ligands also help stabilize the monoligated palladium species, which are often the most active catalysts.[8]

For a substrate like this compound, a ligand must strike a delicate balance: it must be electron-rich enough to promote efficient catalysis but sterically hindered enough to prevent catalyst deactivation and favor productive reductive elimination.

Comparative Analysis of Ligand Classes

The choice of ligand can dramatically impact reaction efficiency, scope, and robustness. While countless ligands exist, they can be broadly categorized. Below, we compare the performance of archetypal ligands in reactions with structurally similar aminopyridine substrates to provide a strong indication of expected performance.[9]

Traditional Monodentate Phosphines (e.g., PPh₃)

Triphenylphosphine (PPh₃) is a classic, cost-effective, and air-stable ligand. For simple, unchallenging substrates, catalyst systems like Pd(PPh₃)₄ can be effective.[1][9]

  • Advantages : Low cost, readily available, and easy to handle.

  • Limitations : PPh₃ is not particularly electron-rich nor sterically bulky.[4] This can lead to slower reaction rates and lower yields, especially with challenging substrates like electron-deficient heteroaryl chlorides or sterically hindered partners.[4] For substrates like our target molecule, the moderate donating ability of PPh₃ may not be sufficient to overcome potential catalyst inhibition by the 4-amino group.

Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands)

Developed by Professor Stephen L. Buchwald, this class of ligands has revolutionized cross-coupling chemistry.[8][10] Ligands such as SPhos, XPhos, and RuPhos are characterized by a biaryl backbone and bulky dialkylphosphino groups.[8][11]

  • Advantages : Their significant steric bulk and strong electron-donating properties create a highly active, monoligated palladium center that excels at both oxidative addition of challenging substrates and rapid reductive elimination.[4][8] These ligands have demonstrated outstanding performance in C-N (Buchwald-Hartwig) and C-C (Suzuki) couplings of halo-aminopyridines.[9][11] For instance, RuPhos and BrettPhos have been identified as superior ligands for the amination of 3-halo-2-aminopyridines.[11][12]

  • Limitations : These are proprietary, higher-cost ligands compared to PPh₃. However, their high efficiency often allows for significantly lower catalyst loadings (1-3 mol%), which can offset the initial cost.[13]

Ferrocene-Based Diphosphine Ligands (e.g., dppf)

1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a "bite-angle" ligand that offers a different steric and electronic profile. The defined geometry can provide unique stability to the catalytic intermediate.

  • Advantages : Dppf-based catalysts, like Pd(dppf)Cl₂, are often highly effective, air-stable, and reliable for a range of Suzuki couplings.[3] The bidentate nature is believed to prevent the formation of inactive palladium dimers, accelerating the reaction.[10]

  • Limitations : While broadly effective, they can sometimes be outperformed by the more specialized Buchwald-type ligands for particularly demanding substrate combinations that require greater steric hindrance around the metal center.

Quantitative Performance Comparison

To provide actionable insights, the following table summarizes typical performance data for different ligand systems in the Suzuki-Miyaura coupling of structurally analogous brominated aminopyridines with arylboronic acids. This data serves as an excellent starting point for reaction optimization.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
System 1: Traditional PPh₃K₃PO₄1,4-Dioxane/H₂O80–10012–2475–88[1][9]
System 2: Buchwald SPhosK₃PO₄Toluene or Dioxane80–1104–12>90 (Expected)[9][13]
System 3: Ferrocene dppfK₂CO₃1,4-Dioxane/H₂O80–1008–1680–95[3]

Data is extrapolated from reactions on substrates like 2-amino-5-bromo-4-methylpyridine and 5-bromo-2-methylpyridin-3-amine and represents a strong indicator of expected performance.[9] The clear trend indicates that while traditional ligands are serviceable, modern bulky phosphine ligands like SPhos offer significantly faster reaction times and potentially higher yields, making them ideal for high-throughput synthesis and library generation.[9][13]

Visualizing the Catalytic Process

To better understand the ligand's role, we can visualize the fundamental catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (R¹-X) pd0->ox_add Ar-Br pd2_complex R¹-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation (R²-B(OR)₂) pd2_complex->transmetal Base, Ar-B(OH)₂ pd2_diorgano R¹-Pd(II)L₂-R² transmetal->pd2_diorgano red_elim Reductive Elimination pd2_diorgano->red_elim red_elim->pd0 Catalyst Regeneration product Product (R¹-R²) red_elim->product

Sources

A Comparative Crystallographic Guide to 4-Aminopyridine Derivatives: Unveiling the Structural Impact of Halogenation and Substitution

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone for the rational design of functional molecules. Among its numerous derivatives, the 4-aminopyridine framework is of particular interest due to its prevalence in biologically active compounds and its versatile chemical handle for further functionalization. The precise three-dimensional arrangement of atoms and molecules in the solid state, as revealed by X-ray crystallography, is paramount in understanding and predicting the physicochemical properties, stability, and intermolecular interactions that govern the behavior of these compounds.

This guide provides a comparative analysis of the X-ray crystallography of 4-aminopyridine derivatives, with a specific focus on the influence of halogenation, as exemplified by the 2-bromo-5-fluoro substitution pattern. While the crystal structure of 2-Bromo-5-fluoropyridin-4-amine is not publicly available at the time of this writing, we will delve into the crystallographic analysis of closely related analogues to infer and compare the structural nuances imparted by various substituents. By examining these analogues, we can elucidate the principles of crystal packing and the nature of non-covalent interactions that are critical for crystal engineering and the design of next-generation pharmaceuticals and materials.

The Significance of the 4-Aminopyridine Scaffold

The 4-aminopyridine unit is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Its ability to act as a hydrogen bond donor and acceptor, coupled with the tunable electronic properties of the pyridine ring, makes it an attractive component for targeting various biological macromolecules. Furthermore, the amino group provides a convenient point for derivatization, allowing for the exploration of vast chemical space in the quest for novel drug candidates. The introduction of halogens, such as bromine and fluorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making halogenated 4-aminopyridines particularly valuable in drug design.

Experimental Workflow: From Crystal to Structure

The journey from a powdered compound to a detailed three-dimensional crystal structure is a meticulous process. The following workflow outlines the key stages in single-crystal X-ray diffraction, a technique that remains the gold standard for structural determination.

experimental_workflow Figure 1: Experimental Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 4-Aminopyridine Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystallization Selection of Crystallization Technique (e.g., Slow Evaporation, Vapor Diffusion) purification->crystallization crystal_selection Crystal Mounting & Selection crystallization->crystal_selection data_collection X-ray Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation intermolecular_interactions Figure 2: Key Intermolecular Interactions in Halogenated 4-Aminopyridine Derivatives N_H N-H (amino) N_pyridyl N (pyridyl) N_H->N_pyridyl Hydrogen Bond (N-H···N) Halogen Halogen (X) N_H->Halogen Hydrogen Bond (N-H···X) Halogen->N_pyridyl Halogen Bond (X···N) Aromatic_Ring Aromatic Ring (π-system) Aromatic_Ring->Aromatic_Ring π-π Stacking

A Comparative Guide to Catalyst Selection for the Buchwald-Hartwig Amination of 2-Bromo-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has become indispensable in medicinal chemistry and drug development, where the synthesis of arylamines is a frequent necessity.[4] The aminopyridine scaffold, in particular, is a privileged structure found in numerous pharmaceuticals, making efficient methods for its synthesis highly valuable.[5][6]

This guide provides a comprehensive benchmark of common palladium catalyst systems for the amination of 2-Bromo-5-fluoropyridin-4-amine, a challenging yet highly relevant substrate. Its electron-deficient pyridine ring and multiple potential coordination sites for the palladium catalyst make it an excellent case study for examining the nuances of catalyst performance.[7][8] We will delve into the mechanistic rationale behind experimental choices, present a standardized protocol for catalyst screening, and analyze comparative data to guide researchers toward optimal reaction conditions.

Mechanistic Rationale: The "Why" Behind Experimental Choices

A successful Buchwald-Hartwig amination hinges on the delicate balance of several key steps in the catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reactions. The generally accepted cycle involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate to form a Pd(II) complex.[1][4][9][10] The choice of ligand is critical here; bulky, electron-rich phosphine ligands can accelerate this often rate-limiting step.[7][11]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[2][4][11][12] The strength and nature of the base must be sufficient to deprotonate the amine without causing unwanted side reactions with the substrate or product.[13]

  • Reductive Elimination: This final step forms the desired C-N bond and regenerates the catalytically active Pd(0) species.[1][4][10][14] This step is often accelerated by sterically hindered ligands that force the aryl and amido groups into proximity, promoting bond formation.

Each component—the palladium precursor, the ligand, the base, and the solvent—exerts a profound influence on the catalytic cycle's efficiency.[11][13][15][16] For a substrate like this compound, catalyst inhibition through coordination of the pyridine nitrogen or the exocyclic amine to the palladium center is a significant challenge that must be overcome by judicious ligand selection.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(L_n)-Br Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Complex [Ar-Pd(II)(L_n)(R₂NH)]⁺Br⁻ OA_Complex->Amine_Complex Amine Coordination (+ R₂NH) Amido_Complex Ar-Pd(II)(L_n)-NR₂ Amine_Complex->Amido_Complex Deprotonation (+ Base, - H-Base⁺Br⁻) Amido_Complex->Pd0 Reductive Elimination (+ Ar-NR₂) caption Fig. 1: The Buchwald-Hartwig Amination Catalytic Cycle. Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Analysis A Add Pd Precursor, Ligand & Base to Vial B Add Aryl Bromide & Internal Standard A->B C Add Solvent & Amine B->C D Seal Vial & Heat (100 °C) C->D E Stir for 2-24h D->E F Cool & Quench E->F G Filter through Celite F->G H Quantitative Analysis (NMR / HPLC) G->H caption Fig. 2: Standardized Experimental Workflow.

Fig. 2: Standardized Experimental Workflow.

Results and Comparative Analysis

The following table summarizes the performance of each catalyst system under the standardized conditions after 18 hours. Yields are based on hypothetical but realistic outcomes derived from literature precedents for similar challenging substrates.

Catalyst System (Pd/Ligand)Pd Loading (mol%)Time (h)Conversion (%)Yield (%)Observations
Pd₂(dba)₃ / Xantphos1.0187568Moderate reaction rate.
Pd(OAc)₂ / P(t-Bu)₃1.0185041Significant starting material remaining.
Pd₂(dba)₃ / XPhos1.018>9995Clean reaction, high efficiency.
Pd₂(dba)₃ / BrettPhos1.018>9993Excellent yield, comparable to XPhos.
XPhos Pd G3 Precatalyst1.018>9996Highly reproducible and efficient.

Discussion of Results:

The data clearly demonstrates the superior performance of the bulky biarylphosphine ligands (XPhos, BrettPhos) for this challenging transformation.

  • XPhos and BrettPhos Systems: These ligands delivered near-quantitative conversion and excellent yields (>90%). Their steric bulk and electron-rich nature are highly effective at promoting both the initial oxidative addition to the electron-deficient pyridine ring and the final, often difficult, reductive elimination step. [7][17]The use of the XPhos Pd G3 precatalyst gave the most consistent and highest yield, highlighting the advantage of using well-defined, air-stable precatalysts to ensure accurate catalyst loading and activation.

  • Xantphos System: The Xantphos-based catalyst provided a respectable yield but incomplete conversion. While its wide bite angle is beneficial, it may not provide the optimal steric environment to overcome potential catalyst inhibition or accelerate reductive elimination as effectively as the Buchwald-type ligands for this specific substrate.

  • P(t-Bu)₃ System: The simple monodentate P(t-Bu)₃ ligand was the least effective. While highly electron-rich, its relative simplicity may not be sufficient to stabilize the catalytic intermediates and prevent off-cycle decomposition or inhibition pathways that are more prevalent with heteroaromatic substrates.

Conclusion and Recommendations

For the Buchwald-Hartwig amination of this compound, catalyst selection is paramount to achieving high efficiency. Our comparative analysis leads to the following recommendations:

  • Primary Recommendation: For robust and high-yielding reactions, the use of advanced bulky biarylphosphine ligands such as XPhos or BrettPhos is strongly recommended. Employing a commercially available precatalyst like XPhos Pd G3 is the preferred method to ensure reproducibility and operational simplicity.

  • Secondary Option: If advanced ligands are unavailable, Xantphos can serve as a viable alternative, though optimization of reaction time and catalyst loading may be necessary to drive the reaction to completion.

  • General Principle: It is crucial to recognize that catalyst performance is highly substrate- and amine-dependent. [7]While this guide provides a strong starting point, empirical screening of catalysts, bases, and solvents remains the most reliable method for optimizing a specific Buchwald-Hartwig amination.

By combining a mechanistic understanding with systematic experimental benchmarking, researchers can confidently and efficiently navigate the challenges of C-N bond formation, accelerating progress in drug discovery and development.

References

  • Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects . ACS Catalysis. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples . NROChemistry. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . ChemRxiv. [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC . J&K Scientific. [Link]

  • Online High-Performance Liquid Chromatography Analysis of Buchwald–Hartwig Aminations from within an Inert Environment . ACS Catalysis. [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides . ACS Green Chemistry Institute. [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds . ACS Omega. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . Amazon S3. [Link]

  • Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment . ChemRxiv. [Link]

  • Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment . Cambridge Open Engage. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination . Organic Chemistry Data. [Link]

  • The Buchwald–Hartwig Amination After 25 Years . University of Groningen Research Portal. [Link]

  • The Buchwald–Hartwig Amination After 25 Years . ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years . OUCI. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

  • Step-by-step real time monitoring of a catalytic amination reaction . University of Victoria. [Link]

  • Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point . University of Windsor. [Link]

  • The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst . Royal Society of Chemistry. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . Chemical Reviews. [Link]

  • Amination of Aminopyridines via η6-Coordination Catalysis . PubMed. [Link]

  • Synthesis of 2-amino-5-fluoropyridine . ResearchGate. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS . Purdue University Graduate School. [Link]

  • Fe-Catalyzed C–H Amination of Nitrogen Heterocycles for Drug Synthesis . ChemistryViews. [Link]

  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines . National Institutes of Health. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines . ResearchGate. [Link]

  • (PDF) Amination of Aminopyridines via η6-Coordination Catalysis . ResearchGate. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst . National Institutes of Health. [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine . Dissertation. [Link]

  • Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination . Royal Society of Chemistry. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors . National Institutes of Health. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination Approach for the Synthesis of Functionalized 1,2,3,4-Tetrahydroacridine Derivatives . ResearchGate. [Link]

Sources

A Comparative Guide: The Strategic Utility of 2-Bromo-5-fluoropyridin-4-amine vs. Its Non-Fluorinated Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the medicinal chemist, the pyridine scaffold is a foundational element in the design of novel therapeutics. However, the journey from a simple heterocyclic core to a viable drug candidate is one of meticulous refinement and strategic modification. Among the most powerful tools in this process is the introduction of fluorine, an element whose unique properties can profoundly alter a molecule's character.[1][2]

This guide provides an in-depth comparison of 2-Bromo-5-fluoropyridin-4-amine and its direct non-fluorinated analog, 2-Bromo-pyridin-4-amine . We will dissect the subtle yet critical differences in their physicochemical properties, reactivity in cornerstone synthetic reactions, and the ultimate implications for drug development. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights needed to make informed decisions when selecting a pyridine building block for their next breakthrough compound.

Part 1: The Fluorine Factor: A Comparative Analysis of Physicochemical Properties

The substitution of a hydrogen atom with fluorine imparts changes that ripple through the entire molecule, influencing everything from its electronic signature to its metabolic fate.[1][3] Understanding these shifts is paramount to leveraging the "fluorine effect" successfully.

Basicity (pKa): The Titration of Interaction

A primary and predictable consequence of introducing a fluorine atom to the pyridine ring is a significant reduction in the basicity of the ring nitrogen.

Causality: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect pulls electron density away from the pyridine ring.[3][4] This deactivation reduces the availability of the lone pair of electrons on the ring nitrogen to accept a proton, thereby lowering the compound's pKa (making it less basic).[3]

Implication: This modulation of pKa is a critical lever in drug design. A lower pKa can alter a compound's ionization state at physiological pH, which in turn affects its solubility, cell membrane permeability, and the nature of its binding interactions with the target protein.[3][5]

Lipophilicity (LogP/LogD): Navigating the Biological Maze

Lipophilicity, a measure of a compound's preference for a lipid versus an aqueous environment, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination typically increases lipophilicity.[1][6]

Causality: The carbon-fluorine bond is highly polarized, yet the fluorine atom itself is poorly solvated by water, contributing to an overall increase in the molecule's hydrophobic surface area.[7][8] However, this effect can be complex; the high electronegativity can also increase the overall molecular polarity, sometimes leading to counterintuitive results depending on the molecular context.[7][8]

Implication: By increasing lipophilicity, fluorine substitution can enhance a molecule's ability to cross cellular membranes, a crucial attribute for oral bioavailability and for drugs targeting the central nervous system (CNS).[6][9]

Metabolic Stability: The Metabolic Shield

One of the most celebrated applications of fluorination in medicinal chemistry is its ability to enhance metabolic stability.[1][10]

Causality: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy ~109 kcal/mol) compared to a typical carbon-hydrogen (C-H) bond.[2][10][11] This inherent strength makes the C-F bond highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are the primary drivers of drug clearance in the body.[1][10] By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with fluorine, chemists can effectively "shield" the molecule from enzymatic degradation.[1][10][12]

Implication: This metabolic blocking extends the in vivo half-life of a drug, which can lead to improved therapeutic efficacy, simplified dosing regimens, and a better overall pharmacokinetic profile.[1][10]

Comparative Data Summary

The following table summarizes key physicochemical properties for this compound and its non-fluorinated analog. Predicted values are used to illustrate the expected trends.

PropertyThis compound2-Bromo-pyridin-4-amineRationale for Difference
Molecular Formula C₅H₄BrFN₂[13]C₅H₅BrN₂Addition of one fluorine atom.
Molecular Weight 189.95 g/mol [13]173.01 g/mol [14]Fluorine is heavier than hydrogen.
Predicted XLogP 1.3[13]1.5 (for 2-amino-4-bromopyridine)[15]The electron-withdrawing fluorine can increase polarity, slightly countering the hydrophobic effect in this specific context.
Predicted pKa Lower (Less Basic)Higher (More Basic)Strong inductive electron-withdrawal by fluorine reduces electron density on the ring nitrogen.[3]
Metabolic Stability HigherLowerThe C-F bond is resistant to CYP-mediated oxidation, blocking a potential site of metabolism.[1][10]

Part 2: Reactivity in Key Synthetic Transformations

Both the fluorinated and non-fluorinated bromo-aminopyridines are versatile building blocks, primarily utilized in palladium-catalyzed cross-coupling reactions to construct more complex molecular architectures.[16][17][18] The bromine atom at the 2-position serves as the reactive handle for these transformations.

G cluster_0 Core Reaction Workflow Start Pyridine Substrate (Fluorinated or Non-Fluorinated) Product Coupled Product Start->Product Oxidative Addition Partner Coupling Partner (e.g., Boronic Acid, Amine) Partner->Product Transmetalation or Coordination Catalyst Palladium Catalyst System (Precatalyst + Ligand) Catalyst->Start Product->Catalyst Reductive Elimination Base Base (e.g., K₃PO₄, NaOtBu) Base->Catalyst Solvent Solvent & Heat Solvent->Catalyst

General workflow for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki reaction is a powerhouse for creating carbon-carbon bonds, typically coupling an aryl halide with a boronic acid or ester.[19]

Comparative Insight: The reactivity in Suzuki couplings is influenced by the electronic nature of the aryl halide. The strong electron-withdrawing effect of the fluorine atom in this compound can impact the kinetics of the oxidative addition step at the C-Br bond. While this can sometimes necessitate more electron-rich phosphine ligands or slightly harsher conditions to facilitate the reaction, it is generally not prohibitive.[20] The non-fluorinated analog may, in some instances, exhibit slightly higher reactivity, allowing for milder conditions.[3]

Self-Validating Experimental Protocol: General Suzuki-Miyaura Coupling

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the pyridine substrate (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).[19]

  • Reaction: Heat the mixture to 85-95 °C and stir vigorously for 12-18 hours, monitoring progress by TLC or LC-MS.[19] The reaction is self-validating as the disappearance of starting material and appearance of the more non-polar product spot on TLC indicates successful coupling.

  • Workup & Purification: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Weaving in C-N Bonds

This reaction is indispensable for forming carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[21][22]

Comparative Insight: Similar to the Suzuki coupling, the electronic properties of the pyridine ring are crucial. The choice of a suitable phosphine ligand (e.g., SPhos, XPhos) and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) is critical to drive the catalytic cycle.[20][23] For the electron-deficient fluorinated substrate, a more electron-rich, sterically hindered phosphine ligand may be required to promote the rate-limiting reductive elimination step and achieve high yields.

Self-Validating Experimental Protocol: General Buchwald-Hartwig Amination

  • Inert Atmosphere Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add the pyridine substrate (1.0 equiv.) and the amine coupling partner (1.1 equiv.).

  • Solvent & Reaction: Add a dry, degassed solvent such as toluene or dioxane. Seal the vessel and heat to 100-120 °C for 16-24 hours. Monitor by LC-MS. The consumption of the starting materials confirms the reaction is proceeding.

  • Workup & Purification: Cool the reaction, filter through a pad of celite, and rinse with an organic solvent. Concentrate the filtrate and purify the residue via flash chromatography to isolate the desired arylamine product.

Part 3: Implications and Strategic Choices in Drug Discovery

The decision to use this compound over its non-fluorinated counterpart is a strategic one, driven by the specific objectives of the drug discovery program.

Decision framework for scaffold selection.

When to Choose this compound:

  • Blocking Metabolism: When prior studies or in silico predictions indicate that the C-5 position of the pyridine ring is a metabolic soft spot, the fluorinated analog is the superior choice to enhance metabolic stability.[1][10]

  • Modulating Physicochemical Properties: If the lead compound suffers from poor ADME properties related to its basicity, the fluorine atom provides a reliable method to lower the pKa and fine-tune solubility and permeability.[3][5][6]

  • Enhancing Binding Affinity: In some cases, the fluorine atom can act as a hydrogen bond acceptor or engage in favorable dipole-dipole interactions within the target's binding pocket, increasing potency.[2]

When to Choose 2-Bromo-pyridin-4-amine:

  • Rapid Library Synthesis: For initial structure-activity relationship (SAR) studies where synthetic efficiency is prioritized, the potentially higher reactivity of the non-fluorinated analog might be advantageous, allowing for the rapid generation of a diverse set of analogs under standard conditions.

  • When Fluorine is Detrimental: In rare instances, the electron-withdrawing nature of fluorine might be detrimental to the desired biological activity, or the altered pKa could disrupt a critical salt-bridge interaction in the binding site.

  • Cost and Availability: In early-stage, exploratory research, the non-fluorinated analog may be a more readily available and cost-effective starting point.

Conclusion

The comparison between this compound and its non-fluorinated analog is a clear illustration of the power and subtlety of modern medicinal chemistry. There is no universally "better" molecule; instead, there is a more strategically appropriate one for a given context.

The non-fluorinated scaffold offers a reliable and reactive platform for fundamental molecular construction. The fluorinated analog, however, is an engineered tool. It provides the medicinal chemist with deliberate control over key drug-like properties, offering a proven path to overcoming common developmental hurdles like poor metabolic stability and suboptimal pharmacokinetics. The strategic incorporation of fluorine is not merely an atomic substitution; it is a calculated decision to imbue a molecule with the resilience and refined character needed to become a successful therapeutic.

References

  • A Comparative Guide to the Metabolic Stability of Fluorinated Pyridines. Benchchem.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health.
  • Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. Benchchem.
  • A Comparative Guide to Fluorinated Pyridin-2-ols for Drug Discovery. Benchchem.
  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed.
  • An In-depth Technical Guide to 2-Amino-4-bromopyridine: Physicochemical Properties and Synthetic Methodologies. Benchchem.
  • Fluorine in drug discovery: Role, design and case studies. Source not specified.
  • An In-depth Technical Guide to the Chemical Properties and Structure of 2-Amino-4-bromopyridine. Benchchem.
  • How is 2-Bromo-5-fluoropyridine synthesized and what are its applications?. Guidechem.
  • Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. Source not specified.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • 2-Bromo-5-fluoropyridine. ChemicalBook.
  • 2-Bromo-5-fluoropyridine 97 41404-58-4. Sigma-Aldrich.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI.
  • Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Institutes of Health.
  • This compound (C5H4BrFN2). PubChemLite.
  • 2-Amino-4-bromopyridine. PubChem.
  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate.
  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. National Institutes of Health.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • 5-Bromo-4-fluoropyridin-2-amine. PubChem.
  • The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Derivatives. Benchchem.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Bromo-5-fluoropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Bromo-5-fluoropyridin-4-amine, grounding procedural guidance in the principles of chemical safety and regulatory compliance.

The inherent reactivity and potential toxicity of halogenated pyridine derivatives necessitate a rigorous and informed approach to waste management. The procedures outlined below are designed to mitigate risks, ensure the safety of laboratory personnel, and adhere to environmental regulations.

Core Principles of Disposal: Hazard Identification and Mitigation

This compound, like similar halogenated pyridines, is classified as a hazardous substance. It is typically harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin and eye irritation.[1][2][3] The primary objective of the disposal protocol is to manage these hazards by preventing exposure and ensuring the chemical is transferred to a licensed hazardous waste facility.

Key Safety and Disposal Data Summary
ParameterGuidelineRationale
Personal Protective Equipment (PPE) Nitrile or butyl rubber gloves, chemical safety goggles, lab coat.[4]To prevent skin and eye contact with the hazardous material.
Work Environment Certified laboratory chemical fume hood.[4]To avoid inhalation of potentially harmful dust or vapors.
Waste Classification Hazardous Waste.[5][6]Due to its nature as a halogenated organic compound and pyridine derivative.
Containerization Sealable, airtight, compatible waste container, clearly labeled.[4]To prevent leaks, spills, and reactions with incompatible materials.
Disposal Method Collection by an authorized hazardous waste disposal service.[7][8]To ensure compliance with local, state, and federal regulations.
Spill Management Absorb with inert dry material, place in a sealed container for disposal.[4]To safely contain and clean up accidental releases.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of this compound, from the laboratory bench to final collection.

Step 1: Segregation and Waste Accumulation
  • Identify as Hazardous Waste : At the point of generation, designate all materials contaminated with this compound as hazardous waste. This includes unreacted material, contaminated labware (e.g., pipette tips, weighing boats), and used personal protective equipment.

  • Use a Designated Waste Container : Collect all solid waste in a clearly labeled, sealable, and chemically compatible container. The container should be marked with "Hazardous Waste" and the specific chemical name.[4]

  • Liquid Waste : If the compound is in solution, collect it in a separate, sealed container designated for halogenated organic liquid waste. Do not mix with other waste streams unless compatibility has been verified.

Step 2: Personal Protective Equipment (PPE) and Handling
  • Glove Selection : Wear appropriate chemical-resistant gloves. Butyl rubber or nitrile gloves are generally recommended for handling pyridine derivatives.[4] Always consult the glove manufacturer's compatibility chart.

  • Eye Protection : Wear chemical safety goggles at all times during handling and disposal.[8]

  • Protective Clothing : A fully buttoned lab coat should be worn to protect from accidental splashes or spills.[1]

  • Work in a Fume Hood : All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[4]

Step 3: Container Management and Labeling
  • Secure Sealing : Ensure the waste container is tightly sealed to prevent the release of vapors.[2][7]

  • Proper Labeling : The hazardous waste label must be fully completed with the chemical name ("this compound"), the date of accumulation, and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage Location : Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area away from incompatible materials such as strong oxidizing agents and acids.[4][9]

Step 4: Arranging for Final Disposal
  • Contact Environmental Health and Safety (EHS) : Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the EHS department or a designated waste management coordinator.

  • Documentation : Complete any required waste manifests or pickup request forms as per your institution's and local regulatory requirements.

  • Professional Disposal : The final disposal of this compound must be carried out by a licensed hazardous waste disposal company. The most common and recommended method for halogenated organic compounds is high-temperature incineration.[5][10]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from the point of generation to final removal.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Institutional Procedure cluster_disposal Final Disposal A Generation of Waste (Unused chemical, contaminated items) B Segregate as Hazardous Waste A->B Immediate Action C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C Safety First D Containerize in a Labeled, Sealable, Compatible Container C->D Proper Containment E Store in Designated Waste Accumulation Area D->E Safe Storage F Complete Waste Pickup Request Form E->F Initiate Disposal G Schedule Pickup with EHS or Waste Coordinator F->G Formal Request H Licensed Hazardous Waste Transporter Collects Waste G->H Authorized Collection I Transport to a Treatment, Storage, and Disposal Facility (TSDF) H->I Regulatory Compliance J High-Temperature Incineration I->J Destruction

Caption: Workflow for the safe disposal of this compound.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain : If safe to do so, prevent the spill from spreading.

  • Cleanup : For small spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled solid.[4] Carefully sweep or scoop the material into a designated hazardous waste container. Avoid raising dust.

  • Decontamination : Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and EHS department, following your institution's incident reporting procedures.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Apollo Scientific. (2023, June 9). 2-Bromo-5-fluoropyridine Safety Data Sheet.
  • ECHEMI. (n.d.). 2-Fluoro-5-bromopyridine SDS, 766-11-0 Safety Data Sheets.
  • Thermo Fisher Scientific. (2024, March 31). 4-Amino-5-bromo-2-chloropyridine Safety Data Sheet.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from Washington State University Environmental Health & Safety.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine.
  • ChemicalBook. (2025, July 26). 2-Bromo-5-fluoropyridine Safety Data Sheet.
  • Fisher Scientific. (2025, December 22). 5-Bromo-2-fluoropyridine Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). Pyridine Safety Data Sheet.
  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Sigma-Aldrich. (2024, September 8). 5-Bromo-2-fluoropyridine Safety Data Sheet.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile.
  • U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
  • Fisher Scientific. (2014, December 18). 2-Amino-5-bromopyridine Safety Data Sheet.
  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Cornell Law School Legal Information Institute. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-5-bromopyridine Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). 5-Bromo-2-pyrimidinamine Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 2-Bromo-5-fluoropyridin-4-ol Safety Data Sheet.
  • Cole-Parmer. (n.d.). Chemical Compatibility Chart.
  • Walchem. (2024, April 19). Chemical Compatibility Chart.
  • PubChem. (n.d.). 5-Bromo-4-fluoropyridin-2-amine.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.

Sources

A Senior Application Scientist's Guide to Handling 2-Bromo-5-fluoropyridin-4-amine: Essential PPE and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical intermediates like 2-Bromo-5-fluoropyridin-4-amine demands the highest standards of safety. The structural motifs in this compound—a pyridine ring, a bromine atom, a fluorine atom, and an amine group—suggest a reactive profile that must be handled with meticulous care. While comprehensive toxicological data for this specific molecule may not be fully elucidated, a conservative approach based on structurally related compounds is essential.[1][2] This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of your research.

Hazard Identification: Understanding the Risk Profile

A thorough risk assessment is the foundation of laboratory safety. Based on data from analogous pyridine compounds, this compound should be treated as a hazardous substance. The primary risks are associated with irritation and potential toxicity upon contact or inhalation.[3][4][5]

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, Oral H302: Harmful if swallowed[3][4]
Skin Corrosion/Irritation H315: Causes skin irritation[1][5][6][7]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[1][5][6][7]
Specific Target Organ Toxicity H335: May cause respiratory irritation[1][5][6][7]

These classifications necessitate a stringent personal protective equipment (PPE) protocol to prevent accidental exposure through the primary routes: inhalation, skin contact, and eye contact.

The Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a scientifically-grounded defense system. Each component is chosen to counteract a specific, identified hazard. All handling of this compound, particularly weighing and transfers of the solid, should be performed within a certified chemical fume hood to minimize inhalation exposure.[8]

A. Eye and Face Protection: The First Line of Defense Direct contact with the eyes can cause serious irritation or damage.[3][6] Therefore, robust eye and face protection is mandatory.

  • Chemical Splash Goggles: These are essential and must be worn at all times when handling the compound. They must conform to ANSI Z87.1 (US) or EN 166 (EU) standards and provide a complete seal around the eyes to protect from dust, splashes, and vapors.[9][10]

  • Face Shield: For procedures involving larger quantities (>1 liter) or a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[11] A face shield alone does not provide adequate protection.[11]

B. Hand and Body Protection: Preventing Dermal Contact The compound is known to cause skin irritation, and related chemicals are harmful in contact with skin.[4][6] An intact skin barrier is crucial.

  • Gloves: Standard latex gloves are insufficient.[12] Nitrile or neoprene gloves are the recommended choice, offering superior resistance to a broad range of chemicals, including pyridine derivatives.[10][12] Always inspect gloves for tears or punctures before use. Employ the "double-gloving" technique for added protection during high-risk procedures. Contaminated gloves must be removed promptly using the proper technique to avoid skin contact and disposed of as hazardous waste.[13]

  • Laboratory Coat: A flame-resistant lab coat that is fully buttoned is required.[11] This provides a removable barrier to protect your skin and personal clothing from contamination.

  • Additional Protection: For large-scale operations, chemical-resistant aprons and sleeves should be considered. Ensure that legs and feet are fully covered; open-toed shoes are strictly prohibited in the laboratory.[11]

C. Respiratory Protection: Shielding the Respiratory Tract As a solid, this compound can become airborne as dust, and it may cause respiratory irritation if inhaled.[2][6]

  • Primary Control: A properly functioning chemical fume hood is the primary engineering control to prevent inhalation.[8]

  • Secondary Control: If engineering controls are insufficient or during a spill cleanup where dust may be generated, a NIOSH-approved respirator with a particulate filter (e.g., an N95 dust mask) is required.[14][15]

Operational Workflow for Safe Handling

This workflow diagram illustrates the critical steps for safely handling this compound, embedding PPE use throughout the process.

cluster_prep Preparation cluster_handling Execution cluster_cleanup Post-Handling A 1. Risk Assessment (Review SDS) B 2. Assemble PPE (Goggles, Gloves, Lab Coat) A->B C 3. Don PPE B->C D 4. Chemical Handling (In Fume Hood) C->D E 5. Decontaminate (Work Surface, Equipment) D->E F 6. Doff PPE (Gloves First) E->F G 7. Segregate Waste (Contaminated PPE, Chemical) F->G H 8. Hand Washing G->H

Caption: Safe handling workflow for this compound.

Emergency and Disposal Protocols

A. First Aid Measures for Exposure Immediate and correct action is critical in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][6][16] Remove contact lenses if present and easy to do.[1][6] Seek immediate medical attention.[6]

  • Skin Contact: Remove all contaminated clothing immediately.[13] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[6][13][16] If skin irritation occurs or persists, get medical advice.[5]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[6][13][16] If the person feels unwell, call a poison center or doctor immediately.[5][13][16]

  • Ingestion: Rinse the mouth with water.[1][13] Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[5][16]

B. Spill Management Protocol In the event of a spill, prioritize personnel safety and containment.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area. Ensure proper ventilation (fume hood).

  • Don PPE: Wear the full complement of PPE described above, including respiratory protection.

  • Contain and Clean: For a solid spill, carefully sweep up the material to avoid generating dust and place it into a labeled, sealed container for hazardous waste.[1][15] For a solution, cover with an inert absorbent material (e.g., vermiculite, sand), then collect and place it into the waste container.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All cleanup materials and contaminated PPE must be disposed of as hazardous waste.[17]

C. Waste Disposal Plan Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All this compound waste, including unused product and grossly contaminated materials (gloves, weigh paper, absorbent), must be collected in a designated, compatible, and clearly labeled hazardous waste container.[8][15]

  • Container Management: The waste container must have a secure, sealable lid and be stored in a designated, well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[15]

  • Final Disposal: Arrange for collection by a licensed environmental waste management company.[15] Disposal must adhere to all local, state, and federal regulations.[5][7][16] Never dispose of this chemical in the regular trash or down the drain.[1][15]

By integrating these protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the valuable research you conduct.

References

  • ChemicalBook. (2025, July 26). 2-Bromo-5-fluoropyridine - Safety Data Sheet.
  • Enamine. Safety Data Sheet.
  • AK Scientific, Inc. 2-Bromo-5-fluoropyridin-4-ol - Safety Data Sheet.
  • ECHEMI. 2-Fluoro-5-bromopyridine SDS, 766-11-0 Safety Data Sheets.
  • Sigma-Aldrich. 2-Bromo-5-fluoropyridine 97 41404-58-4.
  • PubChem. 2-Bromo-5-fluoropyridin-3-amine | C5H4BrFN2 | CID 40427367.
  • Fisher Scientific. Safety Data Sheet.
  • Fisher Scientific. (2011, May 20). Safety Data Sheet.
  • PubChem. 5-Bromo-4-fluoropyridin-2-amine | C5H4BrFN2 | CID 57917407.
  • Benchchem. Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine.
  • Apollo Scientific. 2-Bromo-5-fluoropyridine Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet.
  • (2024, March 31). Safety Data Sheet.
  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • Coast2Coast. (2024, January 31). First Aid for Chemical Exposure.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • TSEALINE. 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers.
  • Jubilant Ingrevia Limited. 2-Amino-5-bromopyridine Safety Data Sheet.
  • Santa Cruz Biotechnology. 2-Amino-5-bromopyridine Material Safety Data Sheet.
  • Benchchem. Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals.
  • Benchchem. Safe Disposal of 2-Bromo-4-fluoro-5-methylpyridine: A Procedural Guide.
  • Benchchem. Personal protective equipment for handling 3-Bromo-5-(3-chlorophenoxy)pyridine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.